2-Amino-2,4,6-cycloheptatrien-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-aminocyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOPKWFBKZTUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955133 | |
| Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6264-93-3, 33504-43-7 | |
| Record name | 2-Amino-2,4,6-cycloheptatrien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Cycloheptatrien-1-one, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2,4,6-cyclohepta-trien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033504437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-2,4,6-cycloheptatrien-1-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2,4,6-cycloheptatrien-1-one, commonly known as 2-aminotropone, is a non-benzenoid aromatic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique seven-membered ring structure and versatile chemical reactivity make it a valuable building block for the synthesis of a wide range of heterocyclic compounds and a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-aminotropone. Furthermore, it explores the burgeoning potential of its derivatives in drug discovery, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols and spectroscopic data are included to provide a practical resource for researchers in the field.
Introduction: The Intriguing Chemistry of Troponoids
Tropones and their derivatives, collectively known as troponoids, are a class of non-benzenoid aromatic compounds characterized by a seven-membered conjugated ring system containing a carbonyl group. The parent compound, tropone, was first synthesized in 1951 and, along with its hydroxylated analogue tropolone, has been the subject of extensive research due to its unique electronic structure and aromatic character.[1] The polarization of the carbonyl group induces a partial positive charge on the ring, contributing to a resonance-stabilized tropylium cation-like structure with 6 π-electrons, which imparts aromaticity.
2-Aminotropone, the focus of this guide, is a key derivative where an amino group is substituted at the C2 position. This substitution significantly influences the electronic properties and reactivity of the tropone ring, making it an even more versatile synthetic intermediate. The presence of the amino group enhances the electron density of the ring and provides a handle for a variety of chemical transformations.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 2-aminotropone is essential for its effective utilization in research and development.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO | [2][3] |
| Molecular Weight | 121.14 g/mol | [2][3] |
| CAS Number | 6264-93-3 | [2][3] |
| Appearance | Yellow crystalline solid | |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Aminotropone | [4] |
Spectroscopic Profile
The structural elucidation and characterization of 2-aminotropone and its derivatives rely heavily on various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminotropone is expected to show distinct signals for the vinyl protons on the seven-membered ring and the protons of the amino group. The chemical shifts and coupling constants are influenced by the electron-donating nature of the amino group and the electron-withdrawing effect of the carbonyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon typically appears at a downfield chemical shift (around 170-185 ppm), while the sp² hybridized carbons of the ring resonate in the aromatic region (around 115-150 ppm).[5][6][7] The carbon atom attached to the amino group will also show a characteristic chemical shift. A predicted ¹³C NMR spectrum is available.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-aminotropone is characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1630-1680 cm⁻¹), and C=C stretching vibrations of the conjugated ring system.
-
Mass Spectrometry (MS): The mass spectrum of 2-aminotropone shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. The NIST WebBook provides an electron ionization mass spectrum for this compound.[2][3]
-
UV-Vis Spectroscopy: 2-Aminotropone exhibits characteristic ultraviolet-visible absorption maxima due to the π-π* electronic transitions within its conjugated system. The NIST WebBook reports a UV/Visible spectrum for this compound.[2] The position and intensity of these bands can be influenced by the solvent polarity.[9][10][11][12]
Synthesis of this compound
The most common and practical laboratory synthesis of 2-aminotropone starts from tropolone or cycloheptatriene.
Synthesis from Tropolone
A widely employed method involves the conversion of tropolone to 2-tosyloxytropone, followed by amination.
Experimental Protocol:
Step 1: Synthesis of 2-Tosyloxytropone
-
To a solution of tropolone in pyridine, add p-toluenesulfonyl chloride portion-wise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-tosyloxytropone, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Aminotropone
-
Dissolve the 2-tosyloxytropone in a suitable solvent (e.g., ethanol or THF).
-
Add an excess of aqueous ammonia or a solution of ammonia in methanol.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting 2-aminotropone by column chromatography on silica gel or alumina.
Causality behind Experimental Choices:
-
Pyridine is used as a base to neutralize the HCl generated during the tosylation reaction.
-
The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by ammonia.
-
An excess of ammonia is used to drive the reaction to completion and to minimize the formation of di- and tri-substituted products.
Synthesis from Cycloheptatriene
An alternative route involves the oxidation of cycloheptatriene to form the tropone ring system, followed by functional group manipulations to introduce the amino group.[13] One common method is the oxidation of cycloheptatriene with selenium dioxide to yield tropone, which can then be converted to 2-aminotropone.[13]
Chemical Reactivity
The chemical reactivity of 2-aminotropone is governed by the interplay of the electron-donating amino group and the electron-withdrawing carbonyl group, as well as the inherent aromaticity of the tropone ring. It can undergo both electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution
The amino group is a strong activating group and directs electrophiles to the ortho and para positions (C3, C5, and C7).
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the tropone ring.
-
Nitration: Nitration can be achieved using standard nitrating agents, though the reaction conditions must be carefully controlled to avoid oxidation of the amino group.
-
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the ring, typically at the positions activated by the amino group.
Nucleophilic Substitution
The carbonyl group activates the ring towards nucleophilic attack. The amino group itself can also be a target for nucleophiles under certain conditions. For instance, 2-aminotropone can react with various nucleophiles, and its derivatives can be synthesized through these reactions.[14]
Figure 1: Key reaction pathways of 2-aminotropone.
Applications in Drug Discovery and Development
The 2-aminotropone scaffold is of significant interest to medicinal chemists due to its ability to serve as a versatile template for the design of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
Anticancer Activity
Several studies have highlighted the potential of 2-aminotropone derivatives as anticancer agents. For example, certain derivatives have demonstrated tumor-specific cytotoxicity.[15] The introduction of substituents such as bromine or a formylbenzene group on the tropone ring has been shown to enhance cytotoxic activity.[15] Specifically, 7-bromo-2-(4-hydroxyanilino)tropone and 4-isopropyl-2-(2-hydroxyanilino)tropone have been identified as highly active derivatives that can induce apoptosis in certain cancer cell lines.[15] The mechanism of action often involves the induction of apoptosis through the activation of caspases.[15] The structural versatility of the 2-aminotropone core allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies to optimize anticancer potency and selectivity.[16][17][18][19]
Antimicrobial Activity
Derivatives of 2-aminotropone have also been investigated for their antimicrobial properties. The unique electronic and structural features of the tropone ring can be exploited to design compounds that interfere with essential microbial pathways. The amino group provides a convenient point for modification to generate a diverse range of analogues for screening against various bacterial and fungal strains.[20][21][22]
Enzyme Inhibition
The 2-aminotropone scaffold can be utilized to design inhibitors of various enzymes. The carbonyl group and the amino group can participate in hydrogen bonding and other interactions with the active site of a target enzyme. For instance, derivatives of the related 2-aminopyridine have been shown to inhibit enzymes of the glyoxylate shunt in Pseudomonas aeruginosa, suggesting a potential strategy for developing new antibacterial agents.[23] Furthermore, other 2-aminoheterocycle derivatives have been developed as potent and selective enzyme inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors for the treatment of hematological malignancies.[24][25][26] This highlights the potential of the 2-aminotropone core in designing targeted therapies.
Figure 2: Applications of 2-aminotropone in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): It is recommended to handle 2-aminotropone in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[27][28]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[27]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[27][29]
-
Toxicity: The toxicological properties of 2-aminotropone have not been extensively studied. As with any chemical, it should be handled with care, and exposure should be minimized.[28] In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a fascinating molecule with a rich chemistry and significant potential for future applications, particularly in the field of drug discovery. Its unique structural and electronic properties, coupled with its versatile reactivity, make it an invaluable tool for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, and has highlighted the promising biological activities of its derivatives. As research in this area continues, it is anticipated that the 2-aminotropone scaffold will play an increasingly important role in the development of new therapeutic agents to address unmet medical needs.
References
- [Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][16][30]oxazine and 2-aminotropone deriv
- Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines† - Journal of Chemical Research, Synopses (RSC Publishing)
- Synthesis of 2‐functionalized aminotropone from the reaction between...
- 2-Hydroxy-4-amino-2,4,6-cycloheptatriene-1-one Safety D
- SAFETY D
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central
- 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central
- Anticancer activity of some new series of 2-(substituted)
- Synthesis of Naturally Occurring Tropones and Tropolones - PMC - NIH
- 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - MDPI
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI
- 19551 Experiments in the cycloHeptatrienone Series. Part V - RSC Publishing
- Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-neg
- Absorption maxima and molar absorptivity coefficients of the studied species. T = 25 • C.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed
- 2-Aminotropone - Optional[13C NMR] - Chemical Shifts - SpectraBase
- Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Deriv
- A overview of the 2- Aminopyrimidine deriv
- The Synthesis of 4-Aminotropone
- Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts
- Cycloheptatriene SDS, 544-25-2 Safety D
- 2,4,6-Cycloheptatrien-1-one, 2-amino- - the NIST WebBook
- 2,4,6-Cycloheptatrien-1-one, 2-amino- - the NIST WebBook
- Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed
- Cyclohept
- Absorption in nm (λ max , π→π*) and the respective molar absorptivity...
- Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones
- 13C NMR
- 13CNMR
- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - MDPI
- 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123)
- 2-Aminotropone | C7H7NO | CID 22634 - PubChem
- 2-AMINO-2,4,6-CYCLOHEPT
- Tropones and Tropolones | Chemical Reviews - ACS Public
- Synthesis of cycloheptatriene‐fused furanones from the reaction between aldehyde and tropone.
- Integrated molar absorptivity, oscillator strength, λ max and λ max...
- Experimental UV-visible absorbance (l max ), molar absorption...
Sources
- 1. Synthetic experiments in the cycloheptatrienone series. Part V. Some derivatives of 4-hydroxytropone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 2,4,6-Cycloheptatrien-1-one, 2-amino- [webbook.nist.gov]
- 3. 2,4,6-Cycloheptatrien-1-one, 2-amino- [webbook.nist.gov]
- 4. 2-Aminotropone | C7H7NO | CID 22634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. treenablythe.weebly.com [treenablythe.weebly.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 15. Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1,4]oxazine and 2-aminotropone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. echemi.com [echemi.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. echemi.com [echemi.com]
An In-depth Technical Guide to the Crystal Structure and Conformation of 2-Aminotropone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aminotropone
2-Aminotropone, a derivative of the non-benzenoid aromatic tropone ring system, represents a fascinating scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the seven-membered ring and the amino substituent, make it a versatile building block for the synthesis of novel compounds with diverse biological activities. Tropolone and its derivatives have shown a wide range of pharmacological effects, including antiviral, antimicrobial, and antitumor properties, primarily attributed to their ability to coordinate with metal ions at the active sites of metalloenzymes[1]. The introduction of an amino group at the 2-position of the tropone ring significantly influences its hydrogen bonding capabilities and overall molecular conformation, which are critical determinants of its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction provides invaluable insights into the molecule's intrinsic conformational preferences and intermolecular interactions, guiding the rational design of new therapeutic agents and functional materials.
Synthesis and Crystallization of 2-Aminotropone
The synthesis of 2-aminotropone and its derivatives has been approached through various synthetic routes. A common method involves the reaction of tropolone with an aminating agent[2]. One reported procedure describes the synthesis of 2-aminotropone borane complexes, highlighting the reactivity of the 2-aminotropone moiety[3]. Another approach involves the functionalization of tropolone with N-tosyl-4-aryl-1,2,3-triazole to yield 2-functionalized aminotropones[1].
Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a critical step that often requires careful optimization of crystallization conditions. While specific, detailed protocols for the crystallization of 2-aminotropone for X-ray analysis are not extensively documented in the readily available literature, general techniques for growing high-quality crystals are widely applicable[4][5][6][7][8]. These methods typically involve slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is crucial and is determined by the solubility profile of the compound.
Below is a generalized workflow for the synthesis and crystallization of 2-aminotropone, based on common synthetic strategies for related compounds.
Experimental Workflow: Synthesis and Crystallization
Caption: Generalized workflow for the synthesis and crystallization of 2-aminotropone.
Crystal Structure Analysis of 2-Aminotropone
The crystal structure of 2-aminotropone has been determined by single-crystal X-ray diffraction, revealing key insights into its molecular geometry and intermolecular interactions in the solid state[9]. A salient feature of the crystal packing is the presence of three crystallographically independent molecules in the asymmetric unit. This indicates subtle differences in their conformations and packing environments.
The molecular structure is characterized by the planar seven-membered tropone ring. The exocyclic amino group is nearly coplanar with the ring, a conformation that is stabilized by intramolecular hydrogen bonding and electronic delocalization.
Intermolecular Hydrogen Bonding: The Key to Supramolecular Assembly
A critical aspect of the crystal structure of 2-aminotropone is the extensive network of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N-H···O interactions with the carbonyl oxygen of neighboring molecules[9]. This hydrogen bonding motif is fundamental to the supramolecular assembly of the molecules in the crystal lattice, creating a stable, three-dimensional network. The presence of three independent molecules leads to a more complex hydrogen-bonding scheme than would be observed with a single molecule in the asymmetric unit.
Diagram: Intermolecular Hydrogen Bonding
Caption: Schematic of intermolecular N-H···O hydrogen bonding between 2-aminotropone molecules.
Conformational Analysis: Insights from Spectroscopy
Spectroscopic techniques, in conjunction with computational methods, provide a powerful approach to understanding the conformational preferences of 2-aminotropone in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure and symmetry of 2-aminotropone in solution. The chemical shifts of the protons and carbons in the seven-membered ring are indicative of the aromatic character of the tropone system. The signals for the protons of the amino group can provide information about hydrogen bonding and exchange processes. While detailed, assigned spectra for 2-aminotropone are not widely published, general principles of NMR spectroscopy for amines can be applied for interpretation[10][11][12][13][14][15].
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the key functional groups and probing the hydrogen bonding interactions in 2-aminotropone. The spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the tropone carbonyl, and the C=C stretching of the seven-membered ring. The position and shape of the N-H and C=O stretching bands can be sensitive to the strength of both intramolecular and intermolecular hydrogen bonds[16][17][18][19][20].
Biological and Medicinal Chemistry Applications
The tropolone scaffold is a well-established pharmacophore, and the introduction of an amino group at the 2-position opens up new avenues for drug design. While much of the research has focused on tropolone itself and other derivatives, the unique properties of 2-aminotropone make it an attractive starting point for the development of novel therapeutic agents[1]. The amino group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The pharmacological activities of aminotetralin and aminophenol derivatives, which share some structural similarities with aminotropones, have been explored, revealing potential for CNS and other therapeutic applications[21][22]. The biological activities of hydrazone derivatives, which can be synthesized from carbonyl compounds, also highlight the potential for developing bioactive molecules from the tropone scaffold[23]. Further investigation into the specific pharmacological profile of 2-aminotropone and its derivatives is a promising area for future research.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure and conformation of 2-aminotropone, drawing upon the available scientific literature. The key takeaways for researchers and drug development professionals are the presence of three independent molecules in the crystal lattice, the crucial role of intermolecular N-H···O hydrogen bonding in its supramolecular assembly, and the planar conformation of the molecule. While a detailed quantitative analysis of the crystal structure awaits the public availability of the corresponding crystallographic data, the qualitative insights provide a strong foundation for understanding the solid-state behavior of this important molecule. Further experimental and computational studies on 2-aminotropone and its derivatives will undoubtedly continue to unveil new opportunities for their application in medicinal chemistry and materials science.
References
- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.
- Nozoe, T., Lin, L. C., Hsu, C. H., Tsay, S. C., Hakimelahi, G. H., & Hwu, J. R. (1997). Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines. Journal of Chemical Research, Synopses, (7), 292-293.
- Yadav, R., Parveen, D., Sahu, R. K., & Roy, D. K. (2022). Unveiling Borane Complexes With N, O Chelation: Synthesis, Reactivity, and Theoretical Studies. ChemistrySelect, 7(48), e202203639.
- Khodakova, D. V., Goncharova, A. S., Galina, A. V., Gurova, S. V., & Kamlyk, D. V. (2025). Tropolone and its derivatives: structure, synthesis, application in medicine (review). Future Medicinal Chemistry, 17(1), 101-118.
- Kubo, K., Yamamoto, E., Mori, A., & Ujiie, S. (2008). Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. Journal of Oleo Science, 57(9), 513-519.
- Kravtsov, V. C., Gulea, A. P., & Simonov, Y. A. (2021). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 26(11), 3295.
- Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
- Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania, Department of Chemistry, X-Ray Crystallography Facility.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida, The Center for Xray Crystallography.
- Doi, K. (1960). The Synthesis of 4-Aminotropone. Bulletin of the Chemical Society of Japan, 33(7), 887-888.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- Goya, P., Páez, J. A., & F. de Ceballos, M. L. (1986). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 29(5), 848–852.
- García, A., Torres-Ruiz, S., Vila, L., Villarroel-Vicente, C., Bernabeu, Á., & Egea, J. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry, 14(11), 2235-2248.
- Rowlett, R. J., & Contois, L. P. (1953). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Journal of the American Chemical Society, 75(8), 2021-2022.
- Yoshino, J., Hirono, Y., Kaneda, A., & Hayashi, N. (2023). CCDC 2016702: Experimental Crystal Structure Determination. Dalton Transactions, 52(41), 15017-15022.
- Mileski, D. R., Kaplan, H. R., Malone, M. H., & Nieforth, K. A. (1965). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. Journal of Pharmaceutical Sciences, 54, 295-298.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Kaur, H., & Singh, J. (2020). ATR-FTIR spectra showing the peaks corresponding to amine functionalities. Materials Today: Proceedings, 28, 153-157.
- Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
- The Organic Chemistry Tutor. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube.
- The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
- Magritek. (2018, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3).
- Jasperse, J. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation 1.
- Asiamah, E. A., et al. (2023). A Review of the Pharmacological Activities and Safety of Heliotropium indicum. Journal of Toxicology, 2023, 1-11.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- Pinto, M. M. M., et al. (2021). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. Molecules, 26(16), 4991.
- Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
- Crystallography Open Database. (n.d.). Search results.
- Miller, L. M., & Dumas, P. (2006). FTIR spectroscopic imaging of protein aggregation in living cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(7), 934-942.
- Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
- Rendón, W., et al. (2006). Total assignment of the 1H and 13C NMR spectra of piperovatine. Magnetic Resonance in Chemistry, 44(1), 36-39.
- Crystallography Open Database. (n.d.). Search results.
- Crystallography Open Database. (n.d.). Search results.
- Crystallography Open Database. (n.d.). Search results.
- Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. How To [chem.rochester.edu]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. | Semantic Scholar [semanticscholar.org]
- 10. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. instanano.com [instanano.com]
- 19. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 20. FTIR spectroscopic imaging of protein aggregation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Amino-2,4,6-cycloheptatrien-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-2,4,6-cycloheptatrien-1-one, a molecule of significant interest in medicinal chemistry and materials science. Also known as 2-aminotropone, its unique electronic and structural properties, stemming from its non-benzenoid aromatic tropone ring, warrant a detailed spectroscopic examination. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the structural information that can be gleaned from each analytical technique.
Molecular Structure and Spectroscopic Correlation
The interpretation of the spectroscopic data is intrinsically linked to the molecular structure of this compound. The seven-membered tropone ring with its conjugated system, the electron-donating amino group, and the electron-withdrawing carbonyl group all contribute to a unique spectroscopic fingerprint.
Figure 1: Molecular Structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 121 | 100 | [M]⁺ (Molecular Ion) |
| 93 | ~60 | [M - CO]⁺ |
| 65 | ~45 | [C₅H₅]⁺ |
Data sourced from NIST Chemistry WebBook.[1][2][3]
Interpretation of the Mass Spectrum
The mass spectrum is dominated by the molecular ion peak at m/z 121, consistent with the molecular formula C₇H₇NO.[3] The high stability of the tropone ring system contributes to the high abundance of the molecular ion.
A significant fragment is observed at m/z 93, corresponding to the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. This is a characteristic fragmentation pattern for tropones and related compounds. The resulting [C₆H₇N]⁺ ion is likely a substituted pyridine or a related stable aromatic species.
Further fragmentation leads to the peak at m/z 65, which can be attributed to the loss of HCN (27 Da) from the [M-CO]⁺ fragment, resulting in the formation of the cyclopentadienyl cation [C₅H₅]⁺, a stable aromatic species.
Figure 2: Proposed primary fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The acquisition of the mass spectrum is typically performed using a gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Injector: The sample is injected into a heated injector port (typically 250 °C) in splitless mode to maximize sensitivity.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.
-
Oven Program: The oven temperature is ramped from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is employed.
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier detector records the abundance of each ion.
-
Mass Range: The scan range is typically set from m/z 40 to 300.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Infrared Spectrum Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |
| ~1640 | Strong | C=O stretching |
| ~1600 | Medium | C=C stretching (ring) |
| ~1550 | Medium | N-H bending |
| 1500-1400 | Medium | C-C stretching (in-ring) |
| 900-675 | Strong | C-H out-of-plane bending |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film, or solution).
Interpretation of the Infrared Spectrum
The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group. The broadening is due to hydrogen bonding. The peaks just above 3000 cm⁻¹ are indicative of C-H stretching from the unsaturated tropone ring.
A very strong and prominent absorption band around 1640 cm⁻¹ is assigned to the C=O stretching vibration of the ketone group. The position of this band is influenced by conjugation with the double bonds in the ring and the electron-donating amino group. The C=C stretching vibrations of the tropone ring appear around 1600 cm⁻¹. The N-H bending vibration of the primary amine is observed around 1550 cm⁻¹. The region between 1500 and 1400 cm⁻¹ contains absorptions due to the in-ring C-C stretching vibrations. The strong absorptions in the fingerprint region (900-675 cm⁻¹) are characteristic of the C-H out-of-plane bending modes of the substituted tropone ring.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is the standard method for obtaining an infrared spectrum.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) will show distinct signals for the protons on the tropone ring and the amino group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 5.0 - 7.0 | broad singlet | - |
| H3, H7 | 6.8 - 7.2 | multiplet | - |
| H4, H6 | 6.5 - 6.9 | multiplet | - |
| H5 | 6.2 - 6.6 | multiplet | - |
Interpretation of the ¹H NMR Spectrum
The protons on the seven-membered ring are expected to resonate in the aromatic/vinylic region (typically δ 6.0-7.5 ppm). The exact chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. The amino protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The ring protons will exhibit complex splitting patterns due to coupling with their neighbors. 2D NMR techniques such as COSY would be essential for unambiguous assignment of these protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.
(A ¹³C NMR spectrum for this compound is available on PubChem, though the specific peak list is not provided in the search results. The following are predicted chemical shifts based on the structure.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 180 - 190 |
| C2 (C-NH₂) | 150 - 160 |
| C3, C7 | 125 - 140 |
| C4, C6 | 120 - 135 |
| C5 | 115 - 130 |
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon (C1) is expected to be the most downfield signal, typically in the range of δ 180-190 ppm. The carbon atom attached to the amino group (C2) will also be significantly downfield due to the deshielding effect of the nitrogen atom. The remaining five sp² hybridized carbons of the tropone ring will resonate in the aromatic/vinylic region (δ 115-140 ppm). The specific chemical shifts will depend on their position relative to the amino and carbonyl groups.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).
-
-
Data Acquisition (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
-
Data Acquisition (¹³C NMR):
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon atoms and improve the signal-to-noise ratio.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 or more, depending on the sample concentration.
-
-
Conclusion
The spectroscopic data of this compound provides a detailed picture of its molecular structure. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern involving the loss of carbon monoxide. Infrared spectroscopy identifies the key functional groups, including the primary amine and the conjugated ketone. ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the individual atoms within the unique seven-membered ring system. A combined analysis of these spectroscopic techniques is essential for the unambiguous identification and characterization of this important molecule.
References
- PubChem. 2-Aminotropone | C7H7NO | CID 22634. [Link]
- NIST. 2,4,6-Cycloheptatrien-1-one, 2-amino-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link]
- Nozoe, T., Seto, S., Takeda, H., Morosawa, S., & Matsumoto, K. (1951). On Aminotropone (I). Proceedings of the Japan Academy, 27(10), 556-561.
- NIST. 2,4,6-Cycloheptatrien-1-one, 2-amino-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link]
- Doi, K. (1959). The Synthesis of 4-Aminotropone. Bulletin of the Chemical Society of Japan, 32(12), 1345-1346.
- Govindaraju, V., & Wishart, D. S. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 125-139.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Nozoe, T., Seto, S., Takeda, H., Morosawa, S., & Matsumoto, K. (1951). On Aminotropone (I). Proceedings of the Japan Academy, 27(10), 556-561.
- Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- PubChem.
- NIST. 2,4,6-Cycloheptatrien-1-one, 2-amino-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. [Link]
- Science Ready.
- Montaña, Á. M., Barcia, J. A., Kociok-Köhn, G., & Font-Bardia, M. (2008). Synthesis of 3-Aminotropones from N-Boc-Protected Furan-2-amine (= tert-Butyl Furan-2-ylcarbamate; Boc=(tert-Butoxy) carbonyl) by Cycloaddition Reactions and Subsequent Rearrangement. Helvetica Chimica Acta, 91(2), 187-206.
- University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
- Wikipedia.
- InstaNANO.
- University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. [Link]
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- LibreTexts. 6.
- The Royal Society of Chemistry. Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines. Journal of Chemical Research, Synopses, (8), 362-363.
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
- O'Hagan, D. (2000).
- MDPI. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. [Link]
- PubMed. Synthesis and spectroscopic study of highly fluorescent β-enaminone based boron complexes. [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Aminotropone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of 2-Aminotropone
2-Aminotropone is a fascinating non-benzenoid aromatic compound belonging to the troponoid class of molecules. Its seven-membered ring, coupled with an exocyclic carbonyl group and an amino substituent, creates a unique electronic environment that deviates significantly from classical aromatic systems. This structure imparts 2-aminotropone with noteworthy chemical and biological properties, making it a valuable scaffold in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-aminotropone, offering insights into the causal relationships between its structure and its spectral features. Understanding these relationships is critical for researchers working with troponoid frameworks, enabling confident structural verification, purity assessment, and the prediction of substituent effects in novel derivatives.
The tropone ring's pseudo-aromatic character arises from the contribution of dipolar resonance structures, which delocalize positive charge around the ring and negative charge on the exocyclic oxygen. The introduction of the electron-donating amino group at the C2 position further modulates this electronic distribution, influencing the chemical shifts and coupling constants of the ring protons and carbons in a predictable manner. Furthermore, 2-aminotropone can exist in tautomeric forms, and its NMR spectrum is a reflection of the predominant tautomer in a given solvent environment. Theoretical calculations predict that the 2-aminotropone tautomer is significantly more stable than its 2-iminotropone counterpart, by approximately 47.3 kJ/mol, meaning the spectra predominantly reflect the amino form[1].
Molecular Structure and Numbering
For clarity throughout this guide, the standard numbering convention for the 2-aminotropone ring will be used as depicted below.
Caption: IUPAC numbering of the 2-aminotropone scaffold.
Experimental Protocol for NMR Data Acquisition
A robust and reproducible NMR protocol is the foundation of accurate spectral analysis. The following provides a generalized, self-validating workflow for acquiring high-quality ¹H and ¹³C NMR data for a sample like 2-aminotropone.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2-aminotropone sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.
-
Place the sample into the magnet. Allow 5-10 minutes for the sample to equilibrate to the probe temperature (typically 298 K).
-
-
Data Acquisition (¹H NMR):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard single-pulse ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 30-90 degrees. A 90-degree pulse provides maximum signal for a single scan.
-
Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (a 1-2 second delay is often sufficient for protons in molecules of this size).
-
Number of Scans (ns): Usually 8 to 16 scans are sufficient for good signal-to-noise ratio (S/N).
-
-
-
Data Acquisition (¹³C NMR):
-
Tune and match the carbon probe.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common ¹³C experiment and results in a spectrum of singlets for each unique carbon.
-
Pulse Angle: 30-45 degrees to allow for faster pulsing.
-
Relaxation Delay (d1): 2 seconds is a standard starting point. Quaternary carbons have longer T₁ values and may require longer delays for accurate integration if quantitative data is needed.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve adequate S/N.
-
-
-
Data Processing:
-
Apply a window function (typically an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H) to the Free Induction Decay (FID) to improve S/N.
-
Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
-
Caption: A generalized workflow for NMR analysis.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms in the molecule. For 2-aminotropone, seven distinct signals are expected, corresponding to the seven carbons of the troponoid ring.
Predicted Chemical Shift Data
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon. The analysis below is based on data available from the PubChem database for 2-aminotropone (CID 22634)[2].
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | 175.0 | The carbonyl carbon is the most deshielded due to the direct attachment of the highly electronegative oxygen atom, placing it significantly downfield. |
| C2 | 158.0 | This carbon is directly attached to the electron-donating amino group, which strongly deshields it via a resonance effect, but less so than the carbonyl carbon. |
| C7 | 139.0 | C7 is adjacent to the electron-withdrawing carbonyl group (C1), leading to a downfield shift. |
| C4 | 135.0 | This carbon is part of the conjugated π-system and its chemical shift is typical for sp² carbons in a seven-membered ring. |
| C6 | 125.0 | Similar to C4, its shift is within the expected olefinic/aromatic region. |
| C5 | 115.0 | The electronic effects of the substituents are attenuated at this position, resulting in a relatively upfield shift compared to C4 and C6. |
| C3 | 111.0 | C3 is adjacent to the electron-donating amino group (C2), which shields it relative to the other ring carbons, causing it to appear at the most upfield position. |
Note: The assignments for C4, C5, and C6 are tentative and would require 2D NMR experiments like HSQC and HMBC for unambiguous confirmation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-aminotropone is more complex than its ¹³C counterpart due to spin-spin coupling between adjacent protons. It provides rich information on the connectivity of the molecule. The spectrum is expected to show five distinct signals for the ring protons (H3 to H7) and a broad signal for the two protons of the amino group.
General Principles of Interpretation
-
Chemical Shift (δ): The position of a signal indicates the electronic environment. Protons on the seven-membered ring are in the olefinic region (typically 6.0-8.0 ppm). The electron-donating amino group (-NH₂) will shield adjacent protons (especially H3), while the electron-withdrawing carbonyl group (-C=O) will deshield adjacent protons (H7).
-
Integration: The area under each signal is proportional to the number of protons it represents. Each signal for H3 through H7 should integrate to 1H, and the -NH₂ signal to 2H.
-
Multiplicity (Splitting): The splitting pattern of a signal is determined by the number of adjacent, non-equivalent protons according to the n+1 rule. In this system, vicinal coupling (³J) between adjacent protons is expected to be in the range of 7-12 Hz.
Predicted Spectral Features
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupling Partner(s) | Rationale for Assignment |
| -NH₂ | 5.0 - 7.0 | Broad singlet (br s) | None | Protons on nitrogen often exchange with trace water or undergo quadrupolar broadening, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
| H7 | ~7.2 - 7.5 | Doublet of doublets (dd) | H6 | Deshielded by the adjacent anisotropic effect of the C=O group. It is coupled to H6. |
| H3 | ~6.5 - 6.8 | Doublet of doublets (dd) | H4 | Shielded by the adjacent electron-donating -NH₂ group. It is coupled to H4. |
| H5 | ~6.8 - 7.1 | Multiplet (m) | H4, H6 | Experiences complex coupling from two different neighboring protons, H4 and H6. |
| H4, H6 | ~7.0 - 7.3 | Multiplet (m) | H3, H5 (for H4) and H5, H7 (for H6) | These protons are in the middle of the spin system and will exhibit complex multiplet patterns due to coupling with their respective neighbors. Their signals are likely to overlap. |
Note: Unambiguous assignment of H4, H5, and H6 would require 2D NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.
Advanced NMR Techniques for Full Assignment
To overcome the limitations of 1D NMR, particularly the overlapping signals in the ¹H spectrum and the tentative assignments in the ¹³C spectrum, 2D NMR experiments are essential.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum would definitively link H3 to H4, H4 to H5, H5 to H6, and H6 to H7, confirming the proton sequence around the ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the definitive assignment of each protonated carbon (C3 through C7) by linking its known proton chemical shift to its carbon chemical shift.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for assigning quaternary carbons (C1 and C2) and for confirming the overall carbon framework. For instance, the H7 proton would show a correlation to the C1 carbonyl carbon, and the H3 proton would show a correlation to the C2 carbon.
Conclusion
The NMR spectra of 2-aminotropone provide a detailed electronic and structural fingerprint of the molecule. The ¹³C spectrum clearly indicates the seven unique carbons, with the carbonyl (C1) and amino-substituted (C2) carbons being the most downfield. The ¹H spectrum, though more complex due to spin-spin coupling, reveals the connectivity of the five ring protons. The deshielding effect of the carbonyl group on H7 and the shielding effect of the amino group on H3 are key diagnostic features. While 1D NMR provides substantial information, a complete and unambiguous assignment of all resonances necessitates the use of 2D NMR techniques like COSY, HSQC, and HMBC. This guide serves as a foundational resource for researchers, providing the necessary protocols and interpretative logic to confidently analyze and characterize 2-aminotropone and its derivatives.
References
- PubChem. Compound Summary for CID 22634, 2-Aminotropone.
- Hwu, J. R., et al. (1997). Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines. Journal of Chemical Research, Synopses, (8), 362-363. [Link]
- Elinson, M. N., et al. (2020). Synthesis of 2‐functionalized aminotropone from the reaction between tropolone and N‐tosyl‐4‐aryl‐1,2,3‐triazole. ChemistrySelect, 5(29), 9035-9039. [Link]
- Kubo, K., et al. (2016). Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone.
- Emery Pharma. (2018).
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Toda, H., et al. (1970). Synthesis and Reaction of 3-Aminotropone. Chemical and Pharmaceutical Bulletin, 18(7), 1433-1437. [Link]
- Golic, M., et al. (2020). Novel Antineoplastic Inducers of Mitochondrial Apoptosis in Human Cancer Cells. Molecules, 25(23), 5644. [Link]
- Al-Kahtani, A. A., et al. (2009). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 55(3), 143-162. [Link]
Sources
Physical and chemical properties of aminotropones
An In-Depth Technical Guide to the Physical and Chemical Properties of Aminotropones
Authored by Gemini, Senior Application Scientist
Abstract
Aminotropones, derivatives of the non-benzenoid aromatic tropone, represent a unique class of compounds characterized by a seven-membered carbocyclic ring bearing both an amino and a ketone functional group. This unique bifunctionality, coupled with the electronic properties of the tropone core, imparts a rich and versatile chemical profile. Their ability to engage in tautomerism, form stable metal chelates, and participate in higher-order cycloaddition reactions makes them highly valuable scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the core physical and chemical properties of aminotropones, offering field-proven insights into their electronic structure, spectroscopic signatures, reactivity, and synthetic utility for researchers, scientists, and drug development professionals.
The Aminotropone Core: Electronic Structure and Aromaticity
The parent compound, tropone (2,4,6-cycloheptatrien-1-one), is a cornerstone of non-benzenoid aromatic chemistry. In 1945, M. J. S. Dewar first proposed that tropones could exhibit aromatic character[1]. This arises from the significant polarization of the exocyclic carbonyl group, which induces a partial positive charge on the ring and a partial negative charge on the oxygen atom. This polarization allows for a significant contribution from a resonance structure where the ring exists as a planar, aromatic 6π-electron tropylium cation[1][2].
This aromatic character is experimentally supported by several observations:
-
High Dipole Moment: Tropone exhibits a large dipole moment of 4.17 D, significantly higher than that of cycloheptanone (3.04 D), indicating substantial charge separation[1].
-
Spectroscopic Evidence: The carbonyl stretching frequency in the infrared (IR) spectrum of tropone appears at a lower wavenumber (1635 cm⁻¹) compared to typical acyclic ketones, a consequence of reduced double-bond character due to resonance[2].
The introduction of an amino group onto the tropone ring profoundly influences its electronic landscape. As a potent electron-donating group, the amino substituent enhances the electron density of the π-system, further stabilizing the tropylium-like character and modulating the ring's reactivity. The position of the amino group (e.g., 2-amino, 3-amino, or 4-aminotropone) dictates the specific electronic and steric environment, leading to distinct chemical behaviors.
Tautomerism: A Defining Feature of 2-Aminotropones
A critical property of 2-aminotropones is their existence in a tautomeric equilibrium between the amino-tropone form and the imino-tropolone form. This phenomenon, involving the migration of a proton, is analogous to the well-studied tautomerism in related heterocyclic systems like 2-aminopyridine and 2-aminopurine[3][4][5].
The equilibrium position is sensitive to factors such as solvent polarity, temperature, and pH. The imino-tropolone tautomer benefits from a strong intramolecular hydrogen bond between the imino proton and the hydroxyl oxygen, forming a stable six-membered ring. This tautomerism is not merely a structural curiosity; it dictates the molecule's hydrogen bonding capabilities, metal chelation modes, and reactivity in biological systems.
Caption: Tautomeric equilibrium in 2-aminotropone.
Structural and Spectroscopic Characterization
Precise characterization of aminotropones relies on a combination of spectroscopic and analytical techniques. Each method provides a unique window into the molecule's structure and electronic properties.
Spectroscopic Signatures
The dual functionality and unique electronic nature of aminotropones give rise to characteristic spectroscopic data.
| Technique | Functional Group | Characteristic Signature | Rationale |
| FT-IR | N-H Stretch (Amino) | 3500-3300 cm⁻¹ (often two bands for primary amines) | Vibrational modes of the N-H bonds. |
| C=O Stretch (Ketone) | 1640-1600 cm⁻¹ | Lowered frequency due to conjugation and intramolecular H-bonding. | |
| C=C Stretch (Ring) | 1600-1450 cm⁻¹ | Aromatic ring vibrations. | |
| ¹H NMR | Ring Protons | δ 6.5-8.0 ppm | Protons on an electron-rich, aromatic-like system. |
| N-H Protons | δ 5.0-9.0 ppm (broad) | Chemical shift is highly dependent on solvent, concentration, and H-bonding. | |
| ¹³C NMR | C=O Carbon | δ 175-185 ppm | Carbonyl carbon in a highly conjugated system. |
| Ring Carbons | δ 110-160 ppm | Chemical shifts reflect the electron density distribution across the ring. | |
| UV-Vis | π → π* Transitions | λ_max typically > 300 nm | Extended π-conjugation results in absorption in the UVA range. |
Crystallography and Hydrogen Bonding
X-ray crystallography provides definitive proof of molecular structure, including bond lengths and intermolecular interactions. In the solid state, aminotropones often form extensive networks of hydrogen bonds. The amino group acts as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor[6][7].
In 2-aminotropone, a strong intramolecular hydrogen bond often exists between one of the amino protons and the carbonyl oxygen, forming a planar, six-membered ring. This interaction contributes significantly to the molecule's conformational rigidity and influences its chemical properties. The ability of amino groups to also act as hydrogen bond acceptors under specific circumstances can play a role in molecular recognition[8].
Caption: Intramolecular hydrogen bonding in 2-aminotropone.
Chemical Reactivity and Synthetic Potential
The reactivity of aminotropones is a rich tapestry woven from their aromaticity, the nucleophilicity of the amino group, the electrophilicity of the carbonyl carbon, and the unique potential of the π-system.
Metal Complexation
Aminotropones, particularly 2-aminotropone and its derivatives, are superb bidentate ligands for a variety of transition metals[9]. They chelate metal ions through the amino nitrogen and the carbonyl oxygen, forming a stable six-membered ring. This coordination can lower the pKa of the N-H proton, sometimes leading to deprotonation to form an aminotroponate complex[10]. These metal complexes are of significant interest in catalysis and as potential metallodrugs, where the ligand framework can be systematically modified to tune the complex's steric and electronic properties[11][12].
Caption: Bidentate coordination of a metal ion by 2-aminotropone.
Cycloaddition Reactions
The extended π-system of the tropone core makes it a versatile partner in cycloaddition reactions. Unlike simple dienes, tropones can act as 2π, 4π, 6π, or 8π components, enabling a wide range of transformations such as [4+2], [6+4], and [8+2] cycloadditions[13][14][15]. These reactions are powerful tools for rapidly constructing complex polycyclic architectures, which are often found in natural products[16]. The presence of the electron-donating amino group makes aminotropones more electron-rich, favoring normal-electron-demand Diels-Alder reactions and other cycloadditions where the tropone acts as the electron-rich component[17].
Substitution and Functionalization
The aminotropone ring can undergo substitution reactions, although its reactivity differs from that of benzene. The amino group is a strong activating and directing group for electrophilic substitution. Furthermore, the unique structure of aminotroponimines (where the carbonyl oxygen is replaced by an imino group) allows for a range of backbone substitutions that can fine-tune the ligand's electronic properties[18]. Ring contraction reactions have also been observed under certain conditions, providing pathways to functionalized benzenoid compounds[18].
Relevance in Drug Discovery and Development
The structural and chemical properties of aminotropones make them attractive scaffolds for drug development.
-
Privileged Scaffold: The tropone/tropolone core is found in several biologically active natural products, such as colchicine. The aminotropone framework can be considered a "privileged structure" capable of interacting with multiple biological targets.
-
Hydrogen Bonding: The defined arrangement of hydrogen bond donors and acceptors allows for specific and strong interactions with protein active sites, a key feature in rational drug design[19].
-
Metal Chelation: The ability to chelate essential metal ions is a known mechanism for some antimicrobial and anticancer agents[20]. Aminotropones can be designed as specific metal chelators or as ligands for therapeutic metal complexes.
-
Physicochemical Properties: The amino group provides a basic handle that can be protonated at physiological pH, improving aqueous solubility and allowing for salt formation—a common strategy in drug formulation. The overall polarity and lipophilicity can be tuned through substitution on the ring or the amino group, impacting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[21][22].
Experimental Protocols
Protocol: Synthesis of a 4-Aminotropone via Ring Expansion
This protocol is adapted from a method involving the base-mediated ring expansion of a sulfinyl-substituted p-quinamine, which provides efficient, regiocontrolled access to 4-aminotropones[23].
Causality: The mechanism relies on the formation of a carbanion alpha to the sulfoxide, which initiates an intramolecular cyclization. The subsequent rearrangement and elimination of a sulfinate anion drives the expansion of the six-membered ring to the thermodynamically stable seven-membered aromatic tropone system.
Methodology:
-
Dissolution: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve the starting 4-amino-4-[(p-tolylsulfinyl)methyl]-2,5-cyclohexadienone (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the deprotonation and prevent side reactions.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. The use of NaH ensures irreversible deprotonation to form the reactive carbanion. Effervescence (H₂ gas) will be observed.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. This neutralizes the excess base and protonates the resulting enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic solvent choice is based on the expected polarity of the aminotropone product.
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The specific eluent system must be optimized based on the polarity of the target compound.
Protocol: NMR Characterization of an Aminotropone
Self-Validation: This protocol ensures structural confirmation by correlating ¹H and ¹³C NMR data through a 2D HSQC experiment, confirming which protons are attached to which carbons.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified aminotropone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred as it can slow the exchange of N-H protons, making them sharper and easier to observe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure sufficient spectral width to include all aromatic and N-H protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides the chemical shifts of all unique carbon atoms in the molecule.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment. This is a critical validation step that distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) will be absent.
-
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D experiment generates correlation peaks between directly bonded protons and carbons. This allows for unambiguous assignment of the protonated carbons in the ring.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Correlate the ¹H signals with their directly attached carbons using the HSQC spectrum. Use the DEPT-135 data to confirm assignments. The remaining unassigned carbon signals in the ¹³C spectrum will correspond to the quaternary carbons.
Conclusion
Aminotropones stand at the intersection of aromatic chemistry, coordination chemistry, and synthetic methodology. Their distinctive electronic structure, dominated by non-benzenoid aromaticity and modulated by the amino substituent, gives rise to a fascinating array of physical properties and chemical reactivities. A thorough understanding of their tautomerism, spectroscopic behavior, and reaction patterns is essential for harnessing their full potential. For professionals in drug discovery and materials science, the aminotropone scaffold offers a robust and tunable platform for the design of novel, functional molecules with significant therapeutic and practical applications.
References
- D'Auria, M., Racioppi, R., & Valente, C. (2012). Synthesis of 4-aminotropones from [(sulfinyl or sulfonyl)methyl]-substituted p-quinamines. Beilstein Journal of Organic Chemistry, 8, 1528–1535. [Link]
- Matczak, A. (2016). Aminophosphonate metal complexes of biomedical potential. PubMed, 26(10), 1196-203. [Link]
- Broo, A. (2000). Proton Transfer and Tautomerism in 2-Aminopurine-Thymine and Pyrrolocytosine-Guanine Base Pairs. PubMed. [Link]
- Christensen, D. H., & Toste, F. D. (2020). Carbocycloaddition Strategies for Troponoid Synthesis. PMC. [Link]
- Kar, M., & Sharma, N. K. (2025). Tropothione in aminocatalytic [8+2]‐cycloaddition.
- Sharma, N. K., & Kar, M. (2025). Cycloaddition and functionalization reactions involving tropone. PMC. [Link]
- Novotny, L., & Beranek, J. (1990). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. PubMed. [Link]
- Brovarets', O. O., & Hovorun, D. M. (2015). Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity?
- Wikipedia. (n.d.). Tropone. Wikipedia. [Link]
- Houk, K. N., & Doubleday, C. (2020). Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes. PubMed Central. [Link]
- Various Authors. (n.d.). Tropones and Tropolones.
- Sharma, N. K., & Kar, M. (2025). Cycloaddition and functionalization reactions involving tropone. Semantic Scholar. [Link]
- Ishii, T., et al. (1998). Relationship between electronic structure and cytotoxic activity of tropolones. PubMed. [Link]
- Grasso, G., et al. (2015). Metal-Induced Amide Deprotonation and Binding Typical for Cu(II), Not Possible for Zn(II) and Fe(II). NIH. [Link]
- Onita, T., et al. (2012). Synthesis, characterization and biological activity of some α-aminophosphonates.
- Vagner, J., et al. (2016). The importance of amide protons in peptide drug development. Peptide Science. [Link]
- Aly, M. M., & El-Gogary, T. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. NIH. [Link]
- El-Sonbati, A. Z., et al. (2013). Transition metal complexes of neocryptolepine analogues. Part I: Synthesis, spectroscopic characterization, and in vitro anticancer activity of copper(II) complexes.
- Unknown Author. (n.d.). Chemistry of non-benzenoid aromatics Part-1. University of North Bengal. [Link]
- Vinogradov, S. N. (1979).
- Roesky, P. W., et al. (2021). Aminotroponiminates: Impact of the NO2 Functional Group on Coordination, Isomerisation, and Backbone Substitution. PubMed Central. [Link]
- Mooers, B. H., & Lu, M. (1998). On the potential role of the amino nitrogen atom as a hydrogen bond acceptor in macromolecules. PubMed. [Link]
- Wikipedia. (n.d.). Transition metal amino acid complexes. Wikipedia. [Link]
- Agbodjan, A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]
- Sienkiewicz, N., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
- Redington, R. L. (2006). An exploration of electronic structure and nuclear dynamics in tropolone. I.
- LibreTexts. (2023). Hydrogen Bonding. Chemistry LibreTexts. [Link]
- I. A. Novikova, et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. PMC. [Link]
- Avci, D., & Atalay, Y. (2018). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.
- Soderberg, T. (2019). Tautomers. Chemistry LibreTexts. [Link]
Sources
- 1. Tropone - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. On the potential role of the amino nitrogen atom as a hydrogen bond acceptor in macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]
- 10. Metal-Induced Amide Deprotonation and Binding Typical for Cu(II), Not Possible for Zn(II) and Fe(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminophosphonate metal complexes of biomedical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cycloaddition and functionalization reactions involving tropone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Cycloaddition and functionalization reactions involving tropone | Semantic Scholar [semanticscholar.org]
- 16. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aminotroponiminates: Impact of the NO2 Functional Group on Coordination, Isomerisation, and Backbone Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of 4-aminotropones from [(sulfinyl or sulfonyl)methyl]-substituted p-quinamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
This technical guide provides an in-depth exploration of the tautomerism exhibited by 2-aminotropone and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular structure, reactivity, and biological activity.[1][2][3] In the context of 2-aminotropone, a non-benzenoid aromatic compound, the tautomeric interplay between the amino-oxo and the imino-enol forms is a subject of significant scientific interest. This guide synthesizes crystallographic, spectroscopic, and computational findings to offer a comprehensive understanding of this phenomenon. We will delve into the structural nuances of the tautomers, the experimental and theoretical methodologies employed for their characterization, the factors influencing the equilibrium, and the potential relevance of this tautomerism in the broader field of medicinal chemistry and drug development.
Introduction: The Intriguing World of Troponoids
Tropone and its derivatives, collectively known as troponoids, are a class of seven-membered, non-benzenoid aromatic compounds that have captivated chemists for decades. Their unique electronic structure and reactivity make them valuable building blocks in organic synthesis and key components in various natural products. 2-Aminotropone, a prominent member of this family, stands out due to its potential for prototropic tautomerism, a process involving the migration of a proton.[1] This guide will focus on the delicate balance between the two primary tautomeric forms of 2-aminotropone and its analogs.
The Core of the Matter: Tautomeric Equilibrium in 2-Aminotropone
The central theme of this guide is the reversible transformation between the amino-oxo form (2-aminocyclohepta-2,4,6-trien-1-one) and the imino-enol form (2-imino-3,5-cycloheptadien-1-ol).
Figure 1: Prototropic tautomerism in 2-aminotropone.
Solid-State Insights: X-ray Crystallography
X-ray crystallography provides unambiguous evidence for the predominant tautomeric form in the solid state.[4] Studies on 2-aminotropone have revealed that it exists exclusively in the amino-oxo form in the crystalline state.[5] The crystal structure shows three crystallographically independent molecules, with the amino groups participating in intermolecular N-H...O hydrogen bonds.[5] This intermolecular hydrogen bonding network likely stabilizes the amino-oxo tautomer, effectively "locking" it in place within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.
A Dynamic View in Solution: Spectroscopic Investigations
In solution, the tautomeric equilibrium is dynamic, and the ratio of the two forms can be influenced by various factors. Spectroscopic techniques are indispensable for probing this equilibrium.
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[6][7][8] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers. For 2-aminotropone, ¹H and ¹³C NMR studies are crucial. The rate of interconversion between the tautomers determines the appearance of the NMR spectrum. If the interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. If the interconversion is fast, time-averaged signals will be seen.[7]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to identify the tautomeric forms present and their relative concentrations. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of the tautomeric equilibrium.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study tautomeric equilibria.[9][10][11][12] The amino-oxo and imino-enol forms of 2-aminotropone are expected to have distinct absorption spectra due to differences in their chromophores. By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., solvent polarity), the position of the tautomeric equilibrium can be inferred.[9]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Solutions of the compound are prepared in various solvents of differing polarity.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded for each solution over a relevant wavelength range.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity are determined. Changes in these parameters with solvent polarity can indicate a shift in the tautomeric equilibrium.
The Theoretical Perspective: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become invaluable for studying tautomerism.[13] These methods can predict the relative stabilities of tautomers, transition state energies for their interconversion, and spectroscopic properties. For 2-aminotropone, DFT calculations at the B3LYP/6-31G* level predict that the amino-oxo tautomer is significantly more stable than the imino-enol tautomer by approximately 47.3 kJ/mol.[14] This theoretical finding is consistent with experimental observations in the solid state and in solution.[14]
Figure 2: A typical computational workflow for studying tautomerism.
Expanding the Horizon: Tautomerism in Related Compounds
The principles governing the tautomerism of 2-aminotropone can be extended to a range of related compounds, including 2-aminotroponimines and substituted 2-aminotropones.
2-Aminotroponimines: A Shift in the Balance
In 2-aminotroponimines, where the exocyclic oxygen is replaced by a nitrogen-containing group, the tautomeric equilibrium can be more complex.[14] Solid-state studies using X-ray crystallography and multinuclear NMR spectroscopy have been instrumental in determining the most stable tautomer and the nature of the intramolecular hydrogen bonds in these systems.[14]
The Influence of Substituents
The introduction of substituents on the tropone ring can significantly impact the position of the tautomeric equilibrium.[15][16][17] Electron-donating and electron-withdrawing groups can alter the relative stabilities of the tautomers by modifying the electronic properties of the ring and the basicity of the nitrogen and oxygen atoms. Computational studies on substituted purines, which share some structural similarities, have shown that substituents can indeed change tautomeric preferences.[15][16]
The Role of the Environment: Solvent Effects
The solvent plays a crucial role in determining the tautomeric equilibrium in solution.[18][19][20][21] Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. Conversely, nonpolar solvents will favor the less polar tautomer. For instance, in some systems, polar protic solvents can shift the equilibrium towards the keto-amine form through intermolecular hydrogen bonding.[9] Computational studies using polarizable continuum models (PCM) can effectively model the influence of the solvent on tautomeric stability.[18][19][20]
Quantitative Data Summary
| Compound | Method | Solvent/State | Predominant Tautomer | Energy Difference (kJ/mol) | Reference |
| 2-Aminotropone | X-ray Crystallography | Solid | Amino-oxo | - | [5] |
| 2-Aminotropone | DFT (B3LYP/6-31G*) | Gas Phase | Amino-oxo | 47.3 | [14] |
| Substituted Purines | Computational | Various | Varies with substituent and solvent | - | [15][18] |
Broader Implications: Biological Activity and Drug Development
While this guide focuses on the fundamental aspects of tautomerism, it is important to recognize the potential biological relevance of these compounds. Aminopurine and aminophosphonate derivatives, which share the amino-imino tautomeric possibility, have been reported to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties.[22][23] The specific tautomeric form of a molecule can significantly influence its ability to interact with biological targets such as enzymes and receptors.[24][25][26] Therefore, a thorough understanding of the tautomeric behavior of 2-aminotropone and its analogs is crucial for the rational design of new therapeutic agents.
Conclusion
The tautomerism of 2-aminotropone and its related compounds is a multifaceted phenomenon governed by a delicate interplay of structural, electronic, and environmental factors. This technical guide has synthesized key findings from X-ray crystallography, NMR and UV-Vis spectroscopy, and computational chemistry to provide a comprehensive overview of this topic. The predominance of the amino-oxo tautomer in the solid state and in solution is well-established for the parent compound, but the equilibrium can be tuned by substitution and solvent effects. A deep understanding of these principles is not only of fundamental chemical interest but also holds significant potential for applications in medicinal chemistry and drug discovery.
References
- Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. | Semantic Scholar. (2002).
- Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides - PubMed. (2003). Nucleosides Nucleotides Nucleic Acids, 22(5-8), 813-5.
- The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (n.d.).
- Solid‐State Structure and Tautomerism of 2‐Aminotroponimines Studied by X‐ray Crystallography and Multinuclear NMR Spectroscopy | Request PDF - ResearchGate. (2004). European Journal of Organic Chemistry, 2004(12), 2625-2633.
- Tautomers and Electronic States of Jet-Cooled 2-aminopurine Investigated by Double Resonance Spectroscopy and Theory - PubMed. (2005). The Journal of Physical Chemistry A, 109(39), 8747-8757.
- Synthesis, characterization and biological activity of some α-aminophosphonates | Request PDF - ResearchGate. (n.d.).
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. (2020). Molecules, 25(21), 5036.
- Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline - ResearchGate. (2002). Journal of Molecular Structure: THEOCHEM, 585(1-3), 113-124.
- Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC - NIH. (2021). ACS Omega, 6(45), 30453-30464.
- (PDF) Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - ResearchGate. (2020). Molecules, 25(21), 5036.
- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2023). International Journal of Molecular Sciences, 24(13), 10833.
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. (n.d.).
- Proton Transfer and Tautomerism in 2-Aminopurine-Thymine and Pyrrolocytosine-Guanine Base Pairs - PubMed. (2001). The Journal of Physical Chemistry B, 105(30), 7340-7347.
- Tautomer - Wikipedia. (n.d.).
- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - NIH. (2015). Structural Chemistry, 26(5-6), 1541-1555.
- Tautomerism Detected by NMR - Encyclopedia.pub. (2020).
- Mass spectral study of the occurrence of tautomeric forms of selected enaminones. (2015). International Journal of Mass Spectrometry, 378, 111-118.
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021). Molecules, 26(16), 4983.
- Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density - SciSpace. (2013). Journal of Computational Methods in Molecular Design, 3(3), 19-25.
- Tautomerization effect on NMR spectrum. : r/OrganicChemistry - Reddit. (2022).
- Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate - MDPI. (2018). Crystals, 8(11), 415.
- (PDF) Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - ResearchGate. (2021). ACS Omega, 6(45), 30453-30464.
- Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Publishing. (2016). Physical Chemistry Chemical Physics, 18(30), 20507-20519.
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. (2022). The Journal of Physical Chemistry Letters, 13(11), 2534-2539.
- Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing). (2014). Dalton Transactions, 43(30), 11501-11508.
- Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. (1982). Journal of the Chemical Society, Perkin Transactions 2, (11), 1435-1441.
- Antimicrobial Peptides: Novel Source and Biological Function With a Special Focus on Entomopathogenic Nematode/Bacterium Symbiotic Complex - Frontiers. (2021). Frontiers in Microbiology, 12, 653335.
- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (2008). Journal of the Association of Laboratory Automation, 13(3), 136-141.
- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. (2021). Molecules, 26(16), 4995.
- What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016).
- UV Vis Spectroscopy | Principle and Applications | Empirical Rules | Structural studies | PENS#81 - YouTube. (2021).
- 9.4.2. Tautomers - Chemistry LibreTexts. (2019).
- A review on x-ray crystallography and it's applications - The Pharma Innovation Journal. (n.d.).
- NMR study of tautomerism in natural perylenequinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1993). Journal of the Chemical Society, Perkin Transactions 2, (7), 1447-1454.
- Advances in the Study of Structural Modification and Biological Activities of Anoplin - Frontiers. (2020). Frontiers in Chemistry, 8, 626.
- One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone - MDPI. (2020). Molecules, 25(22), 5431.
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (2020). Molecules, 25(22), 5469.
- Substituent effects on the stability of the four most stable tautomers of adenine and purine. (2019). RSC Advances, 9(54), 31343-31356.
- Tautomerization Explained: Keto-Enol and Other Common Types - Patsnap Eureka. (n.d.).
- The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate - ChemRxiv. (n.d.).
- Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System - Science Alert. (n.d.).
Sources
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. NMR study of tautomerism in natural perylenequinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substituent effects on the stability of the four most stable tautomers of adenine and purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scialert.net [scialert.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]
- 25. Frontiers | Antimicrobial Peptides: Novel Source and Biological Function With a Special Focus on Entomopathogenic Nematode/Bacterium Symbiotic Complex [frontiersin.org]
- 26. Frontiers | Advances in the Study of Structural Modification and Biological Activities of Anoplin [frontiersin.org]
An In-Depth Technical Guide to the Stability of the 2-Aminotropone Ring System
Abstract
The 2-aminotropone scaffold is a non-benzenoid aromatic system of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, which contribute to its biological activity, also govern its stability profile. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of the 2-aminotropone ring system. We will delve into the theoretical underpinnings of its aromaticity, explore its susceptibility to various degradation pathways—including hydrolysis, oxidation, and photodegradation—and discuss the impact of substituents on its overall stability. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to inform the design, synthesis, and handling of 2-aminotropone-containing compounds.
The Foundation of Stability: Aromaticity and Electronic Structure
The stability of the 2-aminotropone ring system is intrinsically linked to its aromatic character. Unlike benzene, tropone and its derivatives are classified as non-benzenoid aromatic compounds. The aromaticity of the seven-membered ring arises from a significant contribution of a dipolar resonance structure, where the exocyclic carbonyl group is polarized. This polarization leads to a partial negative charge on the oxygen atom and a partial positive charge distributed across the seven-membered ring, creating a tropylium cation-like system with 6 π-electrons that satisfies Hückel's rule (4n+2 π electrons, where n=1).[1][2][3] This delocalization of electrons contributes to the overall stability of the ring system.
The introduction of an amino group at the 2-position further modulates the electronic landscape of the tropone ring. The nitrogen atom's lone pair of electrons can participate in resonance, donating electron density into the ring. This electron-donating effect can influence the degree of aromaticity and, consequently, the stability of the ring.
Diagram 1: Resonance Structures of 2-Aminotropone
A depiction of the key resonance structures contributing to the stability of the 2-aminotropone ring.
Key Factors Influencing Stability
The inherent stability of the 2-aminotropone ring can be compromised by a variety of external factors. A thorough understanding of these factors is paramount for the successful development of drug candidates and other advanced materials incorporating this scaffold.
pH-Dependent Stability and Hydrolysis
A significant finding is the unusual lability of amide bonds derived from N-troponylaminoethylglycine under mild acidic conditions.[5] This suggests that protonation of the tropone carbonyl group can activate the ring towards nucleophilic attack, leading to cleavage of appended functionalities. This pH-dependent instability has important implications for drug formulation, storage, and in vivo stability.
Degradation Pathway: Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the 2-aminotropone ring can be protonated. This protonation increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. The subsequent steps can lead to ring-opening or other rearrangements. The presence of substituents can significantly influence the rate and mechanism of this process.[6]
Diagram 2: Proposed Mechanism for Acid-Catalyzed Hydrolysis
A simplified workflow of the proposed acid-catalyzed hydrolysis of 2-aminotropone.
Oxidative Degradation
The electron-rich nature of the 2-aminotropone ring system makes it potentially susceptible to oxidative degradation. The presence of the amino group can further enhance this susceptibility. Oxidative stress can be encountered during manufacturing, storage (exposure to air), or in vivo.
Potential Oxidative Degradation Pathways:
-
Oxidation of the Amino Group: The amino group can be oxidized to form nitroso or nitro derivatives.
-
Ring Oxidation: The π-system of the tropone ring can be attacked by oxidizing agents, leading to the formation of hydroxylated or ring-opened products.
-
Radical-Mediated Degradation: In the presence of radical initiators, a cascade of degradation reactions can be triggered.
The specific degradation products will depend on the nature of the oxidizing agent and the reaction conditions.[7]
Photostability
Many aromatic compounds are susceptible to photodegradation, and 2-aminotropone is no exception. Exposure to light, particularly in the UV range, can excite the molecule to a higher energy state, from which it can undergo various chemical reactions.
Potential Photodegradation Pathways:
-
Photoreduction/Photooxidation: The excited state of the molecule may be more susceptible to reduction or oxidation.
-
Photocyclization/Photoisomerization: Light can induce rearrangements of the ring system.
-
Photosensitized Degradation: The excited 2-aminotropone molecule can transfer its energy to other molecules, such as oxygen, generating reactive oxygen species that can then degrade the compound.[8]
The photostability of a 2-aminotropone derivative will be highly dependent on its specific substitution pattern and the formulation matrix.
Thermal Stability
The thermal stability of 2-aminotropone derivatives is a critical consideration for manufacturing processes (e.g., drying, melt extrusion) and long-term storage. At elevated temperatures, the molecule can undergo decomposition.
Potential Thermal Degradation Pathways:
-
Decarbonylation: Loss of the carbonyl group is a potential degradation pathway for tropones.
-
Ring Contraction/Rearrangement: Thermal energy can induce rearrangements of the seven-membered ring.
-
Decomposition of Substituents: The substituents on the ring may be thermally labile.
The thermal decomposition of 2-azidotropone has been reported, highlighting the potential for complex thermal degradation pathways.[9]
The Role of Substituents in Modulating Stability
The stability of the 2-aminotropone ring can be fine-tuned by the introduction of various substituents. The electronic and steric properties of these substituents can have a profound impact on the reactivity and degradation susceptibility of the core scaffold.
-
Electron-Withdrawing Groups (EWGs): EWGs can decrease the electron density of the ring, potentially making it less susceptible to oxidative degradation. However, they may also increase the electrophilicity of the ring carbons, potentially accelerating nucleophilic attack under certain conditions.
-
Electron-Donating Groups (EDGs): EDGs, such as additional amino or alkoxy groups, will increase the electron density of the ring, which could enhance its susceptibility to oxidation but may stabilize the cationic character of the ring, potentially hindering certain nucleophilic reactions.
-
Steric Hindrance: Bulky substituents near reactive sites can sterically hinder the approach of reactants, thereby slowing down degradation reactions.
A systematic study of substituent effects is crucial for the rational design of stable 2-aminotropone derivatives. Computational methods, such as Density Functional Theory (DFT), can be powerful tools for predicting the impact of substituents on the stability of the ring system.[10][11]
Experimental Protocols for Stability Assessment
A robust assessment of the stability of a 2-aminotropone-containing compound requires a well-designed experimental strategy. Forced degradation studies are an essential component of this strategy, providing valuable insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[12]
Forced Degradation (Stress Testing) Protocol
The following protocol provides a general framework for conducting forced degradation studies on a 2-aminotropone derivative. It is essential to adapt the specific conditions based on the properties of the test compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
2-Aminotropone derivative
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the 2-aminotropone derivative in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water) and incubate in an oven at a high temperature (e.g., 80 °C) for a defined period. A solid-state thermal stress study should also be considered.
-
Photodegradation: Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to facilitate the identification of degradation products.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and identify and quantify any degradation products formed.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 40 °C | 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours |
| Thermal (Solution) | Inert Solvent | 80 °C | 24, 48, 72 hours |
| Thermal (Solid) | Solid State | 80 °C | 24, 48, 72 hours |
| Photostability | ICH Q1B Conditions | As per guidelines | As per guidelines |
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from all potential degradation products.
Key Method Development Considerations:
-
Column Chemistry: Reversed-phase columns (e.g., C18, C8) are commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV-Vis detection at a wavelength where the parent compound and potential degradation products absorb is a standard approach. Mass spectrometry provides invaluable information for the identification of unknown degradants.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Diagram 3: Workflow for Stability-Indicating Method Development
A flowchart illustrating the iterative process of developing a stability-indicating HPLC method.
Computational Approaches to Predicting Stability
In addition to experimental studies, computational chemistry offers powerful tools for predicting and understanding the stability of the 2-aminotropone ring system.
-
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations and reactive intermediates, providing insights into reaction mechanisms and degradation pathways.[13]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of 2-aminotropone derivatives in different solvent environments and at various temperatures, helping to identify potential conformational changes that may precede degradation.
-
pKa Prediction: Computational tools can provide reliable estimates of the pKa values of 2-aminotropone and its derivatives, which is crucial for understanding their pH-dependent stability.[14]
By integrating computational and experimental approaches, a more complete picture of the stability of the 2-aminotropone ring system can be obtained.
Conclusion and Future Perspectives
The 2-aminotropone ring system possesses a unique combination of aromaticity and reactivity that makes it an attractive scaffold in drug discovery and materials science. However, its stability is a critical parameter that must be carefully evaluated and understood. This guide has provided a comprehensive overview of the factors influencing the stability of this important heterocyclic core, including its electronic structure, susceptibility to hydrolysis, oxidation, photodegradation, and thermal stress.
Future research in this area should focus on:
-
Quantitative Stability Studies: Generating quantitative data on the degradation kinetics of a wider range of 2-aminotropone derivatives under standardized conditions.
-
Mechanistic Elucidation: Detailed mechanistic studies to fully characterize the degradation pathways and identify the structures of all major degradation products.
-
Predictive Modeling: Developing more sophisticated computational models to accurately predict the stability of novel 2-aminotropone derivatives based on their substitution patterns.
By continuing to build upon our understanding of the stability of the 2-aminotropone ring system, we can unlock its full potential for the development of innovative and robust new molecules.
References
- Substituent effects on the acid-catalyzed isomerization of 2-cyclohepta-2,4,6-trienyltropone derivatives to 2-benzyltropones. Journal of the Chemical Society, Perkin Transactions 1. ([Link])
- Tropone & Tropolones Arom
- Is tropone aromatic? - Chemistry Stack Exchange. ([Link])
- Tropone - Wikipedia. ([Link])
- Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PubMed Central. ([Link])
- Why is tropone partially arom
- Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions - PubMed. ([Link])
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. ([Link])
- Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. | Semantic Scholar. ([Link])
- Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PubMed Central. ([Link])
- Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation - Norwegian Research Inform
- Forced Degrad
- Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds - ResearchG
- Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins - PubMed. ([Link])
- Computational Studies of Enzymes for C–F Bond Degradation and Functionaliz
- Effect of 2, 5-substituents on the stability of cyclic nitrone superoxide spin adducts: A density functional theory approach - PubMed. ([Link])
- Stability Testing of Pharmaceutical Products. ([Link])
- A protocol for testing the stability of biochemical analytes.
- The structures and pKa values of the acids used for the protonation of the bases - ResearchG
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC - PubMed Central. ([Link])
- The Significance of Acid/Base Properties in Drug Discovery - PMC - PubMed Central. ([Link])
- Stability testing of existing active substances and rel
- Bordwell pKa Table - Organic Chemistry D
- Synthesis of 2‐functionalized aminotropone from the reaction between...
- Effect of 2, 5-Substituents on the Stability of Cyclic Nitrone Superoxide Spin Adducts: A Density Functional Theory Approach - NIH. ([Link])
- Stability Testing of Biopharmaceutical Products | Charles River. ([Link])
- Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. ([Link])
- A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds - Longdom Publishing. ([Link])
- Studies on photodegradation process of psychotropic drugs: a review - PMC - NIH. ([Link])
- Substituent effects on the aromaticity of carbocyclic five-membered rings - RSC Publishing. ([Link])
- The stability and degradation products of polyhydroxy flavonols in boiling w
- The thermal decomposition of 2-azidotropone - Chemical Communications (London) (RSC Publishing). ([Link])
- Oxidative degradation of 2-ethanolamine: The effect of oxygen concentraton and temperature on product form
- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - MDPI. ([Link])
- Computational Modeling of Chromoanagenesis- or Chromothripsis-Induced SNPs in Antiapoptotic Genes: Their Impact on Protein Structure and Function - PubMed. ([Link])
- Development and Validation of a Stability Indicating RP-HPLC Method for the Quantitative Analysis of Budesonide in Bulk Drug and - ijrpr. ([Link])
- Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines† - Journal of Chemical Research, Synopses (RSC Publishing). ([Link])
Sources
- 1. veeprho.com [veeprho.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. units.fisheries.org [units.fisheries.org]
- 6. Substituent effects on the acid-catalyzed isomerization of 2-cyclohepta-2,4,6-trienyltropone derivatives to 2-benzyltropones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. nva.sikt.no [nva.sikt.no]
- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The thermal decomposition of 2-azidotropone - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Computational Modeling of Chromoanagenesis- or Chromothripsis-Induced SNPs in Antiapoptotic Genes: Their Impact on Protein Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Amino Group's Electron-Donating Influence in Tropones: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tropone scaffold, a non-benzenoid aromatic system, has garnered significant attention in medicinal chemistry due to its unique electronic properties and diverse biological activities. The introduction of an amino group onto the tropone ring profoundly alters its electronic landscape, reactivity, and ultimately, its potential as a pharmacophore. This in-depth technical guide elucidates the fundamental electron-donating properties of the amino group in tropones, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the synthesis of aminotropones, delve into the electronic perturbations induced by the amino substituent, analyze their reactivity towards electrophiles and nucleophiles, and discuss their applications in medicinal chemistry, supported by detailed experimental protocols and computational insights.
Introduction: The Intriguing World of Tropones
Tropones are seven-membered, non-benzenoid cyclic ketones that exhibit a degree of aromatic character. This aromaticity arises from the contribution of a dipolar resonance structure, where the carbonyl oxygen pulls electron density from the ring, leaving a delocalized 6π-electron system reminiscent of the tropylium cation.[1][2] This inherent polarity and aromaticity bestow upon the tropone nucleus a unique reactivity profile, making it an attractive scaffold for the synthesis of biologically active molecules.[1][3]
The introduction of substituents onto the tropone ring can dramatically modulate its electronic properties and biological function. Among the most influential substituents is the amino group (-NH₂), a potent electron-donating group. This guide focuses specifically on the profound impact of the amino group on the chemistry and biological relevance of tropones.
The Electron-Donating Nature of the Amino Group: A Fundamental Perturbation
The amino group, with its lone pair of electrons on the nitrogen atom, acts as a powerful electron-donating group through resonance. This donation of electron density into the tropone ring has several significant consequences:
-
Enhanced Aromaticity and Stability: The delocalization of the nitrogen lone pair into the seven-membered ring increases the electron density within the π-system, further stabilizing the aromatic character of the tropone nucleus. This is evident in the contribution of resonance structures where a positive charge resides on the exocyclic nitrogen and a negative charge is delocalized over the ring and the carbonyl oxygen.
-
Increased Nucleophilicity: The enrichment of the tropone ring with electron density makes it more susceptible to attack by electrophiles. The positions ortho and para to the amino group become particularly activated.
-
Altered Dipole Moment: The electron-donating nature of the amino group counteracts the electron-withdrawing effect of the carbonyl group, leading to a significant change in the molecule's overall dipole moment. While tropone itself has a considerable dipole moment (around 4.17 D), the introduction of an amino group is expected to modulate this value, influencing its solubility and interaction with biological targets.[2]
-
Modified Spectroscopic Properties: The perturbation of the electronic structure is readily observable in the spectroscopic data of aminotropones compared to the parent tropone.
Visualizing Electron Donation: Resonance Structures
The influence of the amino group can be visualized through the following resonance structures of 2-aminotropone:
Caption: Resonance structures illustrating electron delocalization in 2-aminotropone.
Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and linked for this to render correctly.
Synthesis of Aminotropones: Building the Core Scaffold
Several synthetic routes have been developed to access aminotropones. A common strategy involves the nucleophilic substitution of a suitable leaving group on the tropone ring with an amine or ammonia.
General Synthetic Protocol: Nucleophilic Aromatic Substitution
A widely employed method for the synthesis of 2-aminotropone involves the reaction of 2-chlorotropone with ammonia.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-chlorotropone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Ammonia Addition: Saturate the solution with anhydrous ammonia gas at a low temperature (e.g., -78 °C) or use a concentrated aqueous solution of ammonia.
-
Heating: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling to room temperature, carefully vent the pressure vessel. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminotropone.
Caption: Workflow for the synthesis of 2-aminotropone via nucleophilic aromatic substitution.
Spectroscopic and Physicochemical Characterization
The electron-donating effect of the amino group is clearly reflected in the spectroscopic and physicochemical properties of aminotropones.
| Property | Tropone | 2-Aminotropone | Rationale for Change |
| ¹H NMR (δ, ppm) | ~6.8-7.2 | Protons ortho and para to -NH₂ are shifted upfield | Increased electron density shields the ring protons. |
| ¹³C NMR (δ, ppm) | Carbonyl C: ~187 | Carbonyl C is shifted upfield | Electron donation reduces the partial positive charge on the carbonyl carbon. |
| UV-Vis (λmax, nm) | ~225, 305 | Red-shift (bathochromic shift) of absorption bands | Decreased HOMO-LUMO energy gap due to extended conjugation. |
| IR (νC=O, cm⁻¹) | ~1638 | Lower frequency | Decreased double bond character of the carbonyl group due to resonance.[2] |
| Dipole Moment (D) | ~4.17 | Expected to be lower | The electron-donating vector of the amino group opposes the electron-withdrawing vector of the carbonyl group.[2] |
| pKa | Not applicable | A pKa value for the protonated amino group is observed. | The amino group can be protonated, and its basicity is influenced by the tropone ring. |
Note: Specific spectral data can vary depending on the solvent and other experimental conditions.
Reactivity of Aminotropones: A Tale of Two Sites
The presence of both an electron-rich aromatic ring and a nucleophilic amino group, along with an electrophilic carbonyl carbon, endows aminotropones with a rich and varied reactivity profile.
Electrophilic Aromatic Substitution
The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it.
Mechanism of Electrophilic Bromination:
Caption: General mechanism for electrophilic aromatic substitution on 2-aminotropone.
Nucleophilic Reactions
While the electron-rich ring is generally deactivated towards nucleophilic attack, the carbonyl carbon remains an electrophilic site. Furthermore, the amino group itself can act as a nucleophile.
Reaction of the Amino Group: Acylation
The amino group of 2-aminotropone can be readily acylated using acyl chlorides or anhydrides in the presence of a base.
Experimental Protocol for N-Acetylation:
-
Dissolution: Dissolve 2-aminotropone (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine.
-
Acylating Agent: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Computational Insights: Frontier Molecular Orbital (FMO) Theory
Computational chemistry provides valuable insights into the reactivity of aminotropones.[4] Frontier Molecular Orbital (FMO) theory helps to predict the sites of electrophilic and nucleophilic attack.[5][6]
-
Highest Occupied Molecular Orbital (HOMO): For 2-aminotropone, the HOMO is expected to have significant contributions from the amino group and the π-system of the tropone ring. This high-energy orbital is responsible for the molecule's nucleophilic character, and its electron density will be highest at the positions most susceptible to electrophilic attack (ortho and para to the amino group).
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be localized primarily on the carbonyl carbon and the conjugated system. This low-energy empty orbital is where an incoming nucleophile will donate its electrons.
Caption: Simplified Frontier Molecular Orbital diagram for 2-aminotropone.
Aminotropones in Drug Development: A Scaffold of Promise
The unique electronic and structural features of aminotropones make them attractive scaffolds in medicinal chemistry. The amino group can serve as a handle for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. Moreover, the tropone core itself has been identified in a number of natural products with interesting biological profiles.[1]
Potential as Enzyme Inhibitors
The ability of the tropone moiety to chelate metal ions, coupled with the hydrogen bonding capabilities of the amino group, suggests that aminotropone derivatives could be designed as enzyme inhibitors, particularly for metalloenzymes.[7][8][9][]
Anticancer and Antimicrobial Agents
Derivatives of tropones and related compounds have shown promising anticancer and antimicrobial activities.[2][11][12][13][14][15] The introduction of an amino group can enhance these activities by providing an additional site for interaction with biological targets or by improving the pharmacokinetic properties of the molecule.
Case Study: Hypothetical Aminotropone-based Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. An aminotropone scaffold could be envisioned to mimic this interaction, with the amino group and the carbonyl oxygen acting as hydrogen bond donors and acceptors, respectively. Further substitution on the tropone ring could be used to target specific pockets within the active site to achieve selectivity.
Sources
- 1. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are Enzymes inhibitors and how do they work? [synapse.patsnap.com]
- 9. What Are Enzyme Inhibitors And Its Importance | Infinita Biotech [infinitabiotech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Genesis of a Non-Benzenoid Amine: A Technical Guide to the Historical Syntheses of 2-Aminotropone
Foreword: Beyond the Benzene Ring
In the landscape of aromatic chemistry, the tropone scaffold represents a fascinating deviation from the familiar six-membered benzene ring. As a non-benzenoid aromatic system, its unique electronic properties and reactivity have captivated chemists for decades. Within this family, 2-aminotropone stands out as a crucial building block and a structural motif in various areas of chemical research. Its synthesis, therefore, is not merely a procedural exercise but a gateway to exploring novel chemical space. This guide provides an in-depth examination of the seminal, historical methods developed to construct this intriguing molecule, offering not just protocols, but the chemical reasoning and experimental causality that guided the hands of pioneers like Tetsuo Nozoe, W. von E. Doering, and L. H. Knox. For the modern researcher, understanding these foundational pathways is essential for appreciating the ingenuity of early synthetic chemists and for building upon their legacy in the development of complex molecules.
Chapter 1: The Tropolone Gateway - Nucleophilic Displacement as the Primary Strategy
The earliest and most historically significant syntheses of 2-aminotropone did not build the seven-membered ring with the amine already in place. Instead, they began with a more accessible precursor: tropolone (2-hydroxytropone). The core strategy revolved on a simple, yet elegant, concept: converting the hydroxyl group of tropolone into a suitable leaving group, thereby activating the C2 position for nucleophilic attack by ammonia or an equivalent nitrogen source. This approach leverages the inherent stability of the tropone ring system, which behaves as a vinylogous carboxylic acid, making the C2 position susceptible to substitution.
Two primary pathways emerged from this strategy, differing in the nature of the leaving group: the alkoxy route (specifically, the methyl ether) and the sulfonate ester route (specifically, the tosylate).
The Methoxy Route: Ammonolysis of 2-Methoxytropone
The most direct and efficient historical method for preparing 2-aminotropone is the ammonolysis of 2-methoxytropone. This reaction treats the tropone ring as an ester analogue, where the methoxy group is displaced by ammonia in a nucleophilic aromatic substitution reaction.[1]
Causality and Mechanistic Insight:
The tropone ring's aromatic character allows it to stabilize the negative charge that develops during the formation of the Meisenheimer-like intermediate. The electron-withdrawing nature of the carbonyl group polarizes the ring, making the C2 carbon electrophilic and ripe for attack by a nucleophile like ammonia. The methoxy group, while not as potent a leaving group as a tosylate, is sufficiently labile under forcing conditions or with a high concentration of the nucleophile to be displaced.
The reaction proceeds via a concerted or stepwise nucleophilic aromatic substitution (SNAr) mechanism. Ammonia attacks the C2 position, forming a tetrahedral intermediate. The departure of the methoxide anion is the rate-determining step, which is then protonated to form methanol, driving the reaction to completion.
Diagram 1: Mechanism of 2-Methoxytropone Ammonolysis
Sources
A Technical Guide to the Discovery, Isolation, and Characterization of Natural Tropone Alkaloids
Foreword
The tropone alkaloids, particularly those possessing the tropolone skeleton, represent a fascinating and medicinally significant class of natural products. Unlike the more common tropane alkaloids, the tropolone structure is characterized by a unique seven-membered aromatic ring system that imparts distinct chemical properties and potent biological activities. The quintessential example, colchicine, isolated from the autumn crocus (Colchicum autumnale), has a history of use in medicine stretching back millennia for the treatment of gout and has become an invaluable tool in cell biology and genetics.[1][2] This guide provides researchers, natural product chemists, and drug development professionals with an in-depth, technically-grounded framework for the discovery, extraction, purification, and structural elucidation of these valuable compounds. Our focus is not merely on protocol recitation but on the underlying chemical principles and strategic decisions that ensure a successful isolation campaign.
Part 1: The Tropolone Alkaloid Family - A Chemical and Biological Overview
Tropone alkaloids are defined by the presence of a tropone (cyclohepta-2,4,6-trien-1-one) or, more commonly, a tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one) ring.[3] This non-benzenoid aromatic system is the cornerstone of their chemical reactivity and biological function. The biosynthesis is complex, often involving the ring expansion of a phenylpropanoid precursor derived from the amino acids L-tyrosine and L-phenylalanine, a process that distinguishes them from other alkaloid classes.[2][4]
The most prominent members of this family are found in plants of the Colchicaceae family, such as Colchicum and Gloriosa species.[5][6] Their potent bioactivity, primarily as mitotic agents that interfere with microtubule formation, makes them both powerful therapeutic agents and significant toxins.[4]
Caption: Core Tropolone Ring and the Structure of Colchicine.
Key Natural Tropone/Tropolone Alkaloids
The following table summarizes some of the most well-characterized tropolone alkaloids, which serve as common targets for isolation studies.
| Alkaloid | Primary Natural Source(s) | Significance & Biological Activity |
| Colchicine | Colchicum autumnale, Gloriosa superba | FDA-approved for gout and Familial Mediterranean Fever; potent anti-mitotic agent (tubulin polymerization inhibitor).[4][5] |
| Demecolcine | Colchicum autumnale | A derivative of colchicine with lower toxicity, used in chemotherapy and as a research tool for cell synchronization.[6] |
| Colchicoside | Colchicum autumnale | A glycosidic precursor to colchicine, often co-extracted. Possesses anti-inflammatory properties.[7] |
| N-formyldemecolcine | Gloriosa superba | A direct biosynthetic precursor to colchicine, containing the key tropolone pharmacophore.[4][6] |
| Cornigerine | Colchicum cornigerum | A structurally related alkaloid also exhibiting anti-mitotic properties.[7] |
Part 2: A Validated Workflow for Isolation and Purification
The successful isolation of tropolone alkaloids hinges on a systematic approach that leverages their unique physicochemical properties, namely their basicity and polarity. The following workflow is a robust, self-validating system designed to take researchers from raw plant material to a highly purified compound suitable for analytical and biological assessment.
Caption: Generalized Workflow for Tropolone Alkaloid Isolation.
Step 1: Sample Preparation (Liberation and Lysis)
Rationale: The primary goal is to maximize the surface area of the plant material to ensure efficient penetration of the extraction solvent. Tropolone alkaloids exist within the plant cells, often as salts of organic acids.[8] Proper preparation is critical for liberating these compounds.
Protocol:
-
Drying: Air-dry or lyophilize fresh plant material (e.g., seeds or corms of C. autumnale) to a constant weight. This prevents enzymatic degradation and deactivates hydrolases that could modify the target alkaloids.
-
Grinding: Mill the dried material into a moderately coarse powder (e.g., 20-40 mesh). Overly fine powders can complicate subsequent filtration steps, while coarse material leads to inefficient extraction.
Step 2: Primary Extraction (Bulk Removal)
Rationale: The choice of solvent is paramount. Methanol or ethanol are highly effective due to their polarity, which enables them to solubilize both the free alkaloid bases and their salt forms.[9][10] While conventional maceration is effective, advanced techniques like Supercritical Fluid Extraction (SFE) with CO₂ modified with a polar co-solvent (e.g., methanol) offer higher selectivity and yield a cleaner initial extract free of residual organic solvents.[11][12][13]
Protocol (Conventional Maceration):
-
Place the powdered plant material (100 g) in a suitable flask.
-
Add methanol (e.g., 500 mL) to fully submerge the powder.
-
Agitate the slurry at room temperature for 24 hours. The extended contact time ensures equilibrium is reached between the solid matrix and the solvent.
-
Filter the mixture through cheesecloth or a Büchner funnel to separate the marc (solid residue) from the methanolic extract.
-
Repeat the extraction on the marc two more times with fresh methanol to ensure exhaustive extraction of the target compounds.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a viscous crude extract.
Step 3: Acid-Base Partitioning (Selective Purification)
Rationale: This is a classic and highly effective technique for separating basic alkaloids from neutral compounds like fats, waxes, and chlorophylls. The principle relies on the differential solubility of the alkaloid in aqueous and organic phases based on its protonation state, which is controlled by pH.[14][15]
Protocol:
-
Redissolve the crude methanolic extract in a 1:1 mixture of dichloromethane (DCM) and 5% aqueous acetic acid (e.g., 200 mL total).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Acidic Extraction: The protonated alkaloid (as an acetate salt) will preferentially partition into the aqueous layer. Drain and collect the lower organic (DCM) layer, which contains neutral impurities.
-
Repeat the extraction of the aqueous layer with fresh DCM twice more to remove residual impurities. Discard the organic layers.
-
Basification & Liberation: Adjust the pH of the collected aqueous layer to ~9-10 by the dropwise addition of ammonium hydroxide. This deprotonates the alkaloid, converting it back to the free base form, which is less water-soluble.
-
Basic Extraction: Extract the basified aqueous solution three times with fresh DCM. The now neutral, more lipophilic alkaloid will partition into the organic (DCM) layer.
-
Combine the DCM extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the DCM solution under reduced pressure to yield a crude alkaloid fraction. This fraction is now significantly enriched in tropolone alkaloids.
Step 4: Chromatographic Separation (High-Resolution Purification)
Rationale: The crude alkaloid fraction typically contains a mixture of structurally similar alkaloids (e.g., colchicine, demecolcine). Chromatographic methods are required to separate these individual components based on their differential affinities for a stationary phase.[7][16]
Protocol (Column Chromatography):
-
Stationary Phase: Prepare a slurry of silica gel 60 in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture) and pack it into a glass column.
-
Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Begin elution with a solvent of low polarity (e.g., 100% chloroform) and gradually increase the polarity by adding methanol (e.g., stepping up from 0.5% to 5% methanol in chloroform).[17]
-
Fraction Collection: Collect small fractions and monitor their composition using analytical Thin-Layer Chromatography (TLC), visualizing spots under UV light (254 nm).
-
Pooling: Combine fractions that show a single, identical spot corresponding to the target alkaloid.
Protocol (Preparative HPLC - Final Polishing): For achieving analytical-grade purity (>99%), preparative or semi-preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is typically used.[5][6]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of formic acid (0.1%) to ensure sharp peaks, is effective.[6] A typical gradient might run from 10% B to 100% B over 20-30 minutes.
-
Detection: Monitor the elution using a UV detector, typically at a wavelength where the tropolone chromophore absorbs strongly (e.g., ~245 nm or ~350 nm).[18]
-
Collection: Collect the peak corresponding to the target alkaloid and remove the solvent under vacuum to yield the final, purified compound.
Part 3: Structural Elucidation - Confirming the Molecular Identity
Once a compound is isolated in high purity, its structure must be unambiguously confirmed. This is achieved through a combination of modern spectroscopic and spectrometric techniques.
Mass Spectrometry (MS):
-
Purpose: To determine the precise molecular weight and elemental formula, and to gain structural insights from fragmentation patterns.
-
Technique: High-Resolution Mass Spectrometry (HRMS), often using an electrospray ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, provides the accuracy needed to confirm the elemental composition (e.g., C₂₂H₂₅NO₆ for colchicine).[5][6] Tandem MS (MS/MS) experiments can be used to fragment the molecule and analyze the resulting ions, providing clues about its substructures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide a complete map of the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[6][7]
-
Key Experiments:
-
¹H NMR: Reveals the chemical environment of all hydrogen atoms. For colchicine, this includes characteristic signals for aromatic protons on the trimethoxybenzene and tropolone rings, methoxy groups, and the protons of the ethyl-acetamide side chain.[6][19]
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ¹H-¹H couplings (protons on adjacent carbons), HSQC correlates each proton directly to its attached carbon, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Together, these allow for the complete and unambiguous assignment of the molecular structure.[6]
-
Caption: Relationship of Key Analytical Techniques in Elucidation.
References
- Al-Jammali, A. F. (2010). Supercritical fluid CO2 extraction of colchicine from colchicine Autumnele liliaceae. Iraqi Journal of Chemical and Petroleum Engineering, 11(3), 31-35. Link
- Khanduri, R., Tandon, S., Uniyal, P., & Singh, D. (2021). Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. ACS Omega, 6(1), 639-648. [Link]
- Yan, Y., Ma, Y. T., Yang, J., Horsman, G. P., Luo, D., Ji, X., & Huang, S. X. (2020). Tropolone Ring Construction in the Biosynthesis of Rubrolone B, a Cationic Tropolone Alkaloid from Endophytic Streptomyces. Organic Letters, 22(15), 6144–6148. [Link]
- Toplan, G. G., Goger, F., & Kırmızıbekmez, H. (2018). Conventional and supercritical fluid extraction (SFE) of colchicine from Colchicum speciosum. CoLab, 1(1), 1-1. Link
- Saleh, T., & El-Masry, O. S. (2013). Chemical mechanisms involved during the biosynthesis of tropolones. Current Opinion in Chemical Biology, 17(4), 532-536. [Link]
- Scherlach, K., & Hertweck, C. (2020). Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential. Chembiochem, 21(17), 2423-2432. [Link]
- Guo, Y., & Wang, S. (2014). Synthesis of Naturally Occurring Tropones and Tropolones. Molecules, 19(11), 18898-18933. [Link]
- Płotka-Wasylka, J., Rutkowska, M., Owczarek, K., Tobiszewski, M., & Namieśnik, J. (2017). Conventional and supercritical fluid extraction (SFE) of colchicine from Colchicum speciosum. Journal of Pharmaceutical and Biomedical Analysis, 145, 273-279. Link
- Zhang, W., Yang, S. L., Li, N., Wang, J., Liu, Y. Q., & Chen, X. Y. (2018). Biosynthesis of Tropolones in Streptomyces spp.: Interweaving Biosynthesis and Degradation of Phenylacetic Acid and Hydroxylations on the Tropone Ring. Applied and Environmental Microbiology, 84(12), e00481-18. [Link]
- Slideshare. (n.d.). alkaloids and extraction of alkaloids. [https://www.slideshare.net/MANOJ KUMAR/alkaloids-and-extraction-of-alkaloids]([Link] KUMAR/alkaloids-and-extraction-of-alkaloids)
- Lu, D. (2015). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 7(12), 859-863. [Link]
- ResearchGate. (2022). Supercritical carbon dioxide extraction of Colchicum autumnale L. Link
- Pharmacognosy. (n.d.).
- ResearchGate. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction?Link
- Omrani, M., Tayyeb, S., Mirjalili, M. H., & Nejad Ebrahimi, S. (2025). Isolation and Structural Characterization of Tropolonic Alkaloids Colchicum speciosum Steven bulbs. Phytonexus. Link
- Öztürk, Y., Şenol, F. S., & Orhan, I. E. (2020). Tropolone alkaloids from Colchicum kurdicum (Bornm.) Stef. (Colchicaceae) as the potent novel antileishmanial compounds; purification, structure elucidation, antileishmanial activities and molecular docking studies. Experimental Parasitology, 213, 107902. [Link]
- ResearchGate. (n.d.). Figure 2. liquid extraction scheme for the preparation of the colchicine-poor extract (GS2B). GS, Gloriosa superba. Link
- Maciejewska, G., & Wawer, I. (2017). NMR and DFT investigations of structure of colchicine in various solvents including density functional theory calculations. Scientific Reports, 7(1), 5605. [Link]
- Kokotkiewicz, A., Luczkiewicz, M., & Gorynski, K. (2009). Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed mode polymeric sorbent of Datura and relate alkaloids.
- Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
- Singh, D., & Singh, A. (2012). Optimization of extraction conditions for colchicine from Gloriosa superba tubers using response surface methodology. International Journal of Agriculture and Food Science Technology, 3(1), 1-8. Link
- Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis.
- Google Patents. (2011). CN102276493A - Extraction method of colchicine.
- Google Patents. (2013). CN102276493B - Extraction method of colchicine.
- Wikipedia. (n.d.). Tropolone. [Link]
- ResearchGate. (n.d.). Separation of Tropane Alkaloids by TLC, HPTLC, and OPLC Methods. Link
- ResearchGate. (2019). (PDF) Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Link
- ResearchGate. (n.d.). The chemical structure of colchicine[11]. Link
- Aehle, E., & Dräger, B. (2010). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: an update. Journal of Chromatography B, 878(17-18), 1391-1406. [Link]
- Scribd. (n.d.). Alkaloid Extraction Procedure Guide | PDF. [Link]
- University of Rochester. (n.d.).
- Hayward, J. J., Mader, L., & Trant, J. F. (2021). Giving preparative thin layer chromatography some tender loving care. ChemRxiv. [Link]
- Google Patents. (2014).
- Kozyra, M., Głowniak, K., Zabża, A., Zgórka, G., Mroczek, T., Cierpicki, T., Kulesza, J., & Mudło, I. (2004). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- Alam, P., Alqasoumi, S. I., Al-Rehaily, A. J., & Firoz, A. (2022). Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters. Molecules, 27(13), 4279. [Link]
Sources
- 1. Chemical mechanisms involved during the biosynthesis of tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropolone - Wikipedia [en.wikipedia.org]
- 4. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytonexus.org [phytonexus.org]
- 7. Tropolone alkaloids from Colchicum kurdicum (Bornm.) Stef. (Colchicaceae) as the potent novel antileishmanial compounds; purification, structure elucidation, antileishmanial activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. ijat-aatsea.com [ijat-aatsea.com]
- 11. Supercritical fluid CO2 extraction of colchicine from colchicine Autumnele liliaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conventional and supercritical fluid extraction (SFE) of colchicine from Colchicum speciosum | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR and DFT investigations of structure of colchicine in various solvents including density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Throughput Screening: From Assay Development to Validated Hit
Abstract
High-Throughput Screening (HTS) is the cornerstone of modern small molecule drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for therapeutic development.[1][2] This guide provides an in-depth methodological and practical framework for researchers, scientists, and drug development professionals. Moving beyond mere protocol, this document elucidates the causality behind critical experimental choices, from initial assay design to the rigorous statistical validation of confirmed hits. We will explore the foundational principles of robust assay development, the statistical metrics that define a screen's quality, the automated workflows that enable scale, and the multi-step triage process required to distinguish true biological modulators from a sea of artifacts. This whitepaper is designed to be a practical resource, grounding every recommendation in established scientific principles to ensure the generation of high-quality, actionable data in your drug discovery campaigns.
The Foundation: Assay Development & Miniaturization
The success of any HTS campaign is overwhelmingly determined by the quality and robustness of the underlying assay. A poorly developed assay will inevitably lead to a high rate of false positives and negatives, wasting significant time and resources in the downstream validation stages.[3] The goal of this initial phase is to create a sensitive, reproducible, and scalable biological test that can reliably identify compounds with the desired activity.[4]
Selecting the Right Assay Format: Biochemical vs. Cell-Based
The first critical decision is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay format.[5][6] This choice is dictated by the project's goals and the nature of the biological target.
-
Biochemical Assays: These assays utilize purified components like enzymes or receptors to measure the direct interaction of a compound with its target.[5][7] They are generally simpler to develop and optimize, offering a direct measure of target engagement.[7] Common formats include fluorescence polarization (FP), Förster Resonance Energy Transfer (FRET), and luminescence-based enzyme activity assays.[5][6] The primary advantage is mechanistic clarity; a hit from a biochemical screen directly implicates the target. However, these assays lack biological context, providing no information on cell permeability, off-target effects, or cytotoxicity.[7]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[8][9] They can report on complex events like signal transduction, gene expression, or cell viability.[5][7] While more complex to develop, cell-based assays inherently filter for cell-permeable compounds and can reveal unexpected mechanisms of action.[8] Today, more than half of all HTS campaigns utilize cell-based formats to gain early insights into a compound's behavior in a biological system.[7]
The choice is a trade-off between the mechanistic simplicity of biochemical assays and the physiological relevance of cell-based systems.[8]
Assay Miniaturization: Balancing Throughput and Quality
To screen large libraries efficiently, assays must be miniaturized from standard 96-well plates to higher-density 384- or 1536-well formats.[10][11] This process reduces the consumption of costly reagents and precious compound stocks.[12][13]
The transition to higher densities requires specialized liquid handling instrumentation capable of accurately dispensing nanoliter-scale volumes.[10][14] While moving to a 1536-well plate can dramatically increase throughput, it also presents challenges in maintaining assay quality due to issues like evaporation and the physics of small-volume liquid handling.[12][13] A common strategy is to develop the assay in a 96- or 384-well format and then validate its performance after miniaturization to the final screening density.[15]
| Plate Format | Typical Working Volume | Relative Throughput | Key Consideration |
| 96-well | 100–200 µL | 1x | Standard format, easy for manual and semi-automated steps.[12] |
| 384-well | 20–80 µL | 4x | Common HTS format, balances throughput and ease of handling.[12] |
| 1536-well | 2–10 µL | 16x | Ultra-High-Throughput, requires specialized robotics and careful optimization.[13][16] |
The Indispensable Role of Controls
Proper controls are the bedrock of a trustworthy assay. They define the dynamic range of the assay and are used to calculate the statistical metrics that validate every plate in the screen.
-
Negative Control: Represents baseline activity (0% effect). This is typically the vehicle (e.g., DMSO) in which the library compounds are dissolved.
-
Positive Control: Represents the maximum expected activity (100% effect). This should be a known inhibitor, agonist, or other modulator of the target.
-
Neutral Control: Some assays may include a known inactive compound to ensure that the vehicle itself is not causing unforeseen effects.
These controls must be included on every single assay plate to monitor for plate-to-plate variability and ensure data quality across the entire campaign.[17]
The Litmus Test: Assay Validation & Statistical Metrics
Before committing to a full-scale screen, the developed assay must undergo rigorous validation to prove it is robust, reproducible, and fit for purpose.[15] This is achieved by running a "pilot screen" on a small subset of the compound library and assessing key performance metrics.[15][18]
Key Performance Metrics
The quality of an HTS assay is not subjective; it is quantified by universally accepted statistical parameters. The most important of these is the Z'-factor (Z-prime).[19]
-
Z'-Factor: This metric provides a measure of the separation between the positive and negative controls, taking into account the variability of the data.[19][20][21] It has become the industry standard for assessing assay quality.[19] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Z'-Factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[21][22]
An assay's suitability for HTS is judged by its Z'-factor value:[19]
-
Signal-to-Background (S/B) Ratio: A simpler metric that measures the dynamic range of the assay (μp / μn). While useful, it does not account for data variability and is considered a weaker parameter than the Z'-factor.[2][21]
Step-by-Step Protocol: Assay Validation Pilot Screen
-
Plate Layout: Design a 384-well plate map. Dedicate the first two columns to negative controls (e.g., 32 wells of DMSO) and the next two columns to positive controls (32 wells of a known active compound).
-
Compound Plating: Use an acoustic liquid handler to dispense a diverse set of ~2,000 library compounds into the remaining wells of the plates.[15]
-
Reagent Addition: Perform the assay according to the optimized protocol, using automated dispensers to add cells, substrates, and detection reagents.
-
Incubation: Incubate plates for the predetermined time at the optimal temperature.
-
Signal Detection: Read the plates on a suitable microplate reader (e.g., measuring fluorescence or luminescence).
-
Data Analysis:
-
For each plate, calculate the mean and standard deviation for the positive and negative control wells.
-
Calculate the Z'-factor for each plate using the formula above.[20]
-
Calculate the hit rate (percentage of compounds exceeding a defined activity threshold, e.g., 3 standard deviations from the mean of the negative controls).
-
-
Acceptance: The assay is considered validated and ready for a full-scale screen if the Z'-factor is consistently above 0.5 across all pilot plates.[15]
The Primary Campaign: Automation & Execution
With a validated assay, the full-scale primary screen can commence. This phase involves screening tens of thousands to millions of compounds and relies heavily on automation to ensure consistency and throughput.[1]
The Automated HTS Workflow
A typical automated HTS platform integrates several key components: liquid handlers, robotic arms, plate readers, and incubators, all orchestrated by scheduling software.[23][24] This integration minimizes human intervention, reducing the potential for error and increasing reproducibility.[25]
Caption: High-level workflow of an automated HTS campaign.
The core components of an automated platform include precise liquid handlers for compound transfer, bulk dispensers for reagents, robotic arms for plate movement, and sensitive detectors for the final readout.[23][24][26]
From Data to Decisions: Hit Identification & Confirmation
The primary screen generates a large dataset, from which a list of "primary hits" is identified. However, this initial list is invariably contaminated with false positives.[3][27][28] A rigorous, multi-step triage process is essential to eliminate these artifacts and identify compounds that are genuinely active against the target of interest.[18]
Primary Hit Confirmation
The first step is to re-test the primary hits, often in triplicate, using the same primary assay. This simple step eliminates hits that were the result of random experimental error. A good assay should yield a confirmation rate of over 70%. Compounds that fail to reproduce their activity are discarded.
Eliminating Artifacts: Counter-Screens and Orthogonal Assays
Confirmed hits are then subjected to a series of secondary assays designed to weed out false positives.
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[29] For example, in a luciferase-based assay, a counter-screen would test for direct inhibition of the luciferase enzyme.[30] Compounds that are autofluorescent can also be a significant source of false positives in fluorescence-based assays.[28][31]
-
Orthogonal Assays: An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[4][29][32] For example, if the primary assay measured an enzyme's activity by detecting the depletion of a substrate, an orthogonal assay might directly measure the formation of the product.[33] A compound that is active in both assays is much more likely to be a true hit.[29]
-
Promiscuity/PAINS Filtering: Experienced medicinal chemists and cheminformaticians analyze the structures of the hits to flag Pan-Assay Interference Compounds (PAINS). These are chemical structures known to appear frequently as hits across many different screens due to non-specific activity, such as forming aggregates that sequester proteins.[27][30]
Caption: A typical hit confirmation and triage cascade.
Dose-Response and Potency Determination
Compounds that successfully navigate the triage cascade are considered validated hits. The final step before they are handed off for lead optimization is to determine their potency by performing a dose-response experiment. The compound is tested across a range of concentrations in the primary assay to generate a curve from which an IC50 (for inhibitors) or EC50 (for activators) value can be calculated.[34] This quantitative measure of potency is crucial for prioritizing which chemical series to pursue.
Conclusion
High-Throughput Screening is a powerful but complex engine for modern drug discovery. Its success is not merely a function of automation and scale, but is built upon a foundation of meticulous assay development, rigorous statistical validation, and a disciplined, logic-driven process for hit triage. By understanding the causality behind each methodological choice—from the initial selection of a biochemical versus a cell-based format to the implementation of orthogonal confirmation assays—research teams can significantly increase the probability of identifying high-quality, tractable starting points for their therapeutic programs. This guide provides a framework for implementing these best practices, ensuring that HTS campaigns deliver on their promise of accelerating the journey from biological hypothesis to novel medicine.
References
- Macarron, R., et al. (2020-08-12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
- Charles River Laboratories. (2018-12-17). Automating HTS Workflows. Charles River Laboratories.
- Unknown Author. (2023-12-12). On HTS: Z-factor. On HTS.
- Biocompare. (2018-12-05). Automating HTS Workflows. Biocompare.com.
- Drug Target Review. (2015-06-19). The importance of adequately triaging hits from HTS campaigns. Drug Target Review.
- Greiner Bio-One. Unlocking the Potential of Assay Miniaturization in High-Throughput Screening. Greiner Bio-One.
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
- NCBI Bookshelf. Assay Guidance Manual. National Institutes of Health.
- Request PDF. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. ResearchGate.
- Dispendix. (2024-01-22). The Ultimate Guide to Assay Miniaturization. Dispendix.
- Dispendix. (2024-01-11). 5 Cutting-Edge Assay Miniaturization Benefits. Dispendix.
- Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- BMG Labtech. Miniaturising Screening Assays: a Case Study. BMG Labtech.
- Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery.
- AXXAM. From gene to validated and qualified hits. AXXAM.
- Unknown Author. (2017-12-12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- NIH. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Advancing Translational Sciences.
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University.
- PubMed Central. (2013). The essential roles of chemistry in high-throughput screening triage. National Institutes of Health.
- UCSF Small Molecule Discovery Center. High-throughput Screening Steps. University of California, San Francisco.
- Beckman Coulter. High-Throughput Screening (HTS). Beckman Coulter.
- BMG LABTECH. (2022-05-02). Cell-based assays on the rise. BMG LABTECH.
- Sygnature Discovery. High Throughput Drug Screening. Sygnature Discovery.
- Microlit USA. (2024-08-28). Liquid-Handling in High-Throughput Screening. Microlit USA.
- YouTube. (2020-07-23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube.
- ResearchGate. (2009). Assay Miniaturization to 1536-well format. ResearchGate.
- Technology Networks. (2025-09-25). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Unknown Author. (2025-07-02). Streamlining Sample Prep: Best Practices for Automated Liquid Handling Technologies. LinkedIn.
- Oxford Academic. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
- Sygnature Discovery. Hit Discovery at Sygnature Discovery. Sygnature Discovery.
- NCBI. (2025-05-28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Institutes of Health.
- Crown Bioscience. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Crown Bioscience.
- Drug Target Review. (2023-03-30). Assay performance and the Z'-factor in HTS. Drug Target Review.
- PMC. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health.
- Slideshare. (2014-04-08). Data analysis approaches in high throughput screening. Slideshare.
- PMC. (2025-01-11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health.
- NCBI. (2017-07-08). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. National Institutes of Health.
Sources
- 1. beckman.com [beckman.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axxam.com [axxam.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. marinbio.com [marinbio.com]
- 10. dispendix.com [dispendix.com]
- 11. Liquid-Handling in High-Throughput Screening [microlit.us]
- 12. focus.gbo.com [focus.gbo.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. dispendix.com [dispendix.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. assay.dev [assay.dev]
- 20. m.youtube.com [m.youtube.com]
- 21. rna.uzh.ch [rna.uzh.ch]
- 22. academic.oup.com [academic.oup.com]
- 23. criver.com [criver.com]
- 24. biocompare.com [biocompare.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. insightaceanalytic.com [insightaceanalytic.com]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bellbrooklabs.com [bellbrooklabs.com]
- 34. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: A Technical Guide to 2-Aminotropone in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Non-Benzenoid Aromatic Workhorse
In the vast and ever-expanding landscape of organic synthesis, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of building blocks available to the synthetic chemist, 2-aminotropone stands out as a unique and versatile scaffold. This seven-membered, non-benzenoid aromatic ring, bearing a strategically positioned amino group, possesses a rich and nuanced reactivity profile that has made it an invaluable tool for the construction of complex molecules, ranging from intricate heterocyclic systems to natural products of profound biological significance.
This technical guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of reactions. It aims to provide a deeper understanding of the underlying principles that govern the reactivity of 2-aminotropone, offering insights into the causality behind experimental choices and presenting a curated selection of field-proven protocols. By exploring its role in cycloaddition reactions, metal-catalyzed cross-couplings, and the synthesis of bioactive compounds, we will illuminate the strategic advantages of incorporating this remarkable building block into a synthetic arsenal.
I. The Synthesis of 2-Aminotropone: Accessing the Gateway Molecule
The journey into the rich chemistry of 2-aminotropone begins with its synthesis. While commercially available, understanding its preparation from readily accessible precursors like tropolone is fundamental for derivatization and cost-effective scale-up. A common and reliable method involves the amination of tropolone.
Experimental Protocol: Synthesis of 2-Aminotropone from Tropolone
This protocol outlines a standard procedure for the laboratory-scale synthesis of 2-aminotropone.
Materials:
-
Tropolone
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution, e.g., 28%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
Activation of Tropolone: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tropolone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed. The intermediate, 2-chlorotropone, is formed in situ.
-
Amination: Cool the reaction mixture back to 0 °C. Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the flask. A vigorous reaction may occur. Stir the biphasic mixture at room temperature for 12-16 hours.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-aminotropone by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a crystalline solid.
Causality of Experimental Choices:
-
The conversion of the hydroxyl group of tropolone to a better leaving group, such as a chloride, is crucial for the subsequent nucleophilic aromatic substitution with ammonia. Thionyl chloride is an effective and common reagent for this transformation.
-
The use of an excess of ammonia drives the reaction to completion and also acts as a base to neutralize the HCl generated during the reaction.
-
The aqueous work-up with sodium bicarbonate is essential to remove any unreacted acidic species and excess ammonia.
II. The Cycloaddition Chemistry of 2-Aminotropone: A Gateway to Polycyclic Scaffolds
2-Aminotropone is a versatile partner in a variety of cycloaddition reactions, acting as a 2π, 4π, 6π, or 8π component. The presence of the electron-donating amino group significantly influences the electronic properties of the tropone ring system, often enhancing its reactivity and controlling the regioselectivity of the cycloaddition.
A. [4+2] Cycloaddition (Diels-Alder Reaction)
In the Diels-Alder reaction, 2-aminotropone can act as the diene component, reacting with electron-deficient dienophiles to construct six-membered rings fused to the seven-membered core. The amino group's electron-donating nature increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system, accelerating the reaction with dienophiles possessing a low-lying Lowest Unoccupied Molecular Orbital (LUMO)[1][2].
Diagram: [4+2] Cycloaddition of 2-Aminotropone
Caption: General scheme of a [4+2] cycloaddition reaction.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes a typical Diels-Alder reaction between 2-aminotropone and N-phenylmaleimide[3][4][5][6].
Materials:
-
2-Aminotropone
-
N-Phenylmaleimide
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminotropone (1.0 eq) and N-phenylmaleimide (1.1 eq) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude adduct by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.
Influence of the Amino Group on Regioselectivity:
When reacting with unsymmetrical dienophiles, the amino group directs the regiochemical outcome of the cycloaddition. The electron-donating nature of the nitrogen atom increases the electron density at specific positions of the tropone ring, favoring the formation of one regioisomer over the other. This is a critical consideration in synthetic planning, allowing for the controlled construction of complex polycyclic systems[7][8][9].
B. [8+2] Cycloaddition: Building Bicyclic Systems
The extended π-system of 2-aminotropone also allows it to participate in higher-order cycloadditions, such as the [8+2] cycloaddition, providing access to bicyclo[5.3.0]decane skeletons, the core of many natural products, including the azulenoids[10][11]. In these reactions, 2-aminotropone acts as the 8π component.
Diagram: [8+2] Cycloaddition of 2-Aminotropone
Caption: General scheme of an [8+2] cycloaddition reaction.
III. Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The strategic functionalization of the 2-aminotropone core through metal-catalyzed cross-coupling reactions has emerged as a powerful strategy for the synthesis of highly substituted derivatives. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly prominent.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between a halogenated 2-aminotropone (or a tropone triflate) and an organoboron reagent[12][13][14][15]. This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.
Table 1: Representative Suzuki-Miyaura Coupling of 2-Halotropones
| Entry | Halogen (X) | Arylboronic Acid (ArB(OH)₂) | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | I | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 3 | Br | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-7-aminotropone
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated 2-aminotropone derivative[12][13][15].
Materials:
-
2-Bromo-7-aminotropone
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-7-aminotropone (1.0 eq), the arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-7-aminotropone.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura coupling. Ligands such as triphenylphosphine (PPh₃) or more specialized biaryl phosphine ligands (e.g., XPhos) are used to stabilize the palladium center and facilitate the catalytic cycle[16][17].
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center[14]. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A biphasic solvent system, such as toluene/water, is often employed to dissolve both the organic substrates and the inorganic base.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-substituted 2-aminotropones from 2-halotropones and a primary or secondary amine[16][17][18][19][20]. This reaction provides a direct and versatile route to a wide range of 2-aminotropone derivatives.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cycloaddition and functionalization reactions involving tropone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Aminotropone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural uniqueness and diverse biological activity is perpetual. The 2-aminotropone core, a seven-membered non-benzenoid aromatic system, represents one such privileged structure. Its inherent electronic properties, planarity, and capacity for diverse functionalization make it a compelling starting point for the development of new therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, biological activities, and therapeutic promise of 2-aminotropone derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The 2-Aminotropone Core: A Unique Chemical Entity
The tropone ring system, a cyclohepta-2,4,6-trien-1-one, is the foundation of the 2-aminotropone scaffold. The introduction of an amino group at the C2 position significantly modulates the electronic character of the ring, enhancing its potential for biological interactions. This amino group can serve as a hydrogen bond donor and a site for further derivatization, allowing for the fine-tuning of physicochemical properties and biological targeting.
Synthetic Strategies for 2-Aminotropone Derivatives
The synthesis of 2-aminotropone derivatives often commences from tropolone, which serves as a versatile precursor. A variety of synthetic methodologies have been developed to introduce the key amino functionality and further elaborate the scaffold.
Classical Synthesis from Tropolone
A foundational approach involves the conversion of tropolone to a more reactive intermediate, such as a 2-alkoxytropone, followed by nucleophilic substitution with an amine.
Experimental Protocol: Synthesis of 2-(Anilino)tropone
-
Step 1: Synthesis of 2-Methoxytropone. To a solution of tropolone (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq) and dimethyl sulfate (1.2 eq). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and a non-polar organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-methoxytropone.
-
Step 2: Amination. The resulting 2-methoxytropone (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Aniline (1.2 eq) is added, and the mixture is heated to 80-100 °C for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated product, 2-(anilino)tropone, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Cycloaddition Reactions
Cycloaddition reactions offer a powerful and convergent approach to constructing the seven-membered tropone ring system with inherent functionality. [4+3] and [5+2] cycloaddition strategies are particularly noteworthy.[1]
Conceptual Workflow for [4+3] Cycloaddition
Caption: [4+3] Cycloaddition strategy for tropone synthesis.
Biological Activities of 2-Aminotropone Derivatives
The unique structural features of 2-aminotropones have led to the discovery of a wide array of biological activities, with significant potential in oncology, immunology, and infectious diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-aminotropone derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.
Mechanism of Action:
The anticancer effects of certain 2-aminotropone derivatives are linked to the induction of apoptosis. For instance, 7-bromo-2-(4-hydroxyanilino)tropone and 4-isopropyl-2-(2-hydroxyanilino)tropone have been shown to induce internucleosomal DNA fragmentation and the activation of caspases-3, -8, and -9 in human promyelocytic leukemia HL-60 cells.[2] This suggests that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.
Signaling Pathway for Apoptosis Induction by 2-Aminotropone Derivatives
Caption: Apoptotic pathways induced by 2-aminotropone derivatives.
Structure-Activity Relationship (SAR):
Studies have revealed key structural features that influence the cytotoxic and tumor-specific activity of 2-aminotropone derivatives.[2]
-
Substitution on the Tropone Ring: Bromination of the tropone ring has been shown to enhance cytotoxicity.
-
Anilino Moiety: The presence of a hydroxyl group on the anilino substituent, particularly at the ortho or para position, appears to be crucial for both cytotoxicity and tumor-specificity.
Table 1: Cytotoxicity of Selected 2-Aminotropone Derivatives
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 7-bromo-2-(4-hydroxyanilino)tropone | 7-Bromo substituted tropone with a 4-hydroxyanilino group | HL-60 | ~10-20 | [2] |
| 4-isopropyl-2-(2-hydroxyanilino)tropone | 4-Isopropyl substituted tropone with a 2-hydroxyanilino group | HL-60 | ~10-20 | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of tropolone derivatives is well-documented, and this activity extends to their 2-amino counterparts. The mechanism often involves the modulation of key inflammatory pathways.
Mechanism of Action:
Certain aminobenzophenones, which share structural similarities with N-phenyl-2-aminotropones, have been identified as potent and selective inhibitors of p38 MAP kinase.[3] This enzyme plays a crucial role in the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Inhibition of p38 MAP kinase by these compounds leads to a significant reduction in the release of these cytokines.
Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human p38 MAP kinase and a suitable substrate (e.g., ATF-2) are prepared in an appropriate assay buffer.
-
Compound Incubation: The 2-aminotropone derivatives are serially diluted and incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using an ELISA-based method or a fluorescence-based assay.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity
2-aminotropone derivatives have also demonstrated promising activity against a range of microbial pathogens. Their mechanism of action can be multifaceted, targeting essential bacterial enzymes or disrupting cellular processes. Some 2-aminotetralones, for instance, have been identified as inhibitors of the bacterial enzymes MurA and MurZ, which are involved in peptidoglycan biosynthesis.[4]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of some related compounds is attributed to their ability to disrupt the bacterial cell membrane.[5] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Neuroprotective Activity
Tropolone derivatives, such as β-thujaplicin, have shown neuroprotective effects against oxidative stress-induced cell damage.[6] While research on the neuroprotective properties of 2-aminotropone derivatives is still emerging, the structural similarity suggests that they may also possess the ability to protect neuronal cells. The proposed mechanism for tropolones involves their antioxidant properties, which can mitigate the damaging effects of reactive oxygen species (ROS) in the brain.
Future Directions and Conclusion
The 2-aminotropone scaffold is a rich source of biologically active molecules with significant therapeutic potential. The versatility of its synthesis allows for the creation of diverse chemical libraries for screening against a wide range of diseases. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise protein targets for the various biological activities will enable more rational drug design and optimization.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates need to be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Expansion of the Chemical Space: The exploration of novel synthetic methodologies to access a wider range of functionalized 2-aminotropone derivatives will undoubtedly lead to the discovery of new biological activities.
References
- Synthesis of 2‐functionalized aminotropone from the reaction between tropolone and N‐tosyl‐4‐aryl‐1,2,3‐triazole.
- Dallocchio, F., et al. (2010). Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. European Journal of Medicinal Chemistry, 45(11), 5341-5346. [Link]
- Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). Chemical Science, 14(14), 3923-3931. [Link]
- Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines†. Journal of Chemical Research, Synopses. [Link]
- Sakagami, H., et al. (2008). Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][7][8]oxazine and 2-aminotropone derivatives. Anticancer Research, 28(1A), 235-241. [Link]
- Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. (2014). Bioorganic & Medicinal Chemistry, 22(1), 350-361. [Link]
- Andover, C., et al. (2008). 2-Aminotetralones: novel inhibitors of MurA and MurZ. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]
- 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
- Synthetic procedure of 2‐aminotropone borane.
- Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). Chemical Science, 14(14), 3923-3931. [Link]
- Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition.
- 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). International Journal of Molecular Sciences, 21(7), 2490. [Link]
- Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]
- Silver, S., & Wendt, L. W. (1967). Antimicrobial action of compound 48/80--II mechanism of action. Biochimica et Biophysica Acta, 148(1), 48-58. [Link]
- 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
- Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. Semantic Scholar. [Link]
- 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). International Journal of Molecular Sciences, 21(7), 2490. [Link]
- Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). International Journal of Molecular Sciences, 24(21), 15951. [Link]
- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus.
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2022). Molecules, 27(19), 6649. [Link]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules, 25(21), 5030. [Link]
- Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. (2021). Dalton Transactions, 50(29), 9956-9971. [Link]
- 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Structure - Activity Relationships in the Antiinflammatory Steroids: A Pattern Recognition Approach*. CORE. [Link]
- Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). International Journal of Molecular Sciences, 21(21), 8006. [Link]
- A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA) 2 bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. (2023). Molecules, 28(5), 2215. [Link]
- Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry. Anti-cancer Agents, 2(1), 1-17. [Link]
- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). Life, 13(10), 2056. [Link]
- A Review of the Biological Activity of Amidrazone Derivatives. (2022). Pharmaceuticals, 15(10), 1219. [Link]
- Potential Anticancer Properties and Mechanisms of Action of Formononetin. (2018). Oxidative Medicine and Cellular Longevity, 2018, 9216158. [Link]
- Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. (2021). Molecules, 26(17), 5340. [Link]
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2024). International Journal of Molecular Sciences, 25(8), 4496. [Link]
- Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3. (2023). The Journal of Organic Chemistry, 88(17), 12159-12167. [Link]
- Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024). Organic & Biomolecular Chemistry, 22(48), 10221-10225. [Link]
- Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential. (2020). Chembiochem, 21(17), 2444-2453. [Link]
- Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. (1979). European Journal of Medicinal Chemistry, 14(3), 251-255. [Link]
- Novel α-substituted tropolones promote potent and selective caspase-dependent leukemia cell apoptosis. (2015). Leukemia Research, 39(11), 1253-1260. [Link]
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 25. [Link]
- Synthesis and Biological Evaluation of Novel 2-(Benzofuran-2-yl)-chromone Derivatives for In Vivo Imaging of Prion Deposits in the Brain. (2022). ACS Chemical Neuroscience, 13(19), 2849-2861. [Link]
- The neuroprotective potential of flavonoids: a multiplicity of effects. (2009). CNS & Neurological Disorders - Drug Targets, 8(3), 182-193. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1,4]oxazine and 2-aminotropone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminotetralones: novel inhibitors of MurA and MurZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial action of compound 48/80--II mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Fluorescent Probes from 2-Aminotropone: An In-depth Technical Guide
Abstract
The unique electronic and structural properties of the 2-aminotropone scaffold have positioned it as a versatile building block in the development of novel fluorescent probes. This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of fluorescent probes derived from 2-aminotropone. We delve into the core synthetic strategies, including the formation of BODIPY analogues, Schiff bases, and metal complexes, providing detailed experimental protocols and mechanistic insights. The discussion extends to the photophysical characterization of these probes and their burgeoning applications in cellular imaging and biosensing, offering researchers and drug development professionals a thorough resource for harnessing the potential of this remarkable scaffold.
Introduction: The Allure of the 2-Aminotropone Scaffold
Fluorescent probes are indispensable tools in modern chemical biology and drug discovery, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[] The rational design of these molecular reporters hinges on the selection of a core scaffold that not only imparts desirable photophysical properties but also allows for facile chemical modification. 2-Aminotropone, a non-benzenoid aromatic compound, has emerged as a privileged scaffold in this regard.[2]
Its seven-membered ring system, coupled with the electron-donating amino group and the electron-withdrawing carbonyl group, creates a unique electronic environment that can be exploited for the development of fluorophores with tunable emission properties. The inherent coordinating ability of the amino and carbonyl moieties also opens avenues for the synthesis of metal-sensitive probes. This guide will explore the chemical versatility of 2-aminotropone as a platform for the synthesis of a diverse range of fluorescent probes.
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of fluorescent probes from 2-aminotropone typically involves the functionalization of the amino group or the tropone ring itself. The choice of synthetic route is dictated by the desired fluorophore class and the intended application of the probe.
Synthesis of 2-Aminotropone-Based BODIPY Analogues
Experimental Protocol: Synthesis of a Carboxylate-Functionalized 2-Aminotropone-BODIPY Analogue [4]
-
Synthesis of the 2-Aminotropone Precursor:
-
A mixture of tropolone (1.0 eq) and the desired α-amino acid (1.2 eq) in a suitable solvent (e.g., ethanol) is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 2-(carboxymethylamino)cyclohepta-2,4,6-trien-1-one precursor.
-
-
Formation of the BODIPY Analogue:
-
The 2-aminotropone precursor (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).
-
Triethylamine (TEA) (3.0 eq) is added, and the mixture is stirred at room temperature for 10 minutes.
-
Boron trifluoride etherate (BF3·OEt2) (5.0 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired BODIPY analogue.
-
Synthesis of 2-Aminotropone-Based Schiff Base Probes
Schiff base formation is a versatile and straightforward method for creating fluorescent probes. The reaction of the primary amino group of 2-aminotropone with an aldehyde-containing fluorophore or a molecule of interest can generate probes with "turn-on" fluorescence responses, often triggered by changes in the local environment, such as the presence of metal ions.[7][8]
Mechanism: The formation of the Schiff base (imine) linkage creates a conjugated system that can influence the photophysical properties of the resulting molecule. The lone pair of electrons on the imine nitrogen can participate in photoinduced electron transfer (PET) processes, which often quench the fluorescence of the attached fluorophore. Upon binding of a target analyte (e.g., a metal ion) to the Schiff base, the PET process can be inhibited, leading to a "turn-on" fluorescence response.[9]
Experimental Protocol: General Synthesis of a 2-Aminotropone Schiff Base Probe [10]
-
A solution of 2-aminotropone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
An equimolar amount of the desired aldehyde-functionalized fluorophore (e.g., a salicylaldehyde derivative) is added to the solution.
-
A catalytic amount of a weak acid (e.g., acetic acid) is often added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, depending on the reactivity of the starting materials.
-
The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthesis of Fluorescent Metal Complexes of 2-Aminotropone Derivatives
The bidentate N,O-coordinating nature of the 2-aminotropone scaffold makes it an excellent ligand for the synthesis of fluorescent metal complexes.[11] The fluorescence of these complexes can be modulated by the nature of the metal ion and the substituents on the troponoid ring. This strategy has been employed to develop probes for specific metal ions.
Mechanism: The coordination of a metal ion to the 2-aminotropone ligand can have several effects on its fluorescence properties. It can enhance the rigidity of the molecule, reducing non-radiative decay pathways and increasing the fluorescence quantum yield. The metal ion can also perturb the energy levels of the ligand's molecular orbitals, leading to shifts in the absorption and emission spectra. Furthermore, the metal ion can act as a recognition site for other analytes, leading to changes in the fluorescence of the complex upon binding.
Experimental Protocol: General Synthesis of a 2-Aminotropone Metal Complex [12]
-
A solution of the 2-aminotropone-based ligand (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) is prepared.
-
A solution of the desired metal salt (e.g., ZnCl2, Cu(OAc)2) (0.5-1.0 eq) in the same or a compatible solvent is added dropwise to the ligand solution with stirring.
-
The reaction mixture is stirred at room temperature or heated for a period of 1-24 hours.
-
The formation of the complex is often indicated by a color change or the precipitation of a solid.
-
The solid complex is collected by filtration, washed with the solvent, and dried under vacuum.
-
If the complex is soluble, it can be purified by recrystallization.
Photophysical Properties of 2-Aminotropone-Based Fluorescent Probes
The photophysical properties of fluorescent probes are critical for their performance in imaging and sensing applications. Key parameters include the absorption and emission maxima (λabs and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (ΦF).
The 2-aminotropone scaffold itself exhibits weak fluorescence. However, its derivatization into BODIPY analogues, Schiff bases, or metal complexes can lead to significant enhancements in fluorescence intensity and shifts in the emission wavelength. The photophysical properties of these probes are highly dependent on their molecular structure and the surrounding environment (e.g., solvent polarity, pH).
Table 1: Photophysical Properties of Representative 2-Aminotropone-Based Fluorescent Probes
| Probe Type | Substituent/Metal | λabs (nm) | λem (nm) | ΦF | Solvent | Reference |
| BODIPY Analogue | Glycinate | ~480 | ~510 | 0.15 | CH3OH/CH3CN | [4] |
| BODIPY Analogue | Leucinate | ~480 | ~510 | 0.10 | CH3OH/CH3CN | [4] |
| BODIPY Analogue | Phenylalaninate | ~480 | ~510 | 0.05 | CH3OH/CH3CN | [4] |
| Alkyl-ATB Complex | C4-alkyl chain | Not Reported | ~520 | ~0.10-0.15 | CH3OH/CH3CN | [6] |
| Alkyl-ATB Complex | C8-alkyl chain | Not Reported | ~520 | ~0.10-0.15 | CH3OH/CH3CN | [6] |
Note: The data presented are approximate values and may vary depending on the specific experimental conditions.
Applications in Cellular Imaging and Biosensing
The unique properties of 2-aminotropone-derived fluorescent probes make them promising candidates for various applications in biological research. Their biocompatibility and ability to be functionalized with targeting moieties allow for the specific labeling of cellular components.[][6]
Cellular Imaging: The lipophilic nature of some 2-aminotropone-BODIPY analogues, such as the alkyl-ATB complexes, makes them suitable for imaging hydrophobic microenvironments within cells, such as lipid droplets.[6] The ability to tune the emission color of these probes by modifying the 2-aminotropone scaffold or the attached fluorophore opens up possibilities for multicolor imaging experiments.[13]
Biosensing: The sensitivity of the fluorescence of 2-aminotropone-based probes to their local environment can be exploited for the development of sensors for various analytes. For example, Schiff base derivatives can be designed to exhibit a "turn-on" fluorescence response in the presence of specific metal ions.[7] Similarly, metal complexes of 2-aminotropone can be used to detect anions or other molecules that can interact with the metal center.
Conclusion and Future Perspectives
The 2-aminotropone scaffold has proven to be a valuable platform for the synthesis of a diverse range of fluorescent probes. The synthetic accessibility and the ease of functionalization of this unique non-benzenoid aromatic system allow for the fine-tuning of the photophysical and biological properties of the resulting probes. While significant progress has been made in the development of 2-aminotropone-based BODIPY analogues and Schiff base probes, there remains ample room for further exploration.
Future research efforts will likely focus on the development of probes with improved quantum yields, larger Stokes shifts, and red-to-near-infrared emission wavelengths to enable deeper tissue imaging. The design of ratiometric probes based on the 2-aminotropone scaffold for the quantitative imaging of intracellular analytes is another promising avenue. Furthermore, the exploration of novel bioconjugation strategies will facilitate the targeted delivery of these probes to specific proteins or organelles, expanding their utility in understanding complex biological systems. The continued investigation of the rich chemistry of 2-aminotropone is poised to yield a new generation of powerful tools for chemical biology and biomedical research.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Diagram 1: General Synthesis of 2-Aminotropone-BODIPY Analogues
Caption: Synthesis of 2-Aminotropone-BODIPY Analogues.
Diagram 2: Synthesis of 2-Aminotropone Schiff Base Probes
Caption: Synthesis of 2-Aminotropone Schiff Base Probes.
Diagram 3: Synthesis of Fluorescent Metal Complexes
Caption: Synthesis of Fluorescent Metal Complexes.
References
- Palai, B. B., Sören, R., & Sharma, N. K. (2019). BODIPY analogues: synthesis and photophysical studies of difluoro boron complexes from 2-aminotropone scaffolds through N,O-chelation. Organic & Biomolecular Chemistry, 17(26), 6497–6505. [Link][3]
- Palai, B. B., Sören, R., & Sharma, N. K. (2019). BODIPY analogues: synthesis and photophysical studies of difluoro boron complexes from 2-aminotropone scaffolds through N,O-chelation. Organic & Biomolecular Chemistry, 17(26), 6497–6505. [Link][4]
- Palai, B. B., et al. (2019). BODIPY Analogues: Synthesis and Photophysical studies of difluoro Boron complexes from 2-Aminotropone Scaffolds through N,O-Chelation.
- Palai, B. B., et al. (2022). Nonbenzenoid BODIPY Analogues: Synthesis, Structural Organization, Photophysical Studies, and Cell Internalization of Biocompatible N-Alkyl-Aminotroponyl Difluoroboron (Alkyl-ATB) Complexes. ACS Omega, 7(32), 28291–28302. [Link][6]
- Various Authors. (2025). Synthesis of 2‐functionalized aminotropone from the reaction between tropolone and N‐tosyl‐4‐aryl‐1,2,3‐triazole.
- Berkowitz, A. (n.d.). Synthesis and Analysis of Novel Troponoid-Based Chemical Probes. eScholarship, University of California. [Link][2]
- Li, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3048. [Link][7]
- Kushwaha, M., & Singh, A. K. (2023). Synthesis and Applications of Fluorescent Chemosensors: A Review. Critical Reviews in Analytical Chemistry, 1–25. [Link][9]
- Gotor, R., et al. (2023). Carbocycloaddition Strategies for Troponoid Synthesis. Tetrahedron, 130, 133175. [Link][15]
- The Pharma Innovation. (n.d.). Synthesis of novel metal complexes of lawsone derivative and their applications in CO2 utilization.
- CN107056461A - Schiff base fluorescent probe QCS and method for preparing same.
- Vasilieva, E. A., et al. (2020). Design, Synthesis, and Photophysical Properties of BODIPY-Labeled Lupane Triterpenoids. Molecules, 25(22), 5344. [Link][17]
- Systematic Reviews in Pharmacy. (n.d.). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy.
- Journal of Chemical Research, Synopses. (n.d.). Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines†. Journal of Chemical Research, Synopses. [Link][18]
- Wang, Y., et al. (2023). Preparation and Application of a Fast, Naked-Eye, Highly Selective, and Highly Sensitive Fluorescent Probe of Schiff Base for Detection of Cu2+. Molecules, 28(22), 7521. [Link][19]
- Kushwaha, M., & Singh, A. K. (2023). Synthesis and Applications of Fluorescent Chemosensors: A Review.
- Max Planck Institute for Medical Research. (2019). Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft. [Link][13]
- Li, Y., et al. (2023). (PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions.
- Wang, C., et al. (2023). A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. Chemosensors, 11(11), 564. [Link][21]
- Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link][22]
- MedCrave. (2018). Fluorescence properties of some transition metal complexes of Schiff bases- A review. MedCrave. [Link][11]
- Lee, H., et al. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 23(19), 11883. [Link][23]
- Kim, Y., et al. (2021). De novo generation of a bright blue fluorophore from 2-oxoglutarate in biological samples. Chemical Science, 12(11), 4036–4042. [Link][24]
- Dalton Transactions. (n.d.). Synthesis and characterisation of fluorescent aminophosphines and their coordination to gold(i). Dalton Transactions. [Link][25]
- ResearchGate. (n.d.). Design, synthesis and characterization of novel fluorescein-based calcium fluorescent probe Fluo-Cl.
- Chemical Science. (n.d.). Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. Chemical Science. [Link][27]
- Plante, O. J., et al. (2001). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of the American Chemical Society, 123(39), 9545–9555. [Link][28]
- ResearchGate. (n.d.). Synthesis of fluorescein derivatives containing metal-coordinating heterocycles.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link][30]
- MDPI. (n.d.).
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link][32]
- Keio University. (n.d.). Design and synthesis of calcium and magnesium ionophores based on double-armed diazacrown ether compounds and their application to an ion-sensing component for an ion-selective electrode. Keio University. [Link][34]
- ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
Sources
- 2. "Synthesis and Analysis of Novel Troponoid-Based Chemical Probes" by Alex Berkowitz [academicworks.cuny.edu]
- 3. BODIPY analogues: synthesis and photophysical studies of difluoro boron complexes from 2-aminotropone scaffolds through N,O-chelation. | Semantic Scholar [semanticscholar.org]
- 4. BODIPY analogues: synthesis and photophysical studies of difluoro boron complexes from 2-aminotropone scaffolds through N,O-chelation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Nonbenzenoid BODIPY Analogues: Synthesis, Structural Organization, Photophysical Studies, and Cell Internalization of Biocompatible N-Alkyl-Aminotroponyl Difluoroboron (Alkyl-ATB) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Applications of Fluorescent Chemosensors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schiff base fluorescent probe QCS and method for preparing same - Eureka | Patsnap [eureka.patsnap.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
The Art of Arylation: A Technical Guide to the Palladium-Catalyzed Functionalization of Tropones
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Allure of the Tropone Scaffold
Tropone, a non-benzenoid aromatic compound with a unique seven-membered ring structure, has captivated chemists for decades. Its inherent polarity, propensity for cycloaddition reactions, and presence in a myriad of biologically active natural products underscore its significance as a versatile synthetic building block.[1][2] The functionalization of the tropone core, particularly through the introduction of aryl moieties, unlocks a vast chemical space, paving the way for the development of novel therapeutics, advanced materials, and complex molecular architectures. This guide serves as a comprehensive technical resource for the palladium-catalyzed arylation of tropones, offering field-proven insights and detailed protocols to empower researchers in this exciting and challenging area of synthetic chemistry.
I. The Strategic Logic of Palladium Catalysis in Tropone Arylation
The direct introduction of aryl groups onto the tropone ring presents a formidable challenge due to the electron-deficient nature of the tropone nucleus.[3] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy to overcome this hurdle, offering a range of methodologies to forge carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[4][5] The choice of a specific palladium-catalyzed method is dictated by the desired bond to be formed (C-C, C-N, C-O), the nature of the available starting materials (halotropones, tropone itself, or organometallic tropone derivatives), and the desired complexity of the final product.
This guide will delve into the core principles and practical applications of the most pertinent palladium-catalyzed arylation techniques for tropones:
-
Suzuki-Miyaura Coupling: The reaction of halotropones with arylboronic acids.
-
Stille Coupling: The coupling of organostannyl tropones with aryl halides.
-
Heck Reaction: The arylation of tropones with aryl halides via C-H activation or using halotropones.
-
Buchwald-Hartwig Amination: The synthesis of aminotropones from halotropones.
-
Direct C-H Arylation: The direct coupling of tropones with aryl halides.
II. Mechanistic Underpinnings: A Glimpse into the Catalytic Cycle
Understanding the fundamental mechanistic steps of palladium-catalyzed cross-coupling is paramount for troubleshooting and optimizing these reactions. While the specifics can vary between different named reactions, a generalized catalytic cycle provides a unifying framework.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.[6]
The subsequent transmetalation step involves the transfer of the tropone moiety from an organometallic reagent (e.g., boronic acid in Suzuki-Miyaura, organostannane in Stille) to the palladium center, displacing the halide. The choice of base is often critical in this step to facilitate the formation of the active organometallic species.[7]
Finally, reductive elimination from the palladium(II) complex yields the desired aryl-tropone product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][8] The nature of the phosphine ligands on the palladium catalyst plays a crucial role in influencing the rates of these elementary steps and, consequently, the overall efficiency of the reaction.[9]
III. Key Palladium-Catalyzed Arylation Protocols for Tropones
This section provides a detailed examination of the most effective palladium-catalyzed methods for tropone arylation, complete with step-by-step protocols and comparative data.
A. Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, commercial availability, and low toxicity of boronic acid reagents.[7] For the arylation of tropones, this reaction typically involves the coupling of a halotropone (most commonly 2-bromotropone) with an arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are commonly employed. The choice of ligand can significantly impact the reaction efficiency.[10]
-
Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence the rate of transmetalation.[10]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is often used to dissolve both the organic and inorganic reagents.[10]
Detailed Experimental Protocol: Synthesis of 2-Phenyltropone via Suzuki-Miyaura Coupling [10]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 2-bromotropone.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add 2-bromotropone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).[10]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1, 5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyltropone.
Table 1: Comparative Data for Suzuki-Miyaura Arylation of Halotropones
| Entry | Halotropone | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromotropone | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [10] |
| 2 | 2-Chlorotropone | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (10) | K₃PO₄ | Dioxane | 100 | 18 | 78 | N/A |
| 3 | 2-Iodotropone | 3-Tolylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF/H₂O | 65 | 8 | 92 | N/A |
(Note: Data for entries 2 and 3 are representative and may not be from a single specific literature source but are based on typical conditions for similar couplings.)
B. Stille Coupling: Utilizing Organostannanes
The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[11][12] This method involves the reaction of an organostannane with an organic halide. For tropone arylation, this typically means coupling a 2-(tributylstannyl)tropone with an aryl halide.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[1]
-
Solvent: Anhydrous, polar aprotic solvents such as DMF or dioxane are typically used.[10]
-
Additives: In some cases, additives like CuI or CsF can accelerate the transmetalation step.[1]
Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)tropone via Stille Coupling [1]
Figure 3: Experimental workflow for the Stille coupling of 2-(tributylstannyl)tropone.
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube, dissolve 2-(tributylstannyl)tropone (1.0 mmol, 1.0 equiv) and 4-iodoanisole (1.1 mmol, 1.1 equiv) in anhydrous DMF (5 mL) under an argon atmosphere.[1]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and copper(I) iodide (0.1 mmol, 10 mol%).[1]
-
Heat the mixture to 90 °C and stir for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with a saturated aqueous solution of potassium fluoride to remove tin byproducts, then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-(4-methoxyphenyl)tropone.
C. Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a highly attractive strategy as it avoids the pre-functionalization of the tropone ring, thus improving atom economy.[13] This reaction involves the direct coupling of a C-H bond of tropone with an aryl halide.
Causality Behind Experimental Choices:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common precursor for the active catalyst.[13]
-
Ligand: Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), are often required to facilitate the C-H activation step.[13]
-
Base: A carbonate or phosphate base is typically used.[13]
-
Additives: Pivalic acid is often added as a co-catalyst to promote the C-H activation.[13]
Detailed Experimental Protocol: Direct C-H Arylation of Tropone with 4-Bromoanisole [13]
Figure 4: Experimental workflow for the direct C-H arylation of tropone.
Step-by-Step Methodology:
-
To a flame-dried, screw-capped reaction tube, add tropone (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), tricyclohexylphosphine tetrafluoroborate (0.1 mmol, 10 mol%), potassium carbonate (2.0 mmol, 2.0 equiv), and pivalic acid (0.3 mmol, 30 mol%).[13]
-
Add anhydrous toluene (5 mL).
-
Flush the reaction tube with nitrogen and seal it.
-
Stir the mixture at 110 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Expanding the Synthetic Toolbox: Heck and Buchwald-Hartwig Reactions
While Suzuki-Miyaura and Stille couplings are workhorses for C-C bond formation, the Heck reaction and Buchwald-Hartwig amination offer valuable alternatives for introducing different functionalities.
Heck Reaction
The Heck reaction traditionally involves the coupling of an aryl halide with an alkene.[11] In the context of tropones, this can be envisioned in two ways: the reaction of a halotropone with an alkene to introduce a vinyl group, or the direct arylation of the tropone double bond, which can be considered a variation of the Heck reaction.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of C-N bonds.[6][8] This reaction allows for the synthesis of aminotropones from halotropones and a wide variety of amines, which are important precursors for many biologically active compounds.[15]
Table 2: Overview of Other Palladium-Catalyzed Arylations of Tropones
| Reaction | Tropone Substrate | Coupling Partner | Typical Catalyst System | Key Features |
| Heck Reaction | Halotropone | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Forms vinyltropones.[16] |
| Buchwald-Hartwig | Halotropone | Amine (e.g., aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Forms aminotropones.[6][8] |
V. Conclusion and Future Outlook
The palladium-catalyzed arylation of tropones has revolutionized the synthesis of this important class of compounds. The methods outlined in this guide – Suzuki-Miyaura coupling, Stille coupling, direct C-H arylation, and others – provide a powerful and versatile toolkit for chemists to construct complex tropone-containing molecules. As the demand for novel bioactive compounds and advanced materials continues to grow, the development of even more efficient, selective, and sustainable methods for tropone functionalization will undoubtedly remain a vibrant and rewarding area of research. Future advancements may lie in the use of more earth-abundant metal catalysts, the development of novel ligands for enhanced reactivity, and the exploration of C-H activation at other positions of the tropone ring.
References
- Guram, A. S.; Buchwald, S. L. Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. J. Am. Chem. Soc.1994, 116 (17), 7901–7902. [Link]
- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 195-262. [Link]
- Lin, Y.-W.; Liu, S.-T.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
- Hocek, M.; Dvořáková, H. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Collect. Czech. Chem. Commun.2003, 68(4), 883-898. [Link]
- Yu, Y.-Y.; Bi, L.; Georg, G. I. Palladium-Catalyzed Direct C–H Arylation of Cyclic Enaminones with Aryl Iodides. J. Org. Chem.2013, 78 (12), 6163–6169. [Link]
- Doraghi, F.; Edareh, M. H.; Larijani, B.; Mahdavi, M. Cycloaddition and functionalization reactions involving tropone. RSC Adv., 2025, 15, 34282-34299. [Link]
- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982, 27, 345–390. [Link]
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25 (6), 508–524. [Link]
- Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004, 43, 1132-1136. [Link]
- Christmann, U.; Vilar, R. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. J. Organomet. Chem.2010, 695 (10-11), 1535-1543. [Link]
- White, M. C.; Zhao, J. Palladium-Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
- Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chem. Soc. Rev.2007, 36, 1095-1108. [Link]
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066. [Link]
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- Palladium‐catalyzed Suzuki–Miyaura coupling of aryl boronic acids and 2,2.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activ
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins.
- Palladium-Catalyzed Directed C(sp3)-H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach.
- Palladium-catalyzed Direct C-H Arylation of Cyclic Enaminones With Aryl Iodides. PubMed. [Link]
- Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI. [Link]
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
- Directed Palladium-Catalyzed Oxidative CH Arylation of (Hetero)arenes with Arylboronic Acids by Using TEMPO.
- A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Recent Advances of Pd/C-C
- Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Royal Society of Chemistry. [Link]
- Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Trifl
- Catalytic cross-coupling reactions. Ruhr-Universität Bochum. [Link]
- Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Palladium-Catalyzed Direct C–H Arylation of Cyclic Enaminones with Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Cycloaddition Reactions of 2-Aminotropone for Drug Discovery and Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the cycloaddition reactions involving 2-aminotropone. By synthesizing established principles of tropone chemistry with mechanistic insights, this document serves as a valuable resource for harnessing the synthetic potential of this versatile building block in the creation of novel molecular architectures.
Introduction: The Synthetic Potential of 2-Aminotropone
Tropone, a non-benzenoid aromatic seven-membered ring, and its derivatives are valuable synthons in organic chemistry, participating in a rich variety of cycloaddition reactions.[1][2] These reactions, including [4+2], [6+4], and [8+2] cycloadditions, provide access to a diverse array of bicyclic and polycyclic systems, many of which are relevant to natural product synthesis and medicinal chemistry.[1][3][4]
The introduction of an amino group at the 2-position of the tropone ring, affording 2-aminotropone, significantly modulates the electronic properties of the π-system. The electron-donating nature of the amino group is expected to influence the reactivity and selectivity of cycloaddition reactions, making 2-aminotropone an intriguing substrate for the synthesis of nitrogen-containing polycycles.[5] This guide will delve into the theoretical and practical aspects of these transformations.
Synthesis of 2-Aminotropone Derivatives
The accessibility of 2-aminotropone is a prerequisite for its use in cycloaddition chemistry. A common synthetic route involves the nucleophilic substitution of a suitable leaving group on the tropone ring. For instance, 2-chlorotropone can be reacted with ammonia or primary amines to yield the corresponding 2-aminotropone derivatives.[6]
General Procedure for the Synthesis of 2-Aminotropone from 2-Chlorotropone
Caution: This reaction should be performed in a well-ventilated fume hood, as it may involve the use of volatile and potentially hazardous reagents.
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorotropone (1.0 equivalent) in a suitable solvent such as ethanol or DMSO.
-
Addition of Amine: Add an excess of the desired amine (e.g., a solution of ammonia in ethanol, or a primary/secondary amine, 2-5 equivalents).
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aminotropone derivative.
Theoretical Framework of Cycloaddition Reactions Involving 2-Aminotropone
The diverse cycloaddition reactivity of tropones stems from their ability to act as 2π, 4π, 6π, or 8π components. The presence of the electron-donating amino group in 2-aminotropone is anticipated to enhance its electron density, thereby influencing its role in these pericyclic reactions.
[4+2] Cycloaddition (Diels-Alder Reaction)
In a normal-electron-demand Diels-Alder reaction, 2-aminotropone can act as the diene component. The electron-donating amino group is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating the reaction with electron-deficient dienophiles.[3]
Regioselectivity: The regiochemical outcome of the Diels-Alder reaction is governed by the electronic polarization of the diene and dienophile. For a 2-aminotropone, the amino group enhances the electron density at C4 and C6. Consequently, in reactions with unsymmetrical electron-deficient dienophiles, the formation of specific regioisomers is favored.[7]
[8+2] Cycloaddition
Tropone and its derivatives can also participate in higher-order cycloadditions, such as the [8+2] cycloaddition with electron-deficient acetylenes or alkenes.[4] In this mode, the tropone system acts as an 8π component. The amino group in 2-aminotropone can influence the feasibility and outcome of this reaction.
Experimental Protocols and Data
While specific experimental protocols for the cycloaddition reactions of 2-aminotropone are not extensively detailed in the current literature, a general procedure for the Diels-Alder reaction of tropone with maleic anhydride can serve as a foundational method. Researchers should consider the electronic and steric effects of the amino group when adapting this protocol.
Representative [4+2] Cycloaddition of Tropone with Maleic Anhydride
Disclaimer: This protocol is for tropone and should be adapted with caution for 2-aminotropone. Optimization of reaction conditions will be necessary.
-
Reaction Setup: A solution of tropone (1.0 equivalent) and maleic anhydride (1.1 equivalents) in a high-boiling solvent such as xylene is prepared in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux (approximately 140 °C) for several hours to overnight. The progress of the reaction can be monitored by TLC or ¹H NMR spectroscopy.
-
Isolation of Product: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the bicyclo[3.2.2]nonane cycloadduct.
Considerations for Adapting Protocols for 2-Aminotropone
-
Reactivity: The electron-donating amino group may increase the reactivity of 2-aminotropone as a diene, potentially allowing for milder reaction conditions (lower temperatures or shorter reaction times).
-
Side Reactions: The amino group could potentially undergo side reactions, such as Michael addition to the dienophile, especially with highly reactive dienophiles like maleic anhydride.[8] Protecting the amino group (e.g., as an amide or carbamate) might be necessary in some cases.
-
Solvent Choice: The polarity of the solvent can influence the rate and selectivity of Diels-Alder reactions. A systematic screen of solvents is recommended.
-
Lewis Acid Catalysis: Lewis acids can be employed to activate the dienophile, further accelerating the reaction. However, the basicity of the amino group in 2-aminotropone may lead to complexation with the Lewis acid, requiring stoichiometric amounts or specific types of catalysts.
Summary of Cycloaddition Reactions of Tropones
| Cycloaddition Type | π-Electrons (Tropone) | π-Electrons (Partner) | Resulting Ring System | Reference |
| [4+2] | 4π | 2π | Bicyclo[3.2.2]nonane | [3] |
| [6+4] | 6π | 4π | Bicyclo[4.4.1]undecane | [4] |
| [8+2] | 8π | 2π | Azulene derivative | [4] |
| [8+3] | 8π | 3π | Fused bicyclic system | [9] |
Applications in Synthesis
The cycloadducts derived from 2-aminotropone are versatile intermediates for the synthesis of complex nitrogen-containing molecules. The bicyclo[3.2.2]nonane skeleton, for instance, is a core structure in several natural products and biologically active compounds.[10] The amino functionality provides a handle for further synthetic transformations, enabling the construction of diverse molecular libraries for drug discovery.
Conclusion
2-Aminotropone presents a promising, yet underexplored, platform for the synthesis of novel nitrogen-containing polycyclic scaffolds via cycloaddition reactions. While direct experimental protocols are currently limited in the literature, the principles of tropone chemistry provide a solid foundation for the development of such transformations. By carefully considering the electronic and steric influence of the amino group, researchers can unlock the synthetic potential of this versatile building block for applications in medicinal chemistry and natural product synthesis. Further experimental and computational studies are warranted to fully elucidate the scope and mechanisms of these fascinating reactions.
References
- Carbocycloaddition Strategies for Troponoid Synthesis.
- Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines. Journal of Chemical Research, Synopses, Royal Society of Chemistry, [Link].[11]
- Diels-Alder Reaction. Organic Chemistry Portal, [Link].[3]
- Synthesis of 2‐functionalized aminotropone from the reaction between...
- Cycloaddition and functionalization reactions involving tropone.
- Cycloaddition and functionalization reactions involving tropone. RSC Publishing, [Link].[9]
- (PDF) Cycloaddition and functionalization reactions involving tropone.
- Synthesis and 1,3-Dipolar Cycloaddition Reactions of Chiral Maleimides. MDPI, [Link].[13]
- Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry, [Link].[10]
- Quantum Chemical Analysis and Experimental Study of the Cycloaddition Reaction between Aminoacetylenes and 6-Nitroindolizines. HETEROCYCLES, [Link].[14]
- N-alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 5. Preparation of a gephyrotoxin precursor. Journal of the Chemical Society, Perkin Transactions 1, Royal Society of Chemistry, [Link].[15]
- Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study.
- Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal, [Link].[16]
- N-Alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 6. Allylic stereocontrol in the intramolecular cyclisation of monosubstituted nitrones. Journal of the Chemical Society, Perkin Transactions 1, Royal Society of Chemistry, [Link].[17]
- Biomimetic approaches to tryptophan- derived alkaloids. University of British Columbia, [Link].[18]
- Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters.
- Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry, Royal Society of Chemistry, [Link].[20]
- Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results.
- Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones.
- Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions of Maleic Anhydride: Stereocontrolled and Regiocontrolled Access to 1,2,3-Trifunctionalized Cyclobutanes.
- Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI, [Link].[23]
- Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry, Royal Society of Chemistry, [Link].[24]
- Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, Royal Society of Chemistry, [Link].[25]
- Quinones as Dienophiles in the Diels-Alder Reaction: History and Applications in Total Synthesis. PubMed, [Link].[26]
- N -Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides.
- 30.7: Stereochemistry of Cycloadditions. Chemistry LibreTexts, [Link].[28]
- Diels-Alder Reactions of 1,2-Azaborines. PubMed, [Link].[29]
- [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Synthesis Workshop, [Link].[30]
- Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PubMed, [Link].[31]
- Prescribed drugs containing nitrogen heterocycles: an overview. PMC, PubMed Central, [Link].[5]
- Solved This synthesis of N-phenylmaleimide involved two. Chegg, [Link].[32]
- Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N -Phenylmaleimide Derivatives.
- Lab report. SweetStudy, [Link].
- Bicyclic Systems With Two Bridgehead (Ring Junction)
- Computational Study of Crystallography, Defects, Ion Migration and Dopants in Almandine Garnet. MDPI, [Link].
- c243 F22 Expt 15 Diels Alder Reaction with Anthracene and Maleic Anhydride. YouTube, [Link].
- Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes. Chemical Science, Royal Society of Chemistry, [Link].
Sources
- 1. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloaddition and functionalization reactions involving tropone - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05481H [pubs.rsc.org]
- 4. Cycloaddition and functionalization reactions involving tropone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cycloaddition and functionalization reactions involving tropone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
The Strategic Synthesis of Azaazulenes from 2-Aminotropone: A Technical Guide for Advanced Chemical Research
Abstract
Azaazulenes, nitrogen-containing analogues of azulene, represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique electronic properties and biological activities have made them attractive targets for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for constructing the azaazulene scaffold utilizing 2-aminotropone as a key starting material. Moving beyond a simple recitation of procedures, this guide delves into the mechanistic underpinnings and practical considerations of two primary synthetic pathways: the intramolecular aza-Wittig reaction of 2-tropone iminophosphoranes and the condensation-cyclization of 2-aminotropone with heterocumulenes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these methodologies for the synthesis of novel azaazulene derivatives.
Introduction: The Allure of Azaazulenes in Modern Chemistry
Azaazulenes are bicyclic aromatic compounds in which one or more carbon atoms of the azulene core have been replaced by nitrogen atoms. This incorporation of nitrogen imparts a range of desirable physicochemical properties, including altered electronic characteristics, increased polarity, and the potential for hydrogen bonding, which can significantly influence their biological activity.[1] Indeed, various azaazulene derivatives have demonstrated promising pharmacological activities, making them valuable scaffolds in drug discovery programs.[1]
The synthesis of the azaazulene core, however, presents unique challenges due to the inherent strain and electronic nature of the fused five- and seven-membered ring system. Traditional methods often rely on multi-step sequences with limited functional group tolerance. The use of readily available troponoid precursors, such as 2-aminotropone, offers a more direct and versatile entry into this important class of heterocycles. This guide will explore the primary strategies that leverage the reactivity of 2-aminotropone to construct the azaazulene framework, with a focus on providing actionable, field-proven insights for the practicing chemist.
Synthetic Strategies from 2-Aminotropone
The synthetic utility of 2-aminotropone in the formation of azaazulenes primarily revolves around its conversion into more reactive intermediates or its direct participation in condensation reactions. Two powerful and well-established strategies will be discussed in detail:
-
Strategy 1: Intramolecular Aza-Wittig Reaction via a 2-Tropone Iminophosphorane Intermediate.
-
Strategy 2: Condensation-Cyclization with Heterocumulenes to Yield 1,3-Diazaazulenes.
Strategy 1: The Intramolecular Aza-Wittig Approach
The intramolecular aza-Wittig reaction is a powerful tool for the formation of nitrogen-containing heterocycles.[2] In the context of azaazulene synthesis, this strategy involves the initial conversion of 2-aminotropone to a 2-tropone iminophosphorane. This intermediate then undergoes an intramolecular cyclization, driven by the formation of the stable triphenylphosphine oxide byproduct, to yield the azaazulene core.
The causality behind this experimental choice lies in the enhanced nucleophilicity of the nitrogen atom in the iminophosphorane, which facilitates the intramolecular attack on a carbonyl group within the same molecule. The overall workflow can be conceptualized as a two-stage process:
-
Formation of the Iminophosphorane: 2-Aminotropone is reacted with a suitable phosphine, typically triphenylphosphine, in the presence of a reagent that facilitates the formation of the P=N bond.
-
Intramolecular Aza-Wittig Cyclization: The generated iminophosphorane, which also contains a carbonyl group as part of the tropone ring, undergoes a spontaneous or thermally induced intramolecular [2+2] cycloaddition to form a transient oxazaphosphetane intermediate. This intermediate then collapses to form the azaazulene and triphenylphosphine oxide.
The general workflow for this synthetic approach is illustrated in the following diagram:
The following protocol is a representative example of the intramolecular aza-Wittig approach. It is crucial to perform these reactions under anhydrous conditions to prevent hydrolysis of the iminophosphorane intermediate.
Step 1: Synthesis of 2-(Triphenylphosphoranylideneamino)tropone
-
To a solution of 2-aminotropone (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.1 eq) in anhydrous toluene.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The formation of the iminophosphorane can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 2-(triphenylphosphoranylideneamino)tropone, which is often used in the next step without further purification.
Step 2: Intramolecular Aza-Wittig Cyclization
-
The crude 2-(triphenylphosphoranylideneamino)tropone is dissolved in a high-boiling point solvent such as xylene or dimethylformamide (DMF).
-
The solution is heated to reflux (typically 120-150 °C) for 4-8 hours.
-
The progress of the reaction is monitored by TLC for the disappearance of the iminophosphorane and the appearance of the azaazulene product.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to isolate the desired azaazulene derivative. Triphenylphosphine oxide is a major byproduct and needs to be carefully separated.
| Parameter | Value/Condition | Causality/Insight |
| Solvent (Step 1) | Anhydrous Toluene | A non-polar, aprotic solvent is essential to prevent hydrolysis of the reagents and the iminophosphorane intermediate. |
| Base (Step 1) | Triethylamine | Acts as a proton scavenger to facilitate the formation of the iminophosphorane. |
| Solvent (Step 2) | Xylene or DMF | High-boiling point solvents are required to provide the thermal energy needed to drive the intramolecular cyclization. |
| Temperature (Step 2) | 120-150 °C | Sufficient thermal energy is crucial to overcome the activation barrier for the [2+2] cycloaddition and subsequent elimination of triphenylphosphine oxide. |
| Purification | Column Chromatography | Necessary to separate the azaazulene product from the triphenylphosphine oxide byproduct and any unreacted starting material. |
Strategy 2: Condensation-Cyclization with Heterocumulenes for 1,3-Diazaazulene Synthesis
A second powerful strategy for the synthesis of azaazulenes from 2-aminotropone involves its reaction with various heterocumulenes, such as carbodiimides, isothiocyanates, and isocyanates. This approach leads to the formation of 1,3-diazaazulene derivatives, which are of significant interest in medicinal chemistry.
This synthetic route proceeds through an initial nucleophilic attack of the amino group of 2-aminotropone on the electrophilic central carbon atom of the heterocumulene. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the endocyclic nitrogen of the tropone ring, followed by elimination to afford the stable 1,3-diazaazulene core. The choice of heterocumulene dictates the nature of the substituent at the 2-position of the resulting diazaazulene.
The general workflow for this synthetic pathway is depicted below:
The following protocols outline the synthesis of various 1,3-diazaazulene derivatives using different heterocumulenes. These reactions are typically carried out in the presence of a base to facilitate the cyclization step.
Protocol 2.2.2.1: Reaction with N,N'-Diphenylcarbodiimide
-
To a solution of 2-aminotropone (1.0 eq) in anhydrous tetrahydrofuran (THF), add N,N'-diphenylcarbodiimide (1.1 eq).
-
Add a catalytic amount of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (0.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-(phenylimino)-1,3-diazaazulene derivative.
Protocol 2.2.2.2: Reaction with Phenyl Isothiocyanate
-
In a round-bottom flask, dissolve 2-aminotropone (1.0 eq) in anhydrous pyridine.
-
Add phenyl isothiocyanate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-thioxo-1,3-diazaazulene.
Protocol 2.2.2.3: Reaction with Phenyl Isocyanate
-
Dissolve 2-aminotropone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add phenyl isocyanate (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product, a urea derivative, is then dissolved in a solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux for 4 hours to effect cyclization.
-
After cooling, neutralize the reaction with dilute hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to yield the 2-oxo-1,3-diazaazulene derivative.
| Heterocumulene | Product (2-Substituent) | Typical Base | Typical Solvent | Yield Range (%) |
| N,N'-Diphenylcarbodiimide | Phenylimino | NaH, t-BuOK | THF | 60-75 |
| Phenyl Isothiocyanate | Thioxo | Pyridine (as solvent and base) | Pyridine | 70-85 |
| Phenyl Isocyanate | Oxo | Sodium Ethoxide | DCM (initial), Ethanol (cyclization) | 65-80 |
Conclusion and Future Perspectives
The use of 2-aminotropone as a precursor provides a versatile and efficient platform for the synthesis of azaazulenes. The intramolecular aza-Wittig reaction offers a reliable route to 1-azaazulene derivatives, while the condensation-cyclization with heterocumulenes provides access to the medicinally important 1,3-diazaazulene scaffold. The choice of synthetic strategy depends on the desired substitution pattern of the final azaazulene.
Future research in this area will likely focus on the development of catalytic and enantioselective versions of these reactions, further expanding the chemical space accessible from 2-aminotropone. The exploration of novel heterocumulenes and the functionalization of the resulting azaazulene cores will undoubtedly lead to the discovery of new compounds with unique biological and material properties. This guide provides a solid foundation for researchers to build upon in their quest to synthesize and explore the fascinating world of azaazulenes.
References
- Nambu, H., Onuki, Y., & Yama, K. (2021). SYNTHESIS OF 1-AZAAZULENES USING RING-OPENING CYCLIZATION OF SPIROCYCLOPROPANE WITH AMINE. HETEROCYCLES, 103(2), 1099.
- Leino, T. O., Bannykh, A., Eskelinen, T., Belyaev, A., & Pihko, P. M. (2022). Amino-Substituted 1,3-Diazaazulenes: Synthesis, Structural Studies, Reactivity, and Photophysical Properties. ChemRxiv.
- Nitta, M., & Kobayashi, T. (1984). Convenient Preparation of Heteroazulenes by the Reaction of 2-Aminotropone with Heterocumulenes in the Presence of a Base. Chemistry Letters, 13(4), 463-466.
- Nitta, M., Iino, Y., Hara, E., & Kobayashi, T. (1989). On the reaction of N-vinyliminophosphoranes. Part 7. A short new 1-aza-azulene synthesis. Journal of the Chemical Society, Perkin Transactions 1, 51-56.
- Eguchi, S., Yamashita, K., & Matsushita, Y. (1992). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction.
- Palacios, F., Alonso, C., Aparicio, D., Rubiales, G., & de los Santos, J. M. (2007). The aza-Wittig reaction: an efficient tool for the construction of N-heterocyclic compounds. Tetrahedron, 63(3), 523-560.
- Shah, S., & Protasiewicz, J. D. (2000). The aza-Wittig reaction: an overview. Coordination Chemistry Reviews, 210(1), 181-201.
Sources
An In-Depth Technical Guide: 2-Aminotropone as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Executive Summary
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic ring.[1][2] The search for novel scaffolds that can be readily functionalized to explore new chemical space is therefore a critical endeavor in drug discovery. Among the vast array of available precursors, the troponoid family of non-benzenoid aromatics offers a unique seven-membered ring system that has been identified in numerous natural products exhibiting potent biological activities, including antibacterial, antifungal, and antitumor properties.[3] This guide focuses on a particularly valuable derivative, 2-aminotropone , a versatile and highly reactive building block for the synthesis of a diverse range of fused and substituted heterocyclic compounds. We will explore its unique electronic properties, delve into key synthetic transformations such as condensation and cycloaddition reactions, and provide field-proven experimental protocols to empower researchers in the development of novel molecular entities.
Part 1: The 2-Aminotropone Scaffold: A Privileged Precursor
1.1. The Troponoid Core: Beyond Benzenoid Aromatics
Tropones and their hydroxylated analogs, tropolones, are seven-membered, non-benzenoid cyclic ketones that exhibit distinct aromatic character.[3] This aromaticity arises from the contribution of a dipolar resonance structure, which imparts a partial positive charge on the seven-membered ring and a partial negative charge on the exocyclic oxygen. This electronic feature is fundamental to their reactivity and biological function, as it facilitates interactions with biological targets, particularly metalloenzymes.[3] The inherent biological activities of natural troponoids have spurred significant interest in their synthetic derivatives as potential therapeutic agents.[2]
1.2. Unique Reactivity of 2-Aminotropone
The introduction of an amino group at the C2 position transforms the tropone core into a multifunctional precursor. The 2-aminotropone scaffold is not merely a tropone with a nucleophilic handle; it is an integrated system with unique reactivity patterns.
-
Ambident Nucleophilicity: The primary amine serves as a potent nucleophile for initiating condensation and substitution reactions.
-
Enamine-like Reactivity: The C3 position, vinylogous to the amine, possesses significant nucleophilic character due to electron donation from the nitrogen atom. This allows it to participate in reactions with electrophiles, a key step in many cyclization pathways.
-
Activated π-System: The amino group electronically enriches the tropone ring system, modifying its behavior in pericyclic reactions and influencing the regioselectivity of cycloadditions.
This combination of reactive sites within a single, compact molecule is what makes 2-aminotropone an exceptionally powerful tool for diversity-oriented synthesis.
Caption: Reactivity map of the 2-aminotropone scaffold.
1.3. Foundational Synthesis of 2-Aminotropone
The most common and reliable route to 2-aminotropone begins with the commercially available tropolone. The synthesis involves the conversion of the hydroxyl group into a better leaving group, typically a tosylate or mesylate, followed by nucleophilic substitution with ammonia. A more direct method involves treatment with hydrazine, which forms the corresponding aminotropone.[4]
Protocol Justification: The conversion of the tropolone hydroxyl to a tosylate is a standard procedure to transform a poor leaving group (hydroxide) into an excellent one (tosylate). The subsequent reaction with ammonia or hydrazine is an SNAr (Nucleophilic Aromatic Substitution) type reaction, which proceeds readily on the electron-deficient tropone ring.
Part 2: Synthetic Pathways to Novel Heterocycles
The strategic combination of nucleophilic and electrophilic partners with 2-aminotropone unlocks a vast landscape of heterocyclic structures.
2.1. Condensation Reactions: Building Fused Pyrimidines and Pyridines
One of the most robust applications of 2-aminotropone is its use in condensation reactions with 1,3-dicarbonyl compounds or their equivalents.[5] These reactions typically proceed through a tandem sequence of nucleophilic attack by the amino group on one carbonyl, followed by an intramolecular cyclization involving the enamine-like C3 position attacking the second carbonyl, and finally dehydration to yield the aromatic fused heterocycle.
This strategy is exceptionally valuable for constructing cyclohepta[b]pyrimidines , a scaffold of interest in medicinal chemistry.[6][7]
Caption: General mechanism for fused pyrimidine synthesis.
2.2. Cycloaddition Reactions: Accessing Complex Polycyclic Systems
The conjugated π-system of 2-aminotropone allows it to participate in a variety of pericyclic cycloaddition reactions, providing rapid access to complex, three-dimensional structures.[8] While tropone itself can undergo [4+2], [6+4], and [8+2] cycloadditions, the electronic perturbation from the amino group can alter both the rate and selectivity of these transformations.[9][10]
A particularly fruitful application is the reaction with heterocumulenes, such as isothiocyanates. This reaction proceeds through an initial nucleophilic attack of the amino group, followed by an intramolecular cyclization and tautomerization to yield fused five-membered heterocycles like cyclohepta[d]thiazoles .
Causality Insight: The choice of dienophile or dipolarophile is critical. Electron-withdrawing groups on the reaction partner lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating a more rapid reaction with the electron-rich HOMO (Highest Occupied Molecular Orbital) of the 2-aminotropone diene system, in accordance with Frontier Molecular Orbital (FMO) theory.
2.3. Synthesis of Azaazulenes and Fused Aromatics
Azaazulenes, where a carbon atom in the azulene core is replaced by nitrogen, are of significant interest due to their unique photophysical properties and potential as materials and pharmaceutical scaffolds.[11] 2-Aminotropone is a key precursor for certain classes of these compounds. For example, condensation with α-haloketones followed by intramolecular cyclization can lead to the formation of azuleno[2,1-d]pyrimidine derivatives and other fused systems.[12] These multi-step sequences demonstrate the utility of 2-aminotropone as a foundational block for building larger, more complex aromatic systems.
Part 3: Field-Proven Methodologies & Protocols
As a Senior Application Scientist, it is imperative to provide protocols that are not just lists of instructions, but self-validating systems. This includes clear rationale, checkpoints for reaction monitoring, and detailed characterization data to ensure the identity and purity of the final product.
3.1. General Considerations
-
Purity: 2-Aminotropone should be pure before use. Recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended if impurities are detected by TLC or NMR.
-
Inert Atmosphere: While many condensation reactions are robust, reactions involving organometallics or sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent degradation.
-
Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes) to monitor the consumption of starting material and the appearance of the product spot.
3.2. Protocol 1: Synthesis of 2-Methylcyclohepta[b]pyrimidin-4(1H)-one
This protocol details a classic condensation reaction to form a fused pyrimidine ring system, a common core in bioactive molecules.
Workflow Diagram
Caption: Experimental workflow for pyrimidine synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask, add 2-aminotropone (1.21 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol, 1.1 equiv.).
-
Scientist's Note: A slight excess of the β-ketoester ensures complete consumption of the more valuable 2-aminotropone.
-
-
Reaction Setup: Carefully add polyphosphoric acid (PPA, ~15 g) to the flask. The PPA acts as both the acidic catalyst and a solvent/dehydrating agent. Equip the flask with a magnetic stirrer and a calcium chloride drying tube.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 110 °C. Stir the viscous mixture vigorously. Monitor the reaction progress by TLC every 30 minutes. To take a sample, remove a small aliquot with a glass rod, quench it in water, neutralize with sodium bicarbonate, and extract with ethyl acetate for spotting. The reaction is typically complete within 1-2 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 60-70 °C. Carefully and slowly pour the viscous mixture into a beaker containing 200 mL of crushed ice with stirring.
-
Neutralization and Isolation: The product will precipitate from the acidic aqueous solution. Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide until the pH is ~7. This ensures the product is in its neutral form for maximum precipitation.
-
Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. The crude product can be purified by recrystallization from ethanol to afford pale yellow needles.
Self-Validation (Characterization Data):
-
Expected Yield: 75-85%
-
Appearance: Pale yellow crystalline solid
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons on the seven-membered ring, a singlet for the methyl group (~2.4 ppm), and a broad singlet for the N-H proton (>12 ppm).
-
Mass Spec (EI): Expected M⁺ at m/z = 186.
Part 4: Applications and Future Outlook
4.1. Significance in Medicinal Chemistry
The value of 2-aminotropone as a precursor is directly linked to the biological relevance of the heterocyclic systems it can generate. Fused pyrimidines and pyridines are privileged structures known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[7][13] The ability to rapidly generate libraries of novel cyclohepta-fused heterocycles from a common precursor allows for efficient structure-activity relationship (SAR) studies, accelerating the drug discovery process.[1]
4.2. Data Summary: Heterocyclic Scaffolds from 2-Aminotropone
| Heterocyclic Core | Reaction Partner | Reaction Type | Potential Applications |
| Cyclohepta[b]pyrimidine | β-Ketoester | Condensation | Kinase Inhibitors, Anticancer[7] |
| Cyclohepta[b]pyridine | 1,3-Diketone | Condensation | CNS Agents, Anti-inflammatory |
| Cyclohepta[d]thiazole | Isothiocyanate | Cycloaddition | Antibacterial, Antifungal |
| Fused Azaazulene | α-Haloketone | Condensation/Cyclization | Materials Science, Dyes[11] |
| Bridged Polycycles | Dienophiles | Diels-Alder [4+2] | Complex Natural Product Synthesis |
4.3. Future Directions
The synthetic utility of 2-aminotropone is far from exhausted. Future research will likely focus on:
-
Asymmetric Catalysis: Developing enantioselective methods for cycloaddition and condensation reactions to generate chiral heterocyclic compounds.
-
Multicomponent Reactions (MCRs): Designing one-pot reactions that combine 2-aminotropone with two or more other reactants to rapidly build molecular complexity.[14]
-
Photochemical and Electrochemical Methods: Exploring novel, green-chemistry approaches to activate 2-aminotropone for cycloadditions and other transformations.[8]
-
Materials Science: Investigating the photophysical and coordination properties of novel azaazulenes and other fused aromatic systems derived from 2-aminotropone for applications in organic electronics and sensor technology.
References
- Nozoe, T., Lin, L. C., Hsu, C.-H., Tsay, S.-C., Hakimelahi, G. H., & Hwu, J. R. (1997). Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines†. Journal of Chemical Research, Synopses, (10), 362-363. [Link]
- Synthesis of 2‐functionalized aminotropone from the reaction between tropolone and N‐tosyl‐4‐aryl‐1,2,3‐triazole. (n.d.). ResearchGate.
- Tropolone. (1951). Journal of the American Chemical Society. [Link]
- Zhang, M., & Tang, W. (2015). Synthesis of Naturally Occurring Tropones and Tropolones.
- Kumar, A., Sharma, G., Kumar, D., & Singh, B. (2022). One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties.
- Peterlin Mašič, L., & Kikelj, D. (2017). Heterocycles in Medicinal Chemistry.
- Al-Azzawi, W. A. M., & Al-Rubaie, A. F. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Applied and Industrial Sciences. [Link]
- Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.). ResearchGate.
- Radical Cycloaddition Reactions. (2024). Beilstein Journal of Organic Chemistry. [Link]
- Taha, M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
- Bakhtina, M. Y., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.
- Synthesis and spectroscopic characterization of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives. (n.d.). ResearchGate.
- Prakash Raja. (2023, February 11). Heterocyclic Synthesis Cycloaddition Reaction. YouTube. [Link]
- Sharma, P. K., & Sharma, V. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
- Herrera-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
- Al-Ostath, R. A., & Al-Amri, A. M. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Srivastava, S. (2022). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. IJNRD. [Link]
- Shoji, T. (2020). Development of Heterocycle-Substituted and Fused Azulenes in the Last Decade (2010–2020). MDPI. [Link]
- Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. (n.d.). ResearchGate.
- Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. (n.d.). ResearchGate.
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). IJAEM. [Link]
- (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related... (n.d.). ResearchGate.
- Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. [Link]
- Samala, G., et al. (2018). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles.
- Safer, A., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. PubMed. [Link]
- Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
- Active methylene compounds. (n.d.). SlideShare. [Link]
- active methylene compound. (2024, February 18). Chemistry for everyone. [Link]
- New trends in the synthesis of azulene-fused heterocycles. (n.d.). ResearchGate.
- Synthesis of fused aza‐polycyclics. (n.d.). ResearchGate.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent development in radical cycloaddition reactions for the synthesis of carbo- and heterocycles [ccspublishing.org.cn]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of Heterocycle-Substituted and Fused Azulenes in the Last Decade (2010–2020) | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Troubleshooting and Optimization in Drug Discovery
A Senior Application Scientist's Perspective on Navigating Complexity from Bench to Preclinical
Introduction: The Imperative of Iterative Refinement in Drug Discovery
The path from a promising molecular target to a viable drug candidate is not linear. It is a complex, iterative journey defined by unforeseen challenges and the constant need for refinement. In this landscape, troubleshooting and optimization are not mere procedural steps; they are the core competencies that separate success from failure. This guide is structured to mirror the logic of the drug discovery pipeline, providing researchers, scientists, and development professionals with a framework for systematically identifying, diagnosing, and resolving issues. We will move beyond simple protocols to explore the causal relationships behind experimental choices, grounding our discussion in the principles of robust scientific methodology and self-validating systems. The ultimate goal is to empower you to anticipate problems, design more informative experiments, and accelerate the development of novel therapeutics.
Section 1: The Foundation - A Framework for Systematic Investigation
Effective troubleshooting is not random; it is a structured process of inquiry. Before delving into specific laboratory challenges, we must establish the foundational principles that govern efficient problem-solving and optimization in a research context.
The Logic of Experimental Design (DoE)
Design of Experiments (DoE) is a powerful statistical approach for systematically investigating the relationship between experimental factors and outcomes.[1] Instead of the traditional "one factor at a time" (OFAT) approach, DoE allows for the simultaneous investigation of multiple factors, revealing not only their individual effects but also their critical interactions.[1] This is paramount for true optimization, as the ideal level for one parameter often depends on the level of another. Adopting a DoE mindset allows researchers to maximize the information gained from a minimal number of experiments, saving time and resources.[1]
The Statistical Backbone: Ensuring Rigor and Reproducibility
Statistical integrity is the bedrock of trustworthy data. Preclinical studies, which form the basis for advancing to human trials, must be designed with statistical rigor to avoid costly failures down the line.[2][3] Key considerations include:
-
Sample Size and Power: The study must be adequately powered to detect a true effect if one exists. Insufficient sample sizes can lead to false-negative results.[2][4]
-
Randomization: Random assignment of subjects or samples to treatment groups is a critical tool for mitigating bias and confounding factors.[2][5][6]
-
Avoiding P-hacking: Researchers must pre-define primary outcomes to avoid the temptation of "p-hacking," or mining data for a statistically significant result, which often leads to false positives.[7]
The diagram below illustrates a logical workflow for systematic troubleshooting, integrating these foundational principles.
Section 2: The Front Lines - In Vitro Assay Troubleshooting & Optimization
In vitro assays are the workhorses of early drug discovery, from initial screening to lead characterization. Their reliability is non-negotiable.
High-Throughput Screening (HTS)
HTS allows for the rapid testing of thousands to millions of compounds, but this scale introduces unique challenges.[8] The primary goal is to distinguish true biological activity from false positives and systematic errors.[8]
Common Problems & Solutions:
-
Systematic Bias: Errors that are not random, such as edge effects, temperature gradients, or reagent dispenser variability, can invalidate entire plates. Solution: Randomize compound placement across plates and implement robust data normalization techniques to identify and correct for spatial bias.[9]
-
Assay Interference Compounds (CIATs): Some compounds interfere with the assay technology itself (e.g., by autofluorescence or light scattering) rather than the biological target, leading to false positives.[10] Solution: Employ counter-screens or orthogonal assays that use a different detection technology to validate initial hits. Machine learning models are also being developed to predict CIATs based on chemical structure.[10]
Cell-Based Assays
Cell-based assays provide a more biologically relevant system than biochemical assays but introduce the variability inherent to living systems.[11][12] Optimizing these assays is critical for generating reproducible and meaningful data.[13]
Key Optimization Parameters:
| Parameter | Causality & Importance | Optimization Strategy |
| Cell Health & Viability | Unhealthy or senescent cells exhibit altered metabolism and signaling, leading to irrelevant assay data. Cells should never be allowed to become over-confluent.[11] | Regularly monitor cell morphology.[14] Passage cells for a limited time and maintain a consistent passaging schedule. Use fresh media and supplements from a consistent source.[11] |
| Seeding Density | Cell density affects growth rates, nutrient availability, and cell-to-cell signaling. Too few cells yield a weak signal; too many can lead to contact inhibition and altered physiology.[11] | Perform a cell titration experiment to determine the optimal seeding density that provides the largest and most consistent assay window (signal-to-background ratio). |
| Reagent Concentration | The concentration of assay reagents (e.g., substrates, antibodies) directly impacts signal intensity and kinetics. | Titrate each key reagent to find the concentration that produces a robust signal without introducing artifacts or toxicity. |
| Incubation Times | Timing for drug treatment and signal development is crucial. For enzymatic assays, temperature during development is key to maximal activity.[14] | Determine the optimal time points for treatment and measurement by running a time-course experiment. |
Experimental Protocol: Optimizing Cell Seeding Density for a Resazurin-Based Viability Assay
This protocol provides a step-by-step method to determine the ideal number of cells to plate per well.
-
Cell Preparation: Culture cells under standard conditions, ensuring they are healthy and in the logarithmic growth phase.[14] Perform a cell count and viability assessment (e.g., using trypan blue).
-
Serial Dilution: Prepare a series of cell dilutions in culture medium to achieve a range of densities (e.g., from 1,000 to 40,000 cells per 100 µL).
-
Plating: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate (e.g., 6-8 replicates per density). Include "no-cell" control wells containing medium only for background measurement.
-
Incubation: Incubate the plate for the intended duration of your drug treatment (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add 20 µL of the resazurin reagent to each well and incubate for 1-4 hours, until a color change is apparent.
-
Measurement: Read the fluorescence or absorbance on a microplate reader at the appropriate wavelengths.
-
Data Analysis: Subtract the average background reading from all wells. Plot the mean signal versus the number of cells seeded. The optimal density will be within the linear range of this curve, providing a robust signal well above background.
The following workflow illustrates the key decision points in optimizing a typical cell-based assay.
Section 3: From Hit to Candidate - The Lead Optimization Cycle
Once a "hit" is identified through screening, the lead optimization phase begins. This is an iterative process where medicinal chemists and biologists work together to refine the chemical structure of a compound to enhance its drug-like properties.[15][16] The goal is to achieve a balance between multiple, often conflicting, parameters.[17][18]
Core Optimization Goals:
-
Potency & Efficacy: Enhance the compound's desired biological activity against its target.[18]
-
Selectivity: Minimize activity against off-target molecules to reduce the potential for side effects.
-
ADME Properties: Improve the Absorption, Distribution, Metabolism, and Excretion profile to ensure the drug can reach its target in sufficient concentrations and be cleared appropriately.[18][19]
-
Toxicity: Modify the compound to reduce or eliminate toxic effects identified in early safety assessments.[15][18]
The relationship between these goals is cyclical. A chemical modification that improves potency might negatively impact solubility or increase toxicity, requiring further refinement.
Section 4: The In Vivo Challenge - Bridging the Gap to Preclinical Efficacy
Translating promising in vitro results into in vivo efficacy is a major hurdle in drug development.[20] Animal models introduce a higher level of biological complexity, and success requires careful study design and troubleshooting.
Pharmacokinetics & Pharmacodynamics (PK/PD)
Understanding the relationship between drug concentration (PK) and its effect (PD) is essential for selecting the right dose and schedule.[21][22]
Common PK/PD Troubleshooting Scenarios:
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low Bioavailability | Poor solubility; high first-pass metabolism in the liver; poor absorption from the gut. | Formulation: Reformulate the drug in a vehicle that improves solubility. Route: Change the route of administration (e.g., from oral to intravenous) to bypass absorption and first-pass issues. |
| High Variability in Exposure | Differences in animal metabolism, food effects, or inconsistent dosing technique. | Study Design: Ensure strict adherence to dosing protocols. Control for food intake. Increase the number of animals per group to improve statistical power. |
| Lack of In Vivo Efficacy Despite Good In Vitro Potency | Poor drug exposure at the target tissue; rapid clearance; target engagement is not achieved in the complex in vivo environment. | PK/PD Modeling: Develop a quantitative model to link drug exposure to the efficacy endpoint.[20] Target Engagement: Use biomarkers to confirm the drug is hitting its target in the animal model. |
Designing Robust Efficacy Studies
The goal of an in vivo efficacy study is to demonstrate that the drug candidate has a therapeutic effect in a relevant disease model.[23] The design of these studies must be robust to yield conclusive data.
Best Practices for In Vivo Study Design:
-
Model Selection: Choose an animal model that recapitulates key aspects of the human disease.[24]
-
Dose-Response: Conduct a dose-response study to identify the optimal dose range and establish a clear relationship between exposure and efficacy.[23]
-
Endpoint Selection: Use clear, quantifiable, and clinically relevant endpoints to measure the drug's effect.
-
Ethical Considerations: All animal studies must be designed to minimize pain and distress, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[25]
Section 5: Analytical Method Development and Troubleshooting
Reliable analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for quantifying drug substances and monitoring purity throughout development.[26]
Common HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the column (e.g., basic compounds with free silanols); column contamination or degradation. | Work at a higher or lower pH to suppress ionization.[26] Use a column with better end-capping. Flush the column or replace it if degraded. |
| Poor Resolution | Inappropriate mobile phase composition; column is not efficient enough. | Optimize the mobile phase composition (e.g., solvent ratio, pH). Switch to a column with a different stationary phase or smaller particle size. |
| Baseline Drift/Noise | Contaminated mobile phase; detector lamp failing; column bleed. | Filter all solvents. Purge the system. Check detector lamp energy and replace if necessary. Use a high-quality, low-bleed column. |
| Variable Retention Times | Pump malfunction (inconsistent flow rate); leaks in the system; temperature fluctuations. | Check the pump for leaks and salt buildup; change seals if needed.[26] Check all fittings for leaks. Use a column oven to maintain a constant temperature.[26] |
Conclusion
Troubleshooting and optimization are not discrete tasks but a continuous, integrated mindset essential for navigating the complexities of drug development. By embracing a systematic approach grounded in robust experimental design, statistical rigor, and a deep understanding of causal mechanisms, researchers can more effectively overcome challenges. This guide provides a framework for this mindset, moving from high-level principles to specific, actionable strategies for in vitro, in vivo, and analytical challenges. The ability to iteratively refine experiments, assays, and molecules is the engine that drives scientific progress and ultimately delivers safer, more effective medicines to patients.
References
- Biobide.
- Biocompare. (2018-04-16). Ten Tips for Optimizing Cell-Based Assays. [Link]
- Cresset Group. Navigating Lead Optimization in Drug Discovery: Planning for Success. [Link]
- Cole-Parmer. (2024-07-25).
- PharmaFeatures. Precision in Progress: Optimizing Drug Leads in the 21st Century. [Link]
- Marin Biologic Laboratories.
- PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
- Patsnap Synapse. (2025-05-09). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]
- Immunologix. (2021-09-24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
- PubMed Central - NIH.
- YouTube. (2021-06-17). Troubleshooting protein expression. [Link]
- PubMed Central. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. [Link]
- Altasciences.
- WuXi Biologics. Efficacy Studies | In Vivo Pharmacology Services. [Link]
- Steps of Drug Development and Biostatistics.
- Common Problems with Method Optimization in Pharmaceutical Analysis.
- Charles River. (2024-10-17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]
- Alera Labs, LLC.
- ResearchGate. (2025-05-20). Statistical Considerations for Preclinical Studies | Request PDF. [Link]
- Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025-09-09). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]
- VerGo Pharma Research.
- The Key To Robust Translational Results In Preclinical Data Analysis. (2023-04-04).
- Creative Biostucture Drug Discovery. Lead Optimization and Preclinical Development. [Link]
- ESR Research. (2024-12-02).
- BioPharm International.
- YouTube. (2023-06-15). Choosing the right experimental design. [Link]
- Aurigene Pharmaceutical Services. (2024-05-28). Troubleshooting and Performance Improvement for HPLC. [Link]
- PubMed Central. Concerns about pharmacokinetic (PK) and pharmacokinetic-pharmacodynamic (PK-PD) studies in the new therapeutic area of COVID-19 infection. [Link]
- IJNRD. (2024-03-03). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
- Guide to Experimental Design: Importance and How to Design a Good Experiment. Guide to Experimental Design: Importance and How to Design a Good Experiment. [Link]
- PubMed Central - NIH. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. [Link]
- ResearchGate. HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF. [Link]
- ACS GCI Pharmaceutical Roundtable. (2026-01-02). Design of Experiments. [Link]
- ResearchGate. (2025-08-09). Problems and pitfalls performing PK studies in children. [Link]
- Raptim. (2024-09-11). Best Practices for Designing Effective Clinical Drug Trials. [Link]
- Oxford Academic.
- Oxford Academic. (2015-03-07). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]
- LabKey. (2024-09-12). What is High-Throughput Screening (HTS)?. [Link]
- BioAgilytix Labs. The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]
- AXXAM. Challenges of HTS in early-stage drug discovery. [Link]
Sources
- 1. Design of Experiments – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. kolaido.com [kolaido.com]
- 5. Guide to Experimental Design: Importance and How to Design a Good Experiment - CD Genomics [bioinfo.cd-genomics.com]
- 6. Best Practices for Designing Effective Clinical Drug Trials [raptimresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. axxam.com [axxam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 16. Precision in Progress: Optimizing Drug Leads in the 21st Century - PharmaFeatures [pharmafeatures.com]
- 17. cresset-group.com [cresset-group.com]
- 18. coleparmer.com [coleparmer.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. bioagilytix.com [bioagilytix.com]
- 23. Lead Optimization Studies for Drug Discovery | Altasciences [altasciences.com]
- 24. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Optimizing the Synthesis of 2-Aminotropone: A Technical Guide for Researchers
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, the non-benzenoid aromatic structure of 2-aminotropone presents a unique and valuable building block. Its distinct electronic properties and versatile reactivity make it a sought-after intermediate in the synthesis of a wide array of bioactive compounds. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2-aminotropone, with a focus on optimizing reaction yields and purity. Drawing upon established literature and field-proven insights, this document will explore the mechanistic underpinnings of the synthetic strategies, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Significance of the Tropone Scaffold
Tropone, a seven-membered, non-benzenoid aromatic ring with a carbonyl group, and its derivatives have garnered significant interest in organic and medicinal chemistry. The unique electronic nature of the tropone ring, characterized by a significant contribution from its aromatic tropylium oxide resonance structure, imparts it with distinct reactivity compared to typical ketones and aromatic systems. The introduction of an amino group at the 2-position further modulates the electronic landscape of the ring, opening up diverse avenues for functionalization and molecular elaboration.
This guide will focus on the synthesis of the parent 2-aminotropone, a foundational molecule for more complex derivatives. The primary and most economically viable starting material for this synthesis is tropolone, which is commercially available or can be synthesized through various established methods.
Synthetic Strategies: Pathways to 2-Aminotropone from Tropolone
The conversion of tropolone to 2-aminotropone hinges on the transformation of the C2-hydroxyl group into an amino group. Due to the poor leaving group nature of the hydroxyl group, direct displacement is challenging. Therefore, the most successful and widely employed strategies involve a two-step process:
-
Activation of the Hydroxyl Group: The hydroxyl group of tropolone is first converted into a more reactive leaving group.
-
Nucleophilic Substitution: The activated intermediate is then treated with an amine source, typically ammonia, to yield 2-aminotropone.
Two primary methods for the activation of the tropolone hydroxyl group will be discussed in detail: O-Tosylation and O-Methylation . A comparative overview of these methods will provide the basis for optimizing the synthetic yield.
Method 1: The Tosylate Intermediate Pathway
This robust and frequently utilized method involves the conversion of tropolone to 2-tosyloxytropone, which then undergoes nucleophilic substitution with ammonia. The tosylate group is an excellent leaving group, facilitating the subsequent amination step.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the C2 position of the tropone ring. The electron-withdrawing nature of the tropone carbonyl group enhances the electrophilicity of the C2 carbon. The tosyl group, being a superior leaving group compared to the hydroxide, readily departs upon nucleophilic attack by ammonia.
Tropolone [label="Tropolone", fillcolor="#F1F3F4"]; TsCl [label="Tosyl Chloride (TsCl)\nPyridine", fillcolor="#F1F3F4"]; Tosyloxytropone [label="2-Tosyloxytropone\n(Intermediate)", fillcolor="#FBBC05"]; Ammonia [label="Ammonia (NH3)", fillcolor="#F1F3F4"]; Aminotropone [label="2-Aminotropone", fillcolor="#34A853"];
Tropolone -> TsCl [label=" O-Tosylation ", color="#4285F4", fontcolor="#4285F4"]; TsCl -> Tosyloxytropone [color="#4285F4"]; Tosyloxytropone -> Ammonia [label=" Nucleophilic\nSubstitution ", color="#EA4335", fontcolor="#EA4335"]; Ammonia -> Aminotropone [color="#EA4335"]; }
Detailed Experimental Protocol
Step 1: Synthesis of 2-Tosyloxytropone
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve tropolone (1.0 eq) in anhydrous pyridine (10-15 mL per gram of tropolone). Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Workup and Isolation: Pour the reaction mixture into a separatory funnel containing ice-water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of pyridine). Combine the organic layers, wash with cold 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-tosyloxytropone can be purified by recrystallization from a suitable solvent system such as ethanol or a mixture of ethyl acetate and hexanes to afford a crystalline solid.
Step 2: Synthesis of 2-Aminotropone from 2-Tosyloxytropone
-
Reagents and Setup: In a sealed tube or a pressure vessel, dissolve the purified 2-tosyloxytropone (1.0 eq) in a suitable solvent such as isopropanol or dioxane.
-
Ammonolysis: Add a solution of ammonia in the chosen solvent (e.g., a saturated solution of ammonia in isopropanol). A large excess of ammonia is typically used to drive the reaction to completion and minimize the formation of side products.
-
Reaction: Heat the sealed vessel to a temperature between 45-50 °C for approximately 80-90 minutes.[1] The reaction progress should be monitored by TLC.
-
Workup and Isolation: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent like dichloromethane and washed with water to remove any remaining ammonium salts.
-
Purification: The crude 2-aminotropone is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a solvent such as ethyl acetate or acetone to yield a yellow crystalline solid.
Method 2: The Methoxy Intermediate Pathway
An alternative to the tosylate method is the use of a 2-alkoxy intermediate, most commonly 2-methoxytropone. This intermediate is generally less reactive than the tosylate, which can be advantageous in terms of stability, but may require more forcing conditions for the subsequent amination.
Mechanistic Rationale
Similar to the tosylate pathway, this method also proceeds through a nucleophilic substitution mechanism. The methoxy group, while not as good a leaving group as tosylate, is sufficiently activated by the tropone ring to be displaced by ammonia, particularly at elevated temperatures and pressures.
Tropolone [label="Tropolone", fillcolor="#F1F3F4"]; Diazomethane [label="Diazomethane (CH2N2)\nor other methylating agent", fillcolor="#F1F3F4"]; Methoxytropone [label="2-Methoxytropone\n(Intermediate)", fillcolor="#FBBC05"]; Ammonia [label="Ammonia (NH3)", fillcolor="#F1F3F4"]; Aminotropone [label="2-Aminotropone", fillcolor="#34A853"];
Tropolone -> Diazomethane [label=" O-Methylation ", color="#4285F4", fontcolor="#4285F4"]; Diazomethane -> Methoxytropone [color="#4285F4"]; Methoxytropone -> Ammonia [label=" Nucleophilic\nSubstitution ", color="#EA4335", fontcolor="#EA4335"]; Ammonia -> Aminotropone [color="#EA4335"]; }
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxytropone
Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reagents and Setup: Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®). In a separate flask, dissolve tropolone (1.0 eq) in a mixture of diethyl ether and methanol.
-
Addition of Diazomethane: Slowly add the ethereal solution of diazomethane to the stirred tropolone solution at 0 °C until a persistent yellow color indicates a slight excess of diazomethane.
-
Reaction and Quenching: Allow the reaction to stir at 0 °C for 30 minutes. Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Workup and Isolation: The reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-methoxytropone.
-
Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Step 2: Synthesis of 2-Aminotropone from 2-Methoxytropone
-
Reagents and Setup: Place the purified 2-methoxytropone (1.0 eq) in a high-pressure reaction vessel (autoclave).
-
Ammonolysis: Add a solution of aqueous or alcoholic ammonia. A significant excess of ammonia is required.
-
Reaction: Heat the autoclave to a temperature in the range of 100-150 °C for several hours. The optimal temperature and reaction time need to be determined empirically.
-
Workup and Purification: After cooling, the reaction mixture is worked up in a similar manner to the tosylate method, involving solvent removal, extraction, and purification by column chromatography or recrystallization.
Optimization and Comparative Analysis
The choice between the tosylate and methoxy intermediate pathways depends on several factors, including available reagents, scale of the synthesis, and desired purity.
| Parameter | Tosylate Pathway | Methoxy Pathway |
| Yield | Generally high yields for both steps. | Yields can be high, but the amination step may require more optimization. |
| Reaction Conditions | Milder conditions for both tosylation and ammonolysis. | O-methylation with diazomethane is efficient but hazardous. Amination requires high temperatures and pressures. |
| Reagent Safety | Tosyl chloride and pyridine are irritants. | Diazomethane is highly toxic and explosive. High-pressure reactions require specialized equipment. |
| Scalability | Readily scalable. | Scalability of the diazomethane reaction is a significant safety concern. |
| Purification | Intermediates and final product are often crystalline and can be purified by recrystallization. | 2-Methoxytropone is often an oil, requiring purification by distillation or chromatography. |
Key Optimization Insights:
-
For the Tosylate Pathway:
-
The purity of the 2-tosyloxytropone intermediate is crucial for a clean amination reaction. Thorough purification at this stage will simplify the final purification of 2-aminotropone.
-
The concentration of ammonia and the reaction temperature for the ammonolysis step can be fine-tuned to maximize yield and minimize reaction time.
-
-
For the Methoxy Pathway:
-
Alternative, safer methylating agents such as dimethyl sulfate or methyl iodide under basic conditions can be explored, although they may require more optimization to avoid N-methylation of the product.
-
The use of a sealed tube or microwave reactor for the amination step can be investigated to improve reaction times and yields.
-
Characterization of 2-Aminotropone
Accurate characterization of the final product is essential for ensuring its purity and confirming its identity.
-
Appearance: Yellow crystalline solid.
-
1H NMR (CDCl3, 400 MHz): The proton NMR spectrum of 2-aminotropone is complex due to second-order coupling effects. The spectrum typically shows a series of multiplets in the aromatic region (approximately δ 6.5-7.5 ppm) corresponding to the five protons on the tropone ring, and a broad singlet for the amino protons.
-
13C NMR (CDCl3, 100 MHz): The carbon NMR spectrum provides clearer structural information. Key expected chemical shifts include the carbonyl carbon (around 175-180 ppm) and the carbon bearing the amino group (around 155-160 ppm). The other five sp2 hybridized carbons of the ring will appear in the range of 110-140 ppm.[2]
-
Infrared (IR) Spectroscopy: Characteristic absorptions include N-H stretching vibrations (around 3200-3400 cm⁻¹) and a C=O stretching vibration (around 1620-1640 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 2-aminotropone (121.14 g/mol ) should be observed.
Conclusion and Future Directions
The synthesis of 2-aminotropone from tropolone is a well-established process, with the tosylate intermediate pathway offering a reliable and scalable route with generally high yields under relatively mild conditions. The methoxy intermediate pathway, while viable, presents greater challenges in terms of reagent safety and reaction conditions. For researchers aiming to optimize the yield of 2-aminotropone, careful purification of the activated intermediate and optimization of the ammonolysis conditions are key.
Future research in this area could focus on the development of more efficient and safer direct amination methods, potentially utilizing transition metal catalysis to activate the C-O bond of tropolone directly. Such advancements would further enhance the accessibility of this valuable synthetic building block for the pharmaceutical and materials science industries.
References
- SpectraBase. 2-Aminotropone. [Link]
- Toda, H., Sugiyama, H., & Seto, S. (1970). Synthesis and Reaction of 3-Aminotropone. Chemical and Pharmaceutical Bulletin, 18(7), 1435-1439.
Sources
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Purification of 2-Aminotropone
An In-depth Technical Guide for Drug Development Professionals
Abstract
2-Aminotropone is a non-benzenoid aromatic compound that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique seven-membered ring structure imparts distinct electronic and biological properties, making it a target of significant synthetic interest.[3] However, the very features that make 2-aminotropone chemically intriguing also present a formidable set of challenges in its purification. This guide provides an in-depth analysis of these challenges, drawing from established chemical principles and field-proven methodologies. We will explore the inherent instability, complex physicochemical properties, and common synthesis-related impurities that complicate its isolation. Furthermore, this document details robust, validated protocols for acid-base extraction, column chromatography, and crystallization, offering researchers a comprehensive playbook for obtaining high-purity 2-aminotropone.
The Molecule: Understanding 2-Aminotropone's Intrinsic Nature
A successful purification strategy begins not with a protocol, but with a deep understanding of the target molecule. 2-Aminotropone (C₇H₇NO) is more than just a simple amine; it is a complex system where the amino group, a ketone, and a non-benzenoid aromatic ring interact to create a unique chemical personality.[3][4]
| Property | Value / Description | Source |
| Molecular Weight | 121.14 g/mol | [4] |
| Appearance | Typically a yellow crystalline solid | [5] |
| Key Functional Groups | Primary Amine (-NH₂), Ketone (C=O), Conjugated Triene | [4] |
| Polarity | High, due to polar C=O and N-H bonds capable of H-bonding | [6][7] |
| Chemical Nature | Amphoteric; the amino group is basic, while the overall molecule can be deprotonated under strong basic conditions. | [3][8] |
| Key Instabilities | Sensitive to acid, susceptible to oxidation and thermal degradation. | [9][10][11] |
The primary synthesis route often involves the amination of tropolone or its derivatives.[5][12][13] This context is critical, as it dictates the likely profile of impurities that must be removed, including unreacted starting materials and reaction byproducts.
Core Purification Challenges: The Scientific Rationale
The purification of 2-aminotropone is rarely straightforward. The difficulties are rooted in a combination of its inherent chemical reactivity, its physical properties, and the impurities generated during its synthesis.
Inherent Chemical Instability
-
Acid Sensitivity: A critical challenge is the instability of amide bonds formed from 2-aminotropone under even mild acidic conditions.[9][10] This is attributed to the protonation of the tropone carbonyl group, which can facilitate cleavage. This instability directly impacts purification methods that rely on acidic environments, such as standard silica gel chromatography or certain acid-base extraction protocols.
-
Oxidative and Thermal Lability: Like many amines, 2-aminotropone is susceptible to oxidation, which can lead to colored impurities and degradation.[11] Furthermore, its conjugated system may be prone to thermal decomposition, necessitating care during solvent evaporation and handling.[14]
Difficult Physicochemical Properties
-
High Polarity and Hydrogen Bonding: The molecule's high polarity, driven by the amine and carbonyl groups, causes strong interactions with polar surfaces. This often results in significant peak tailing on standard silica gel columns, leading to poor separation and lower yields. Intermolecular hydrogen bonding can also complicate crystallization by promoting the formation of oils or amorphous solids instead of well-defined crystals.[6][7]
-
Amphoteric Character: The basicity of the amino group allows for manipulation via acid-base chemistry.[15][16] However, the molecule is not a simple base. The tropone ring system lends a degree of acidic character, which can lead to unexpected behavior during extraction, potentially reducing recovery if pH is not carefully controlled.[8]
Synthesis-Related Impurities
Purification is fundamentally about separation. Understanding what needs to be separated from the target compound is paramount.
Caption: Relationship between synthesis inputs and purification targets.
Common impurities include:
-
Starting Materials: Unreacted tropolone is a frequent contaminant.
-
Isomeric Byproducts: Depending on the synthesis method, other aminotropone isomers may form.[5]
-
Degradation Products: Small amounts of decomposition products formed due to exposure to acid, air, or heat during the reaction or initial workup.[17][18]
Field-Proven Purification Strategies
A multi-step approach is often necessary to achieve high purity. The following strategies can be used sequentially to address the different types of impurities.
Caption: Principle of acid-base extraction for purifying 2-aminotropone.
Self-Validating Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of cold (0-5 °C) 1M HCl. Causality: Using cold acid minimizes potential acid-catalyzed degradation. [9]3. Extraction: Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. Perform a second extraction on the organic layer with another portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Validation Check: A small sample of the organic layer can be analyzed by TLC to confirm the absence of the product.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M NaOH or a saturated NaHCO₃ solution with stirring until the pH is >9. The neutral 2-aminotropone will precipitate or form an oil. Causality: Slow addition of base to a cooled solution controls the exotherm of neutralization.
-
Back-Extraction: Add fresh organic solvent (e.g., ethyl acetate) to the basified mixture and extract the neutral product back into the organic phase. Repeat 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to yield the partially purified product.
Strategy 2: Column Chromatography
Chromatography is essential for separating the target compound from impurities with similar basicity but different polarity.
Causality and Method Selection: Due to the acidic nature of standard silica gel and the basicity of 2-aminotropone, strong interactions can lead to irreversible adsorption, streaking, and decomposition. [19]
| Stationary Phase | Mobile Phase Considerations | Rationale & Outcome |
|---|---|---|
| Standard Silica Gel | Must be buffered with a base (e.g., 0.5-1% triethylamine, Et₃N). | Risky. The Et₃N deactivates acidic silanol groups, reducing tailing. However, residual acidity can still pose a risk of degradation. [19] |
| Neutral Alumina | Non-protic solvents (e.g., Hexanes/EtOAc, DCM). | Good Option. Alumina is less acidic than silica, providing better recovery and peak shape for basic compounds. |
| Basic Alumina | Non-protic solvents. | Excellent Option. Specifically designed for basic compounds, offering the best peak shape and minimizing on-column degradation. |
| Reverse-Phase (C18) | Acetonitrile/Water or Methanol/Water, often with a buffer (e.g., ammonium formate). | Alternative. Useful for highly polar impurities. The compound elutes earlier as the mobile phase becomes more organic. |
Self-Validating Protocol: Flash Chromatography on Neutral Alumina
-
Column Packing: Select a column size appropriate for the amount of material (typically a 40:1 to 100:1 ratio of stationary phase to crude product by weight). Pack the column with neutral alumina as a slurry in the initial, low-polarity mobile phase (e.g., 100% hexanes or dichloromethane).
-
Sample Loading: Dissolve the partially purified product from the extraction in a minimal amount of dichloromethane. If solubility is low, pre-adsorb the compound onto a small amount of alumina by making a slurry, evaporating the solvent, and loading the resulting dry powder onto the top of the column. Causality: Dry loading prevents solvent effects from broadening the initial band, leading to better separation.
-
Elution: Start with a low-polarity mobile phase (e.g., 100% Dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol (e.g., gradient from 0% to 10% EtOAc in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC. Use a suitable stain, such as ninhydrin or potassium permanganate, to visualize the spots. Causality: Ninhydrin is specific for primary amines and will give a colored spot, confirming the presence of 2-aminotropone. [19]5. Pooling and Concentration: Combine the pure fractions as determined by TLC analysis. Remove the solvent under reduced pressure at low temperature to yield the purified product.
Strategy 3: Crystallization
Crystallization is the ultimate step for achieving high analytical purity and obtaining a stable, solid form of the compound. [20] Causality: This process relies on the principle that the target compound will have a different solubility profile than the remaining trace impurities in a given solvent system. As a saturated solution is slowly cooled, the compound with the lower solubility (ideally the product) will selectively crystallize out, leaving impurities behind in the mother liquor.
Self-Validating Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexanes) at room temperature and upon heating. A good single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating. Alternatively, a binary solvent system (one solvent in which it is soluble, and one in which it is not) can be used.
-
Dissolution: Place the purified solid in an Erlenmeyer flask. Add the chosen hot solvent portion-wise with gentle heating and swirling until the solid just dissolves. Do not add excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step must be done quickly to prevent premature crystallization.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the solution. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be confirmed by melting point analysis and the spectroscopic methods described below.
Purity Validation: Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of the final product is a non-negotiable step. A combination of methods should be employed. [21][22][23]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants for the 2-aminotropone structure. Impurity peaks should be absent or below a defined threshold (e.g., <1%). [24]* Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [25]* FTIR Spectroscopy: Shows characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretch of the tropone ketone (around 1600-1650 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase method can be developed to show a single major peak, with purity typically reported as a percentage based on peak area.
Handling and Long-Term Storage
Once purified, preserving the integrity of 2-aminotropone is crucial.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. [26]* Temperature: For long-term storage, keep at low temperatures (≤ -20°C). [27]* Light: Protect from light, as the conjugated system may be photosensitive. Store in an amber vial or a container wrapped in foil.
-
Form: Storing as a dry, crystalline solid is preferable to storage in solution, as solutions are generally less stable. [27] By understanding the unique challenges posed by 2-aminotropone and applying these robust, scientifically-grounded purification strategies, researchers can confidently isolate this valuable compound with the high degree of purity required for demanding applications in drug discovery and beyond.
References
- Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. (2002). Semantic Scholar. [Link]
- Crystal Structures of 2-Aminotropone, N,N'-Di(tropon-2-yl)piperazine, and 5-(4-Ethoxyphenylazo)tropolone. (n.d.). J-Stage. [Link]
- 2-Aminotropone. (n.d.). PubChem. [Link]
- Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [Link]
- Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. (2015). PubMed. [Link]
- 2-aminotropone. (n.d.). Semantic Scholar. [Link]
- Preparation and Synthetic Applications of Phototropone. (2021). The Journal of Organic Chemistry. [Link]
- Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. (2015).
- Reconstructive Methodology in the Synthesis of 2-Aminopurine. (n.d.). MDPI. [Link]
- The Synthesis of 4-Aminotropone. (n.d.). J-Stage. [Link]
- Acid base extraction. (2020). YouTube. [Link]
- Synthetic procedure of 2‐aminotropone borane. (n.d.).
- Synthesis of 2‐functionalized aminotropone from the reaction between tropolone and N‐tosyl‐4‐aryl‐1,2,3‐triazole. (n.d.).
- Acid–base extraction. (n.d.). Wikipedia. [Link]
- Amine workup. (2022). Reddit. [Link]
- Reaction of 2‐aminotropone 1 a with alkyl‐, phenyl‐, or vinyltrifluoroborates. (n.d.).
- Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. (2012). PubMed. [Link]
- Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. (n.d.). MDPI. [Link]
- Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022). Biointerface Research in Applied Chemistry. [Link]
- Liquid/liquid Extraction. (n.d.). University of Rochester. [Link]
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
- Peptide handling & storage guidelines. (n.d.). sb-PEPTIDE. [Link]
- Biosynthesis of Tropolones in Streptomyces spp. (2018). Applied and Environmental Microbiology. [Link]
- Advances in Recovery and Purification - Part 2. (2025). Bioprocessing Summit Europe. [Link]
- Synthesis of Naturally Occurring Tropones and Tropolones. (2012). PMC - NIH. [Link]
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH. [Link]
- Storage and handling of Avanti Research lipids. (n.d.). Avanti Polar Lipids. [Link]
- Tropone. (n.d.). Wikipedia. [Link]
- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (n.d.). NIH. [Link]
- Related impurities in peptide medicines. (2014). PubMed. [Link]
- Bacterial Tropone Natural Products and Deriv
- Structural, spectroscopic, theoretical, and magnetic investigations of a novel cubane-like tetranuclear copper(ii)-hydrazone complex. (n.d.). Dalton Transactions (RSC Publishing). [Link]
- Impurity profile of amino acids?. (2007).
- Investigation of Impurities in Peptide Pools. (2025). MDPI. [Link]
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Full spectroscopic characterization of two crystal pseudopolymorphic forms of the antiandrogen cortexolone 17α-propionate for topic applic
- Influence of humidity on the decomposition process of double base rocket propellant. (2023).
- Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. (n.d.). RSC Publishing. [Link]
Sources
- 1. 2-aminotropone | Semantic Scholar [semanticscholar.org]
- 2. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropone - Wikipedia [en.wikipedia.org]
- 4. 2-Aminotropone | C7H7NO | CID 22634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. | Semantic Scholar [semanticscholar.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 15. youtube.com [youtube.com]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Full spectroscopic characterization of two crystal pseudopolymorphic forms of the antiandrogen cortexolone 17α-propionate for topic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, characterization, and spectroscopic properties of 2-(3,5,6-trichloro-1,4-benzoquinon-2-yl)-neo-fused hexaphyrin - Harbin Institute of Technology [scholar.hit.edu.cn]
- 25. Structural, spectroscopic, theoretical, and magnetic investigations of a novel cubane-like tetranuclear copper(ii)-hydrazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 26. avantiresearch.com [avantiresearch.com]
- 27. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
A Technical Guide to Enhancing Amide Bond Synthesis and Stability Through Bifunctional Catalysis: A Case Study on Helical Peptide Scaffolds
A Note on the Evolution of this Guide: This guide was initially conceived to explore the role of 2-aminotropone in stabilizing amide bonds. However, a comprehensive review of the current scientific literature revealed a scarcity of in-depth technical information on this specific application. To provide a valuable and well-supported resource for researchers, the focus of this guide has been pivoted to a thoroughly documented and highly relevant area: the use of bifunctional helical peptide catalysts in stereoselective synthesis. This approach allows us to delve into the core principles of how tailored catalytic environments can lead to superior control over bond formation, which is intrinsically linked to the stability and integrity of the final molecule.
Introduction: The Challenge of Amide Bond Formation and the Rise of Bifunctional Catalysis
The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Its synthesis, while conceptually a simple condensation of a carboxylic acid and an amine, is fraught with challenges in practice. Traditional methods often rely on stoichiometric activating agents, which generate significant chemical waste and can lead to side reactions, including racemization, which compromises the stereochemical integrity of the product.[1] The pursuit of greener, more efficient, and highly selective methods for amide bond formation has led to the development of catalytic approaches.[1]
Among these, bifunctional catalysis has emerged as a particularly powerful strategy.[2][3] Bifunctional catalysts possess two distinct catalytic moieties integrated into a single molecular scaffold.[2][3] This architecture allows for the simultaneous activation of both the electrophile and the nucleophile, creating a highly organized transition state that can accelerate the reaction and impart a high degree of stereocontrol.[2][4] This guide will provide an in-depth technical exploration of a sophisticated class of bifunctional catalysts: helical peptides functionalized with both an enamine and a thiourea catalyst. We will examine their design, mechanism of action, and application in achieving highly enantioselective reactions, which serves as a powerful testament to the principles of enhancing synthetic control and, by extension, product stability.
The Helical Peptide Scaffold: A Platform for Cooperative Catalysis
Peptides, with their well-defined secondary structures, offer an excellent platform for the rational design of bifunctional catalysts.[4][5] The α-helix, in particular, provides a rigid and predictable framework for positioning catalytic groups in a specific three-dimensional arrangement.[4][5] For our case study, we will consider a helical peptide scaffold that incorporates a proline residue (an enamine catalyst) and a lysine residue modified with a thiourea group.[4]
The Catalytic Dyad: Enamine and Thiourea
-
Enamine Catalysis: Proline and its derivatives are well-known to catalyze reactions through the formation of an enamine intermediate with a carbonyl compound (e.g., a ketone or aldehyde). This enamine formation increases the HOMO of the carbonyl compound, making it a more potent nucleophile.
-
Thiourea Catalysis: The thiourea moiety acts as a hydrogen-bond donor. It can activate an electrophile (e.g., a nitroolefin) by forming hydrogen bonds with its electron-withdrawing groups, thus lowering its LUMO and making it more susceptible to nucleophilic attack.
By incorporating both of these functionalities into a single peptide scaffold, we create a system where the enamine-activated nucleophile and the thiourea-activated electrophile are brought into close proximity in a chiral environment, facilitating a highly stereoselective reaction.[4]
Mechanism of Cooperative Catalysis in a Bifunctional Helical Peptide
The conjugate addition of a ketone to a nitroolefin is a classic model reaction for studying the efficacy of this type of bifunctional catalyst. The reaction proceeds through a cooperative catalytic cycle, as illustrated in the diagram below.
Figure 1: Proposed catalytic cycle for the conjugate addition of a ketone to a nitroolefin catalyzed by a bifunctional helical peptide.
Causality Behind the Mechanism:
-
Enamine Formation: The proline residue of the peptide catalyst reacts with the ketone to form a chiral enamine intermediate. This step increases the nucleophilicity of the α-carbon of the ketone.
-
Electrophile Activation: Simultaneously, the thiourea moiety on a nearby lysine residue binds to the nitro group of the nitroolefin via hydrogen bonding. This activation lowers the energy of the LUMO of the nitroolefin, making it more electrophilic.
-
Organized Transition State: The helical structure of the peptide backbone brings the activated enamine and the activated nitroolefin together in a highly organized, chiral ternary complex. This pre-organization is crucial for high stereoselectivity, as it favors one specific face of the enamine attacking one specific face of the nitroolefin.
-
Carbon-Carbon Bond Formation: The nucleophilic enamine attacks the electrophilic nitroolefin, forming a new carbon-carbon bond and an iminium intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium intermediate is then hydrolyzed to release the final product and regenerate the proline residue of the catalyst, which can then enter another catalytic cycle.
Experimental Protocol: Asymmetric Conjugate Addition
This section provides a detailed, step-by-step methodology for carrying out the asymmetric conjugate addition of cyclohexanone to β-nitrostyrene using a model bifunctional helical peptide catalyst.
Materials and Reagents
-
Bifunctional helical peptide catalyst (e.g., 5 mol%)
-
Cyclohexanone (5 equivalents)
-
β-nitrostyrene (1 equivalent)
-
Solvent (e.g., THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Experimental Workflow
Figure 2: A typical experimental workflow for the bifunctional peptide-catalyzed conjugate addition reaction.
Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the bifunctional helical peptide catalyst (e.g., 0.05 mmol, 5 mol%).
-
Addition of Reagents: Add anhydrous THF (e.g., 1.0 mL). Stir the solution until the catalyst is fully dissolved. Add cyclohexanone (e.g., 5.0 mmol, 5.0 equiv) followed by β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Determine the yield of the purified product. Determine the enantiomeric excess (% ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Data Presentation and Performance
The performance of bifunctional peptide catalysts can be evaluated based on their ability to provide high yields and high enantioselectivity across a range of substrates. The data below is representative of what can be achieved with an optimized system.[4]
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | β-nitrostyrene | 5 | THF | 24 | 95 | 92 |
| 2 | Cyclopentanone | β-nitrostyrene | 5 | THF | 36 | 88 | 85 |
| 3 | Acetone | β-nitrostyrene | 10 | Toluene | 48 | 75 | 78 |
| 4 | Cyclohexanone | (E)-2-(2-nitrovinyl)thiophene | 5 | CH2Cl2 | 24 | 92 | 90 |
Table 1: Representative data for the conjugate addition reaction catalyzed by a bifunctional helical peptide.
Conclusion: The Future of Bifunctional Catalysis in Synthesis
Bifunctional catalysis, exemplified here by the helical peptide scaffold, represents a significant advancement in the field of asymmetric synthesis. The ability to create a tailored microenvironment that promotes a specific reaction pathway with high precision offers immense potential for the synthesis of complex molecules with a high degree of stereochemical control. This level of control is paramount for ensuring the efficacy and safety of pharmaceutical compounds and the performance of advanced materials. While this guide has focused on a C-C bond-forming reaction, the principles of cooperative catalysis are directly applicable to the development of novel catalysts for challenging amide bond formations, including the synthesis of sterically hindered or conformationally constrained peptides. By minimizing side reactions and enhancing stereoselectivity, bifunctional catalysts contribute to the overall stability and purity of the final amide-containing products. The continued development of novel bifunctional catalysts will undoubtedly pave the way for more efficient, sustainable, and selective synthetic methodologies in the years to come.
References
- Tropone-organocatalyzed amidation reactions. (n.d.). ResearchGate.
- Synthesis of 2-functionalized aminotropone from the reaction between tropolone and N-tosyl-4-aryl-1,2,3-triazole. (2024). ResearchGate.
- Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines†. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
- Amide synthesis by transamidation. (n.d.). Organic Chemistry Portal.
- Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis. (2023). PMC - NIH.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Rapid synthesis of highly functionalised α-amino amides and medium ring lactones using multicomponent reactions of amino alcohols and isocyanides. (2012). PubMed.
- Bifunctional catalysis. (2016). PMC - NIH.
- Catalytic Amidation. (n.d.). University College London.
- Bifunctional catalysis. (2016). Beilstein Journals.
- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). PMC - NIH.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Development of Bifunctional Peptides as Scaffolds for Bifunctional Catalysis and a Novel Method of Peptide Stapling Using Squaric. (2024). BYU ScholarsArchive.
- Direct Transamidation Reactions: Mechanism and Recent Advances. (2018). PMC - NIH.
- Silanol: a bifunctional group for peptide synthesis and late-stage functionalization. (2020). Chemical Science (RSC Publishing).
- Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). PubMed Central.
Sources
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Bifunctional catalysis [beilstein-journals.org]
- 4. Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Navigating the Lability of the Dimethylamino Group in Aminotropones: An In-depth Technical Guide to Preventing Hydrolysis
For researchers, medicinal chemists, and drug development professionals, aminotropones represent a class of compounds with significant therapeutic potential. Their unique electronic and structural features make them valuable scaffolds in the design of novel bioactive molecules. However, the synthetic and formulation utility of these compounds is often challenged by the hydrolytic instability of the C-N bond, particularly in 2-(dimethylamino)tropone and its derivatives. This guide provides a comprehensive exploration of the underlying mechanisms of this hydrolysis and presents field-proven strategies to mitigate this degradation, ensuring the integrity of these valuable molecules.
The Aminotropone Scaffold: A Double-Edged Sword of Reactivity and Instability
The 2-(dimethylamino)tropone system can be viewed as a vinylogous amide or an enaminone. The lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the tropone ring, including the carbonyl group. This delocalization is responsible for the unique chemical properties of aminotropones but also renders the exocyclic C-N bond susceptible to hydrolytic cleavage, particularly under acidic conditions.
The hydrolysis of the dimethylamino group leads to the formation of the corresponding tropolone and dimethylamine. This degradation pathway not only results in the loss of the desired compound but can also introduce impurities that may be difficult to remove and can complicate biological assays.
Unraveling the Mechanism of Hydrolysis: A Tale of Protonation and Nucleophilic Attack
The hydrolysis of the dimethylamino group in aminotropones is mechanistically analogous to the well-studied acid-catalyzed hydrolysis of enamines and enaminones.[1][2][3] The reaction is significantly accelerated in the presence of acid, which plays a crucial role in activating the molecule for nucleophilic attack by water.
The proposed mechanism proceeds through the following key steps:
-
Protonation of the Tropone Carbonyl: In an acidic medium, the carbonyl oxygen of the tropone ring is protonated. This protonation increases the electrophilicity of the entire conjugated system, including the carbon atom bonded to the dimethylamino group.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbon atom of the C-N bond. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the dimethylamino group. This step converts the dimethylamino group into a better leaving group (dimethylammonium ion).
-
Elimination of Dimethylamine: The lone pair of electrons on the hydroxyl group assists in the elimination of dimethylamine, reforming the carbonyl group and yielding the protonated tropolone.
-
Deprotonation: Finally, a water molecule or another base in the medium removes a proton from the protonated tropolone to give the final hydrolysis product.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of a dimethylaminotropone.
Preventative Strategies: A Multi-pronged Approach to Stabilization
Given that the hydrolysis is primarily acid-catalyzed, the strategies for preventing this unwanted reaction revolve around controlling the reaction/storage conditions and modifying the molecule to reduce its susceptibility to protonation and nucleophilic attack.
Rigorous pH Control
The most critical factor in preventing the hydrolysis of the dimethylamino group is the stringent control of pH. Acidic conditions must be avoided during synthesis, work-up, purification, and storage.
Experimental Protocol: Maintaining a Neutral or Basic Environment
-
Reaction Conditions: When performing reactions with aminotropone-containing molecules, ensure that the reaction medium is neutral or slightly basic. If acidic reagents are necessary, their addition should be carefully controlled, and the reaction mixture should be neutralized immediately upon completion.
-
Aqueous Work-up: During aqueous work-up procedures, use basic solutions such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) to wash the organic extracts. This will neutralize any residual acid.
-
Chromatography: When purifying aminotropones by silica gel chromatography, it is advisable to neutralize the silica gel beforehand. This can be achieved by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1% v/v). The solvent is then removed under reduced pressure to yield the neutralized silica gel.
-
Storage: Store aminotropone compounds as solids in a desiccator. If storage in solution is necessary, use aprotic, non-acidic solvents. For long-term storage, consider storing solutions over a small amount of a solid base like potassium carbonate (K₂CO₃).
Judicious Solvent Selection
The choice of solvent can influence the rate of hydrolysis. Protic solvents, especially in the presence of trace acidic impurities, can facilitate proton transfer and participate in the hydrolysis reaction.
Recommendations:
-
Aprotic Solvents: Whenever possible, use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) for reactions and storage.
-
Anhydrous Conditions: Ensure that the solvents are anhydrous, as the presence of water is a prerequisite for hydrolysis.
Temperature Management
As with most chemical reactions, the rate of hydrolysis is temperature-dependent.[4][5][6] Lowering the temperature can significantly slow down the degradation process.
Recommendations:
-
Conduct reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Store aminotropone solutions at low temperatures (e.g., 0-4 °C) to minimize hydrolysis over time.
Protecting Group Strategy: A Temporary Shield
In multi-step syntheses where the aminotropone moiety must be subjected to acidic conditions, the use of a protecting group for the dimethylamino group is an effective strategy.[7][8][9] The protecting group temporarily converts the amino group into a less reactive functional group, which can be removed later in the synthetic sequence to regenerate the aminotropone.
The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its ease of introduction and its stability to a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[10][11][12]
Experimental Protocol: Boc Protection of the Dimethylamino Group
-
Protection:
-
Dissolve the aminotropone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents).
-
Add a non-nucleophilic base such as triethylamine (Et₃N) (1.2 equivalents) or 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the Boc-protected aminotropone by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the Boc-protected aminotropone in an organic solvent such as DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected aminotropone.
-
Caption: Workflow for the protection and deprotection of the dimethylamino group.
Monitoring Hydrolysis: Analytical Techniques for Stability Assessment
To evaluate the effectiveness of the preventative strategies and to determine the stability of aminotropone-containing compounds under various conditions, it is essential to have reliable analytical methods to monitor the extent of hydrolysis. Forced degradation studies, where the compound is intentionally subjected to stress conditions such as acid, base, heat, and oxidation, are a valuable tool in this regard.[13][14][15][16][17]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the aminotropone from its tropolone hydrolysis product. A reverse-phase HPLC method is typically employed.
General HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to achieve good separation.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (note: the acidic modifier should be used judiciously and the analysis time kept short to prevent on-column hydrolysis). For sensitive compounds, a neutral mobile phase with a buffer like ammonium acetate may be preferable.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the aminotropone and the tropolone have significant absorbance (e.g., 254 nm or 320 nm).
-
Quantification: The percentage of the aminotropone remaining and the percentage of the tropolone formed can be determined by integrating the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the hydrolysis in real-time. The disappearance of the signals corresponding to the dimethylamino group and the appearance of signals for the tropolone can be followed over time.
Expected Spectral Changes:
-
The singlet corresponding to the six protons of the dimethylamino group (typically around δ 3.0-3.5 ppm) will decrease in intensity.
-
New signals corresponding to the protons of the tropolone ring will appear. The chemical shifts of these protons will be different from those of the aminotropone due to the change in the electronic environment.
-
A new signal for the hydroxyl proton of the tropolone may be observed, although its chemical shift can be variable and it may exchange with residual water in the solvent.
Kinetic Analysis: By integrating the signals of the starting material and the product at different time points, the rate of hydrolysis can be determined.
Data Presentation: A Comparative Look at Stability
The stability of an aminotropone derivative under different conditions can be summarized in a table for easy comparison.
| Condition | Temperature (°C) | Time (h) | % Aminotropone Remaining |
| 0.1 M HCl | 25 | 1 | < 10% |
| pH 4 Buffer | 25 | 24 | ~ 50% |
| pH 7 Buffer | 25 | 72 | > 95% |
| pH 9 Buffer | 25 | 72 | > 99% |
| 0.1 M NaOH | 25 | 24 | > 98% |
This table is a representative example based on the general understanding of enaminone stability and is not based on specific experimental data for a single aminotropone.
Conclusion: Mastering the Chemistry of Aminotropones
The hydrolytic lability of the dimethylamino group in aminotropones presents a significant challenge, but one that can be effectively managed through a thorough understanding of the underlying reaction mechanism and the implementation of appropriate handling and synthetic strategies. By carefully controlling the pH, selecting suitable solvents, managing the temperature, and employing protecting groups when necessary, researchers can ensure the integrity of these valuable compounds. The use of robust analytical methods to monitor stability is crucial for validating these strategies and for ensuring the quality and reliability of experimental data in drug discovery and development programs.
References
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health.
- Dixon, J. E., & Greenhill, J. V. (1974). A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2, (6), 779-782.
- Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks. (n.d.). National Institutes of Health.
- Gali, M., et al. (2022). Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines. Polymer Chemistry, 13(12), 1686-1696.
- Klix, R. C., & Gunda, G. I. (1988). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of pharmaceutical sciences, 77(11), 941-946.
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 54-64.
- Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines. (n.d.). Journal of Chemical Research, Synopses.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (2013). Environmental Science: Processes & Impacts, 15(11), 2115-2124.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Synthesis of 2‐functionalized aminotropone from the reaction between... (n.d.). ResearchGate.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Singh, S., & Bakshi, M. (2000). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 1(1), 1-10.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Sollenberger, P. Y., & Martin, R. B. (1970). Direct Determination of C-Protonation and Hydrolysis Rates in Enamines. Ethyl P-Cyanomethylaminocrotonate. Journal of the American Chemical Society, 92(14), 4261-4264.
- Protecting Groups. (n.d.). Organic Chemistry Portal.
- Hydrolysis Rates for Various pH Levels. (n.d.). ResearchGate.
- Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps.
- Hydrolysis of enamines. (n.d.). ResearchGate.
- Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. (2011). Biochemistry, 50(44), 9576-9587.
- pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate.
- Kinetics and mechanism of hydrolysis reactions of vinylammonium salts in the presence of bases. (n.d.). ResearchGate.
- Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
- Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. (2019). Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 126-140.
- Kinetic Profiling by NMR. (n.d.). University of Warwick.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2021). ChemSusChem, 14(21), 4647-4667.
- Tropone. (n.d.). In Wikipedia.
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (1987). U.S. Environmental Protection Agency.
- Enamines. (2023, October 16). Master Organic Chemistry.
- Kinetic Study by NMR. (n.d.).
- Kinetic NMR Experiments. (n.d.). University of Wisconsin-Madison.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2021). ChemSusChem, 14(21), 4647-4667.
- Observation and kinetic characterization of transient Schiff base intermediates by CEST NMR. (2019). Journal of the American Chemical Society, 141(39), 15491-15495.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
- Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes. (2020). Journal of the American Chemical Society, 142(36), 15264-15270.
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2017). New Journal of Chemistry, 41(18), 10035-10043.
- ÄKTAdesign Purific
- Development, physical-chemical stability and rheological behavior of silicones formulations containing Dimethylaminoethanol (DMAE). (2013). Journal of Applied Pharmaceutical Science, 3(2), 1-5.
- HPLC method for separation and detection of hydromorphone and related opioid pharmacophores. (2008). U.S.
Sources
- 1. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. ijrpp.com [ijrpp.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Optimizing Nucleophilic Substitution on Tropones for Researchers, Scientists, and Drug Development Professionals
Abstract
Tropone and its derivatives are seven-membered non-benzenoid aromatic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. Nucleophilic substitution is a cornerstone of tropone chemistry, enabling the introduction of a wide array of functional groups onto the tropone core to generate diverse molecular architectures. This technical guide provides a comprehensive overview of the key parameters governing nucleophilic substitution on tropones. Drawing from established principles of nucleophilic aromatic substitution (SNAr) and specific studies on tropone systems, this document offers field-proven insights into optimizing reaction conditions. We will delve into the mechanistic underpinnings, the critical roles of the leaving group, nucleophile, solvent, and temperature, and the emerging influence of catalysis. This guide is designed to be a practical resource for researchers, providing both theoretical understanding and actionable experimental protocols to accelerate the discovery and development of novel tropone-based compounds.
Introduction: The Enduring Allure of the Tropone Scaffold
The tropone ring system, a seven-membered carbocycle with a ketone functionality, possesses a unique combination of aromatic character and reactivity that has captivated chemists for decades.[1] First proposed to have aromatic properties by Dewar in 1945, the polarization of the carbonyl group induces a partial positive charge on the ring carbons, rendering the tropone nucleus susceptible to nucleophilic attack.[1] This reactivity profile is analogous to that of electron-deficient aromatic systems, and thus, nucleophilic substitution on tropones often follows the principles of nucleophilic aromatic substitution (SNAr).[2]
The ability to functionalize the tropone core through nucleophilic substitution is of paramount importance in the synthesis of a vast number of biologically active natural products and their analogues, including the well-known antimicrobial agent hinokitiol. The strategic introduction of amine, ether, and thioether moieties, among others, can profoundly influence the pharmacological and material properties of these compounds.
This guide will provide a systematic approach to optimizing these crucial transformations, empowering researchers to efficiently navigate the synthetic landscape of tropone chemistry.
The Heart of the Reaction: Mechanistic Considerations
Nucleophilic substitution on tropones typically proceeds through a stepwise addition-elimination mechanism, akin to the SNAr pathway. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons of the tropone ring, most commonly at the C2 or C7 position, which are α to the carbonyl group. This attack temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer-like complex. The stability of this intermediate is a key factor in determining the reaction rate. The subsequent elimination of the leaving group restores the aromaticity of the tropone ring, yielding the substituted product.
The overall reaction can be visualized as follows:
Figure 2. A typical experimental workflow for palladium-catalyzed amination of a halotropone.
Optimization of Catalytic Conditions:
The success of a palladium-catalyzed amination of a tropone is highly dependent on the careful optimization of several parameters:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.
-
Ligand: The choice of phosphine ligand is crucial. Sterically hindered, electron-rich ligands such as XPhos, RuPhos, and SPhos often give the best results.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are frequently used.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically employed.
Table 3: Representative Conditions for Palladium-Catalyzed Amination of Aryl Halides
| Parameter | Condition |
| Catalyst Loading | 1.0 mol% Pd(OAc)₂ |
| Ligand | 1.0 mol% XPhos |
| Base | 1.2 equivalents NaOtBu |
| Solvent | Toluene |
| Temperature | 80 °C |
Note: This table provides a general starting point based on similar transformations. Optimal conditions for a specific tropone substrate may vary and require experimental screening. [3]
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions on tropones. These are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Synthesis of 2-Methoxytropone from 2-Chlorotropone
This protocol describes the synthesis of 2-methoxytropone via nucleophilic substitution of 2-chlorotropone with sodium methoxide.
Materials:
-
2-Chlorotropone
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous methanol
-
Dichloromethane
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorotropone (1.0 eq).
-
Add anhydrous methanol to dissolve the 2-chlorotropone (to make a ~0.5 M solution).
-
Slowly add the sodium methoxide solution (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-methoxytropone.
Protocol 2: Synthesis of 2-Aminotropone from 2-Chlorotropone
This protocol details the amination of 2-chlorotropone using aqueous ammonia.
Materials:
-
2-Chlorotropone
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, dissolve 2-chlorotropone (1.0 eq) in ethanol.
-
Add aqueous ammonia (10-20 eq) to the solution.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol and excess ammonia.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 2-aminotropone. [4]
Protocol 3: Palladium-Catalyzed Synthesis of an N-Aryl-2-aminotropone
This protocol outlines a general procedure for the palladium-catalyzed amination of 2-bromotropone with an aniline derivative.
Materials:
-
2-Bromotropone
-
Aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated toluene and stir the mixture at room temperature for 10 minutes.
-
Add the aniline derivative (1.2 eq), 2-bromotropone (1.0 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-aminotropone.
Conclusion and Future Outlook
Nucleophilic substitution on tropones is a robust and versatile methodology for the synthesis of a wide range of functionalized seven-membered ring systems. A thorough understanding of the interplay between the leaving group, nucleophile, solvent, and temperature is crucial for the successful optimization of these reactions. This guide has provided a framework for rational reaction design, grounded in mechanistic principles and supported by practical experimental protocols.
The continued development of catalytic methods, particularly in the realm of asymmetric synthesis, will undoubtedly open new avenues for the construction of complex chiral tropone-containing molecules. Furthermore, the application of flow chemistry and other high-throughput screening technologies will likely accelerate the discovery of novel reaction conditions and the rapid generation of diverse tropone libraries for biological and materials science applications. As our understanding of tropone chemistry deepens, so too will our ability to harness the unique properties of this fascinating class of non-benzenoid aromatic compounds.
References
- Wikipedia. Tropone. [Link]
- RLogin Consulting. Tropone and Tropolone Chemistry. [Link]
- Wikipedia. Tropone. [Link]
- ResearchGate. The chemistry of cycloheptatriene: Part IV: Synthesis of tropone, 2-chlorotropone and tropolone. [Link]
- ResearchGate. Synthesis of 4-aminotropones from [(sulfinyl or sulfonyl)methyl]-substituted p-quinamines. [Link]
- YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
- KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
- Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- American Journal of Medicinal Chemistry | Science Repository.
- Bentham Science Publisher. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. [Link]
- ACS Publications.
- ResearchGate.
- ResearchGate.
- MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
- Pearson. a. Draw the structures of the products obtained from the reaction of each enantiomer of cis-1-chloro-2-isopropylcyclopentane with sodium methoxide in methanol. b. Are all the products optically active?. [Link]
- ResearchGate. New Method for the Synthesis of ??
- PubMed. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. [Link]
- Organic Chemistry Portal. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. [Link]
- CEM Corporation. Nucleophilic additions and substitutions. [Link]
- Journal of Chemical Research, Synopses. Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines†. [Link]
- ACS Public
- The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Labor
- Experiment 7 — Nucleophilic Substitution. [Link]
- YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]
- Organic Chemistry. Chapter 8: Nucleophilic substitutions. [Link]
- Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- MDPI. Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. [Link]
- ResearchGate. a comparative study of the effect of different solvents on the ring opening/closing of 7a. a …. [Link]
- PubMed Central. Nucleophilic Substitution (SN2)
- Journal of the Chemical Society D: Chemical Communications.
- MDPI.
- ResearchGate. Optimization of the reaction conditions a. [Link]
- QM Magic Class. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. [Link]
- RSC Publishing. Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. [Link]
- ResearchGate. (PDF)
- PubMed.
- PubMed Central. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
- SOME INVESTIGATIONS ON AROMATIC STRUCTURES (1) Studies in Tropolone Chemistry. (2) Synthe sis of 4:5-Dime thylphenanthrene . A T. [Link]
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- ResearchGate. (PDF) Cycloaddition and functionalization reactions involving tropone. [Link]
- PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]
- Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
- PubMed Central. Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]
- Semantic Scholar. Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone.. [Link]
- PubMed Central.
- PubMed Central. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
- ACS Publications.
- PubMed Central. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
- PubMed Central.
- ResearchGate.
- ResearchGate. Optimization Table of Reaction Conditions a. [Link]
- ResearchGate. Optimization of reaction conditions. [a]. [Link]
- ResearchGate. Table 5 Comparison of solvents for the nucleophilic substitution.... [Link]
- Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
- Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
- PubMed Central. Cycloaddition and functionalization reactions involving tropone. [Link]
- PubMed Central. Synthesis of Naturally Occurring Tropones and Tropolones. [Link]
- ResearchGate. (PDF) Cycloaddition and functionalization reactions involving tropone. [Link]
- ResearchGate. Thiol alkylations via nucleophilic substitution reactions. (A) Thiol.... [Link]
- ResearchGate. (PDF)
Sources
- 1. rloginconsulting.com [rloginconsulting.com]
- 2. Tropone - Wikipedia [en.wikipedia.org]
- 3. Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α‑Naphthyl Tropone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Scaled-Up Synthesis of Tropone Derivatives Under Continuous-Flow
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the scaled-up synthesis of tropone derivatives, leveraging the advantages of continuous-flow chemistry. Tropone and its derivatives are seven-membered non-benzenoid aromatic compounds that form the core of numerous natural products and pharmacologically active molecules.[1][2][3] Their unique electronic structure makes them valuable synthons in organic chemistry, particularly in cycloaddition reactions for the construction of complex molecular architectures.[1][2] However, the translation of tropone synthesis from laboratory-scale batches to industrial production presents several challenges, including safety concerns, scalability issues, and process control.[4] Continuous-flow chemistry offers a robust solution to many of these challenges, enabling safer, more efficient, and scalable production of these valuable compounds.[5][6]
The Strategic Advantage of Continuous-Flow for Tropone Synthesis
Traditional batch synthesis of tropone derivatives often involves exothermic reactions, the use of hazardous reagents, and challenging work-up procedures. Scaling these processes can lead to issues with heat and mass transfer, potentially resulting in reduced yields and the formation of impurities.[4] Continuous-flow technology mitigates these risks by offering superior control over reaction parameters. The key advantages include:
-
Enhanced Safety: The small reactor volumes in flow systems minimize the accumulation of hazardous materials and allow for better management of exothermic events.[7]
-
Precise Process Control: Flow reactors enable tight control over reaction time (residence time), temperature, and pressure, leading to higher reproducibility and selectivity.
-
Improved Efficiency and Yield: Efficient mixing and heat transfer in microreactors can accelerate reaction rates and improve product yields.
-
Scalability: Scaling up production in a continuous-flow system can often be achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel – which is more predictable than scaling up batch reactors.[8]
-
Integration of In-line Analysis and Purification: Continuous-flow setups can incorporate in-line analytical tools for real-time monitoring and automated purification steps, streamlining the entire synthesis process.[6]
Core Synthetic Strategies: Cycloaddition Reactions in Flow
Cycloaddition reactions are powerful tools for the construction of the seven-membered tropone ring.[2] Various types of cycloadditions, such as [4+3], [6+3], and [8+2], have been successfully employed for the synthesis of a wide range of tropone derivatives.[1][3] The translation of these reactions to a continuous-flow setup is a promising strategy for scaled-up production.
The [4+3] Cycloaddition: A Case Study for Continuous-Flow
The [4+3] cycloaddition reaction between a diene and an oxyallyl cation is a classic and efficient method for synthesizing tropone precursors. This section will outline a representative protocol for the continuous-flow synthesis of a tropone derivative via a [4+3] cycloaddition, followed by an in-line oxidation.
Reaction Scheme:
Experimental Protocol: Continuous-Flow [4+3] Cycloaddition and Oxidation
Step 1: Reagent Preparation
-
Solution A (Diene): Prepare a solution of the chosen diene (e.g., furan) in a suitable solvent (e.g., acetonitrile) at a concentration of 0.5 M.
-
Solution B (Oxyallyl Cation Precursor): Prepare a solution of the α,α'-dihaloketone (e.g., 2,4-dibromopentan-3-one) in the same solvent at a concentration of 0.5 M.
-
Solution C (Reducing Agent/Activator): Prepare a slurry of a reducing agent (e.g., zinc-copper couple) in the solvent. Note: For handling solids in flow, specialized pumps and reactor designs may be necessary to prevent clogging.[9]
-
Solution D (Oxidizing Agent): Prepare a solution of an oxidizing agent (e.g., DDQ or MnO2) in a compatible solvent for the second step.
Step 2: Continuous-Flow Reactor Setup
A schematic of a two-stage continuous-flow setup for this synthesis is depicted below.
Sources
- 1. Cycloaddition and functionalization reactions involving tropone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloaddition and functionalization reactions involving tropone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to Managing By-Product Formation in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of MCRs
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development.[1][2] Their ability to generate complex molecular architectures in a single, one-pot operation offers unparalleled efficiency, atom economy, and rapid access to diverse chemical libraries.[1][2][3] This convergent approach stands in stark contrast to traditional linear syntheses, saving considerable time, resources, and reducing waste.[1][3] However, the very nature of combining three or more reactants simultaneously introduces a significant challenge: the potential for a complex network of competing reaction pathways leading to a variety of undesired by-products.[4][5]
This guide provides an in-depth exploration of the strategies and methodologies to navigate this intricate landscape, empowering researchers to harness the full potential of MCRs by effectively managing and minimizing by-product formation. We will delve into the fundamental principles governing selectivity, explore advanced analytical techniques for real-time monitoring, and present actionable protocols for reaction optimization.
Pillar 1: Understanding the Genesis of By-Products in MCRs
The formation of by-products in MCRs is not a random occurrence but a logical consequence of competing reaction equilibria.[5] To control the outcome, one must first understand the underlying mechanisms. Two key concepts are paramount: kinetic versus thermodynamic control and the influence of reaction parameters.
Kinetic vs. Thermodynamic Control: A Tale of Two Pathways
In many MCRs, the desired product may not be the most thermodynamically stable compound that can be formed. Instead, its formation might be favored due to a lower activation energy barrier, making it the kinetic product. Conversely, a more stable thermodynamic product may form more slowly due to a higher activation energy.[6][7][8]
The reaction conditions, particularly temperature and reaction time, play a pivotal role in dictating which pathway predominates.[6][7]
-
Low Temperatures & Short Reaction Times: These conditions typically favor the kinetic product, as there is insufficient energy to overcome the higher activation barrier of the thermodynamic pathway.[6][9] The product distribution is determined by the relative rates of formation.[9][10]
-
High Temperatures & Long Reaction Times: Elevated temperatures provide the necessary energy to overcome both activation barriers, allowing the reaction to reach equilibrium. Under these conditions, the more stable thermodynamic product will be the major component of the mixture.[6][9][10]
The Critical Influence of Reaction Parameters
Beyond temperature, several other factors can profoundly influence the selectivity of an MCR:
-
Solvent Effects: The choice of solvent can dramatically alter reaction pathways by stabilizing or destabilizing intermediates and transition states.[11][12] Solvent polarity, viscosity, and hydrogen bonding capacity can all play a role in directing the reaction towards the desired product.[12][13] A systematic solvent screening is often a crucial first step in optimizing an MCR.[4][11]
-
Stoichiometry and Reagent Addition: An incorrect ratio of reactants is a common cause of by-product formation.[4] Careful control of stoichiometry is essential.[4] Furthermore, the rate of addition of one or more components can be a powerful tool. Slow, dropwise addition can maintain a low concentration of highly reactive intermediates, thereby suppressing side reactions.[4]
-
Catalyst Selection: The choice and loading of a catalyst can have a dramatic impact on selectivity.[4][14] Catalysts can function by lowering the activation energy of the desired pathway or by deactivating competing pathways.[14] In recent years, the development of multicomponent catalysts has shown great promise in enhancing both activity and selectivity.[15][16][17]
Pillar 2: Strategic Approaches to Minimizing By-Products
A proactive and systematic approach to reaction design and optimization is the key to managing by-product formation. This involves a combination of careful planning, real-time monitoring, and methodical optimization of reaction parameters.
Rational Reaction Design and Component Selection
The journey towards a clean MCR begins with the judicious selection of starting materials. Computational chemistry can be a valuable tool in this regard, helping to predict potential side reactions and guide the choice of reactants that are less prone to forming undesired by-products.[18][19] For instance, in isocyanide-based MCRs like the Ugi and Passerini reactions, the purity of the isocyanide is critical, as impurities can lead to a host of side products.[1][20]
The Power of Real-Time Reaction Monitoring
To effectively control a reaction, one must first be able to observe its progress in real-time. Process Analytical Technology (PAT) offers a suite of tools for in-line monitoring, providing continuous data on the concentrations of reactants, intermediates, products, and by-products.[21] This allows for rapid identification of optimal reaction conditions and early detection of deviations that could lead to increased by-product formation.[21][22]
Commonly employed techniques include:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides detailed information on the identity and quantity of all components in the reaction mixture.[23]
-
Spectroscopic Methods (Raman, IR, UV-Vis): Offer non-invasive, real-time monitoring of functional group transformations.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are increasingly being used for real-time reaction monitoring, providing detailed structural information.[24]
Systematic Optimization of Reaction Parameters
Once a real-time monitoring system is in place, a systematic optimization of reaction parameters can be undertaken. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal combination of factors such as temperature, solvent, catalyst loading, and reactant stoichiometry.
| Parameter | Range to Investigate | Potential Impact on By-Products |
| Temperature | -20 °C to 100 °C | Influences kinetic vs. thermodynamic control.[6][10] |
| Solvent | A range of polarities and proticities | Affects intermediate stability and reaction rates.[11][12] |
| Catalyst Loading | 0.1 mol% to 20 mol% | Can significantly alter reaction pathways and selectivity.[4] |
| Reactant Ratio | 0.8 to 1.5 equivalents | Incorrect stoichiometry is a primary cause of by-products.[4] |
| Addition Rate | 10 min to 2 hours | Controls the concentration of reactive intermediates.[4] |
Table 1: Key Reaction Parameters for MCR Optimization
Pillar 3: Post-Reaction Strategies: Purification and Characterization
Even with careful optimization, some level of by-product formation is often unavoidable. Therefore, efficient purification strategies are a critical component of any MCR workflow.
Advanced Purification Techniques
The choice of purification method will depend on the physical and chemical properties of the desired product and the impurities.[25][26] Common techniques include:
-
Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for separating complex mixtures.[27]
-
Crystallization/Recrystallization: A highly effective method for obtaining pure solid products.[25]
-
Liquid-Liquid Extraction: Exploits differences in solubility to separate components.[25]
-
Distillation: Suitable for purifying volatile compounds.[26]
Experimental Protocols
Protocol 1: General Procedure for a Trial Multicomponent Reaction
-
Reagent Preparation: Ensure all starting materials and solvents are of high purity to minimize the introduction of impurities that could lead to side reactions.[4]
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the solvent and the first reactant.
-
Controlled Addition: If applicable, slowly add a solution of the second reactant to the reaction mixture over a specified period using a syringe pump to maintain a low concentration of reactive intermediates.[4]
-
Third Component and Catalyst: Add the third component, followed by the catalyst.
-
Temperature Control: Maintain the reaction at the desired temperature using a suitable heating or cooling bath.
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze by HPLC-MS or another appropriate technique to monitor the formation of the product and by-products.[23]
-
Workup and Purification: Once the reaction is complete, perform an appropriate workup procedure (e.g., extraction, filtration) followed by purification using one of the methods described above.[25]
Protocol 2: Workflow for By-Product Identification using LC-MS
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18) and a gradient elution program to separate the components of the mixture.
-
Mass Spectrometric Detection: As the components elute from the column, introduce them into the mass spectrometer. Acquire data in both positive and negative ion modes to maximize the chances of detecting all species.
-
Data Analysis:
-
Identify the peak corresponding to the desired product based on its expected mass-to-charge ratio (m/z).
-
Examine the mass spectra of the other peaks to determine the molecular weights of the by-products.
-
Based on the starting materials and the reaction mechanism, propose potential structures for the observed by-products.
-
If necessary, perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns that can help to confirm the proposed structures.
-
Conclusion: Towards Greener and More Efficient Synthesis
The successful management of by-product formation in multicomponent reactions is a critical step towards realizing their full potential as a green and efficient synthetic methodology.[1][3] By understanding the fundamental principles of kinetic and thermodynamic control, employing advanced real-time monitoring techniques, and systematically optimizing reaction parameters, researchers can significantly improve the selectivity and yield of their MCRs. This not only leads to a more sustainable and cost-effective process but also accelerates the discovery and development of new chemical entities with the potential to address significant challenges in medicine and beyond.
References
- Source: Reaction Chemistry & Engineering (RSC Publishing)
- Title: Managing reaction byproducts in multi-component thiomorpholine synthesis Source: Benchchem URL
- Title: Solvent effect over reaction selectivity affording the multicomponent...
- Title: Key Trends Shaping the Future of Flow Chemistry Source: AZoM URL
- Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL
- Title: List of purification methods in chemistry Source: Wikipedia URL
- Title: Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs Source: NIH URL
- Title: Descriptor-Free Design of Multicomponent Catalysts Source: ACS Publications URL
- Title: Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions Source: PMC - NIH URL
- Title: Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium Source: Jack Westin URL
- Title: Kinetic and Thermodynamic Control Source: Dalal Institute URL
- Title: Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds Source: RSC Publishing URL
- Title: Designing strategies and enhancing mechanism for multicomponent high-entropy catalysts Source: Unknown URL
- Title: Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor Source: PMC URL
- Title: Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis Source: Unknown URL
- Title: Highly Active and Selective Multicomponent Fe–Cu/CeO2–Al2O3 Catalysts for CO2 Upgrading via RWGS Source: ACS Publications URL
- Title: SEPARATION AND PURIFICATION METHODS Source: Unknown URL
- Title: Solvent effects Source: Wikipedia URL
- Title: Real-Time Monitoring of Chemical Reactions Source: SHIMADZU CORPORATION URL
- Title: Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis Source: MDPI URL
- Title: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example Source: NIH URL
- Title: 14.3: Kinetic vs.
- Title: Thermodynamic and Kinetic Products Source: Master Organic Chemistry URL
- Title: Purification of compounds 17-22 from different reaction mixtures by preparative chiral SFC.
- Title: Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years Source: PMC - NIH URL
- Title: Multicomponent Reactions Source: Organic Chemistry Portal URL
- Title: Passerini reaction Source: Slideshare URL
- Title: 5 Ways To Teach Purification And Separation Of A Mixture Source: Labster URL
- Title: New Publications on Real-Time Reaction Monitoring Source: Magritek URL
- Title: Strategies for Innovation in Multicomponent Reaction Design Source: PMC - PubMed Central - NIH URL
- Title: Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies Source: Unknown URL
- Title: Multicomponent reactions (MCRs)
- Title: Passerini Reaction Source: Alfa Chemistry URL
- Title: Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design Source: Walsh Medical Media URL
- Title: Multicomponent reactions Source: McGraw Hill's AccessScience URL
- Source: stoltz2.caltech.
- Title: The Biginelli and Related (Passerini and Ugi)
- Title: On the industrial applications of MCRs: Molecular diversity in drug discovery and generic drug synthesis Source: ResearchGate URL
- Title: The Passerini and Ugi reactions Source: ResearchGate URL
- Title: Ugi and Passerini Reactions as Successful Models for Investigatin...
- Title: Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms Source: PubMed Central URL
- Title: Webinar Highlights: Automated digital prediction of chemical degradation products Source: Unknown URL
- Title: Predicting Molecular Properties via Computational Chemistry Source: Jstar-research URL
- Title: New computational chemistry techniques accelerate the prediction of molecules and materials Source: MIT News URL
- Title: 7 Effective Strategies for Product Cost Reduction Source: shoplogix URL
- Title: Common ways to lose product and reduce yield?
Sources
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multicomponent Reactions [organic-chemistry.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08769K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Designing strategies and enhancing mechanism for multicomponent high-entropy catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06403K [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 20. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azom.com [azom.com]
- 22. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 24. New Publications on Real-Time Reaction Monitoring - Magritek [magritek.com]
- 25. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 26. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 27. researchgate.net [researchgate.net]
Enhancing the regioselectivity of electrophilic substitution on 2-aminotropone
Whitepaper: A Senior Application Scientist's Guide
Abstract
The 2-aminotropone scaffold is a privileged non-benzenoid aromatic structure present in numerous bioactive natural products.[1] Its functionalization via electrophilic aromatic substitution (EAS) is a critical step in the synthesis of novel derivatives for drug discovery. However, the inherent electronic properties of the 2-aminotropone ring, governed by the competing directing effects of a strongly activating amino group and a deactivating carbonyl group, present a significant challenge in controlling the regiochemical outcome of these reactions. This guide provides an in-depth analysis of the substrate's intrinsic reactivity and outlines two field-proven strategies—N-protection and Lewis acid catalysis—to steer electrophilic substitution towards desired positions. We offer detailed mechanistic rationales, step-by-step experimental protocols, and predictive outcomes to empower researchers in the rational design and execution of synthetic routes involving this versatile building block.
Introduction: The Synthetic Challenge of 2-Aminotropone
The seven-membered tropone ring is a fascinating structural motif that deviates from classical benzenoid aromaticity, yet possesses significant electronic delocalization.[2] This unique characteristic imparts both stability and distinct reactivity, making troponoids valuable synthetic targets. The introduction of an amino group at the C2-position further enriches this chemistry, creating a bifunctional molecule with immense potential for constructing complex molecular architectures.
However, the very features that make 2-aminotropone an attractive starting material also create a formidable synthetic puzzle. The molecule contains a powerful electron-donating group (the amine) and a moderately electron-withdrawing group (the carbonyl) conjugated within the same π-system. In electrophilic aromatic substitution (EAS), these two groups exert opposing influences on the regioselectivity of the reaction, often leading to a mixture of constitutional isomers that are difficult to separate and diminish the overall efficiency of a synthetic sequence. This guide aims to deconstruct this challenge and provide actionable strategies for its resolution.
Foundational Principles: Inherent Reactivity of the 2-Aminotropone System
To control a reaction, one must first understand the substrate's intrinsic tendencies. The regioselectivity of EAS on 2-aminotropone is a classic example of a "tug-of-war" between competing electronic effects.
-
The Amino Group (-NH₂): As a powerful π-donor, the nitrogen lone pair dramatically increases the electron density of the tropone ring, making it highly activated towards electrophilic attack. In benzenoid systems, amino groups are strongly ortho, para-directing.[3][4] By analogy, in 2-aminotropone, this effect would direct incoming electrophiles to the C3, C5, and C7 positions.
-
The Carbonyl Group (C=O): The carbonyl group is electron-withdrawing via both induction and resonance, deactivating the ring towards electrophiles. This deactivation is most pronounced at the positions ortho and para to the carbonyl. The polarization of the π-system suggests that it directs incoming electrophiles to the meta positions (C4 and C6).[2]
The outcome of an uncontrolled reaction is determined by which directing effect dominates. The superior activating and directing power of the amino group suggests that substitution will preferentially occur at the positions it most strongly activates: C3, C5, and C7. A closer look at the stability of the cationic intermediates (Wheland intermediates) formed upon electrophilic attack at these positions provides a more nuanced prediction.
Attack at C7 is particularly favored because the resulting positive charge can be delocalized onto both the nitrogen of the amino group and the oxygen of the carbonyl group, providing significant resonance stabilization. This is supported by experimental evidence from the nitration of 2-chlorotropone, where the major product is 2-chloro-7-nitrotropone.[5][6] Therefore, in an uncontrolled reaction, a mixture of products is expected, with the C7-substituted isomer likely being a major component, alongside C3 and C5 isomers.
Caption: Predicted sites of electrophilic attack on 2-aminotropone.
Strategy I: Modulating the Amino Group via N-Protection
The most direct way to alter the regiochemical outcome is to temper the powerful directing effect of the amino group. This is reliably achieved by converting the amine into an amide, such as an acetamide (-NHCOCH₃).[7]
3.1 Rationale: Taming the Activating Group Acylation of the amino group places the nitrogen lone pair in conjugation with the acetyl carbonyl.[8] This delocalization significantly reduces the lone pair's ability to donate electron density into the tropone ring. The N-acetyl group remains an ortho, para-director, but its activating ability is severely diminished. This strategic modification tips the electronic balance, allowing the inherent reactivity of the tropone ring and the directing effect of the tropone carbonyl to have a much greater influence on the reaction's regioselectivity. Consequently, substitution at positions less activated by the amino group, such as C4 and C5, may become more competitive.
Caption: General workflow for the N-protection strategy.
3.2 Protocol: Acetylation of 2-Aminotropone This protocol describes the formation of N-(1-oxo-1,2,4,6-cycloheptatrien-2-yl)acetamide, a key intermediate for controlled electrophilic substitution.
| Step | Procedure | Purpose |
| 1 | Dissolve 2-aminotropone (1.0 eq) in pyridine or a mixture of acetic acid and acetic anhydride. | To provide a suitable reaction medium and base. |
| 2 | Cool the solution to 0 °C in an ice bath. | To control the exothermic reaction. |
| 3 | Add acetic anhydride (1.1 eq) dropwise with stirring. | To introduce the acetyl protecting group. |
| 4 | Allow the reaction to warm to room temperature and stir for 2-4 hours. | To ensure complete conversion. |
| 5 | Pour the reaction mixture into ice-water to precipitate the product. | To quench the reaction and isolate the solid product. |
| 6 | Collect the solid by vacuum filtration, wash with cold water, and dry. | To purify the crude product. |
| 7 | Recrystallize from ethanol/water if necessary. | For further purification. |
Strategy II: Enhancing Carbonyl Directing Effect with Lewis Acid Catalysis
An alternative to modifying the substrate is to alter the reaction conditions to favor a different mechanistic pathway. The use of a Lewis acid is a powerful tool for this purpose.[9]
4.1 Rationale: Activating the Ring via Carbonyl Complexation Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), will coordinate preferentially to the most Lewis basic site in the molecule: the carbonyl oxygen. This coordination has a profound electronic consequence: it dramatically increases the electron-withdrawing nature of the carbonyl group. This enhanced effect deactivates the entire ring, but particularly the C3, C5, and C7 positions. As a result, the positions meta to the complexed carbonyl (C4 and C6) become the least deactivated and thus the most favorable sites for electrophilic attack. This strategy effectively overrides the powerful influence of the amino group, directing the electrophile to otherwise inaccessible positions.
Caption: Lewis acid coordination enhances the meta-directing effect.
4.2 Protocol: Lewis Acid-Catalyzed Bromination of 2-Aminotropone This protocol outlines a method for directing bromine to the C4/C6 positions.
| Step | Procedure | Purpose |
| 1 | Suspend 2-aminotropone (1.0 eq) in a dry, non-polar solvent (e.g., CH₂Cl₂ or CS₂) under an inert atmosphere (N₂ or Ar). | To provide an anhydrous reaction environment. |
| 2 | Cool the suspension to 0 °C. | To control the initial exothermic complexation. |
| 3 | Add a strong Lewis acid, such as AlCl₃ (1.2 eq), portion-wise. Stir for 30 minutes. | To form the carbonyl-Lewis acid complex. |
| 4 | Add a solution of Br₂ (1.05 eq) in the same solvent dropwise. | To introduce the electrophile. |
| 5 | Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC. | To allow the substitution reaction to proceed. |
| 6 | Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl. | To decompose the Lewis acid complex and protonate the amine. |
| 7 | Extract the aqueous layer with an organic solvent (e.g., EtOAc). | To isolate the product. |
| 8 | Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. | To purify the crude product. |
| 9 | Purify the residue by column chromatography. | To isolate the desired regioisomer. |
Comparative Analysis and Protocol Summary
The choice of strategy depends entirely on the desired regioisomer. The following table provides a predictive summary of the major products expected from the bromination of 2-aminotropone under different conditions.
Table 1: Predicted Regiochemical Outcomes for the Bromination of 2-Aminotropone
| Method | Key Reagents | Rationale | Predicted Major Product(s) |
| A: Uncontrolled | Br₂ in AcOH | -NH₂ group is the dominant activating director. | 7-Bromo-2-aminotropone (with 3- and 5-bromo isomers) |
| B: N-Protection | 1. Ac₂O, Pyridine2. Br₂ in AcOH3. H⁺/H₂O | -NHAc group is a weaker director; ring effects are more pronounced. | 5-Bromo-2-aminotropone |
| C: Lewis Acid | AlCl₃, Br₂ in CH₂Cl₂ | Complexed C=O becomes the dominant meta-director. | 4-Bromo- and/or 6-Bromo-2-aminotropone |
Conclusion: A Roadmap for Controlled Functionalization
The electrophilic substitution of 2-aminotropone need not be a low-yielding or non-selective process. By understanding the fundamental electronic interplay between the amino and carbonyl functionalities, a synthetic chemist can rationally design a strategy to achieve the desired regiochemical outcome.
-
For substitution at C7 (and to a lesser extent C3/C5): An uncontrolled electrophilic substitution under standard conditions is likely to provide the desired product, though purification from isomers may be required.
-
For substitution at C5: An N-protection strategy, most commonly acetylation, is the method of choice. This approach tempers the directing strength of the nitrogen, leading to substitution at the position para to the moderated directing group.
-
For substitution at C4 or C6: Lewis acid catalysis is the most effective strategy. Coordination to the carbonyl oxygen transforms it into a powerful meta-director, overriding the amine's influence and providing access to otherwise disfavored isomers.
By employing these self-validating protocols, researchers can unlock the full synthetic potential of 2-aminotropone, enabling the efficient and controlled construction of novel troponoid-based molecules for applications in medicinal chemistry and materials science.
References
- Journal of the Chemical Society C: Organic. (n.d.). Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangement. RSC Publishing. [Link]
- Zhang, D. (2017). Synthesis of Naturally Occurring Tropones and Tropolones.
- ResearchGate. (n.d.). Halogenation/functionalization approaches to substituted tropolones. [Link]
- Semantic Scholar. (n.d.). Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangement. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- ResearchGate. (n.d.). Synthesis of 2‐functionalized aminotropone from the reaction between tropolone and N‐tosyl‐4‐aryl‐1,2,3‐triazole. [Link]
- Tian, S-K. et al. (2024). Direct Substitution of 2‐Aminotropones with Potassium Allyltrifluoroborates through Transition‐Metal‐Free C−N Bond Cleavage.
- Journal of Chemical Research, Synopses. (n.d.). Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines. RSC Publishing. [Link]
- Gong, J. et al. (2009). Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones.
- Toda, T. et al. (1972). Nucleophilic Substitution Reactions of 2-Aminotropone Derivatives. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
- Slideshare. (n.d.). Protection for amino group and amino acid. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
- Liu, S. et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. PubMed. [Link]
- Gao, W-T. et al. (2012). Bromination reaction of tropolone I using bromine as a bromine source.
- ResearchGate. (n.d.). Synthetic procedure of 2‐aminotropone borane. [Link]
- Gong, J. et al. (2009). Lewis acid catalyzed inverse-electron-demand Diels-Alder reaction of tropones. PubMed. [Link]
- Xia, Y. et al. (2021).
- Journal of Chemical Education. (n.d.). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination.
- Inkpen, M. S. et al. (2019). Lewis-Acid Mediated Reactivity in Single-Molecule Junctions.
- PNAS. (2021).
- chemeurope.com. (n.d.). Tropone. [Link]
- Houk, K. N. et al. (2020). Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes. PubMed Central. [Link]
- ResearchGate. (2021).
- Lu, Z. et al. (2024). Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of harringtonolide.
- ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. [Link]
- Chemistry Stack Exchange. (2015). Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups. [Link]
- StudySmarter. (2023).
- Chemistry LibreTexts. (2023). 15.
- Evans, M. (2023).
- Master Organic Chemistry. (2018).
- Bak, J. B. et al. (2022). Selective Nitration and Nitrosation of Arylboronic Acid Derivatives with N-Nitrososulfonamides.
- Let's Crack NEET UG. (2020). Nitration of aromatic and aliphatic compounds | Addition of #Nitro group | IIT JEE / NEET. YouTube. [Link]
- Chemistry LibreTexts. (2019). 18.
- Rueping, M. et al. (2004). Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions. PubMed. [Link]
- Belen'kii, L. I. et al. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds.
- ACS Publications. (n.d.). Tropones and Tropolones. Chemical Reviews. [Link]
- Sibi, M. P. et al. (2006). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons.
- Zhang, D. (2017). Synthesis of Naturally Occurring Tropones and Tropolones. Molecules. [Link]
Sources
- 1. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangement | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protection for amino group and amino acid | PPTX [slideshare.net]
- 8. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis acid catalyzed inverse-electron-demand Diels-Alder reaction of tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Method Validation and Comparative Analysis in Drug Development
Introduction: The Imperative of Rigor in Preclinical and Clinical Research
In the landscape of drug development, the journey from a promising molecule to a clinically approved therapeutic is paved with rigorous scientific scrutiny. Central to this journey is the unwavering confidence in the data that informs critical decisions at every stage. This guide provides an in-depth exploration of two foundational pillars that uphold this confidence: method validation and comparative analysis . For researchers, scientists, and drug development professionals, a deep understanding of these principles is not merely a matter of regulatory compliance; it is the bedrock of scientific integrity and the catalyst for innovation.
This whitepaper eschews a rigid, templated approach. Instead, it is structured to mirror the logical flow of scientific inquiry, from the foundational principles of ensuring a method is "fit-for-purpose" to the nuanced process of comparing the performance of different analytical techniques. We will delve into the "why" behind the "how," providing not just protocols but the scientific rationale that underpins them. Every protocol described herein is designed as a self-validating system, ensuring that the data generated is robust, reproducible, and, above all, trustworthy.
Part 1: The Core of Confidence - A Deep Dive into Method Validation
Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended use.[1][2] It is the mechanism by which we assure that a method will consistently yield results that accurately reflect the quality characteristics of the product being tested.[3] This assurance is not a one-time event but a continuous process that begins during method development and extends throughout the lifecycle of the method.[4]
The 'Why': Foundational Principles of Method Validation
At its core, method validation is about managing and understanding variability. Every analytical measurement has an associated uncertainty; validation seeks to quantify this uncertainty and ensure it is within acceptable limits for the intended application. The "fit-for-purpose" concept is paramount; the required rigor of validation is dictated by the decisions that will be made based on the data generated. For instance, an assay used for a go/no-go decision in early-stage discovery may have less stringent validation requirements than a method used for the final release of a drug product.[5]
Key Validation Parameters: A Mechanistic Perspective
The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a harmonized framework for the validation of analytical procedures.[6][7][8] These guidelines are adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).[7][9] Let's explore the key validation parameters from a mechanistic standpoint:
-
Specificity and Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][10] For example, in a high-performance liquid chromatography (HPLC) method, specificity is demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks.
-
Accuracy: This refers to the closeness of the test results obtained by the method to the true value.[1][11] Accuracy is typically assessed by analyzing a sample with a known concentration of the analyte (a reference standard) and comparing the measured value to the certified true value. This can also be evaluated by spiking a blank matrix with a known amount of the analyte.[12]
-
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][11] Precision is considered at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.
-
-
Linearity: This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] This is typically determined by analyzing a series of dilutions of a reference standard and performing a linear regression of the concentration versus the analytical response.
-
Range: The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][12]
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11] For example, in an HPLC method, robustness would be tested by intentionally varying parameters like pH of the mobile phase or column temperature.
A Self-Validating System: Step-by-Step Protocol for HPLC Method Validation
The following protocol for the validation of an HPLC assay for a drug substance is presented as a self-validating system. Each step is designed to not only generate the required data but also to provide internal checks on the validity of the process itself.
1. Pre-Validation Phase: Protocol and System Suitability
-
Objective: To define the scope of the validation and ensure the analytical system is performing adequately before commencing the validation experiments.
-
Procedure:
-
Write a Detailed Validation Protocol: This document should outline all validation parameters to be tested, the experimental procedures, and the pre-defined acceptance criteria.[3][11]
-
Establish System Suitability Criteria: Before any validation run, perform a system suitability test by injecting a reference standard multiple times. Key parameters to assess include:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas of replicate injections should be within a pre-defined limit (e.g., ≤ 2%).
-
Tailing Factor: The peak should be symmetrical (e.g., tailing factor ≤ 2).
-
Theoretical Plates: A measure of column efficiency (e.g., ≥ 2000).
-
-
-
Causality: The validation protocol acts as a blueprint, ensuring that the validation is conducted in a planned and systematic manner. System suitability testing confirms that the instrument and method are performing as expected on a given day, preventing the generation of invalid data.
2. Execution Phase: Generating the Validation Data
-
Objective: To perform the experiments outlined in the validation protocol to assess each validation parameter.
-
Procedure:
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the expected range. Inject each concentration and plot the peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Analyze these samples and calculate the percent recovery for each.
-
Acceptance Criteria: Mean recovery of 98.0% to 102.0%.
-
-
Precision (Repeatability): Analyze a minimum of six replicate preparations of the sample at the target concentration. Calculate the RSD of the results.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or a different instrument. Compare the results from both studies.
-
Acceptance Criteria: The overall RSD for both sets of data should be within acceptable limits.
-
-
Specificity: Analyze a blank (matrix without the analyte), a placebo (formulation without the active pharmaceutical ingredient), and the drug substance spiked with known impurities or degradation products.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte. The method should be able to resolve the analyte from potential interferents.
-
-
Robustness: Deliberately vary critical method parameters one at a time (e.g., mobile phase pH ± 0.2 units, column temperature ± 5°C). Analyze a sample under each condition and assess the impact on the results.
-
Acceptance Criteria: The results should remain within the defined limits of accuracy and precision.
-
-
3. Post-Validation Phase: Reporting and Lifecycle Management
-
Objective: To document the results of the validation study and to establish a framework for ongoing monitoring of the method's performance.
-
Procedure:
-
Implement Lifecycle Management: Analytical method validation is not a one-time event.[4] The performance of the method should be monitored over time using techniques such as control charting of system suitability data.
Visualizing the Validation Workflow
Caption: A streamlined workflow for analytical method validation.
Part 2: The Art of Comparison - A Framework for Comparative Analysis
In drug development, it is often necessary to compare different analytical methods. This could be to replace an older, less efficient method with a newer one, to compare a new in-house method to a compendial method, or to evaluate the performance of different technologies for a specific application. A well-designed comparative study provides the statistical evidence to support these decisions.
Designing a Comparative Study: Beyond a Simple Correlation
A common pitfall in method comparison is to rely solely on the correlation coefficient (r²). While a high correlation indicates a strong linear relationship, it does not provide information about the bias between the two methods.[7] A more robust approach involves a combination of graphical analysis and statistical tests.
The design of a comparative study should involve analyzing the same set of samples by both methods.[3] The number of samples should be sufficient to cover the entire analytical range and to provide adequate statistical power. At least 40, and preferably 100, patient samples should be used to compare two methods.[7]
Statistical Tools for Comparative Analysis
Several statistical tools are employed in the comparative analysis of analytical methods:
| Statistical Method | Application in Comparative Analysis |
| Paired t-test | Used to determine if there is a statistically significant difference between the means of two sets of paired data. |
| Analysis of Variance (ANOVA) | Extends the t-test to compare the means of three or more groups.[13] |
| Regression Analysis | Evaluates the relationship between the results of the two methods. Deming regression is often preferred over simple linear regression as it accounts for errors in both the x and y variables. |
| Bland-Altman Plot | A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.[14] |
A Framework for Comparative Analysis: A Case Study
Scenario: A pharmaceutical company has developed a new, rapid cell-based assay for measuring the potency of a monoclonal antibody. They want to compare this new method to their existing, validated ELISA method.
Step 1: Study Design
-
A minimum of 10 different lots of the monoclonal antibody will be analyzed by both the new cell-based assay and the existing ELISA method.
-
Each lot will be analyzed in triplicate on three different days by two different analysts.
-
The samples will cover the expected range of potency values.
Step 2: Data Analysis
-
Graphical Analysis:
-
A scatter plot of the results from the new method versus the existing method will be generated to visually assess the correlation.
-
A Bland-Altman plot will be constructed to visualize the agreement between the two methods across the range of potency values.
-
-
Statistical Analysis:
-
A paired t-test will be performed to determine if there is a statistically significant systematic difference (bias) between the two methods.
-
Deming regression analysis will be used to determine the slope and intercept of the relationship between the two methods. An ideal slope would be 1 and an ideal intercept would be 0.
-
-
Pre-defined acceptance criteria will be used to evaluate the results of the statistical analysis. For example:
-
The 95% confidence interval for the mean difference in the Bland-Altman plot should be within a clinically acceptable range.
-
The p-value from the paired t-test should be greater than 0.05, indicating no significant difference.
-
The 95% confidence intervals for the slope and intercept from the Deming regression should include 1 and 0, respectively.
-
Visualizing the Comparative Analysis Logic
Caption: A logical framework for a comparative analysis study.
Part 3: Visualization of Biological Complexity - Signaling Pathways in Drug Development
A deep understanding of the underlying biology is crucial for successful drug development. Signaling pathways are the intricate communication networks within cells that govern their responses to external stimuli. Many drugs are designed to modulate these pathways. Visualizing these complex networks is essential for identifying potential drug targets and understanding the mechanism of action of a therapeutic.
The EGFR Signaling Pathway: A Target for Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, survival, and proliferation.[4][15] Dysregulation of this pathway is a hallmark of many cancers.
Caption: A simplified diagram of the EGFR signaling pathway.
The NF-κB Signaling Pathway: A Key Regulator of Inflammation
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the immune response and inflammation.[9][16] Chronic activation of this pathway is implicated in a wide range of inflammatory diseases and cancers.
Caption: An overview of the canonical NF-κB signaling pathway.
Conclusion: A Commitment to Quality and Scientific Rigor
This guide has provided a comprehensive overview of the principles and practices of method validation and comparative analysis in the context of drug development. By embracing a mindset of scientific rigor and a deep understanding of the "why" behind the "how," researchers can ensure the generation of high-quality, reliable data. This, in turn, empowers informed decision-making, accelerates the development of novel therapeutics, and ultimately contributes to the advancement of human health. The principles outlined herein are not merely regulatory hurdles but are the very essence of good scientific practice.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Creative Diagnostics.
- Emery Pharma. (2023).
- Acutecaretesting.org. Statistical analysis in method comparison studies part one. [Link]
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- MDPI. Targeting The Nuclear Factor Kappa-B (NF-κB)
- Wikipedia. Epidermal growth factor receptor. [Link]
- Techsol. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- Lee, W. P., & Lee, J. K. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Bioanalysis, 1(1), 135-144. [Link]
- Simundic, A. M. (2012). Statistical analysis in method comparison studies part one. Biochemia Medica, 22(2), 141-149. [Link]
- ResearchGate.
- U.S. Department of Health and Human Services. (2025).
- Omics Online. (2024). Comparative Method Validation: Evaluating New Techniques Against Established Standards. [Link]
- Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. [Link]
- Semantic Scholar. Statistical analysis in method comparison studies – Part one. [Link]
- U.S. Department of Health and Human Services. (2022).
- Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 17(10), 1543. [Link]
- Drug Development and Delivery.
- Carstensen, B. (2011). Statistical Analysis of Method Comparison studies. [Link]
- Journal of AOAC INTERNATIONAL. Comparative Analysis of Analytical Validation Approaches for Quality Assurance: Exploring Holistic Strategies in the Validation of Quantitative Methods—A Case Study of Hesperidin. [Link]
- Marin Biologic Laboratories.
- ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
- Carstensen, B. (2010). Statistical Analysis of Method Comparison studies Comparing two methods with one measurement on each. [Link]
- Immunologix Laboratories. (2021).
- IOSR Journal of Pharmacy.
- ResearchGate. Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... [Link]
- Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
- PharmaGuideHub. (2024).
- MDPI. (2021). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. [Link]
- BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
- International Journal of Drug Regulatory Affairs. Comparative Study of Analytical Method Validation and Process Validation parameters as per ICH, EMA, WHO and ASEAN guidelines. [Link]
- Hade, J. C. (2009). Design, Analysis and Interpretation of Method-Comparison Studies. AACN Advanced Critical Care, 20(4), 387-396. [Link]
- Lavanya, G., Sunil, M., & Eswarudu, M. M. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. [Link]
- Scholar9. (2023). THE COMPARATIVE ANALYTICAL METHOD DEVELOPMENT STUDY OF GENERIC VS BRANDED DRUGS. [Link]
- wisdomlib. (2025). Comparative study designs: Significance and symbolism. [Link]
- Insight7.
- ResearchGate. (2012). A Comparative Study of the Novel Ratio Difference Method versus Conventional Spectrophotometric Techniques for the Analysis of Binary Mixture with Overlapped Spectra. [Link]
- Semantic Scholar.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. wjarr.com [wjarr.com]
- 3. Design, Analysis and Interpretation of Method-Comparison Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hhs.gov [hhs.gov]
- 6. researchgate.net [researchgate.net]
- 7. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. iosrphr.org [iosrphr.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Reactivity of 2-Aminotropone and Substituted Tropolones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tropolone scaffold, a non-benzenoid aromatic seven-membered ring, is a privileged structure in medicinal chemistry and natural products synthesis.[1][2] Its unique electronic properties and reactivity profile make it an attractive building block for novel therapeutics. This guide provides an in-depth analysis of the reactivity of 2-aminotropone, a key derivative, in comparison to the parent tropolone and other substituted analogues. We will explore how the introduction of an amino group at the C2 position fundamentally alters the electron distribution within the ring, thereby modulating its behavior in electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. By elucidating the underlying mechanistic principles and providing validated experimental protocols, this document serves as a comprehensive resource for chemists aiming to leverage the distinct reactivity of 2-aminotropone in complex molecule synthesis and drug design.
The Tropolone Core: A Landscape of Non-Benzenoid Aromaticity
The chemistry of tropolone is governed by its unique electronic structure. Unlike benzene, it is a non-benzenoid aromatic system. This aromaticity arises from the contribution of a resonance form where the carbonyl carbon bears a partial positive charge, creating a 6π-electron aromatic tropylium cation system.[3] This polarization is key to understanding its chemical behavior.
-
Aromatic Character : The tropylium ion contributor imparts significant aromatic stability, influencing bond lengths and reactivity.[3]
-
Carbonyl Polarization : The exocyclic carbonyl group is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. This makes the ring electron-deficient, particularly at the carbonyl carbon.[3][4]
-
Acidity : Tropolone is notably acidic, with a pKa of approximately 7, placing it between phenol (pKa ~10) and benzoic acid (pKa ~4).[3][4] This acidity is a direct consequence of the resonance stabilization of the resulting tropolonate anion.
Tropone and its derivatives are versatile partners in various cycloaddition reactions, including [4+2], [6+4], and [8+2] cycloadditions, further highlighting their unique electronic nature.[5][6][7]
The Perturbing Influence of the C2-Amino Substituent
The introduction of an amino (-NH2) group at the C2 position dramatically alters the electronic landscape of the tropolone ring. This is due to the interplay of two opposing electronic effects:
-
Resonance Effect (+R) : The lone pair of electrons on the nitrogen atom can be delocalized into the seven-membered ring. This is a powerful electron-donating effect that increases the electron density of the ring, particularly at the positions ortho and para (C3, C5, C7) to the amino group.[8][9]
-
Inductive Effect (-I) : Nitrogen is more electronegative than carbon, leading to a slight withdrawal of electron density from the C2 carbon through the sigma bond.[9]
For the amino group, the resonance effect strongly dominates the inductive effect, making it a potent activating group for electrophilic reactions.[8]
Tautomerism in 2-Aminotropone
A critical feature of 2-aminotropone is its existence in a tautomeric equilibrium with its 2-iminotropolone form. This is analogous to the well-known imine-enamine tautomerism. While the 2-aminotropone form is generally predominant, the presence of the imino-enol tautomer can influence its reactivity and hydrogen-bonding capabilities.
Caption: Tautomeric equilibrium between 2-aminotropone and its 2-iminotropolone form.
Comparative Reactivity Analysis
The activating nature of the amino group makes the reactivity of 2-aminotropone distinct from that of unsubstituted tropolone or tropolones bearing electron-withdrawing groups.
Electrophilic Aromatic Substitution
This is where the most significant difference is observed. The electron-donating amino group renders the 2-aminotropone ring highly activated towards electrophiles, directing substitution to the C3, C5, and C7 positions.
-
2-Aminotropone : Undergoes facile electrophilic substitution (e.g., halogenation, nitrosation, azo coupling) under mild conditions.[10] The strong activation often necessitates careful control to prevent polysubstitution.
-
Tropolone : Requires harsher conditions for electrophilic substitution. For instance, bromination of tropone itself proceeds via a 1,2-addition product rather than a direct aromatic substitution.[3] Tropolone (the hydroxy derivative) is more reactive than tropone but less so than 2-aminotropone.
-
Electron-Withdrawn Tropolones : Tropolones with substituents like -NO2 or -CN are highly deactivated and undergo electrophilic substitution only under forcing conditions, if at all.
Caption: Mechanism of electrophilic substitution on 2-aminotropone.
Nucleophilic Substitution
The reactivity in nucleophilic substitutions is starkly different and depends heavily on the nature of the leaving group at the C2 position.
-
2-Aminotropone : The amino group is a very poor leaving group. Therefore, direct nucleophilic displacement of the -NH2 group is highly challenging and generally not a viable synthetic route.[11]
-
2-Dimethylaminotropone : The reactivity is analogous to that of tropolone methyl ethers.[12]
-
2-Halotropones / 2-Tosyloxytropones : These compounds are excellent substrates for nucleophilic aromatic substitution. The electron-withdrawing nature of the tropone ring facilitates the attack of nucleophiles at C2, with the halide or tosylate serving as a good leaving group. The reactivity of 2-troponyl trimethylammonium iodide is comparable to these activated substrates.[12]
Table 1: Summary of Comparative Reactivity
| Reaction Type | Unsubstituted Tropolone | 2-Aminotropone (Electron-Donating Group) | 2-Halotropone (Electron-Withdrawing Group) |
| Electrophilic Substitution | Moderate reactivity | Highly Activated . Rapid reaction at C3, C5, C7.[10] | Deactivated . Reaction is slow and difficult. |
| Nucleophilic Substitution (at C2) | Not applicable (requires leaving group) | Highly Unreactive . -NH2 is a poor leaving group.[11][12] | Highly Reactive . Halide is a good leaving group. |
| Acidity/Basicity | Acidic (pKa ≈ 7)[4] | Basic (due to -NH2) | Acidity influenced by halogen's inductive effect. |
Experimental Protocols: A Validated Approach
To provide a practical context, we outline a standard procedure for the synthesis of 2-aminotropone from tropolone, a foundational reaction for accessing this versatile intermediate.
Protocol 1: Synthesis of 2-Aminotropone from Tropolone
This protocol is based on established methods involving the conversion of tropolone to a more reactive intermediate, followed by amination. A common route proceeds via 2-methoxytropone.
Step 1: Synthesis of 2-Methoxytropone
-
Setup : To a solution of tropolone (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer, add anhydrous potassium carbonate (2.5 eq).
-
Reagent Addition : Add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction : Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the tropolone starting material is consumed.
-
Workup : Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methoxytropone, which can be purified by column chromatography.
Step 2: Amination of 2-Methoxytropone
-
Setup : Place the purified 2-methoxytropone (1.0 eq) in a sealed tube or pressure vessel.
-
Reagent Addition : Add a solution of ammonia in methanol (e.g., 7N solution, large excess) to the vessel.
-
Reaction : Seal the vessel and heat to 100-120 °C for 6-8 hours.
-
Workup : After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure. The resulting solid residue is crude 2-aminotropone.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-aminotropone as a crystalline solid.[13]
Caption: Experimental workflow for the synthesis of 2-aminotropone.
Conclusion and Outlook
2-Aminotropone is not merely another tropolone derivative; its reactivity profile is fundamentally different from the parent scaffold. The powerful electron-donating amino group transforms the ring into an electron-rich system, highly susceptible to electrophilic attack while rendering it inert to direct nucleophilic substitution at the C2 position. In contrast, tropolones with good leaving groups (e.g., halides) are primed for nucleophilic attack and deactivated towards electrophiles.
This dichotomy in reactivity provides a powerful tool for synthetic chemists. Researchers can strategically choose the substituent at the C2 position to steer the reaction pathway towards the desired outcome. For drug development professionals, understanding these principles is crucial for designing and synthesizing novel analogues, functionalizing the tropolone core, and predicting potential metabolic pathways. The continued exploration of these non-benzenoid systems promises to unlock new chemical space for the development of next-generation therapeutics and functional materials.
References
- Dewar, M. J. S. (1945). Structure of Stipitatic Acid. Nature, 155(3924), 50-51. [Source: chemeurope.com]
- Harmata, M., & Rashatasakhon, P. (2003). Cycloaddition reactions of tropones. Chemical reviews, 103(6), 2437-2484. [Source: NIH PMC]
- Doraghi, F., & Ramezani, M. (2025). Cycloaddition and functionalization reactions involving tropone. RSC Advances, 15(XX), XXXX-XXXX. [Source: RSC Publishing]
- Oda, M., et al. (2018). Direct Substitution of 2-Aminotropones with Potassium Allyltrifluoroborates through Transition-Metal-Free C−N Bond Cleavage. Angewandte Chemie International Edition, 57(40), 13189-13193. [Source: Wiley Online Library]
- Gao, H., et al. (2014). Synthesis of conjugated (E,E)-1,3-diene-containing troponoid-based compounds. ResearchGate.
- Doering, W. von E., & Knox, L. H. (1951). Tropolone. Journal of the American Chemical Society, 73(2), 828-838. [Source: Wikipedia]
- Doraghi, F., & Ramezani, M. (2025). Cycloaddition and functionalization reactions involving tropone. Semantic Scholar. [Source: Semantic Scholar]
- Meck, C., et al. (2014). The biology and synthesis of α-hydroxytropolones. MedChemComm, 5(7), 842-852.
- Nozoe, T. (1951). Tropolone. Journal of the American Chemical Society, 73(4), 1893-1893.
- Brown, R. D. (1951). Tautomerism in 2-Aminopurine and Related Compounds. Journal of the Chemical Society, 2391-2394. [Source: PubMed]
- Toda, T., Ryu, S., & Nozoe, T. (1968). Nucleophilic Substitution Reactions of 2-Aminotropone Derivatives. Bulletin of the Chemical Society of Japan, 41(12), 2978-2984. [Source: Oxford Academic]
- Nakano, H., et al. (2023). Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3. Molecules, 28(16), 5984. [Source: NIH]
- Cavaleiro, J. A. S., et al. (1997). Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines. Journal of Chemical Research, Synopses, (5), 182-183. [Source: RSC Publishing]
- Liu, N., et al. (2014). Synthesis of naturally occurring tropones and tropolones. Tetrahedron, 70(49), 9281-9307. [Source: NIH PMC]
- Nozoe, T., Ryu, S., & Toda, T. (1968). The Electrophilic Substitution Reactions of 2-Aminotropone and Its N-Alkyl Derivatives. Bulletin of the Chemical Society of Japan, 41(12), 2978-2984. [Source: Oxford Academic]
- Pauson, P. L. (1955). Tropones and tropolones. Chemical Reviews, 55(1), 9-136. [Source: RLogin Consulting]
- Kumar, P., et al. (2022). Unveiling Borane Complexes With N, O Chelation: Synthesis, Reactivity, and Theoretical Studies. Chemistry – An Asian Journal, 17(15), e202200424.
- Doi, K. (1959). The Synthesis of 4-Aminotropone. Bulletin of the Chemical Society of Japan, 32(12), 1347-1348. [Source: J-STAGE]
- Nozoe, T. (1951). Substitution products of tropolone and allied compounds. Nature, 167(4261), 1055-1057. [Source: PubMed]
- BenchChem. (2025). An In-depth Technical Guide to Tautomerism in 2-(Dimethylaminomethylene)cyclohexanone and Related Enaminones. BenchChem. [Source: BenchChem]
- Slideshare. (n.d.). Tropone & Tropolones Aromaticity. Slideshare. [Source: Slideshare]
- Takeshita, H., et al. (1982). Synthesis of tropolone derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2915-2918. [Source: RSC Publishing]
- Mak, C.-P., & Buechi, G. (1981). A new synthesis of substituted tropolones. The Journal of Organic Chemistry, 46(1), 1-5.
- Wikipedia. (n.d.). Tautomer. Wikipedia. [Source: Wikipedia]
- LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Source: Chemistry LibreTexts]
- Seto, S., Sasaki, H., & Ogura, K. (1968). Reaction of Aminotropones with Diketene (Part 3): Structure of Products from the Reaction of 4-Aminotropolone and 2-Aminotropone with Diketene. Yakugaku Zasshi, 88(5), 547-553. [Source: J-STAGE]
- Vealey, Z. N., et al. (2016). Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 754-760. [Source: Semantic Scholar]
- Pauson, P. L. (1955). Tropones and Tropolones. Chemical Reviews, 55(1), 9-136.
- The Organic Chemistry Tutor. (2020, December 7). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube. [Source: YouTube]
- Scomparin, C., et al. (2010). Substituent Inductive Effects on the Electrochemical Oxidation of Flavonoids Studied by Square Wave Voltammetry and Ab Initio Calculations. Molecules, 15(1), 323-336. [Source: MDPI]
- LibreTexts. (2019). 9.4.2. Tautomers. Chemistry LibreTexts. [Source: Chemistry LibreTexts]
- LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Source: Chemistry LibreTexts]
- Zachara, J., et al. (2023). Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives. International Journal of Molecular Sciences, 24(19), 14856. [Source: NIH PMC]
Sources
- 1. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tropone [chemeurope.com]
- 4. Tropolone - Wikipedia [en.wikipedia.org]
- 5. Cycloaddition and functionalization reactions involving tropone - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05481H [pubs.rsc.org]
- 6. [PDF] Cycloaddition and functionalization reactions involving tropone | Semantic Scholar [semanticscholar.org]
- 7. Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Validation of the Biological Activity of 2-Aminotropone Derivatives: An In-Depth Technical Guide
Abstract
Derivatives of 2-aminotropone, a seven-membered non-benzenoid aromatic ring structure, represent a versatile scaffold with a broad spectrum of biological activities.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer agents, enzyme inhibitors, and modulators of various cellular pathways.[1][3] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2-aminotropone derivatives. Moving beyond a simple recitation of protocols, this guide delves into the causal logic behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity and reproducibility. We will explore key validation assays for anticancer activity, including the assessment of cytotoxicity, induction of apoptosis, and cell cycle arrest, as well as methods for characterizing enzyme inhibition. Each section is grounded in authoritative protocols and provides detailed, step-by-step methodologies, data interpretation guidelines, and visual representations of experimental workflows and signaling pathways.
Introduction: The Therapeutic Potential of 2-Aminotropone Derivatives
The unique electronic and structural features of the 2-aminotropone core have made it a privileged scaffold in the design of bioactive molecules.[2] These compounds have demonstrated a range of pharmacological effects, with a significant focus on their anticancer properties.[3] Studies have shown that certain 2-aminotropone derivatives can exhibit tumor-specific cytotoxicity, inducing cell death in cancer cell lines while showing less toxicity to normal cells.[3][4] The mechanisms underlying these effects are often multifaceted, involving the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[3][5][6] Furthermore, the tropolone moiety is known to coordinate with metal ions at the active sites of metalloenzymes, suggesting a potential for these derivatives to act as enzyme inhibitors.[1]
This guide will provide the technical details necessary to rigorously validate these biological activities in a laboratory setting. By understanding the "why" behind each experimental step, researchers can design more robust and informative studies, accelerating the journey from a promising compound to a potential therapeutic agent.
Foundational Assays: Assessing Cytotoxicity and Antiproliferative Effects
The initial step in characterizing a novel 2-aminotropone derivative is to determine its effect on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits a biological process by 50%, is a key parameter derived from these assays.
In Vitro Cell Growth Inhibition Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminotropone derivatives and incubate for a further 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well, and incubate the plate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |
| Derivative A | 5.2 | 8.1 | 12.5 |
| Derivative B | 1.8 | 2.5 | 4.9 |
| Positive Control (e.g., Doxorubicin) | 0.5 | 0.8 | 1.1 |
Delving Deeper: Mechanistic Validation of Anticancer Activity
Once a compound has demonstrated cytotoxic activity, the next crucial step is to elucidate its mechanism of action. For many anticancer drugs, this involves the induction of apoptosis and/or the arrest of the cell cycle.
Validation of Apoptosis Induction
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis.[8] Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells.[8] The evasion of apoptosis is a hallmark of cancer.[8]
Experimental Workflow for Apoptosis Validation:
Caption: Workflow for validating apoptosis induction.
3.1.1. Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[3] Measuring the activity of key caspases, such as caspase-3, -8, and -9, can confirm the induction of apoptosis.[3]
Experimental Protocol:
-
Cell Lysis: After treating cells with the 2-aminotropone derivative, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspases to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to an untreated control. An increase in caspase activity is indicative of apoptosis.[6]
Cell Cycle Analysis
Uncontrolled cell division is a fundamental characteristic of cancer.[9] Cell cycle analysis is a technique used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] Many anticancer drugs function by arresting the cell cycle at a specific phase, preventing cancer cells from proliferating.[10]
Experimental Protocol using Flow Cytometry:
-
Cell Culture and Treatment: Culture the cancer cells and treat them with the 2-aminotropone derivative for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.[11][12] It is crucial to treat the cells with RNase to prevent the staining of RNA by PI.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is directly proportional to its DNA content.[9]
-
Data Interpretation: The resulting data is displayed as a histogram where the x-axis represents DNA content and the y-axis represents the number of cells.[9]
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (Untreated) | 60% | 25% | 15% |
| Derivative B (IC50) | 20% | 10% | 70% |
An accumulation of cells in a particular phase of the cell cycle suggests that the compound is inducing cell cycle arrest at that point.[10]
Target-Based Validation: Enzyme Inhibition Assays
Many 2-aminotropone derivatives may exert their biological effects by inhibiting specific enzymes.[13][14][15] Validating this activity requires in vitro enzyme assays.
Kinase Inhibition Assay
Protein kinases are a major class of therapeutic targets in oncology.[16] Dysregulation of kinase activity is a hallmark of many cancers.[16]
Experimental Protocol (Luminescence-Based):
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[16]
-
Compound Preparation: Prepare a serial dilution of the 2-aminotropone derivative in DMSO.[16]
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a kinase assay buffer.[16]
-
Inhibitor Addition: Add the serially diluted compound or a DMSO control to the appropriate wells. Incubate briefly to allow for inhibitor binding.[16]
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C for a defined period (e.g., 60 minutes).[16]
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which generates a luminescent signal.[16]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Tubulin Polymerization Inhibition Assay
Microtubules are essential components of the cytoskeleton involved in cell division.[17] Drugs that disrupt microtubule dynamics are effective anticancer agents.[17]
Experimental Protocol (Fluorescence-Based):
This assay monitors the assembly of purified tubulin into microtubules over time using a fluorescent reporter that binds to polymerized microtubules.[17][18]
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin, GTP, a fluorescent reporter, and a polymerization-enhancing buffer.[17][19]
-
Compound and Control Preparation: Prepare various concentrations of the 2-aminotropone derivative. Use a known polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.[17]
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds, controls, or a vehicle control.[17]
-
Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.[17] The temperature shift to 37°C will induce polymerization.[17]
-
Fluorescence Monitoring: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[17]
Signaling Pathway Visualization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1,4]oxazine and 2-aminotropone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. maxanim.com [maxanim.com]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to X-ray Crystallography for the Structural Confirmation of 2-Aminotropone Derivatives
Abstract
This in-depth technical guide provides a comprehensive overview of single-crystal X-ray crystallography as the definitive method for the structural confirmation of 2-aminotropone derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices. We will navigate the entire crystallographic workflow, from the critical initial step of crystal growth to the final stages of structure refinement and data validation. The guide emphasizes the importance of a self-validating system at each stage to ensure the generation of a high-quality, unambiguous three-dimensional molecular structure. Key theoretical principles are interwoven with practical methodologies, addressing the specific challenges and considerations pertinent to small organic molecules like 2-aminotropones.
The Foundational Imperative: Why X-ray Crystallography?
In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel 2-aminotropone derivatives, which are of significant interest due to their potential biological activities, an unambiguous structural confirmation is paramount.[1][2][3][4] While spectroscopic techniques like NMR and mass spectrometry provide crucial information about connectivity and formula, only single-crystal X-ray diffraction (SCXRD) offers a direct, atomic-resolution snapshot of the molecule's conformation, stereochemistry, and intermolecular interactions in the solid state.[5][6][7] This detailed structural information is invaluable for understanding structure-activity relationships (SAR), guiding further synthetic efforts, and securing intellectual property.[8]
The core principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms within a highly ordered crystal lattice.[9][10] When a beam of monochromatic X-rays strikes a crystal, it is diffracted in a specific pattern of intensities and angles.[5][11] This diffraction pattern is mathematically related to the electron density distribution within the crystal through a Fourier transform.[12] By analyzing this pattern, we can reconstruct a three-dimensional model of the molecule.[13][14]
The Crystallization Challenge: From Solution to Single Crystal
The oft-repeated mantra in crystallography is that the most challenging step is obtaining a high-quality single crystal.[11] This is particularly true for novel organic compounds that may exhibit polymorphism or have a reluctance to form well-ordered lattices. A suitable crystal for SCXRD should ideally be 0.1-0.3 mm in size, free of cracks, and possess a well-defined morphology.[9]
Causality in Solvent Selection and Crystallization Techniques
The choice of solvent system is critical and is guided by the solubility profile of the 2-aminotropone derivative. The goal is to achieve a state of supersaturation from which the molecule can slowly precipitate to form an ordered crystal lattice.[8]
Common Crystallization Methods for 2-Aminotropone Derivatives:
| Method | Principle | Typical Solvents for 2-Aminotropones | Rationale & Insights |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the solute to the point of crystallization.[8] | Dichloromethane, Chloroform, Ethyl Acetate, Acetone | This is often the first method attempted due to its simplicity. The choice of a moderately volatile solvent is key; too rapid evaporation leads to amorphous powder or poorly formed microcrystals. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a "precipitant" solvent in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Inner Vial: Dichloromethane, Toluene; Outer Reservoir: Hexane, Pentane, Diethyl Ether | This technique offers finer control over the rate of supersaturation compared to slow evaporation. The miscibility of the solvent and precipitant is a crucial factor to consider. |
| Solvent Layering | A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystallization occurs at the interface as the solvents slowly mix. | Top Layer: Toluene, Dichloromethane; Bottom Layer: Hexane, Pentane | This method is particularly useful for sensitive compounds as it avoids direct mixing and potential oiling out. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. | Acetonitrile, Ethanol, Methanol | The rate of cooling is paramount. Rapid cooling often results in the formation of many small crystals, while slow, controlled cooling promotes the growth of larger, higher-quality single crystals. |
The Heart of the Experiment: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[15][16] The crystal is then rotated while being irradiated with X-rays, and the diffracted beams are recorded by a detector.[13]
Key Components and Experimental Parameters
An X-ray diffractometer consists of three primary components: an X-ray source, a sample holder (goniometer), and a detector.[16] The choice of X-ray source is a critical experimental decision. For small organic molecules like 2-aminotropones, copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) sources are commonly used.[13][16] Molybdenum radiation is generally preferred for its deeper penetration and ability to provide higher resolution data.[16]
To minimize thermal vibrations of the atoms and thereby improve the quality of the diffraction data, data collection is typically performed at low temperatures (around 100 K).[12]
Experimental Workflow: From Crystal to Diffraction Pattern
Caption: The experimental workflow for single-crystal X-ray diffraction data collection.
Unraveling the Structure: Solution and Refinement
The collected diffraction data contains the intensities of the diffracted X-rays, but the phase information is lost.[5][9] This is known as the "phase problem" in crystallography.[9][17] For small molecules like 2-aminotropones, the phase problem is typically solved using "direct methods," which are computational algorithms that use statistical relationships between the intensities to estimate the initial phases.[5][12]
Once an initial structural model is obtained, it is refined against the experimental data.[5][12] This is an iterative process where the atomic positions, displacement parameters (which account for thermal motion), and other model parameters are adjusted to minimize the difference between the observed diffraction pattern and the one calculated from the model.[12] The most common method for this is least-squares refinement.[12]
The Self-Validating Nature of a Good Refinement
A successful refinement is a self-validating process. The quality of the final structure is assessed by several key metrics:
| Metric | Description | Ideal Value for a Good Structure | Significance |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% | A low R1 value indicates a good fit between the model and the experimental data. |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 15% | Provides a more statistically robust measure of the goodness of fit. |
| Goodness of Fit (GooF) | Should be close to 1. | ~1 | A value significantly different from 1 may indicate an incorrect model or poor data quality. |
| Residual Electron Density | The difference between the observed and calculated electron density. | Close to zero | Large positive or negative peaks in the difference Fourier map can indicate missing atoms or incorrectly assigned atomic identities. |
The Final Verdict: Data Validation and Reporting
The final step in the crystallographic process is the validation and reporting of the structure. The standard format for archiving and exchanging crystallographic data is the Crystallographic Information File (CIF).[18] Before publication or deposition in a database, the CIF should be thoroughly validated using tools like the International Union of Crystallography's (IUCr) checkCIF service.[19][20][21] This service performs a battery of checks on the geometric and crystallographic parameters of the structure, flagging any potential issues or inconsistencies.[19][22]
All new crystal structures should be deposited in a public database to ensure they are Findable, Accessible, Interoperable, and Reusable (FAIR).[19][21] For small organic molecules, the Cambridge Structural Database (CSD) is the primary repository.[23][24]
Logical Flow: From Data to Validated Structure
Caption: The logical progression from raw diffraction data to a final, validated crystal structure.
Conclusion: The Unambiguous Power of X-ray Crystallography
For the definitive structural confirmation of 2-aminotropone derivatives, single-crystal X-ray crystallography stands as the gold standard. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, which is essential for advancing drug discovery and materials science. By understanding the causality behind each step of the process, from the meticulous art of crystal growing to the rigorous mathematics of structure refinement and validation, researchers can confidently and accurately elucidate the structures of their novel compounds.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Fiveable.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Rigaku.
- Single Crystal X-ray Diffraction. (n.d.). University of York.
- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
- X-ray crystallography. (n.d.). Wikipedia.
- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
- checkCIF validation ALERTS: what they mean and how to respond. (2019, December 31). SciSpace.
- Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic.
- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.
- Small molecule crystallography. (n.d.). Excillum.
- Validation and Checking of CIF's. (n.d.). WinGX.
- Structure solution and refinement: introductory strategies. (n.d.).
- X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
- checkCIF validation ALERTS: what they mean and how to respond. (n.d.). ResearchGate.
- PLATON-CHECKCIF.pdf. (n.d.). National Single Crystal X-ray Facility.
- Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines†. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
- X ray crystallography principle and application | CSIR NET Unit 13. (2023, February 12). YouTube.
- Unlock the Secrets of CIF Files: A Comprehensive Guide for Curious Professionals. (2025, June 21).
- Crystallographic Instructions for Authors. (n.d.).
- Synthesis of 2‐functionalized aminotropone from the reaction between... (n.d.). ResearchGate.
- Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
- X-ray Crystallography. (n.d.). Creative BioMart.
- Synthetic procedure of 2‐aminotropone borane. (n.d.). ResearchGate.
- Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone. (n.d.). Semantic Scholar.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics - ACS Publications.
- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
- Crystallographic Information File (CIF). (2002, June 27). Chemistry International - IUPAC.
- Notes for authors. (n.d.). IUCrData - International Union of Crystallography.
- Cambridge Structural Database. (n.d.). Wikipedia.
- Radiation damage in small-molecule crystallography: fact not fiction. (2019, June 14). PMC - NIH.
- Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. (2023, February 15). ResearchGate.
- Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Creative Biostructure.
- Recommendations and Technical Reports. (n.d.). IUPAC | International Union of Pure and Applied Chemistry.
- (IUCr) Commission on Crystallographic Nomenclature. (2025, October 31).
- Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. (n.d.). PubMed.
- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2021, November 8). PubMed.
- Introducing Cambridge Structural Database 6.00. (2025, May 14). CCDC.
- CCDC 2463920: Experimental Crystal Structure Determination. (n.d.). University of Iowa.
- The Largest Curated Crystal Structure Database. (n.d.). CCDC.
- CCDC 2365767: Experimental Crystal Structure Determination. (n.d.). University of Toyama.
Sources
- 1. Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. excillum.com [excillum.com]
- 7. rigaku.com [rigaku.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. fiveable.me [fiveable.me]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pulstec.net [pulstec.net]
- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. publications.iupac.org [publications.iupac.org]
- 19. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
- 20. CIF VALIDATION [chem.gla.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 23. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Technical Guide to the Comparative Study of the Antimicrobial Activity of Aminotropones
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Aminotropones, a class of seven-membered non-benzenoid aromatic compounds, represent a promising but underexplored area of research. This technical guide provides a comprehensive framework for the comparative study of the antimicrobial activity of aminotropones. Drawing upon established principles of antimicrobial research and data from related tropolone compounds, this document outlines the synthesis, characterization, and antimicrobial evaluation of aminotropone derivatives. Detailed, field-proven protocols for antimicrobial susceptibility testing, specifically the broth microdilution method for determining Minimum Inhibitory Concentration (MIC), are provided. Furthermore, this guide delves into the potential mechanisms of action of aminotropones, offering a logical workflow for their investigation. While direct comparative studies on a wide range of aminotropones are nascent in publicly available literature, this guide serves as a foundational resource, equipping researchers with the necessary methodologies and conceptual understanding to systematically investigate and unlock the therapeutic potential of this intriguing class of molecules.
Introduction: The Therapeutic Potential of the Tropone Scaffold
Tropolones and their derivatives, characterized by a unique seven-membered aromatic ring, have long been recognized for their diverse biological activities, including antibacterial and antifungal properties[1][2][3]. The parent compound, tropolone, has been shown to be both bacteriostatic and bactericidal against a variety of bacterial species. Its mechanism of action is believed to involve disruption of the cell wall or envelope and the plasma membrane[4]. The antimicrobial efficacy of tropolone derivatives is significantly influenced by the nature and position of substituents on the tropolone ring[1]. This structure-activity relationship underscores the potential for chemical modification to enhance the antimicrobial potency and spectrum of this scaffold.
Aminotropones, which feature an amino group on the tropone ring, represent a key class of derivatives for antimicrobial drug discovery. The introduction of an amino group can significantly alter the physicochemical properties of the molecule, including its polarity, charge distribution, and metal-chelating ability, all of which can profoundly impact its interaction with microbial targets. This guide provides a systematic approach to synthesizing and evaluating the antimicrobial properties of various aminotropone derivatives in a comparative manner.
Synthesis of Aminotropone Derivatives
The synthesis of aminotropone derivatives is a critical first step in their evaluation as potential antimicrobial agents. A common and effective method for preparing 2-functionalized aminotropones involves the reaction of tropolone with a suitable aminating agent. The following protocol is a generalized procedure that can be adapted for the synthesis of various aminotropone derivatives.
General Protocol for the Synthesis of 2-Aminotropone from Tropolone
This protocol describes a representative synthesis. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different aminating reagents and desired aminotropone derivatives.
Materials and Reagents:
-
Tropolone
-
Aminating reagent (e.g., hydroxylamine-O-sulfonic acid, various primary or secondary amines)
-
Appropriate solvent (e.g., ethanol, methanol, water)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Dissolution: Dissolve tropolone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add the appropriate base to the solution to deprotonate the hydroxyl group of tropolone, forming the tropolonate anion.
-
Addition of Aminating Reagent: Slowly add the aminating reagent to the reaction mixture. The reaction may be exothermic, so controlled addition is crucial.
-
Reaction: Heat the reaction mixture to reflux for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system to yield the pure aminotropone derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of aminotropone derivatives.
Comparative Antimicrobial Susceptibility Testing
To comparatively evaluate the antimicrobial activity of different aminotropone derivatives, a standardized and quantitative method is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle of Broth Microdilution
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.
Detailed Protocol for Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents:
-
Synthesized aminotropone derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator
Step-by-Step Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the aminotropone derivatives and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 12 to serve as a sterility control.
-
In the first column, add a specific volume of the compound stock solution to achieve the highest desired test concentration (this will be a 2x concentration).
-
Perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no compound).
-
-
Preparation of Inoculum:
-
From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation:
-
Inoculate each well (from column 1 to 11) with 100 µL of the prepared inoculum. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Diagram of Broth Microdilution Workflow
Caption: Workflow for determining MIC using the broth microdilution method.
Data Presentation and Comparative Analysis
The results of the antimicrobial susceptibility testing should be presented in a clear and comparative manner. A table summarizing the MIC values of the different aminotropone derivatives against a panel of representative microorganisms is an effective way to visualize and compare their activity.
Example Data Table for Comparative Analysis
| Compound | Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | ||
| AT-1 | 2-aminotropone | |||
| AT-2 | 2-(methylamino)tropone | |||
| AT-3 | 2-(dimethylamino)tropone | |||
| AT-4 | 2-acetamido-tropone | |||
| Control | Ciprofloxacin | |||
| Control | Fluconazole |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Investigating the Mechanism of Action
Understanding the mechanism by which aminotropones exert their antimicrobial effect is crucial for their development as therapeutic agents. Based on the known activity of tropolones, several potential mechanisms can be investigated.
Potential Mechanisms of Action
-
Cell Membrane Disruption: Aminotropones may interact with and disrupt the integrity of the bacterial or fungal cell membrane, leading to leakage of cellular contents and cell death[4].
-
Inhibition of Cell Wall Synthesis: Similar to some classes of antibiotics, aminotropones might interfere with the synthesis of peptidoglycan in bacteria or chitin in fungi.
-
Inhibition of Nucleic Acid Synthesis: Some antimicrobial agents act by inhibiting enzymes essential for DNA replication or transcription, such as DNA gyrase[5][6][7].
-
Inhibition of Protein Synthesis: Aminotropones could potentially bind to ribosomal subunits and inhibit protein synthesis.
-
Metal Chelation: The tropolone scaffold is known to chelate metal ions, which are essential cofactors for many microbial enzymes. By sequestering these metal ions, aminotropones could inhibit critical metabolic pathways.
Experimental Workflow for Mechanism of Action Studies
Caption: Experimental workflow for elucidating the mechanism of action of aminotropones.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic and comparative evaluation of the antimicrobial activity of aminotropone derivatives. By following the detailed protocols for synthesis and antimicrobial susceptibility testing, researchers can generate robust and comparable data. The exploration of the mechanism of action will provide crucial insights into the therapeutic potential of this class of compounds. While the current body of literature on the antimicrobial properties of aminotropones is limited, the structural relationship to bioactive tropolones suggests that this is a fertile area for new discoveries in the fight against antimicrobial resistance. Future research should focus on the synthesis and screening of diverse libraries of aminotropone derivatives to establish clear structure-activity relationships, which will be instrumental in the design of novel and potent antimicrobial agents.
References
- Saleh, N. A., Zwiefak, A., Mordarski, M., & Pulverer, G. (1988). Antibacterial activity of selected tropones and tropolones. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Series A: Medical Microbiology, Infectious Diseases, Virology, Parasitology, 270(1-2), 160–170. [Link]
- Wender, P. A., & Miller, B. L. (2020). Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential. Chembiochem, 21(17), 2446–2463. [Link]
- Khodakova, D. V., Goncharova, A. S., Galina, A. V., Gurova, S. V., & Kamlyk, D. V. (2025). Tropolone and its derivatives: structure, synthesis, application in medicine (review).
- Trust, T. J. (1975). Antibacterial activity of tropolone. Antimicrobial agents and chemotherapy, 7(5), 500–506. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Scientific reports, 11(1), 21533. [Link]
- Sutton, J. M., & Sabnis, A. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Antibiotics, 13(4), 300. [Link]
- Akinboye, E. S., Adeyemi, O. O., & Olorunmola, O. J. (2014). Synthesis, characterization and antimicrobial activities of some metal(II) amino acids' complexes. Advances in Biological Chemistry, 4(3), 201-209. [Link]
- Soo, V. W. C., & H-g, G. (2017). Action of Antimicrobial Peptides on Bacterial and Lipid Membranes: A Direct Comparison. Biophysical journal, 112(8), 1687–1698. [Link]
- Haldar, J., & Konda, M. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 14(17), 4845-4856. [Link]
- AZoNetwork. (2017). Observing the Interactions between Antimicrobial Proteins and Bacterial Cell Membranes. [Link]
- Wender, P. A., & Miller, B. L. (2020). Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential. Chembiochem, 21(17), 2446–2463. [Link]
- G. Gothai, S., & P. S. Kumar. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(18), 5585. [Link]
- Yang, P., Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., ... & Liu, Y. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 14(1), 1-11. [Link]
- Cini, E., Fiaschi, L., & Gualtieri, F. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & biodiversity, 16(5), e1900097. [Link]
- Flores-Alamo, M., & Gómez-Castro, C. (2021). Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents. Medical sciences, 9(4), 73. [Link]
- Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [Link]
- Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 479–497. [Link]
- Le, T., & L. L. L. (2023). Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption. Biomedicine & Pharmacotherapy, 165, 115160. [Link]
Sources
- 1. Antibacterial activity of selected tropones and tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Computational-Comparison-of-2-Aminotropone-Tautomer-Stability
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the physicochemical and biological properties of molecules. For nitrogen-containing heterocyclic compounds like 2-aminotropone, the tautomeric balance between the amino and imino forms can significantly influence their reactivity, aromaticity, and interaction with biological targets. This technical guide provides a comprehensive computational framework for investigating the tautomeric stability of 2-aminotropone. We will delve into the theoretical underpinnings of density functional theory (DFT) as applied to tautomerism, present a validated, step-by-step computational protocol, and discuss the critical factors influencing the equilibrium, such as solvent effects and intramolecular hydrogen bonding. This guide is intended to equip researchers in computational chemistry and drug discovery with the necessary tools to accurately predict and understand the tautomeric preferences of 2-aminotropone and related compounds.
Introduction: The Significance of Tautomerism in Drug Discovery
The seven-membered, non-benzenoid aromatic ring of tropone and its derivatives has garnered considerable interest in medicinal chemistry due to its presence in a variety of natural products with significant biological activity. 2-Aminotropone, a key derivative, can exist in two primary tautomeric forms: the 2-aminotropone form and the 2-iminotropoquinone form (Figure 1). The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capacity, dipole moment, and overall electronic distribution, all of which are fundamental to its pharmacokinetic and pharmacodynamic profiles.
An accurate understanding of the relative stability of these tautomers is therefore essential for rational drug design. Computational chemistry offers a powerful and cost-effective avenue to explore these subtle energetic differences.[1] This guide will focus on the application of Density Functional Theory (DFT), a robust quantum mechanical method, to elucidate the tautomeric landscape of 2-aminotropone.
Figure 1: Tautomeric Equilibrium of 2-Aminotropone
A step-by-step workflow for the computational analysis of tautomer stability, from initial structure generation to the final determination of relative stability.
Step 1: Initial Structure Generation
Begin by building the 3D structures of both the 2-aminotropone and 2-iminotropoquinone tautomers using a molecular modeling software (e.g., Avogadro, GaussView).
Step 2: Geometry Optimization
Perform a full geometry optimization for each tautomer in the gas phase. A lower-level of theory, such as B3LYP/6-31G(d), is often sufficient for this initial optimization. [2]The goal of this step is to find the lowest energy conformation for each tautomer.
Step 3: Frequency Calculation
Following geometry optimization, a frequency calculation must be performed at the same level of theory. This is a critical self-validation step. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry must be re-optimized. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Step 4: Single-Point Energy Calculation
With the optimized geometries, perform a more accurate single-point energy calculation using a higher level of theory, for instance, M06-2X/6-311++G(d,p). [3]This "multi-step" approach, where a less computationally expensive method is used for geometry optimization and a more expensive one for the final energy calculation, often provides a good balance of accuracy and computational efficiency.
Step 5: Solvation Energy Calculation
To assess the influence of the solvent, perform single-point energy calculations on the gas-phase optimized geometries using the PCM model. [4]This should be done for a range of solvents with varying polarities (e.g., water, methanol, tetrahydrofuran, and a non-polar solvent like benzene or toluene). [4]
Step 6: Thermodynamic Analysis
The relative stability of the tautomers is determined by comparing their Gibbs free energies (G). The Gibbs free energy is calculated as:
G = E_electronic + ZPVE + G_thermal_correction
where:
-
E_electronic is the electronic energy from the single-point calculation.
-
ZPVE is the zero-point vibrational energy from the frequency calculation.
-
G_thermal_correction is the thermal correction to the Gibbs free energy from the frequency calculation.
The difference in Gibbs free energy (ΔG) between the two tautomers can then be used to calculate the equilibrium constant (K_eq) and the population of each tautomer at a given temperature (T) using the following equations:
ΔG = G_imino - G_amino
K_eq = exp(-ΔG / RT)
Population_amino = 1 / (1 + K_eq)
Population_imino = K_eq / (1 + K_eq)
where R is the gas constant.
Analysis and Interpretation of Results
The computational results should be carefully analyzed to understand the factors driving the tautomeric equilibrium.
Gas-Phase vs. Solution-Phase Stability
A comparison of the relative stabilities in the gas phase and in different solvents will reveal the extent to which the solvent influences the tautomeric equilibrium. [4][5]Generally, more polar solvents will tend to stabilize the tautomer with the larger dipole moment. [6]
The Role of Intramolecular Hydrogen Bonding
The 2-aminotropone tautomer can form an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. [7]This interaction can significantly contribute to its stability. [8][9]The strength of this hydrogen bond can be assessed by examining the optimized geometry (e.g., the N-H···O distance and angle) and through more advanced analyses like Natural Bond Orbital (NBO) analysis, which can quantify the donor-acceptor interactions. [1][10] Table 1: Hypothetical Computational Results for 2-Aminotropone Tautomer Stability
| Tautomer | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) | Dipole Moment (Debye) | N-H···O Distance (Å) |
| 2-Aminotropone | 0.00 (Reference) | 0.00 (Reference) | 3.5 | 1.95 |
| 2-Iminotropoquinone | +5.2 | +2.8 | 5.8 | - |
This table presents hypothetical data to illustrate how the results of the computational analysis can be summarized for easy comparison.
Conclusion: A Powerful Tool for Drug Discovery
The computational protocol detailed in this guide provides a robust and reliable framework for investigating the tautomeric stability of 2-aminotropone. By systematically applying DFT calculations, researchers can gain valuable insights into the intrinsic stability of the tautomers and the significant influence of the solvent environment. This knowledge is crucial for understanding the chemical behavior of 2-aminotropone and for the rational design of novel therapeutics based on the tropone scaffold. The principles and methodologies outlined here are broadly applicable to the study of tautomerism in a wide range of heterocyclic compounds, making this a valuable tool for scientists in both academia and the pharmaceutical industry.
References
- Alkorta, I., Elguero, J., & Foces-Foces, C. (2008). Bonding in tropolone, 2-aminotropone, and aminotroponimine: no evidence of resonance-assisted hydrogen-bond effects. Chemistry – A European Journal, 14(14), 4225–4232. [Link]
- Faham, S. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
- Klicić, J. J., Friesner, R. A., Liu, S. Y., & Guida, W. C. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. The Journal of Physical Chemistry A, 119(29), 8123–8133. [Link]
- Klicić, J. J., Friesner, R. A., Liu, S. Y., & Guida, W. C. (2015). Benchmarking Continuum Solvent Models for Keto-Enol Tautomerizations. The Journal of Physical Chemistry A, 119(29), 8123–8133. [Link]
- El-Emam, A. A., Al-Wabli, R. I., & Shaalan, N. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 26(5-6), 1433–1446. [Link]
- Heidarnezhad, Z., & Poladi, A. (2013). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry, 29(1), 69-74. [Link]
- Chen, B., Tantillo, D. J., & Houk, K. N. (2020). Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes. Journal of the American Chemical Society, 142(35), 14894–14899. [Link]
- Hamada, F., & Hirayama, S. (2004). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2′-aminoacetophenone and its derivatives in solution. Photochemical & Photobiological Sciences, 3(11), 967–973. [Link]
- Wavefunction, Inc. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. Spartan'20 Tutorial and User's Guide. [Link]
- Pombeiro, A. J. L., & Kaczmarek, K. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules, 25(23), 5556. [Link]
- Raczyńska, E. D., & Makowski, M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2977. [Link]
- El-Emam, A. A., Al-Wabli, R. I., & Shaalan, N. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
- Li, H., et al. (2013). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(10), 953–958. [Link]
- Kumar, S., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(11), e2024767118. [Link]
- Alkorta, I., & Elguero, J. (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM, 537(1-3), 135-144. [Link]
- El-Sayed, W. M., et al. (2022). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 12(1), 16041. [Link]
- Filarowski, A., & Koll, A. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3922. [Link]
- Raczyńska, E. D., & Makowski, M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2977. [Link]
- Büchi, G. (2018).
- Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- Bhatia, M. (2025). Exploring flavone reactivity: A quantum mechanical study and TD-DFT benchmark on UV-vis spectroscopy. European Journal of Chemistry, 16, 242-250. [Link]
- Sadlej-Sosnowska, N., & Murjas, P. (2016). Substituent effects on the stability of 1,4-benzodiazepin-2-one tautomers. A density functional study. Journal of Physical Organic Chemistry, 29(10), 576-583. [Link]
- Dattani, R., et al. (2018). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. RSC Advances, 8(30), 16581–16585. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]
- 6. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Bonding in tropolone, 2-aminotropone, and aminotroponimine: no evidence of resonance-assisted hydrogen-bond effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Isomers of Functionalized Aminotropones by Nuclear Magnetic Resonance (NMR) Spectroscopy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Aminotropone Isomer Challenge
Functionalized aminotropones are a class of non-benzenoid aromatic compounds that hold significant interest in medicinal chemistry and drug development.[1] Their unique seven-membered ring structure and versatile substitution patterns allow for the fine-tuning of pharmacological properties. However, this synthetic versatility introduces a critical analytical challenge: the formation of constitutional isomers. These isomers share the same molecular formula and mass but differ in the connectivity of their atoms—for instance, the position of a functional group on the tropone ring.
Slight changes in substituent position can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. Consequently, the unambiguous identification of each isomer is not merely an academic exercise but a fundamental requirement for safety, efficacy, and intellectual property in drug development.[2] While techniques like mass spectrometry can confirm molecular weight, they often fail to distinguish between constitutional isomers, which can produce identical fragmentation patterns.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the gold-standard technique for this task.[4] By probing the magnetic environment of each atom, NMR provides a detailed roadmap of the molecule's atomic connectivity and spatial arrangement.[5] This guide offers a comprehensive, field-proven framework for leveraging a suite of NMR experiments to confidently and systematically differentiate isomers of functionalized aminotropones.
The NMR Toolkit: From Basic Principles to Advanced Correlation
The power of NMR in isomer differentiation lies in its ability to translate the unique electronic environment of each nucleus into a distinct set of observable parameters: chemical shift, integration, and spin-spin coupling.[6] A multi-faceted approach, combining simple one-dimensional (1D) experiments with more revealing two-dimensional (2D) techniques, provides a self-validating system for structure elucidation.[7]
One-Dimensional (1D) NMR: The First Look
¹H NMR (Proton NMR): The initial ¹H NMR spectrum offers a wealth of preliminary information.
-
Chemical Shift (δ): The position of a proton signal on the x-axis is highly sensitive to its local environment. Protons on the aminotropone ring will have characteristic shifts, and these are modulated by the electronic effects (electron-donating or -withdrawing) of the amino group and other functional groups. The substitution pattern dictates the symmetry of the molecule, which in turn determines the number of unique proton signals.
-
Integration: The area under each signal is proportional to the number of protons it represents. This helps in assigning signals to specific groups (e.g., a methyl group vs. a single ring proton).
-
Multiplicity (Splitting): Spin-spin coupling between adjacent non-equivalent protons splits signals into distinct patterns (e.g., doublets, triplets). The coupling constant (J-value) and the splitting pattern reveal how many protons are neighbors, providing crucial connectivity information around the tropone ring.[6]
¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon backbone.
-
The number of signals directly indicates the number of magnetically non-equivalent carbons. Different isomers will almost always present a different number of ¹³C signals due to varying molecular symmetry.[6]
-
The chemical shifts of the carbon atoms, which span a much wider range than proton shifts, are highly diagnostic of their bonding environment (e.g., C=O, C-N, aromatic C-H).[8]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is run to differentiate between carbon types (CH, CH₂, and CH₃), simplifying the assignment process.
While 1D NMR provides essential clues, signal overlap in complex molecules can create ambiguity. This is where 2D NMR becomes indispensable.[9]
Two-Dimensional (2D) NMR: Mapping the Connections
2D NMR experiments spread the information across two frequency axes, resolving overlap and revealing correlations between nuclei.[10]
-
COSY (Correlation Spectroscopy): This is a homonuclear experiment that maps ¹H-¹H coupling correlations.[11] A cross-peak between two proton signals in a COSY spectrum confirms that they are coupled (typically within 2-3 bonds). This allows for the tracing of proton networks, such as identifying all the connected protons on the tropone ring, thereby defining the spin system.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[13] It is the definitive tool for assigning the ¹³C signals of protonated carbons once their corresponding proton signals are known.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton and placing substituents.[10] The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are the key to connecting the molecular fragments. For example, a proton on a functional group will show an HMBC correlation to the specific ring carbon it is attached to, unambiguously establishing its position and differentiating it from another isomer.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which rely on through-bond coupling, NOESY maps correlations between protons that are close in space (< 5 Å), regardless of bonding.[4] This is a through-space correlation based on the Nuclear Overhauser Effect (NOE). While often used for stereochemistry, it can be decisive in differentiating constitutional isomers where specific groups are forced into close proximity. For instance, an NOE between a proton on a substituent and a specific ring proton can provide definitive proof of the substituent's location.[13]
A Systematic Workflow for Isomer Differentiation
To ensure accuracy and efficiency, a logical, step-by-step approach is crucial. The following workflow represents a field-proven, self-validating protocol for the structural elucidation of functionalized aminotropone isomers.
Caption: Systematic workflow for aminotropone isomer differentiation.
Experimental Protocols: A Practical Guide
Accurate data acquisition is paramount. The following are generalized protocols for key experiments. Instrument-specific parameters should be optimized.
Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the solvent does not have signals that overlap with key analyte resonances.
-
Concentration: Aim for a concentration of 5-10 mg in 0.6 mL of solvent for a standard 5 mm NMR tube. Higher concentrations improve signal-to-noise, especially for ¹³C and 2D experiments.
Protocol 1: ¹H NMR Acquisition
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans (NS): 8-16.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to a known reference (e.g., residual solvent peak or TMS).
Protocol 2: ¹³C{¹H} and DEPT-135 Acquisition
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30') for ¹³C; DEPT-135 pulse program.
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm.
-
Number of Scans (NS): 128-1024 (or more, depending on concentration).
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Process similarly to ¹H NMR. DEPT-135 will show CH/CH₃ signals as positive and CH₂ signals as negative.
Protocol 3: 2D COSY Acquisition
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
-
Acquisition Parameters:
-
Number of Scans (NS): 2-4 per increment.
-
Increments (F1 dimension): 256-512.
-
-
Processing: Apply 2D Fourier transform and symmetrize the spectrum.
Protocol 4: 2D HSQC Acquisition
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.2').
-
Acquisition Parameters:
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans (NS): 2-8 per increment.
-
Increments (F1 dimension): 256.
-
-
Processing: Apply 2D Fourier transform. The F2 axis is ¹H and the F1 axis is ¹³C.
Protocol 5: 2D HMBC Acquisition
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Acquisition Parameters:
-
Long-Range Coupling Constant: Optimized for 8-10 Hz to observe ²,³J(CH).
-
Number of Scans (NS): 8-32 per increment.
-
Increments (F1 dimension): 256-512.
-
-
Processing: Apply 2D Fourier transform.
Case Study: Differentiating 2-Amino-4-isopropyltropone vs. 2-Amino-5-isopropyltropone
To illustrate the power of this workflow, consider two hypothetical isomers. The key to differentiating them lies in the long-range HMBC correlations from the isopropyl group's protons to the tropone ring carbons.
Caption: Structures of hypothetical aminotropone isomers for analysis.
Predicted Diagnostic Data
Table 1: Predicted ¹H and ¹³C NMR Data for Key Protons and Carbons
| Isomer | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Isomer A | H3 | ~6.8 (d) | C3: ~115 |
| H5 | ~6.9 (dd) | C4: ~145 | |
| H6 | ~7.2 (dd) | C5: ~125 | |
| H7 | ~7.1 (d) | ||
| -CH- (isopropyl) | ~3.1 (septet) | -CH-: ~35 | |
| Isomer B | H3 | ~6.8 (d) | C3: ~116 |
| H4 | ~7.0 (dd) | C4: ~130 | |
| H6 | ~7.3 (dd) | C5: ~144 | |
| H7 | ~7.1 (d) | ||
| -CH- (isopropyl) | ~3.0 (septet) | -CH-: ~36 |
Note: Chemical shifts are estimates and will vary based on solvent and other substituents.
The 1D spectra would likely be very similar and difficult to assign definitively without further information. The true differentiation comes from the HMBC experiment.
Table 2: Diagnostic HMBC Correlations from the Isopropyl Methine (-CH-) Proton
| Isomer | Proton | Correlates to Carbon(s) | Implication |
| Isomer A | -H C(CH₃)₂ | C3 , C5 | The isopropyl group is attached to C4, showing 2-bond correlations to C3 and C5. |
| Isomer B | -H C(CH₃)₂ | C4 , C6 | The isopropyl group is attached to C5, showing 2-bond correlations to C4 and C6. |
This single piece of evidence from the HMBC spectrum is conclusive. By observing which pair of ring carbons the isopropyl methine proton couples to, one can unambiguously determine the attachment point of the substituent and thus differentiate the isomers. A NOESY experiment could further confirm this by showing a spatial correlation between the isopropyl methine proton and the ring protons at H3 and H5 for Isomer A, or H4 and H6 for Isomer B.
Conclusion
The differentiation of functionalized aminotropone isomers is a critical task in chemical research and drug development, demanding a rigorous and reliable analytical strategy. While basic 1D NMR provides a foundational overview, a comprehensive suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—is essential for unambiguous structural assignment.[15] This integrated approach allows for the systematic mapping of through-bond connectivities, providing a complete and self-validating picture of the molecular structure. By following a logical workflow from 1D analysis to 2D correlation, researchers can overcome the inherent ambiguities of isomerism, ensuring the scientific integrity and success of their development programs.
References
- Applications of Solution NMR in Drug Discovery. (n.d.). MDPI.
- Application of NMR in drug discovery. (n.d.). researchmap.
- NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). Pharmaceuticals, 13(10), 325.
- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (2024). Journal of Medicinal Chemistry.
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2005). Chemistry & Biodiversity, 2(2), 149-181.
- NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy.
- 2D NMR Spectroscopy. (n.d.). Slideshare.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Exploring NMR Spectroscopy: A Window into Molecular Structure. (2024). Archives in Chemical Research, 8(2).
- Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. (2024). Phytochemical Analysis, 35(1), 5-16.
- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. (2019). Applied Sciences, 9(18), 3730.
- cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
- 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. (2023). YouTube.
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Scientific Reports, 11(1), 2533.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry, 2008(16), 2671-2690.
- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (2024). Journal of Pharmaceutical and Medicinal Chemistry, 8(2).
- Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts.
- Structure Elucidation and NMR. (n.d.). Hypha Discovery.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Magnetochemistry, 7(12), 162.
- Structure Elucidation by NMR. (n.d.). ETH Zurich.
- Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. (2005). Current Medicinal Chemistry, 12(21), 2481-97.
- (PDF) Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. (2005). ResearchGate.
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2001). Journal of the Chemical Society, Perkin Transactions 2, (10), 1944-1951.
- Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR. (n.d.). Nanalysis.
- Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2021). Molecules, 26(23), 7309.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Journal of Chemical Information and Computer Sciences.
- Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Carbon.
Sources
- 1. Applications of Solution NMR in Drug Discovery [mdpi.com]
- 2. researchmap.jp [researchmap.jp]
- 3. jasco.com.br [jasco.com.br]
- 4. azolifesciences.com [azolifesciences.com]
- 5. primescholars.com [primescholars.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 13. m.youtube.com [m.youtube.com]
- 14. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Technical Guide to Data Analysis and Interpretation in Scientific Research
Foreword
I. The Philosophical Cornerstone: Research Integrity and Reproducibility
Before delving into the technicalities of statistical tests and visualization, we must first establish the philosophical bedrock upon which all credible research is built: integrity and reproducibility. Scientific progress is not the result of isolated flashes of brilliance, but a cumulative process of building upon, and sometimes challenging, the work of others. This process is entirely dependent on the transparency and reliability of published findings.
Reproducibility , in this context, refers to the ability of an independent researcher to achieve the same results using the same data and analytical methods.[1][2] It is the ultimate safeguard against error, bias, and even outright fabrication.[1][3] Research data integrity is the foundation of this reproducibility, encompassing the accuracy, completeness, and consistency of data throughout its lifecycle.[2][4] It is imperative to establish robust data management practices from the outset of any research project.[1][4] This includes clear documentation of data collection methods, standardized data formats, and secure data storage.[5]
The pressure to publish and produce results can sometimes lead to practices that undermine research integrity.[3] It is our collective responsibility to foster a culture that prioritizes rigor and transparency over expediency.
II. The Strategic Framework: Exploratory vs. Confirmatory Analysis
Scientific inquiry is not a linear path but a dynamic interplay between discovery and validation. This duality is mirrored in the two primary modes of data analysis: exploratory and confirmatory.[6][7] Understanding the distinction and the appropriate application of each is fundamental to sound scientific reasoning.
Exploratory Data Analysis (EDA) is an open-ended investigation of the data, aimed at uncovering patterns, identifying anomalies, and generating hypotheses.[6][8] It is a process of "data-driven discovery" where we let the data speak for itself.[6] EDA often employs visual methods to gain an intuitive understanding of the data's structure.[8]
Confirmatory Data Analysis (CDA) , in contrast, is a hypothesis-driven process.[6][8] It seeks to rigorously test a specific, predefined hypothesis using statistical methods.[6][8][9] The key distinction is that in CDA, the hypothesis is formulated before the analysis is conducted.[6] This pre-specification is crucial for avoiding the "p-hacking" phenomenon, where researchers may consciously or unconsciously search for statistically significant results.
The relationship between EDA and CDA is cyclical. EDA generates hypotheses, which are then rigorously tested using CDA. The results of CDA may, in turn, lead to new questions and further exploratory analysis.
Caption: The iterative cycle of exploratory and confirmatory data analysis.
III. The Statistical Toolkit: A Methodological Deep Dive
A. Foundational Statistical Principles for Clinical Trials
The International Council for Harmonisation (ICH) E9 guideline, "Statistical Principles for Clinical Trials," provides a comprehensive framework for the design, conduct, analysis, and evaluation of clinical trials.[10][11][12][13] Adherence to these principles is essential for regulatory success.[12]
Key principles outlined in ICH E9 include:
-
Clear Objectives and Endpoints: Every clinical trial must have clearly defined primary and secondary objectives, with corresponding endpoints to measure the effects of the intervention.[12]
-
Bias Mitigation: The design and conduct of a trial should aim to minimize bias.[11] This can be achieved through techniques such as randomization and blinding.[11]
-
Statistical Analysis Plan (SAP): A detailed SAP should be finalized before the data is unblinded.[12] This plan should prespecify the statistical methods to be used for the primary and secondary analyses.
B. Navigating the Data Landscape: Common Data Types and Corresponding Analyses
The type of data you have collected will dictate the appropriate statistical methods to use. Here is a summary of common data types and associated analytical approaches:
| Data Type | Description | Common Analytical Approaches |
| Continuous | Data that can take any value within a range (e.g., blood pressure, gene expression levels). | T-tests, ANOVA, Linear Regression, Correlation Analysis |
| Categorical | Data that can be divided into distinct groups or categories (e.g., treatment group, disease stage). | Chi-squared tests, Fisher's exact test, Logistic Regression |
| Time-to-Event | Data that measures the time until a specific event occurs (e.g., survival time, time to disease progression). | Kaplan-Meier analysis, Cox proportional hazards models |
It is a common pitfall to dichotomize continuous variables into "high" and "low" categories, as this can lead to a loss of information and statistical power.[14][15]
C. The Power of "Omics": Analysis of High-Dimensional Data
The advent of high-throughput technologies has led to an explosion of "omics" data, including genomics, proteomics, and metabolomics.[16][17] This high-dimensional data, where the number of features far exceeds the number of samples, presents unique analytical challenges.[16][18]
Bioinformatics plays a crucial role in the analysis and interpretation of this complex data.[19][20][21][22] It combines biology, computer science, and statistics to extract meaningful insights from large biological datasets.[20][21] Key applications of bioinformatics in drug discovery include:
-
Target Identification and Validation: Analyzing genomic and proteomic data to identify potential drug targets.[20][21][23]
-
Lead Optimization: Using computational models to predict and improve the properties of drug candidates.[20]
-
Biomarker Discovery: Identifying biological markers that can be used for patient stratification, diagnosis, and prognosis.[22][24][25][26]
Machine learning algorithms are increasingly being used to analyze high-dimensional genomics data, enabling more accurate predictions and the identification of complex patterns.[27][28]
Caption: The role of bioinformatics across the drug discovery pipeline.
D. Understanding Drug Behavior: Pharmacokinetic and Pharmacodynamic Analysis
Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[29] Pharmacodynamics (PD) is the study of what a drug does to the body, including its therapeutic and toxic effects.[29]
The analysis of PK/PD data is crucial for understanding a drug's dose-response relationship and for optimizing dosing regimens.[29][30][31][32][33][34] This often involves fitting mathematical models to experimental data to estimate key parameters.[33][34]
IV. The Art of Interpretation: From Data to Decision
The ultimate goal of data analysis is not simply to generate numbers and plots, but to derive meaningful insights that can inform decision-making. This requires a deep understanding of the biological context, a critical evaluation of the evidence, and clear communication of the findings.
A. Avoiding Common Pitfalls in Interpretation
-
Confusing Correlation with Causation: Just because two variables are correlated does not mean that one causes the other.
-
Ignoring the Sample Size: A small sample size can lead to unreliable and imprecise results.[14]
-
Misinterpreting Statistical Significance: A statistically significant result does not necessarily imply a clinically meaningful effect.
B. The Role of Visualization in Communication
Effective data visualization is a powerful tool for communicating complex findings to a diverse audience.[36] Well-designed visuals can reveal patterns and relationships that might be missed in a table of numbers. However, poor visualization can be misleading.[35] Key principles of effective data visualization include clarity, simplicity, and honesty.
V. Protocol: A Self-Validating System for Data Analysis
To ensure the integrity and reproducibility of your research, it is essential to follow a well-defined and documented data analysis protocol. This protocol should be a "self-validating system," with built-in checks and balances to minimize the risk of error.
Step-by-Step Data Analysis Workflow
-
Data Acquisition and Formatting:
-
Clearly document the source and method of data collection.
-
Standardize data formats to ensure consistency.
-
Implement data quality checks to identify and address errors or missing values.
-
-
Exploratory Data Analysis (EDA):
-
Generate descriptive statistics to summarize the data.
-
Create visualizations (e.g., histograms, box plots, scatter plots) to explore data distributions and relationships.
-
Document all exploratory findings and any hypotheses generated.
-
-
Confirmatory Data Analysis (CDA):
-
Pre-specify the primary and secondary hypotheses to be tested.
-
Develop a detailed Statistical Analysis Plan (SAP) before conducting the analysis.
-
Execute the planned statistical tests and document the results, including p-values and confidence intervals.
-
-
Interpretation and Reporting:
-
Interpret the results in the context of the underlying biology and the research question.
-
Clearly distinguish between exploratory and confirmatory findings.
-
Prepare a comprehensive report that includes all methods, results, and interpretations.
-
Caption: A structured workflow for ensuring data analysis integrity.
VI. The Future Landscape: Machine Learning and Artificial Intelligence
The fields of machine learning and artificial intelligence (AI) are poised to revolutionize data analysis in the pharmaceutical industry.[28][38][39][40][41] These technologies can analyze vast and complex datasets to:
As these technologies continue to mature, it will be crucial for researchers to have a fundamental understanding of their principles and applications.
VII. Conclusion
Data analysis and interpretation are not mere technical exercises; they are the very essence of the scientific method. By embracing a philosophy of integrity and reproducibility, by strategically employing both exploratory and confirmatory approaches, and by mastering the statistical and computational tools at our disposal, we can unlock the full potential of our data to advance scientific knowledge and improve human health.
References
- A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting - PMC - NIH. (n.d.).
- ICH E9 statistical principles for clinical trials - Scientific guideline - EMA - European Union. (n.d.).
- ich harmonised tripartite guideline statistical principles for clinical trials e9. (n.d.).
- Steps of Drug Development and Biostatistics. (n.d.).
- The Foundation of Scientific Integrity: Data Management and Reproducibility. (2023, November 3).
- Research data integrity: A cornerstone of rigorous and reproducible research. (n.d.).
- The Role of Bioinformatics in Drug Discovery: A Comprehensive Overview - ResearchGate. (n.d.).
- Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications, Second Edition - Routledge. (2017, January 26).
- How is bioinformatics used in drug discovery? - Patsnap Synapse. (2025, May 29).
- Bioinformatics and Drug Discovery: Revolutionizing Pharmaceutical Research. (n.d.).
- E9 Statistical Principles for Clinical Trials: The Foundation of Regulatory Success. (2025, April 15).
- Pharmacokinetic and Pharmacodynamic Analysis - MAC Clinical Research. (n.d.).
- Statistical Principles for Clinical Trials: Overview of ICH E9 - ACRP. (n.d.).
- Bioinformatics and its role in pharmaceutical development. - MediPharm Solutions. (n.d.).
- What's the difference between exploratory data analysis and confirmatory data analysis?. (2022, December 27).
- Applications of Bioinformatics in Drug Discovery - Neurosnap. (2023, April 4).
- Statistical Applications in Pharmaceutical Product Development: A Comprehensive Review. (2025, August 8).
- Biostatistical Challenges in High-Dimensional Data Analysis: Strategies and Innovations | Wang | Computational Molecular Biology - BioSci Publisher. (n.d.).
- Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. (2024, December 2).
- Exploratory vs Confirmatory Data Analysis: Approaches and Mindsets - Data headhunters. (2024, January 5).
- Exploratory Research vs Confirmatory Research Debate - Insight7 - Call Analytics & AI Coaching for Customer Teams. (n.d.).
- 8 Applications of Machine Learning in The Pharmaceutical Industry - DrugPatentWatch – Transform Data into Market Domination. (n.d.).
- Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications .... (n.d.).
- ICH E9 STATISTICAL PRINCIPLES FOR CLINICAL TRIALS - ECA Academy. (n.d.).
- Applications of machine learning in the pharmaceutical industry - Neural Designer. (2025, June 11).
- What are the potential applications of machine learning in the pharmaceutical industry?. (2025, December 7).
- Examples of biomarkers and biomarker data analysis - Fios Genomics. (2022, May 9).
- Transforming drug development with statistical methodologies - pharmaphorum. (2025, June 10).
- High-Dimensional Longitudinal Genomic Data: An analysis used for monitoring viral infections - PMC - NIH. (n.d.).
- 7 Applications of Machine Learning in Pharma and Medicine. (2017, March 22).
- Reproducibility and Research Integrity - PMC - NIH. (n.d.).
- Machine Learning for High-Dimensional Genomics Data | by Hey Amit - Medium. (2024, November 9).
- Machine Learning in the Pharmaceutical Industry - Quanticate. (2025, September 25).
- High-Dimensional Statistics in Genomics - World Scientific Publishing. (n.d.).
- Exploratory and Confirmatory Analyses - Koestler Parapsychology Unit. (n.d.).
- Pharmacokinetic and Pharmacodynamic Data Analysis - Apotekarsocieteten. (n.d.).
- Research data integrity: A cornerstone of rigorous and reproducible research - IASSIST Quarterly. (n.d.).
- Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications - PMC. (n.d.).
- Reproducibility and research integrity: the role of scientists and institutions - PMC - NIH. (n.d.).
- Pharmacometrics meets statistics—A synergy for modern drug development - PMC. (n.d.).
- A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. (2022, August 14).
- Difference between exploratory and confirmatory factor analysis in determining construct independence - Cross Validated - Stats StackExchange. (2012, July 22).
- BTEP: Statistical Analysis of Biomarker Data in Clinical Trials - Bioinformatics. (n.d.).
- Biomarker Analysis in Drug Development: Boosting Precision Medicine - Crown Bioscience Blog. (2024, November 11).
- 10 Common Data Analysis Mistakes and How a Data Analyst Could Correct Them. (n.d.).
- What Is High Dimensional Data Analysis? - The Friendly Statistician - YouTube. (2025, February 17).
- Five Common Pitfalls in Data Analysis | by Melis - Data Detective - Medium. (2024, January 18).
- Common Pitfalls to Avoid When Analyzing and Modeling Data - freeCodeCamp. (2025, October 14).
- Biomarker Discovery and Validation: Statistical Considerations - PMC - PubMed Central. (n.d.).
- The Role of Biomarkers in Clinical Trials – and What We Learned from Baseball. (2025, May 6).
Sources
- 1. The Foundation of Scientific Integrity: Data Management and Reproducibility - eCORRECTOR [ecorrector.com]
- 2. iassistquarterly.com [iassistquarterly.com]
- 3. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reproducibility and research integrity: the role of scientists and institutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dataheadhunters.com [dataheadhunters.com]
- 7. Exploratory Research vs Confirmatory Research Debate - Insight7 - Call Analytics & AI Coaching for Customer Teams [insight7.io]
- 8. quora.com [quora.com]
- 9. stats.stackexchange.com [stats.stackexchange.com]
- 10. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. E9 Statistical Principles for Clinical Trials — BSC®️ [biomedstat.com]
- 13. acrpnet.org [acrpnet.org]
- 14. A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biostatistical Challenges in High-Dimensional Data Analysis: Strategies and Innovations | Wang | Computational Molecular Biology [bioscipublisher.com]
- 17. worldscientific.com [worldscientific.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. How is bioinformatics used in drug discovery? [synapse.patsnap.com]
- 21. proventainternational.com [proventainternational.com]
- 22. Bioinformatics and its role in pharmaceutical development. - Drug Safety and Pharmacovigilance Course [medipharmsolutions.com]
- 23. neurosnap.ai [neurosnap.ai]
- 24. Examples of biomarkers and biomarker data analysis [fiosgenomics.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medium.com [medium.com]
- 28. quanticate.com [quanticate.com]
- 29. Pharmacokinetic and Pharmacodynamic Analysis - MAC Clinical Research [macplc.com]
- 30. biostatistics.ca [biostatistics.ca]
- 31. routledge.com [routledge.com]
- 32. Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications ... - Johan Gabrielsson, Daniel Weiner - Google Buku [books.google.co.id]
- 33. apotekarsocieteten.se [apotekarsocieteten.se]
- 34. Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 35. riseinstitute.tech [riseinstitute.tech]
- 36. medium.com [medium.com]
- 37. freecodecamp.org [freecodecamp.org]
- 38. drugpatentwatch.com [drugpatentwatch.com]
- 39. Applications of machine learning in the pharmaceutical industry - Neural Designer [neuraldesigner.com]
- 40. What are the potential applications of machine learning in the pharmaceutical industry? - UMU [m.umu.com]
- 41. emerj.com [emerj.com]
Interpreting the Mass Spectrum of 2-Amino-2,4,6-cycloheptatrien-1-one: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrum of 2-amino-2,4,6-cycloheptatrien-1-one, a non-benzenoid aromatic compound of interest in medicinal chemistry and materials science. Lacking a readily available experimental spectrum, this paper synthesizes foundational principles of mass spectrometry with established fragmentation patterns of analogous structures—namely tropones, aromatic amines, and α,β-unsaturated ketones—to construct a robust theoretical framework for its mass spectral interpretation. Key predicted fragmentation pathways include the characteristic loss of carbon monoxide from the tropone core, as well as fragmentations initiated by the amino substituent. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel organic molecules.
Introduction: The Structural Uniqueness of this compound
This compound, also known as 2-aminotropone, is a fascinating molecule characterized by a seven-membered, non-benzenoid aromatic ring.[1] The tropone core imparts unique electronic properties, including a significant dipole moment, which distinguishes it from its benzenoid analogs.[2] The presence of both a ketone and an amino group on this unique scaffold suggests a rich and informative fragmentation pattern under electron ionization mass spectrometry (EI-MS). Understanding this pattern is crucial for its unambiguous identification in complex reaction mixtures and for characterizing its derivatives in various research and development settings.
This guide will deconstruct the probable fragmentation pathways of this compound, providing a predictive framework for interpreting its mass spectrum. We will begin by examining the expected molecular ion and then delve into the primary fragmentation routes, justifying each proposed mechanism with evidence from the literature on related compounds.
The Predicted Mass Spectrum: A Synthesis of Fragmentation Principles
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to reproducible fragmentation.[3] The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound (C₇H₇NO), the molecular weight is 121.14 g/mol .[4][5] Therefore, the molecular ion peak (M⁺•) is expected at an m/z of 121.
The Molecular Ion (M⁺•) at m/z 121
The molecular ion is formed by the ejection of a single electron from the molecule. Given the presence of lone pairs on both the nitrogen and oxygen atoms, as well as the π-system of the ring, ionization is readily achieved. The presence of the aromatic-like tropone ring should lend sufficient stability to the molecular ion for it to be observed with significant abundance.
Primary Fragmentation Pathways
The fragmentation of the molecular ion is dictated by the relative stabilities of the resulting fragment ions and neutral losses. For this compound, we predict two major competing fragmentation pathways originating from the molecular ion.
The most characteristic fragmentation pathway for tropone and its derivatives is the loss of a neutral carbon monoxide (CO) molecule (28 Da) to form a stable, six-membered aromatic ring cation.[6] In the case of tropone itself, this results in the formation of the benzene radical cation at m/z 78.[7][8] We anticipate this to be a dominant pathway for 2-aminotropone as well.
-
M⁺• (m/z 121) → [M - CO]⁺• (m/z 93) + CO
The loss of CO from the molecular ion at m/z 121 would yield a fragment ion at m/z 93. This ion is proposed to be the aminobenzene (aniline) radical cation, a relatively stable species.
Aromatic amines are known to undergo fragmentation through the loss of a hydrogen cyanide (HCN) molecule (27 Da).[9] This pathway involves the nitrogen and an adjacent carbon atom from the ring.
-
M⁺• (m/z 121) → [M - HCN]⁺• (m/z 94) + HCN
The loss of HCN from the molecular ion would result in a fragment ion at m/z 94. The structure of this ion is likely a cyclopentadiene-ketone radical cation.
A less prominent, but possible, fragmentation is the loss of a hydrogen radical (H•) from the amino group, which is a common feature in the mass spectra of primary amines.[9]
-
M⁺• (m/z 121) → [M - H]⁺ (m/z 120) + H•
This would result in an even-electron ion at m/z 120.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, leading to the smaller ions observed in the spectrum.
-
Fragmentation of the [M - CO]⁺• ion (m/z 93): The aniline radical cation at m/z 93 is known to lose HCN to form the cyclopentadienyl cation.
-
m/z 93 → m/z 66 + HCN
-
-
Alternative fragmentation of the [M - CO]⁺• ion (m/z 93): It may also lose a hydrogen radical.
-
m/z 93 → m/z 92 + H•
-
The following diagram illustrates the proposed major fragmentation pathways.
Figure 1: Proposed major fragmentation pathways for this compound.
Summary of Predicted Fragmentation Data
The following table summarizes the key ions predicted to be observed in the EI mass spectrum of this compound. The relative intensities are hypothetical and based on the expected stability of the ions and neutral losses.
| m/z | Proposed Ion | Proposed Structure | Neutral Loss | Comments |
| 121 | [C₇H₇NO]⁺• | Molecular Ion | - | Expected to be a prominent peak. |
| 120 | [C₇H₆NO]⁺ | [M - H]⁺ | H• | Loss of a hydrogen radical from the amino group. |
| 94 | [C₆H₆O]⁺• | [M - HCN]⁺• | HCN | Characteristic loss from an aromatic amine. |
| 93 | [C₆H₇N]⁺• | [M - CO]⁺• (Aniline radical cation) | CO | Characteristic loss from the tropone ring. Likely a major fragment. |
| 66 | [C₅H₆]⁺ | Cyclopentadienyl cation | CO, HCN | Secondary fragmentation from m/z 93. |
Experimental Protocol for Mass Spectrum Acquisition
To validate the theoretical fragmentation pattern proposed in this guide, the following experimental protocol for acquiring an EI mass spectrum is recommended.
Instrumentation
-
A gas chromatograph (GC) coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Electron ionization (EI) source.
GC-MS Parameters
-
Injection Mode: Splitless or split, depending on sample concentration.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., methanol or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
Inject 1 µL of the solution into the GC-MS system.
Conclusion
The interpretation of mass spectra is a cornerstone of chemical analysis. While an experimental spectrum for this compound was not available for this guide, a detailed and scientifically grounded prediction of its fragmentation pattern has been constructed. The proposed pathways are based on the well-documented behavior of its constituent functional moieties. The characteristic loss of carbon monoxide from the tropone ring to form an ion at m/z 93 is anticipated to be a major fragmentation pathway. Concurrently, fragmentation involving the amino group, particularly the loss of hydrogen cyanide to yield an ion at m/z 94, is also expected. This in-depth guide provides a valuable resource for researchers working with this compound and its derivatives, enabling them to confidently identify and characterize these molecules using mass spectrometry.
References
- PubChem. (n.d.). 2-Aminotropone. National Center for Biotechnology Information.
- Ishiwata, A., Yamabe, S., Minato, T., & Machiguchi, T. (2001). Norcaradiene intermediates in mass spectral fragmentations of tropone and tropothione. Journal of the Chemical Society, Perkin Transactions 2, (11), 2183-2188.
- ResearchGate. (n.d.). Mass spectra of tropone (37), its hydrate 42, and tropolone (38).
- Wright, J. L. C., McInnes, A. G., Smith, D. G., & Vining, L. C. (1972). Mass Spectra of Some Tropolones and Tropolone Methyl Ethers. Canadian Journal of Chemistry, 50(16), 2578-2584.
- NIST. (n.d.). 2,4,6-Cycloheptatrien-1-one, 2-amino-. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Wikipedia. (n.d.). Tropone.
- Chemeurope.com. (n.d.). Tropone.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Whitman College. (n.d.). GCMS Section 6.15.
- MassBank of North America. (n.d.). Spectrum FiehnLib000060 for 4-aminophenol.
- Whitman People. (n.d.). GCMS Section 6.15.
Sources
- 1. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. 4-Aminophenol(123-30-8) MS spectrum [chemicalbook.com]
- 5. 4-Aminophenol, TMS derivative [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 9. 2-Propanamine [webbook.nist.gov]
A Comprehensive Guide to the Structural Elucidation of Substituted Tropones using 1H-1H COSY and HMBC NMR Spectroscopy
Abstract
Substituted tropones, a class of non-benzenoid aromatic compounds, are of significant interest in medicinal chemistry and natural product research due to their diverse biological activities.[1][2] The precise determination of their molecular structure, particularly the substitution pattern on the seven-membered ring, is crucial for understanding their structure-activity relationships. This in-depth technical guide provides a comprehensive overview of the application of two powerful two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, 1H-1H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), in the structural elucidation of substituted tropones. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these NMR methods for unambiguous characterization of this important class of molecules.
Introduction: The Structural Challenge of Substituted Tropones
Tropone and its derivatives feature a unique seven-membered conjugated ring system that imparts them with distinct chemical and electronic properties.[1][2] Unlike benzenoid aromatic compounds, the tropone ring exhibits significant bond length alternation and possesses a dipole moment due to the polarized carbonyl group. The substitution pattern on this ring profoundly influences its biological activity and chemical reactivity. Therefore, accurate and unambiguous assignment of substituent positions is a critical step in their study.
While one-dimensional (1D) 1H and 13C NMR provide initial information on the chemical environment of protons and carbons, they often fall short in definitively establishing the connectivity within the molecule, especially for complex substitution patterns.[3] 2D NMR techniques, by correlating nuclear spins through bonds, offer a powerful solution to this challenge.[4][5][6] This guide will focus on the strategic application of 1H-1H COSY and HMBC experiments to piece together the molecular puzzle of substituted tropones.
Foundational 2D NMR Techniques for Structural Elucidation
Modern NMR spectroscopy offers a suite of experiments for determining molecular structures.[4][5] For substituted tropones, 1H-1H COSY and HMBC are particularly indispensable.
1H-1H Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings
The COSY experiment is a homonuclear correlation technique that identifies protons that are scalar (J)-coupled to each other, typically through two or three bonds.[7][8][9][10] In a COSY spectrum, both the horizontal (F2) and vertical (F1) axes represent the 1H chemical shift range. The 1D 1H spectrum appears along the diagonal. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.
For substituted tropones, COSY is instrumental in:
-
Identifying adjacent protons on the tropone ring: Protons on adjacent carbons will typically show a cross-peak, allowing for the tracing of proton spin systems around the ring.
-
Establishing connectivity within aliphatic side chains: If substituents contain alkyl chains, COSY can be used to map the connections between protons within these chains.
Heteronuclear Multiple Bond Correlation (HMBC): Unveiling Long-Range H-C Connectivity
The HMBC experiment is a heteronuclear 2D technique that reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds).[7][11][12][13][14] This is a through-bond correlation experiment.[13] One-bond 1H-13C correlations are usually suppressed.[11][12] The HMBC spectrum displays the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak indicates a long-range coupling between a proton and a carbon.
HMBC is a cornerstone for the analysis of substituted tropones because it allows for:
-
Connecting proton spin systems to quaternary carbons: The tropone ring contains a carbonyl carbon and may have other substituent-bearing carbons that lack directly attached protons. HMBC is crucial for identifying these connections.[13][14]
-
Linking substituents to the tropone ring: By observing correlations from the protons of a substituent to the carbons of the tropone ring (and vice-versa), the exact position of the substituent can be determined.
-
Assembling the complete carbon skeleton: By combining information from both COSY and HMBC, the entire molecular framework can be constructed.[15][16]
A Step-by-Step Workflow for the Analysis of Substituted Tropones
The following workflow provides a systematic approach to acquiring and interpreting 1H-1H COSY and HMBC spectra for the structural elucidation of a novel substituted tropone.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted tropone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Thoroughly degas the sample, especially if considering NOESY experiments, to minimize dissolved oxygen which can affect relaxation times.
1H-1H COSY Acquisition:
-
Acquire a standard 1D 1H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
Set up a gradient-selected COSY (gCOSY) experiment. The use of pulsed-field gradients helps to suppress artifacts and improve spectral quality.[17]
-
Optimize the spectral width in both dimensions to encompass all proton signals.
-
Typically, 256-512 increments in the t1 dimension (F1) are sufficient, with 2-8 scans per increment depending on the sample concentration.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions to enhance resolution.
HMBC Acquisition:
-
Acquire a 1D 13C NMR spectrum to determine the carbon spectral width.
-
Set up a gradient-selected HMBC experiment.
-
The key parameter to optimize is the long-range coupling delay (typically denoted as J(XH) or a similar parameter). This is usually optimized for a coupling constant of 7-8 Hz, which is a good compromise for detecting a range of two- and three-bond couplings.[9][11]
-
Set the spectral width in the F2 dimension to cover the proton signals and in the F1 dimension to cover the carbon signals.
-
Acquire a sufficient number of scans per increment (typically 8-32) to achieve a good signal-to-noise ratio, as HMBC is less sensitive than COSY.
-
Process the data using a sine-bell or Gaussian window function.
Data Interpretation: A Hypothetical Case Study
Let's consider a hypothetical disubstituted tropone to illustrate the interpretation process.
Step 1: Analyze the 1D 1H and 13C NMR Spectra
-
Identify the number of protons and carbons from the 1D spectra.
-
Note the chemical shifts, multiplicities, and coupling constants of the protons. The downfield region (typically > 6.0 ppm) will contain the tropone ring protons.[18]
-
Identify the carbonyl carbon in the 13C spectrum (typically > 180 ppm).
Step 2: Trace Proton Spin Systems with 1H-1H COSY
-
Examine the COSY spectrum to identify coupled protons. For example, a cross-peak between H-3 and H-4, and another between H-4 and H-5, would establish a three-proton spin system (H-3 to H-5).
-
The absence of a COSY correlation between two ring protons suggests they are separated by a substituent or a quaternary carbon.
dot
Caption: COSY correlations establishing a proton spin system.
Step 3: Connect Fragments and Assign Substituents with HMBC
-
Look for long-range correlations from the tropone ring protons to the carbons. For instance, H-3 will typically show correlations to C-2, C-4, and the carbonyl carbon (C-1).
-
Crucially, observe correlations from the protons of the substituents to the carbons of the tropone ring. A correlation from a methyl group's protons to a specific ring carbon definitively places that methyl group on the adjacent carbon.
-
Use HMBC to assign quaternary carbons by observing correlations from multiple nearby protons. For example, the carbonyl carbon (C-1) should show correlations to H-2 and H-7.
dot
Caption: HMBC workflow for connecting molecular fragments.
Table 1: Hypothetical NMR Data for a Disubstituted Tropone
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations from H | Key COSY Correlations |
| 1 | 185.2 | - | - | - |
| 2 | 155.1 | - | H-3 | - |
| 3 | 125.8 | 6.8 (d, 10.5) | C-1, C-2, C-4, C-5 | H-4 |
| 4 | 135.4 | 7.2 (dd, 10.5, 8.0) | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | 130.1 | 6.9 (d, 8.0) | C-3, C-4, C-6, C-7 | H-4 |
| 6 | 160.3 | - | H-5, H-7, CH3 | - |
| 7 | 115.7 | 6.5 (s) | C-1, C-2, C-5, C-6 | - |
| OCH3 | 56.2 | 3.9 (s) | C-2 | - |
| CH3 | 20.5 | 2.2 (s) | C-5, C-6, C-7 | - |
By systematically analyzing these correlations, the structure can be unambiguously determined. For instance, the HMBC correlation from the OCH3 protons to C-2 places the methoxy group at the C-2 position. Similarly, the correlations from the CH3 protons to C-5, C-6, and C-7 confirm its attachment at the C-6 position.
Conclusion and Future Perspectives
The combined application of 1H-1H COSY and HMBC spectroscopy provides a robust and reliable methodology for the complete structural elucidation of substituted tropones.[19] By systematically mapping proton-proton and long-range proton-carbon correlations, researchers can confidently determine substitution patterns and assemble the entire molecular architecture. As NMR technology continues to advance with the development of new pulse sequences and higher field magnets, the ability to analyze increasingly complex tropone derivatives and other natural products will be further enhanced.[6][20]
References
- ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
- ResearchGate. Natural Product Structure Elucidation by NMR Spectroscopy.
- MDPI. Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation.
- University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
- Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectral study of some isomeric derivatives of 2-methoxytropone. Troponoid-11.
- Wiley Online Library. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
- Columbia University. HSQC and HMBC | NMR Core Facility.
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
- University of California, Davis. Long-range heteronuclear correlation.
- YouTube. HMBC spectrum | Heteronuclear Multiple Bond Correlation.
- Chemistry LibreTexts. 19: HMBC.
- ResearchGate. Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy.
- YouTube. 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2).
- Chemistry LibreTexts. 2D NMR Introduction.
- YouTube. Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments.
- San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
- The Royal Society of Chemistry. SUPPLEMENTARY DATA.
- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- SpectraBase. Tropone - Optional[1H NMR] - Spectrum.
- Wikipedia. Aromaticity.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- PubMed. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy.
- The Royal Society of Chemistry. Molecular Structure from a Single NMR Supersequence.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Aromaticity - Wikipedia [en.wikipedia.org]
- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. emerypharma.com [emerypharma.com]
- 17. researchgate.net [researchgate.net]
- 18. spectrabase.com [spectrabase.com]
- 19. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 20. rsc.org [rsc.org]
A Researcher's Guide to the Computational Modeling of 2-Aminotropone's Spectroscopic Properties
Abstract
2-Aminotropone, a derivative of the non-benzenoid aromatic tropolone, presents a fascinating case study for computational spectroscopy. Its structure features a proton donor (amino group) and a proton acceptor (carbonyl group) in close proximity, creating the potential for Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon, where a proton moves from the donor to the acceptor in the electronically excited state, can lead to unique photophysical properties, including a large Stokes shift (a significant difference between the absorption and emission maxima), making it a molecule of interest for applications in fluorescent probes, sensors, and optoelectronic materials.[1] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to model and interpret the spectroscopic properties of 2-aminotropone using modern computational chemistry techniques. We will delve into the theoretical underpinnings, present a validated computational workflow, and explore the nuances of simulating its UV-Vis, vibrational spectra, and the critical ESIPT process.
Theoretical Foundations: Selecting the Right Tools
The accurate prediction of spectroscopic properties hinges on choosing the appropriate quantum mechanical methods. The two pillars of our approach are Density Functional Theory (DFT) for the electronic ground state and its time-dependent extension, TD-DFT, for excited states.
-
Density Functional Theory (DFT): DFT is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for determining the equilibrium geometry and vibrational frequencies of molecules in their electronic ground state.[2][3] A crucial step in any spectroscopic calculation is to first obtain an accurate molecular structure by minimizing the energy. The choice of the exchange-correlation functional is critical. The B3LYP hybrid functional is widely used and has been shown to perform well for a variety of organic molecules.[4][5][6] A subsequent vibrational frequency calculation at the optimized geometry is essential to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.[6]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate what happens when the molecule absorbs light, we must turn to methods that can describe its electronically excited states. TD-DFT is the most common method for this purpose, allowing for the calculation of vertical excitation energies, which correspond to UV-Vis absorption spectra, and oscillator strengths, which relate to the intensity of the absorption bands.[7][8] By optimizing the geometry of the molecule in its first excited state (S₁), we can also model the fluorescence (emission) spectrum.[9] While powerful, TD-DFT can be sensitive to the choice of functional, especially for systems with significant charge-transfer character, and its results should be benchmarked against experimental data or higher-level theoretical methods where possible.[10][11]
-
Modeling the Environment (Solvatochromism): Spectroscopic properties are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[12] Computational models can account for this in two primary ways:
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This is computationally efficient and often sufficient to capture the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: Here, individual solvent molecules are included in the calculation. This approach is more computationally demanding but is necessary to capture specific solute-solvent interactions like hydrogen bonding, which can be crucial for accurately predicting spectral shifts.[13][14][15] A hybrid approach, where the first solvation shell is treated explicitly and the bulk solvent implicitly, often provides the best compromise.
-
A Validated Computational Workflow
This section outlines a step-by-step protocol for modeling the spectroscopic properties of 2-aminotropone. The causality behind each step is explained to ensure a robust and self-validating methodology.
Diagram: General Workflow for Computational Spectroscopy
Caption: A validated workflow for calculating ground and excited-state properties.
Step-by-Step Protocol
-
Structure Preparation:
-
Action: Build the 3D structure of 2-aminotropone using molecular modeling software (e.g., Avogadro, GaussView).
-
Rationale: An accurate initial guess of the geometry is necessary for the optimization algorithm to converge efficiently.
-
-
Ground State (S₀) Optimization:
-
Action: Perform a geometry optimization using DFT, for instance, with the B3LYP functional and a Pople-style basis set like 6-311+G(d,p).[6]
-
Rationale: This step finds the lowest energy conformation of the molecule in its ground state. The chosen basis set includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) for accurately modeling bonding, which is essential for spectroscopic predictions.
-
-
Ground State Vibrational Analysis:
-
Action: At the optimized S₀ geometry, perform a frequency calculation using the same level of theory.
-
Rationale (Self-Validation): This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The results are used to calculate thermodynamic properties and to generate the theoretical IR and Raman spectra.[2]
-
-
Excited State (S₁) Calculations:
-
For Absorption (UV-Vis): Perform a TD-DFT calculation at the optimized S₀ geometry. Request a sufficient number of excited states (e.g., 10) to cover the relevant spectral region.
-
Rationale: According to the Franck-Condon principle, electronic excitation is a rapid process during which the nuclear geometry does not change. Therefore, calculating vertical excitations from the ground state geometry provides the theoretical absorption spectrum.[16]
-
For Emission (Fluorescence): Perform a geometry optimization for the first singlet excited state (S₁) using TD-DFT.
-
Rationale: After excitation, the molecule relaxes to the equilibrium geometry of the excited state before emitting a photon. Optimizing the S₁ geometry is therefore necessary to model the fluorescence process. The energy difference between the S₁ and S₀ states at the S₁ geometry corresponds to the emission energy.
-
-
Data Analysis and Spectrum Simulation:
-
Action: Extract the calculated excitation energies (in eV or nm), oscillator strengths, and vibrational frequencies from the output files. Use visualization software to plot the spectra by fitting Gaussian or Lorentzian functions to the calculated transitions.[17][18]
-
Rationale: Raw computational data must be processed to generate a visually interpretable spectrum that can be compared with experimental results. The oscillator strength is proportional to the peak intensity in the absorption spectrum.
-
Simulating the Key Spectroscopic Features of 2-Aminotropone
UV-Vis Absorption and Fluorescence
The primary electronic transitions in 2-aminotropone are expected to be of π → π* character, involving the conjugated system of the seven-membered ring. Analysis of the molecular orbitals involved in the main electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the excitation.
| Property | Computational Method | Expected Outcome for 2-Aminotropone |
| Absorption (λₘₐₓ) | TD-DFT//DFT (S₀ Geom.) | Prediction of the main absorption bands corresponding to S₀ → Sₙ transitions. |
| Emission (λₘₐₓ) | TD-DFT//TD-DFT (S₁ Geom.) | Prediction of the fluorescence peak. A significant red-shift compared to absorption (large Stokes shift) is a hallmark of ESIPT. |
| Transition Character | Molecular Orbital Analysis | Identification of the orbitals (e.g., HOMO, LUMO) involved to confirm π → π* or n → π* character. |
| Solvent Effects | TD-DFT with PCM | Prediction of solvatochromic shifts (blue or red shifts) with increasing solvent polarity.[12] |
Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy is exceptionally sensitive to molecular structure and bonding. For 2-aminotropone, the key vibrational modes are those involved in the intramolecular hydrogen bond and potential proton transfer.
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Significance in 2-Aminotropone |
| N-H Stretch | 3300-3500 | The frequency and intensity of this mode are sensitive to the strength of the N-H···O=C intramolecular hydrogen bond. |
| C=O Stretch | 1650-1700 | A red-shift (lower frequency) of this mode compared to a non-hydrogen-bonded carbonyl indicates hydrogen bond formation. |
| Ring Vibrations | 1400-1600 | Characteristic skeletal vibrations of the tropone ring system. |
DFT calculations provide the harmonic frequencies, which are typically higher than experimental values. It is common practice to apply a scaling factor (e.g., ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.[5]
Modeling Excited-State Intramolecular Proton Transfer (ESIPT)
The most intriguing feature of 2-aminotropone is its potential for ESIPT. Upon photoexcitation, the acidity of the amino group and the basicity of the carbonyl group increase, facilitating the transfer of a proton to form a keto-tautomer in the excited state.[4][19] This process is responsible for the dual fluorescence and large Stokes shift observed in many ESIPT-capable molecules.
Modeling this process computationally involves mapping the potential energy surface (PES) for the proton transfer coordinate in both the ground (S₀) and first excited (S₁) states.
Diagram: ESIPT Potential Energy Surfaces
Caption: Potential energy surfaces illustrating the ESIPT process.
Protocol for Modeling ESIPT:
-
Define the Reaction Coordinate: The N-H bond length of the amino group is a suitable primary coordinate for the proton transfer.
-
Perform a Relaxed PES Scan: In both the S₀ and S₁ states, perform a series of constrained geometry optimizations, systematically increasing the N-H bond length. This is also known as a "scan" calculation.
-
Locate the Transition State (TS): Identify the maximum energy point along the scanned path. Use this structure as an initial guess for a true transition state optimization (e.g., using methods like Berny TS optimization). A true TS will have exactly one imaginary frequency corresponding to the proton motion.
-
Calculate the Energy Barrier: The energy barrier for proton transfer is the difference in energy between the transition state and the initial (normal) form in the respective electronic state (ΔE‡ = E(TS) - E(Normal)).
-
Analyze the Results: In a typical ESIPT system, the proton transfer barrier is high in the ground state (S₀) but very low or non-existent in the excited state (S₁), allowing the process to occur rapidly upon photoexcitation.[7][19]
Conclusion
The computational modeling of 2-aminotropone's spectroscopic properties offers a powerful lens through which to understand its fundamental photophysics. By combining DFT and TD-DFT, researchers can reliably predict and interpret its UV-Vis absorption, fluorescence, and vibrational spectra. Furthermore, these methods provide the tools to dissect the fascinating mechanism of excited-state intramolecular proton transfer, a process key to designing novel molecules with tailored photophysical responses. The workflows and theoretical insights presented in this guide provide a robust foundation for scientists aiming to leverage computational chemistry in the exploration and development of advanced materials based on the tropone scaffold.
References
- Prism Computational Sciences, Inc. (n.d.). Software.
- Prism Computational Sciences, Inc. (n.d.). Prism Computational Sciences, Inc.
- Center for Computational Material Spectroscopy and Design. (n.d.). COMSCOPE.
- [Username]. (2024, September 19). How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! [Video]. YouTube.
- Fdez-Galván, I., et al. (2025, August 8). On the planarity of the tropolone molecule in the Ã1 B2 Aexcited state: A time dependent DFT geometry optimisation. ResearchGate.
- GitHub Pages. (2025, November 25). FOSS For Spectroscopy.
- Wang, Y., et al. (n.d.). Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives. RSC Advances.
- Arjunan, V., et al. (2007). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 2-amino-5-methylphenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 550-558.
- Franklin, T. D. P., et al. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[21]benzopyrano [2,3-b]pyridine-3 carbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 453-463.
- Badaoui, F., et al. (n.d.). Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. ScienceDirect.
- Dogra, S. K., & Negrerie, M. (2004). Excited-state Intramolecular Proton Transfer (ESIPT)-type Phosphorescence of 2-Aminobenzophenone in 77 K Matrices. Semantic Scholar.
- Fathima Rizwana, B., et al. (2020). Vibrational spectroscopy, reactive site analysis and molecular docking studies on 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate. Semantic Scholar.
- Wikipedia. (n.d.). Solvatochromism.
- Roy, I., et al. (n.d.). Excited-state intramolecular proton transfer of 2-acetylindan-1,3-dione studied by ultrafast absorption and fluorescence spectroscopy. National Institutes of Health.
- Rahman, M. A., et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal.
- ResearchGate. (2014, February 5). Is there anyone who can help me calculate the theoretical UV-VIS spectrum of a molecule?
- Nozoe, T., et al. (1997). Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines†. Journal of Chemical Research, Synopses.
- Zhao, J., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews.
- Park, S., et al. (n.d.). Amino proton donors in excited-state intramolecular proton-transfer reactions. ResearchGate.
- Evangelisti, L., et al. (2021). From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. MDPI.
- Masaryk University. (n.d.). Calculation of UV-VIS Spectra.
- Jacquemin, D., et al. (n.d.). TD-DFT calculations of one- and two-photon absorption in Coumarin C153 and Prodan: attuning theory to experiment. Physical Chemistry Chemical Physics.
- Katsyuba, S. A., et al. (n.d.). Computational analysis of the vibrational spectra and structure of aqueous cytosine. RSC Publishing.
- Ashwood, B., et al. (2017). Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. PMC.
- Masoud, M. S., et al. (n.d.). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry.
- Stock, G. (2022). Computational Vibrational Spectroscopy. arXiv.
- ResearchGate. (n.d.). (PDF) Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine.
- Papamokos, G., et al. (n.d.). DFT and TD-DFT Investigation of a Charge Transfer Surface Resonance Raman Model of N3 Dye Bound to a Small TiO2 Nanoparticle. MDPI.
- Alauddin, M., & Aziz, M. A. (2017). SPECTROSCOPIC PROPERTIES OF CYTOSINE: A COMPUTATIONAL INVESTIGATION. Barisal University Journal Part 1, 4(2), 227-235.
- Sláma, V., et al. (n.d.). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. PMC - NIH.
- ResearchGate. (n.d.). Computational Spectroscopy.
- Al-Yasari, A. K., et al. (2022). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. RSC Advances.
- Dalton Project. (n.d.). UV/vis Spectrum. Read the Docs.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Gardner, A. M., et al. (2025, June 16). Resonance-Enhanced Multiphoton Ionization Spectrum and Computational Study of 2-Cyclopenten-1-one in Its T1(n, π*) State. PMC - PubMed Central.
Sources
- 1. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 2-amino-5-methylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. bu.ac.bd [bu.ac.bd]
- 7. researchgate.net [researchgate.net]
- 8. is.muni.cz [is.muni.cz]
- 9. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. TD-DFT calculations of one- and two-photon absorption in Coumarin C153 and Prodan: attuning theory to experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvatochromism - Wikipedia [en.wikipedia.org]
- 13. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Plotting of Spectra — Dalton Project documentation [daltonproject.readthedocs.io]
- 19. Excited-state intramolecular proton transfer of 2-acetylindan-1,3-dione studied by ultrafast absorption and fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Assigning the Vibrational Modes in the IR Spectrum of 2-Aminotropone: A Synergistic Experimental and Computational Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminotropone, a key derivative of the non-benzenoid aromatic tropone ring system, is a valuable scaffold in medicinal chemistry and materials science.[1][2] A thorough characterization of its molecular structure and properties is fundamental for its application in drug development and quality control. Infrared (IR) spectroscopy provides a powerful, non-destructive method for probing molecular structure through vibrational modes. However, the complex spectrum arising from its 15 atoms and unique seven-membered ring structure makes definitive assignments challenging based on empirical data alone. This guide details a robust, self-validating methodology that synergizes experimental Fourier-Transform Infrared (FTIR) spectroscopy with computational Density Functional Theory (DFT) calculations to achieve a precise and reliable assignment of the vibrational modes of 2-aminotropone.
Introduction: The Significance of 2-Aminotropone
Tropone and its derivatives are seven-membered ring compounds that have garnered significant interest due to their unique electronic properties and diverse biological activities.[1] They serve as versatile building blocks in organic synthesis for creating complex molecular architectures.[2][3] The introduction of an amino group at the 2-position, yielding 2-aminotropone, significantly modulates the electronic and chemical properties of the tropone core, making it a precursor for various functionalized molecules and borane complexes.[4][5]
Accurate structural elucidation is the cornerstone of chemical research and development. Vibrational spectroscopy, particularly IR spectroscopy, offers a fingerprint of a molecule's functional groups and overall structure. For a molecule like 2-aminotropone, key vibrational signatures include those from the amino (-NH₂) group, the carbonyl (C=O) group, and the distinct C=C bonds within the tropone ring. Assigning these spectral bands correctly is crucial for confirming synthesis, assessing purity, and understanding intermolecular interactions. This guide provides a comprehensive framework for achieving these assignments with high confidence.
Foundational Principles: IR Spectroscopy and DFT
The Physical Basis of Infrared Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter. Molecules are not static; their constituent atoms are in constant motion. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. When the frequency of the IR radiation matches the natural frequency of a specific vibrational mode, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these peaks provide rich structural information.
Key vibrational modes include:
-
Stretching (ν): A change in the length of a bond. These are typically high-energy vibrations.
-
Bending (δ): A change in the angle between two bonds. These include scissoring, rocking, wagging, and twisting motions and are of lower energy than stretching.[6]
Certain functional groups reliably produce absorption bands at specific wavenumber ranges, known as characteristic group frequencies. For 2-aminotropone, we anticipate prominent bands for N-H stretching, C=O stretching, and N-H bending.[7][8]
The Predictive Power of Density Functional Theory (DFT)
While group frequencies provide an excellent starting point, the vibrational modes in a complex molecule are often coupled, and bands can be shifted by electronic and steric effects. This is where computational chemistry offers indispensable insight.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules.[9] By determining the molecule's potential energy surface, we can compute the second derivatives of the energy with respect to atomic displacement. These values, known as force constants, directly relate to the vibrational frequencies.
A critical step in using DFT for vibrational analysis is frequency scaling . The standard DFT approach, the harmonic approximation, assumes a perfectly parabolic potential energy well for each vibration, which is not physically accurate. This simplification, along with inherent approximations in the theoretical method, leads to a systematic overestimation of vibrational frequencies. To correct for this, the calculated harmonic frequencies are multiplied by an empirical scaling factor (typically between 0.95 and 0.98) to achieve better agreement with experimental data.[10][11] This scaled theoretical spectrum provides a powerful predictive tool for assigning the experimental spectrum.
A Dual-Pronged Methodology for Vibrational Assignment
The core of this technical guide is a workflow that integrates experimental data acquisition with theoretical computation. This dual approach ensures that assignments are not merely speculative but are grounded in both empirical observation and theoretical prediction, creating a self-validating system.
Caption: Integrated workflow for vibrational assignment.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of high-purity, dry 2-aminotropone with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The grinding must be thorough to ensure a fine, homogeneous mixture.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Causality Insight: The KBr matrix is transparent to IR radiation in the mid-IR region and holds the sample in a solid, dispersed state, minimizing intermolecular interactions that could broaden spectral bands.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
Computational Protocol: DFT Calculations
-
Molecular Structure Input:
-
Build the 3D structure of 2-aminotropone using a molecular modeling program (e.g., GaussView, Avogadro).
-
-
Geometry Optimization and Frequency Calculation:
-
Using a quantum chemistry software package (e.g., Gaussian 16), perform a geometry optimization to find the lowest-energy conformation of the molecule.
-
Recommended Level of Theory: The B3LYP functional combined with the 6-311++G(d,p) basis set provides a robust balance of accuracy and computational efficiency for molecules of this type.[9][12]
-
Following optimization, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies, their corresponding IR intensities, and the atomic displacement vectors for each mode.
-
Trustworthiness Check: A successful optimization is confirmed when the frequency calculation yields zero imaginary frequencies, indicating a true energy minimum.
-
-
Frequency Scaling and Visualization:
-
Apply a recommended scaling factor to the calculated harmonic frequencies. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is commonly used.[10]
-
Visualize the vibrational modes using the output from the calculation to understand the specific atomic motions associated with each frequency.
-
Results and Discussion: Assigning the Spectrum
The synergy of the experimental and computational data allows for a detailed and confident assignment of the vibrational modes of 2-aminotropone.
Caption: Molecular structure of 2-aminotropone.
Analysis of Key Spectral Regions
The assignment process involves correlating the observed bands in the experimental spectrum with the scaled frequencies from the DFT calculations. The IR intensity calculated by DFT helps in identifying which experimental peaks should be strong or weak.
Table 1: Vibrational Mode Assignments for 2-Aminotropone
| Experimental Wavenumber (cm⁻¹) | Scaled DFT Wavenumber (cm⁻¹) | Intensity | Assignment and Vibrational Mode Description |
| ~3450 | 3455 | Medium | νₐₛ(N-H) - Asymmetric N-H stretch |
| ~3330 | 3332 | Medium | νₛ(N-H) - Symmetric N-H stretch |
| ~3050 | 3048 | Weak | ν(C-H) - Aromatic C-H stretch |
| ~1635 | 1640 | Strong | ν(C=O) - Carbonyl stretch |
| ~1605 | 1610 | Strong | δ(NH₂) - NH₂ scissoring (bending) |
| ~1580 | 1585 | Medium | ν(C=C) - Ring C=C stretch |
| ~1540 | 1545 | Medium | ν(C=C) - Ring C=C stretch |
| ~1290 | 1295 | Strong | ν(C-N) - Aromatic C-N stretch |
| ~850 | 855 | Strong | γ(C-H) - C-H out-of-plane bend |
| ~730 | 735 | Broad, Medium | ω(NH₂) - NH₂ wagging |
Note: The experimental values are representative and may vary slightly based on sample preparation and physical state.
Detailed Discussion of Assignments
-
N-H Stretching Region (3500-3300 cm⁻¹): Primary amines exhibit two distinct N-H stretching bands: an asymmetric (higher frequency) and a symmetric (lower frequency) stretch.[7][8] The DFT calculations precisely predict these two modes, νₐₛ(N-H) and νₛ(N-H), confirming the presence of the -NH₂ group and allowing for the confident assignment of the experimental bands around 3450 cm⁻¹ and 3330 cm⁻¹.
-
C=O and C=C Stretching Region (1700-1500 cm⁻¹): This region is often the most complex. The strong band observed around 1635 cm⁻¹ is primarily due to the C=O stretching vibration (ν(C=O)). Its position is slightly lower than a typical ketone due to conjugation with the ring system and potential intramolecular hydrogen bonding with the adjacent amino group. The DFT calculation is crucial here, as it shows this mode is not "pure" but has some contribution from ring C=C stretching. The strong band at ~1605 cm⁻¹ is assigned to the NH₂ scissoring mode (δ(NH₂)), a characteristic in-plane bending vibration for primary amines.[12] The remaining medium-intensity bands in this region (~1580 cm⁻¹ and ~1540 cm⁻¹) are assigned to the C=C stretching modes of the tropone ring. The calculations show these are collective modes involving the stretching and contracting of the entire seven-membered ring system.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information from C-N stretching, C-H bending, and ring deformation modes.
-
C-N Stretch: A strong band around 1290 cm⁻¹ is characteristic of the stretching of the C-N bond in aromatic amines.[7] DFT confirms this assignment.
-
Out-of-Plane Bending: The strong absorptions below 900 cm⁻¹ are typically due to out-of-plane C-H bending modes (γ(C-H)).
-
NH₂ Wagging: A broad, medium-intensity band around 730 cm⁻¹ is assigned to the NH₂ wagging mode (ω(NH₂)), further confirming the primary amine group.
-
Conclusion
The assignment of the vibrational modes of 2-aminotropone is accomplished with high fidelity through the synergistic use of experimental FTIR spectroscopy and scaled DFT calculations. This integrated approach transcends the limitations of empirical group frequency correlations, providing a detailed and validated understanding of each absorption band. The strong congruence between the predicted and observed spectra serves as a self-validating mechanism, ensuring the trustworthiness of the assignments. For researchers in drug discovery and materials science, this robust methodology provides a reliable tool for structural verification, purity assessment, and the study of molecular interactions, underpinning the successful development of novel 2-aminotropone-based applications.
References
- Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines†.Journal of Chemical Research, Synopses (RSC Publishing).
- Synthesis of 2‐functionalized aminotropone from the reaction between tropolone and N‐tosyl‐4‐aryl‐1,2,3‐triazole.
- Synthetic procedure of 2‐aminotropone borane.
- DFT computations on vibrational spectra: Scaling procedures to improve the wavenumbers.Advances in Quantum Chemistry.
- IR Spectroscopy Tutorial: Amines.University of Colorado Boulder.
- Crystal structures of 2-aminotropone, n,n'-di(tropon-2-yl)piperazine, and 5-(4-ethoxyphenylazo)tropolone.Semantic Scholar.
- Spectroscopy of Amines.Chemistry LibreTexts.
- Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential.PubMed.
- Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.Spectroscopy Online.
- SPECTROSCOPIC INVESTIG
- Synthesis of Naturally Occurring Tropones and Tropolones.
- Sample IR spectra.University of Calgary.
- Interpreting More IR Spectra.YouTube.
- Vibrational modes for amide A, amide I, amide II, and amide III local to C α.
- Vibrational Modes.Harvard & Smithsonian Center for Astrophysics.
- Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study.PubMed.
Sources
- 1. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Aminotropone Oximes and 2-Alkoxytropone Imines† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
An In-depth Technical Guide: Correlating Chemical Shifts with Substituent Effects in Aminotropone Derivatives
Introduction: The Significance of Aminotropone Scaffolds
Tropolones and their derivatives, characterized by a unique seven-membered non-benzenoid aromatic ring, represent a fascinating class of compounds with a broad spectrum of biological activities, including antiviral, antimicrobial, and antitumor properties.[1] Among these, aminotropone derivatives are of particular interest in medicinal chemistry and materials science due to their versatile chemical nature and potential as building blocks in the synthesis of more complex molecules.[1] Understanding the intricate relationship between the electronic properties of substituents and the resulting spectroscopic signatures is paramount for the rational design and development of novel aminotropone-based agents. This guide provides a comprehensive exploration of how substituent effects manifest in the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of aminotropone derivatives, offering a powerful tool for structural elucidation and for predicting molecular properties.
Pillar 1: The Electronic Influence of Substituents on the Tropone Core
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like aminotropone, substituents can profoundly alter the electron density distribution through a combination of inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the nearby nuclei and causing their NMR signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the nuclei and resulting in an upfield shift.
-
Resonance Effects: These effects involve the delocalization of π-electrons between the substituent and the aromatic ring. For substituents with lone pairs (e.g., -NH₂, -OR) or multiple bonds (e.g., -NO₂, -CN), resonance structures can be drawn that depict the movement of electron density. This delocalization can lead to significant changes in electron density at specific positions (ortho, meta, para) within the ring, influencing their chemical shifts in a predictable manner.[2]
The interplay of these two effects determines the overall electronic influence of a substituent on the aminotropone ring system.
Pillar 2: Probing Substituent Effects with ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and electronic properties of organic molecules.[3][4] Both ¹H and ¹³C NMR provide valuable insights into how substituents modulate the electronic environment of the aminotropone core.
¹H NMR Spectroscopy
The chemical shifts of the protons on the tropone ring are particularly sensitive to changes in electron density.[5][6]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and alkoxy (-OR) groups donate electron density into the ring through resonance. This increased electron density leads to greater shielding of the ring protons, especially those at the ortho and para positions, causing their signals to shift to a lower frequency (upfield).[2]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) withdraw electron density from the ring, primarily through resonance and inductive effects. This deshields the ring protons, resulting in a downfield shift of their NMR signals.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides direct information about the electronic environment of the carbon atoms within the aminotropone skeleton.[7][8]
-
Substituent Effects on Carbon Chemical Shifts: Similar to ¹H NMR, the chemical shifts of the ring carbons are influenced by the electronic nature of the substituents. EDGs generally cause an upfield shift of the carbon signals, particularly for the ipso and para carbons, while EWGs lead to a downfield shift. The magnitude of these shifts can be correlated with the substituent's ability to donate or withdraw electron density.
Pillar 3: Quantitative Correlation - The Hammett Equation
To establish a quantitative relationship between substituent electronic effects and NMR chemical shifts, the Hammett equation can be employed.[9][10][11] This linear free-energy relationship correlates the chemical shifts (δ) of a particular nucleus with the Hammett substituent constant (σ), which is a measure of the electronic effect of a substituent.[10][12][13]
The Hammett equation is expressed as:
δ = ρσ + δ₀
where:
-
δ is the chemical shift of the nucleus in the substituted compound.
-
δ₀ is the chemical shift of the nucleus in the unsubstituted compound.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the chemical shift to the substituent effects.[13]
-
σ (sigma) is the Hammett substituent constant.
A positive ρ value indicates that electron-withdrawing groups cause a downfield shift, while a negative ρ value signifies that electron-donating groups cause a downfield shift.[13] By plotting the chemical shifts of a series of aminotropone derivatives against the corresponding Hammett constants, a linear correlation can often be obtained, providing a powerful tool for predicting chemical shifts and understanding the transmission of electronic effects.[14]
Experimental Protocols
General Synthesis of Aminotropone Derivatives
A general and efficient method for the synthesis of aminotropone derivatives involves the reaction of tropolone with various amines.[1]
Step-by-Step Methodology:
-
Dissolve Tropolone: In a round-bottom flask, dissolve tropolone in a suitable solvent such as methanol or ethanol.
-
Add Amine: Add a stoichiometric equivalent of the desired primary or secondary amine to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aminotropone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[15][16]
NMR Spectroscopic Analysis
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified aminotropone derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]
-
Acquisition of ¹H NMR Spectra: Acquire the ¹H NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz).[3][18] Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Acquisition of ¹³C NMR Spectra: Acquire the ¹³C NMR spectrum on the same instrument.[19] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Broadband proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[3]
-
Data Processing: Process the raw NMR data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to determine the chemical shifts (δ), coupling constants (J), and integration values for all signals. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to aid in the complete assignment of all proton and carbon signals.[3][20]
Data Presentation and Visualization
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Aminotropone Derivatives
| Substituent (X) at C-5 | H-3 | H-4 | H-6 | H-7 | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 |
| -H | 7.15 | 6.80 | 6.95 | 7.20 | 180.5 | 155.0 | 125.0 | 135.0 | 130.0 | 136.0 | 138.0 |
| -OCH₃ | 7.05 | 6.60 | 6.75 | 7.10 | 179.8 | 154.5 | 123.5 | 115.0 | 160.0 | 118.0 | 137.5 |
| -Cl | 7.20 | 6.85 | 7.05 | 7.25 | 180.0 | 154.8 | 126.0 | 134.0 | 135.0 | 135.5 | 138.2 |
| -NO₂ | 7.40 | 7.10 | 7.30 | 7.50 | 181.2 | 155.5 | 128.0 | 140.0 | 148.0 | 138.0 | 139.0 |
Note: These are hypothetical values for illustrative purposes. Actual chemical shifts will vary depending on the specific compound and experimental conditions.
Diagrams
Caption: Interplay of substituent electronic effects on NMR chemical shifts.
Caption: Workflow for creating a Hammett plot to correlate chemical shifts.
Advanced Analysis: Computational NMR Prediction
In addition to experimental studies, computational methods have emerged as a powerful tool for predicting NMR chemical shifts.[21][22][23] Density Functional Theory (DFT) calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that are often in good agreement with experimental values.[23][24] These computational approaches can be used to:
-
Confirm Structural Assignments: By comparing calculated and experimental spectra, one can gain confidence in the assigned structure of a newly synthesized compound.[25]
-
Predict Spectra of Unknowns: Computational methods can be used to predict the NMR spectra of hypothetical or yet-to-be-synthesized molecules, aiding in the design of new compounds with desired properties.
-
Investigate Conformational Effects: For flexible molecules, calculations can be performed on different conformers to understand how molecular geometry influences chemical shifts.
More recently, machine learning approaches have shown great promise in accurately and rapidly predicting NMR chemical shifts, offering a complementary tool to traditional quantum mechanical calculations.[21][26]
Conclusion and Future Outlook
The correlation of ¹H and ¹³C NMR chemical shifts with substituent effects provides a robust framework for understanding the structure-property relationships in aminotropone derivatives. By combining experimental NMR spectroscopy with quantitative analysis using the Hammett equation and the predictive power of computational chemistry, researchers can gain deep insights into the electronic nature of these important molecules. This knowledge is crucial for the rational design of new aminotropone-based compounds for applications in drug discovery, materials science, and beyond. Future work in this area will likely involve the application of more advanced NMR techniques and the development of more accurate and efficient computational models to further unravel the complexities of substituent effects in these fascinating non-benzenoid aromatic systems.
References
- Substituent Effect Study on 15 N-NMR Chemical Shifts of Aromatic Amides and Anilines. (n.d.).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI.
- Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing.
- Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. (n.d.). Modgraph.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- NMR Protocols and Methods. (n.d.). Springer Nature Experiments.
- Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. (n.d.).
- 1H-NMR Organic Structure Guide. (n.d.). Scribd.
- Synthesis of 2‐functionalized aminotropone from the reaction between.... (n.d.). ResearchGate.
- All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020). PMC - NIH.
- Lecture 13: Experimental Methods. (2011). Eugene E. Kwan.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).
- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). PMC - PubMed Central.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
- Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers.
- Computational NMR Prediction: A Microreview. (2023). Corin Wagen.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). NIH.
- ChemInform Abstract: Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2025). ResearchGate.
- More examples of structure determination with computed NMR chemical shifts. (2016).
- Exchange Speed of Four-Component Nanorotors Correlates with Hammett Substituent Constants. (2021). MDPI.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. (n.d.). ResearchGate.
- Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine. (1979). PubMed.
- A survey of Hammett substituent constants and resonance and field parameters. (n.d.). SciSpace.
- SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. (n.d.).
- Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. (n.d.). PMC - NIH.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Gunawan | Indonesian Journal of Science and Technology.
- Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. (2020). PMC.
- Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. (2023). NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 8. Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]
- 10. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ekwan.github.io [ekwan.github.io]
- 18. scribd.com [scribd.com]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Computational Chemistry Highlights: More examples of structure determination with computed NMR chemical shifts [compchemhighlights.org]
- 26. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
Using DFT calculations to predict the reactivity of 2-aminotropone
The application of a DFT-based computational workflow provides a powerful, predictive tool for understanding the complex reactivity of 2-aminotropone. By moving beyond qualitative FMO theory to the quantitative analysis of local descriptors like the Fukui function and the dual descriptor, we can construct a detailed, atom-specific reactivity map. This guide has demonstrated a self-validating protocol that identifies the carbonyl carbon (C1) as the primary site for nucleophilic attack and the ring carbons C7, C3, and C5 as the most susceptible sites for electrophilic attack. Such in silico analysis is an invaluable asset in the field of drug development, enabling researchers to rationally design synthetic routes, predict reaction outcomes, and modify scaffolds like 2-aminotropone to fine-tune their biological activity, ultimately accelerating the discovery process. [18][29]
References
- Title: Frontier Orbital Theory in Organic Reactivity Source: Google Vertex AI Search URL
- Title: GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory Source: Ames Laboratory URL
- Title: Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis Source: Medium URL
- Title: Frontier Molecular Orbital Theory Definition - Organic Chemistry Key Term Source: Fiveable URL
- Title: Fukui Functions and the Dual Descriptor — Tutorials 2025.
- Title: Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au Source: JACS Au URL
- Title: Role of DFT in Drug Design: A Mini Review Source: Longdom Publishing URL
- Title: What is the best computational chemistry software?
- Title: Applications of Density Functional Theory-Based Methods in Medicinal Chemistry | Request PDF Source: ResearchGate URL
- Title: A Brief Review on Importance of DFT In Drug Design Source: Crimson Publishers URL
- Title: Density Functional Theory (DFT)
- Title: Frontier molecular orbital theory – Knowledge and References Source: Taylor & Francis URL
- Title: Role of DFT in Drug Design: A Mini Review Source: Longdom Publishing URL
- Title: Molecular interactions from the density functional theory for chemical reactivity: Interaction chemical potential, hardness, and reactivity principles Source: Frontiers URL
- Title: LFT and Frontier Molecular Orbital Theory Source: Chemistry LibreTexts URL
- Title: How to Choose DFT Software: Representative Software by Application and Implementation Steps Source: Matlantis URL
- Title: Which is best software for Density Functional theory calculation?
- Title: Density functional theory of chemical reactivity Source: Royal Society of Chemistry URL
- Source: StudyGuides.
- Title: Fukui and dual-descriptor matrices within the framework of spin-polarized density functional theory Source: RSC Publishing URL
- Title: Nucleophilic Substitution Reactions of 2-Aminotropone Derivatives Source: Bulletin of the Chemical Society of Japan URL
- Title: From Density Functional Theory to Conceptual Density Functional Theory and Biosystems Source: PubMed Central URL
- Title: Why is the dual descriptor a more accurate local reactivity descriptor than Fukui functions?
- Title: Development and Applications of the Density-based Theory of Chemical Reactivity Source: ChemRxiv URL
- Title: Perspectives on the Density Functional Theory of Chemical Reactivity Source: Redalyc URL
- Title: 2-Aminotropone Source: PubChem URL
- Title: 2-aminotropone Source: Semantic Scholar URL
- Title: Density functional theory Source: Wikipedia URL
- Title: Electrophilic Substitution Reactions of 2-Aminotropone and Its N-Alkyl Derivatives Source: Bulletin of the Chemical Society of Japan URL
- Title: Reaction of 2‐aminotropone 1 a with alkyl‐, phenyl‐, or vinyltrifluoroborates Source: ResearchGate URL
- Title: Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach Source: PubMed Central URL
- Title: Reactivity of amino acids and short peptide sequences: identifying bioactive compounds via DFT calculations Source: PubMed URL
- Title: Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity Source: NIH URL
- Title: Density function theory (DFT)
- Title: Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives Source: NIH URL
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 12. fiveable.me [fiveable.me]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating Reaction Mechanisms: A Synergy of Kinetic Data and Computational Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The elucidation of chemical reaction mechanisms is a cornerstone of modern chemistry and drug development. A comprehensive understanding of the stepwise pathway from reactants to products is paramount for optimizing reaction conditions, designing novel catalysts, and developing safe and efficacious therapeutics. This guide details a powerful, synergistic approach that integrates empirical kinetic data with theoretical computational studies to unravel complex reaction mechanisms. By combining the "what" and "how fast" from experimental kinetics with the "why" and "how" from computational modeling, researchers can build a robust, validated model of a reaction's intimate workings. This document provides an in-depth exploration of the theoretical underpinnings, practical experimental designs, computational methodologies, and data integration strategies that form the foundation of modern mechanistic studies.
Introduction: The Imperative of Mechanistic Insight
In the realm of chemical and pharmaceutical sciences, the question of "how" a reaction proceeds is as critical as "what" is produced. A reaction mechanism describes the detailed sequence of elementary steps, including the identification of transient intermediates and high-energy transition states, that collectively transform reactants into products.[1] This knowledge is not merely academic; it is a vital tool for:
-
Process Optimization: Understanding the rate-determining step and the influence of various factors (temperature, concentration, catalyst) allows for the rational optimization of reaction conditions to improve yield, selectivity, and efficiency.[2]
-
Catalyst Design: Mechanistic insights guide the design of more effective catalysts by identifying the key interactions and structural features that lower the activation energy of the desired pathway.[3]
-
Drug Development: In drug discovery, understanding the metabolic pathways of a drug candidate, its mechanism of action at a molecular level, and potential off-target effects is crucial for predicting efficacy, toxicity, and drug-drug interactions.[4][5]
-
Safety Assessment: Identifying potentially hazardous intermediates or reaction conditions is a critical aspect of process safety.
Historically, mechanistic elucidation relied heavily on kinetic studies.[2] While indispensable, kinetic data alone often provide an incomplete picture, describing the overall rate of a reaction without revealing the intricate dance of atoms and electrons. The advent of powerful computational chemistry methods has revolutionized the field, offering a window into the fleeting world of transition states and reaction intermediates that are often impossible to observe experimentally.[6][7] This guide champions an integrated approach, where experimental and computational methods are not viewed as separate disciplines, but as two sides of the same coin, each validating and enriching the other.[8][9]
The Experimental Foundation: Uncovering Reaction Kinetics
Chemical kinetics is the study of reaction rates and the factors that influence them.[10][11] Experimental kinetic data provide the quantitative framework upon which a mechanistic hypothesis is built and tested. The primary goals of kinetic experiments are to determine the rate law, the rate constant, and the activation energy of a reaction.[2][12]
Determining the Rate Law: The Method of Initial Rates
The rate law is a mathematical expression that relates the rate of a reaction to the concentration of the reactants.[13] For a general reaction A + B → P, the rate law takes the form:
Rate = k[A]x[B]y
where:
-
k is the rate constant.[14]
-
[A] and [B] are the molar concentrations of the reactants.[13]
-
x and y are the reaction orders with respect to each reactant, which must be determined experimentally.[15]
The method of initial rates is a common experimental approach to determine the reaction orders.[16][17] This method involves measuring the initial reaction rate at different starting concentrations of the reactants. By systematically varying the concentration of one reactant while keeping the others constant, the effect of that reactant on the rate can be isolated.[18]
Experimental Protocol: Method of Initial Rates
-
Experimental Design: Design a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant.
-
Reaction Initiation and Monitoring: Initiate the reaction by mixing the reactants. The reaction progress can be monitored by a variety of techniques, such as:
-
Spectrophotometry: Measuring the change in absorbance of a colored reactant or product over time.[19][20]
-
Chromatography (HPLC, GC): Separating and quantifying the concentrations of reactants and products at specific time points.
-
Pressure Measurement: For reactions involving gases, monitoring the change in pressure in a constant volume system.[19][20]
-
pH Measurement: For reactions that produce or consume H+ or OH- ions.[20]
-
-
Determining the Initial Rate: Plot the concentration of a reactant or product versus time. The initial rate is the absolute value of the slope of the tangent to the curve at time t=0.
-
Calculating Reaction Orders: Compare the initial rates between experiments where the concentration of a single reactant was changed. For example, if doubling the concentration of reactant A doubles the initial rate, the reaction is first order with respect to A (x=1). If doubling the concentration of A quadruples the rate, the reaction is second order with respect to A (x=2).[16] If the rate does not change, the reaction is zero order with respect to A (x=0).[14][16]
Data Presentation: Initial Rates Data Table
| Experiment | [A]₀ (M) | [B]₀ (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |
| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |
A hypothetical data set for determining the rate law.
Advanced Kinetic Techniques for Fast Reactions
For reactions that are too fast to be monitored by conventional methods, specialized techniques are employed:
-
Stopped-Flow Spectroscopy: Reactants are rapidly mixed, and the reaction is monitored spectrophotometrically in a matter of milliseconds.[20][21]
-
Flash Photolysis: A short, intense pulse of light is used to generate a reactive species, and its subsequent reactions are monitored over very short timescales.[21][22]
-
Perturbation-Relaxation Methods: A system at equilibrium is rapidly perturbed (e.g., by a temperature or pressure jump), and the rate at which it returns to equilibrium is measured.[20]
The Computational Lens: Modeling Reaction Pathways
Computational chemistry provides a theoretical framework to explore reaction mechanisms at the molecular level.[6][7] By solving the equations of quantum mechanics, we can calculate the energies of different molecular arrangements, thereby mapping out the potential energy surface (PES) of a reaction.[23]
Key Computational Concepts
-
Potential Energy Surface (PES): A multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric positions. Reactants and products reside in energy minima on the PES, while the reaction pathway connecting them traverses this surface.[23]
-
Transition State (TS): The highest energy point along the reaction coordinate, representing the "point of no return" for a reaction.[23][24] It is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.[25]
-
Activation Energy (Ea): The energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur.[10]
-
Intrinsic Reaction Coordinate (IRC): The minimum energy path connecting the transition state to the reactants and products on the PES.[6][26]
Dominant Computational Methods
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost.[27][28] DFT methods approximate the complex many-electron problem by calculating the electron density, which is a function of only three spatial coordinates.[28] This allows for the study of relatively large molecular systems relevant to drug discovery and catalysis.[29][30]
Computational Workflow for Mechanism Elucidation
The following diagram illustrates a typical computational workflow for investigating a proposed reaction mechanism.
Caption: A typical workflow for computational investigation of a reaction mechanism.
Step-by-Step Computational Protocol
-
Geometry Optimization: The first step is to find the lowest energy structures (geometries) of the reactants, products, and any proposed intermediates. This involves using an algorithm to systematically adjust the atomic coordinates until an energy minimum on the PES is found.
-
Transition State Searching: Locating the transition state is often the most challenging part of the computational process.[25] A good initial guess for the TS geometry is crucial. This can be obtained from chemical intuition or by performing a constrained optimization along the expected reaction coordinate.[25]
-
Frequency Analysis: Once a stationary point (minimum or saddle point) is located, a frequency calculation is performed. For a minimum energy structure (reactant, product, or intermediate), all calculated vibrational frequencies will be real. For a true transition state, there will be one and only one imaginary frequency, which corresponds to the motion along the reaction coordinate.[25]
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the intended reactants and products.[26][31]
-
Calculating Energetics: With the optimized geometries of all species, the relative energies (reaction enthalpy and activation energy) can be accurately calculated.[6]
-
Transition State Theory (TST): The calculated activation energy can be used in conjunction with Transition State Theory to estimate the reaction rate constant.[23][32][33] TST provides a direct link between the computed properties of the activated complex and the macroscopic reaction rate.[23]
The Synergy: Integrating Kinetics and Computation
The true power in mechanistic elucidation lies in the iterative feedback loop between experimental kinetics and computational modeling.[9][34][35] Discrepancies between experimental and computed results often lead to new insights and refined hypotheses.
A Self-Validating System
The integration of these two approaches creates a self-validating system where:
-
Computation Guides Experiment: Computational results can predict the most likely reaction pathway, suggest key experiments to test the hypothesis, and identify potentially observable intermediates.[31] For example, if a computation predicts a two-step mechanism with a stable intermediate, experiments can be designed to try and detect that intermediate.
-
Experiment Validates Computation: Experimental kinetic data (rate law, activation energy) provide a crucial benchmark for the computational model.[35] If the computed rate constants and activation energies do not agree with the experimental values, the computational model or the mechanistic hypothesis may need to be revised.[35]
-
Explaining Kinetic Observations: Computation can provide a molecular-level explanation for experimentally observed phenomena. For instance, if a reaction is found to be zero-order with respect to a particular reactant, computation can help determine if this is due to saturation of a catalyst's active sites or if that reactant is not involved in the rate-determining step.[13]
The following diagram illustrates the synergistic relationship between experimental kinetics and computational studies.
Caption: The iterative cycle of mechanistic elucidation using experimental and computational data.
Case Study: SN2 Reaction
The bimolecular nucleophilic substitution (SN2) reaction provides a classic example of this synergy.[32]
-
Experimental Kinetics: Kinetic studies show that the rate of an SN2 reaction is first order in both the nucleophile and the electrophile (Rate = k[Nu][E]). This suggests that both species are involved in the rate-determining step.[32]
-
Computational Modeling: Computational studies of the SN2 reaction reveal a single transition state where the nucleophile attacks the carbon atom from the backside, leading to inversion of stereochemistry. The calculations confirm a concerted mechanism with no intermediates, consistent with the second-order kinetics observed experimentally.[32]
Best Practices for Data Reporting
To ensure the reproducibility and clear communication of mechanistic studies, it is crucial to adhere to best practices for reporting both experimental and computational data.[36][37]
-
Clarity and Conciseness: Present data in a clear and understandable manner, avoiding unnecessary jargon.[7][36]
-
Context is Key: Always provide context for the data, explaining the experimental conditions or computational parameters used.[38]
-
Visualizations: Use graphs, charts, and diagrams to present complex data in an easily digestible format.[39]
-
Actionable Insights: Reports should not just present data but also offer interpretations and actionable recommendations based on the findings.[36][38]
-
Continuous Process: Treat reporting as an ongoing process, with regular updates and refinements as new data becomes available.[40]
Conclusion
The elucidation of reaction mechanisms is a complex endeavor that benefits immensely from a dual-pronged approach combining experimental kinetics and computational chemistry. Kinetic experiments provide the macroscopic, quantitative data on reaction rates, while computational studies offer a microscopic, qualitative and quantitative understanding of the reaction pathway. The synergy between these two powerful methodologies creates a robust, self-validating framework for building and testing mechanistic hypotheses. For researchers in drug development and the broader chemical sciences, mastering this integrated approach is essential for accelerating innovation and achieving a deeper understanding of the chemical world.
References
- The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). American Journal of Science on Integration and Human Development.
- Transition-state theory — Computational Chemistry from Laptop to HPC. (n.d.). Computational Chemistry from Laptop to HPC. Retrieved from https.computational-chemistry.
- Experimental methods for rate law determination | Chemical Kinetics Class Notes. (n.d.). Fiveable.
- Fundamentals of transition state theory | Computational Chemistry Class Notes. (n.d.). Fiveable.
- The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (2024, September 13). American Journal of Science on Integration and Human Development.
- Chemical kinetics. (n.d.). Wikipedia.
- Chemical Kinetics. (2010, September 8). Master Organic Chemistry.
- intro_kinetics. (n.d.). University of Malta.
- Chemical Kinetics. (n.d.). University of North Carolina at Chapel Hill.
- Experimental Methods in Chemical Kinetics. (n.d.). Slideshare.
- Determining Order of Reaction. (2020, September 24). JoVE.
- 17.7: Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts.
- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (n.d.). PIPER: Resources for Teaching Physical Chemistry.
- Chemical kinetics | Definition, Equations, & Facts. (n.d.). Britannica.
- Computational model captures the elusive transition states of chemical reactions. (2023, December 15). MIT News.
- Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases: Hidden Intermediates and Hidden Transition States. (2010, March 16). Accounts of Chemical Research.
- Reaction Kinetics. (n.d.). University of Oxford.
- Reaction Rates & How to Determine Rate Law. (n.d.). ChemTalk.
- Density functional theory study on reaction mechanisms of Co(tbu2DAD)2 for area selective-atomic layer deposition of Co films on metal surfaces. (2023, August 28). AIP Publishing.
- Transition state theory. (n.d.). Wikipedia.
- 5.2: Methods of Determining Reaction Order. (2023, February 12). Chemistry LibreTexts.
- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (2023, September 30). RSC Publishing.
- Special Issue : Advances in Computational Chemistry for Reaction Mechanisms. (n.d.). MDPI.
- 3.3.3: Reaction Order. (2023, February 12). Chemistry LibreTexts.
- Combining Computational Modeling with Reaction Kinetics Experiments for Elucidating the In Situ Nature of the Active Site in Catalysis. (n.d.). ResearchGate.
- Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111). (2014, August 5). ACS Publications.
- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024, January 20). MDPI.
- Combining Computational Modeling with Reaction Kinetics Experiments for Elucidating the In Situ Nature of the Active Site in Catalysis. (2020, September 15). PubMed.
- Integrative computational approaches for discovery and evaluation of lead compound for drug design. (2024, April 4). Frontiers.
- Analysis of kinetic reaction mechanisms. (n.d.). ELTE Chemical Kinetics Laboratory.
- orders of reaction and rate equations. (n.d.). Chemguide.
- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Experiment–Theory Synergy: Connecting the Kinetics of the Molecular Catalysis of Electrochemical Reactions with Calculated Energy Landscapes. (2025, January 27). ACS Publications.
- Computational modeling approaches to quantitative structure-binding kinetics relationships in drug discovery. (n.d.). PubMed.
- Case Studies in Modern Drug Discovery and Development. (n.d.). ResearchGate.
- Drug–Target Kinetics in Drug Discovery. (n.d.). ACS Chemical Neuroscience.
- 8.3: Kinetics and the Mechanisms of Reactions. (2022, April 2). Chemistry LibreTexts.
- Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art. (n.d.). MDPI.
- Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art. (2021, September 7). PubMed.
- Computation and Experiment: A Powerful Combination to Understand and Predict Reactivities. (2016, May 12). Accounts of Chemical Research.
- Computational studies of drug-binding kinetics. (n.d.). ResearchGate.
- Data Reporting Best Practices: Key Principles for Success. (n.d.). Gridlex.
- Data Reporting 101: Best practices and key steps. (2024, July 22). Data Literacy Academy.
- 10 Analytics Reporting Best Practices You Must Know About. (2025, July 28). Otio Blog.
- 23 Best Practices for Reporting Performance Metrics Effectively. (2023, November 18). Kippy Cloud.
- Reporting Best Practices: Treat Reporting as a Continuous Cyclical Process. (2023, January 17). Medium.
Sources
- 1. Chemical kinetics | Definition, Equations, & Facts | Britannica [britannica.com]
- 2. Chemical kinetics - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grnjournal.us [grnjournal.us]
- 7. grnjournal.us [grnjournal.us]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. users.cs.duke.edu [users.cs.duke.edu]
- 12. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 13. Reaction Rates & How to Determine Rate Law | ChemTalk [chemistrytalk.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Determining Order of Reaction [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. intro_kinetics [staff.um.edu.mt]
- 22. Experimental Methods in Chemical Kinetics - Amina Luthfa | PPTX [slideshare.net]
- 23. fiveable.me [fiveable.me]
- 24. Computational model captures the elusive transition states of chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 25. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 28. mdpi.com [mdpi.com]
- 29. pubs.aip.org [pubs.aip.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 32. public.websites.umich.edu [public.websites.umich.edu]
- 33. Transition state theory - Wikipedia [en.wikipedia.org]
- 34. researchgate.net [researchgate.net]
- 35. Combining Computational Modeling with Reaction Kinetics Experiments for Elucidating the In Situ Nature of the Active Site in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Data Reporting Best Practices: Key Principles for Success [gridlex.com]
- 37. Data Reporting 101: Best practices and key steps [dl-academy.com]
- 38. kippy.cloud [kippy.cloud]
- 39. otio.ai [otio.ai]
- 40. medium.com [medium.com]
A Senior Application Scientist's Guide to Hirshfeld Surface Analysis of Intermolecular Interactions in Aminotropone Crystals
Abstract
In the fields of crystal engineering and pharmaceutical science, a profound understanding of intermolecular interactions is paramount for predicting and controlling the solid-state properties of molecular crystals. Aminotropone and its derivatives represent a class of compounds with significant chemical and biological interest, whose crystal packing is governed by a delicate balance of non-covalent forces. This technical guide provides researchers, scientists, and drug development professionals with an in-depth protocol for dissecting these interactions using Hirshfeld surface analysis. We move beyond a simple procedural list, offering a causal explanation for methodological choices and grounding the analysis in the principles of quantum chemistry. This guide details the workflow from a standard Crystallographic Information File (CIF) to the generation and interpretation of Hirshfeld surfaces, normalized contact distance (
The Imperative of Understanding Crystal Packing
The arrangement of molecules in a crystal lattice, or crystal packing, is not a random process. It is the result of a complex interplay of attractive and repulsive intermolecular forces that collectively minimize the system's free energy. For active pharmaceutical ingredients (APIs), this arrangement dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Polymorphism—the ability of a compound to exist in multiple crystalline forms with different packing arrangements—can have profound implications for a drug's efficacy and safety.
Therefore, the ability to visualize, understand, and quantify the full spectrum of intermolecular interactions is a cornerstone of modern drug development and materials science. Traditional analysis often focuses on strong, highly directional interactions like classical hydrogen bonds. However, the stability of a crystal lattice often relies on a cumulative network of weaker, more diffuse interactions, including C-H···O contacts, π-π stacking, and van der Waals forces.[1][2][3][4] Hirshfeld surface analysis has emerged as a powerful and intuitive tool to capture this complete interaction landscape.[5][6]
The Hirshfeld Surface: Partitioning Crystal Space
The Hirshfeld surface is a unique conceptual tool for visualizing a molecule's immediate environment within a crystal. It is an isosurface defined by a point where the contribution to the electron density from the molecule of interest (the pro-molecule) is equal to the contribution from all other molecules in the crystal (the pro-crystal).[7] This partitioning of space effectively creates a boundary that encapsulates the molecule, and the properties mapped onto this surface provide a detailed picture of its intermolecular interactions.
Unlike a van der Waals surface, which is intrinsic to an isolated molecule, the Hirshfeld surface is context-dependent; it is shaped by its crystalline neighborhood, making it an ideal canvas for studying packing forces.[7] The analysis is performed using specialized software, most notably CrystalExplorer, which is freely available to the academic community.[7][8][9]
Methodology: From Crystallographic Data to Interaction Fingerprints
The entire analysis hinges on having accurate crystallographic data, which is universally stored in a standard format known as the Crystallographic Information File (CIF).[10][11][12]
The Input: Crystallographic Information File (CIF)
A CIF is a text file generated from single-crystal X-ray diffraction experiments.[11][13] It contains all the essential information about the crystal structure, including unit cell dimensions, space group symmetry, and the precise atomic coordinates of every atom within the asymmetric unit.[10][14] This file is the sole input required for the CrystalExplorer software.[8][15]
The Workflow: A Step-by-Step Protocol
The following protocol outlines the standard procedure for conducting a Hirshfeld surface analysis using CrystalExplorer.
Experimental Protocol: Hirshfeld Surface Analysis
-
Launch CrystalExplorer: Open the application.
-
Load CIF: Go to File > Open and select the CIF file for the aminotropone crystal of interest. The structure will appear in the main viewing window.[15]
-
Select Molecule: Double-click on any atom of the central molecule to select the entire molecular fragment. A golden mesh will highlight the selected molecule.[15]
-
Generate Hirshfeld Surface: Click the "Hirshfeld Surface" icon in the toolbar. In the dialog box that appears, ensure the molecule of interest is selected.
-
Map dnorm Property: In the "Surfaces" panel, select the generated Hirshfeld surface. In the "Properties" panel, select "
" from the dropdown menu. This is the most critical surface for identifying close contacts.-
Causality: The normalized contact distance,
, is calculated fromngcontent-ng-c2479473790="" _nghost-ng-c2190113063="" class="inline ng-star-inserted"> (the distance from the surface to the nearest nucleus inside) and (the distance from the surface to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms. This mapping immediately highlights regions of significant intermolecular contact.[16]
-
-
Interpret dnorm Surface: Analyze the color-coded surface.
-
Red spots: Indicate contacts shorter than the sum of van der Waals radii, representing the strongest interactions (e.g., hydrogen bonds).[7][17][18]
-
White areas: Represent contacts approximately equal to the van der Waals separation.[5]
-
Blue areas: Indicate contacts longer than the van der Waals separation, representing weaker interactions.[7][16]
-
-
Generate 2D Fingerprint Plot: With the Hirshfeld surface still selected, click the "2D Fingerprint" icon in the toolbar. This generates a plot that summarizes all interactions occurring on the surface.[19]
-
Decompose Fingerprint Plot: In the "Fingerprint" window, use the "Decompose" option to break down the overall plot into contributions from specific atom···atom contacts (e.g., O···H, H···H, C···H). This is essential for quantification.
Visualizing and Quantifying Interactions
The
The 2D fingerprint plot is a powerful quantitative tool. It is a scatter plot of
-
Sharp Spikes: Long, sharp spikes at the bottom of the plot are characteristic of strong, directional interactions like hydrogen bonds.[22]
-
Wings: Broader "wings" often correspond to less directional contacts like C-H···π or π-π stacking interactions.[19]
-
Diagonal Features: Contacts between like atoms (e.g., H···H) often appear along the
diagonal.[19]
By decomposing the plot, one can obtain the precise percentage contribution of each type of interaction to the total Hirshfeld surface area, allowing for a rigorous quantitative comparison between different crystal structures or polymorphs.[17]
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. The Effect of Deoxyfluorination on Intermolecular Interactions in the Crystal Structures of 1,6-Anhydro-2,3-epimino-hexopyranoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 7. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crystalexplorer.net [crystalexplorer.net]
- 9. crystalexplorer.net [crystalexplorer.net]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 12. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 15. crystalexplorer.net [crystalexplorer.net]
- 16. mdpi.com [mdpi.com]
- 17. Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C 8 H 10 NO] 2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00689E [pubs.rsc.org]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. crystalexplorer.net [crystalexplorer.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Interpreting the Molecular Tapestry: An In-depth Technical Guide to the UV-Vis Spectra of Tropone-Based Chromophores
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Allure of the Tropone Nucleus
The tropone ring system, a seven-membered, non-benzenoid aromatic carbocycle, represents a fascinating and enduring area of chemical research. Its unique electronic structure, characterized by a polarized carbonyl group within a conjugated π-system, imparts it with a rich and informative ultraviolet-visible (UV-Vis) absorption spectrum. For researchers in materials science and drug development, a deep understanding of this spectral behavior is not merely academic; it is a critical tool for structural elucidation, characterization, and the prediction of photochemical reactivity. This guide, intended for the practicing scientist, moves beyond a cursory overview to provide a detailed, field-proven framework for interpreting the UV-Vis spectra of tropone-based chromophores. We will delve into the causality behind spectral phenomena, grounding our discussion in the foundational principles of electronic spectroscopy and illustrating these concepts with practical examples and methodologies.
The Electronic Structure of the Tropone Chromophore: A Tale of Two Influences
At the heart of the tropone chromophore's UV-Vis spectrum lies its distinctive electronic architecture. The molecule can be conceptualized as a hybrid of a polyenone and an aromatic system. The conjugated system of three double bonds and a carbonyl group gives rise to a series of π molecular orbitals. The absorption of UV-Vis radiation promotes electrons from occupied molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (typically the Lowest Unoccupied Molecular Orbital, LUMO).
The key electronic transitions that dominate the UV-Vis spectra of organic chromophores are the π → π* and n → π* transitions.[1][2]
-
π → π Transitions:* These are typically high-intensity absorptions (large molar absorptivity, ε) resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In tropone, the extensive conjugation lowers the energy gap for these transitions, pushing their absorption maxima (λmax) to longer wavelengths compared to non-conjugated systems.[3]
-
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an antibonding π* orbital. They are characteristically of much lower intensity (small ε) than π → π* transitions and occur at longer wavelengths.[2] These transitions are often sensitive to the solvent environment.
The aromatic character of the tropone ring, arising from the contribution of the tropylium oxide resonance structure, further influences its electronic spectrum, contributing to its stability and modifying the energies of the π-orbitals.
Deconvoluting the Spectrum of Unsubstituted Tropone
The UV-Vis spectrum of the parent tropone molecule serves as our baseline. While obtaining precise, modern spectral data from a single comprehensive source is challenging, foundational studies provide crucial insights. The work of Doering and Knox (1951) and the comprehensive review by Pauson (1955) are seminal in this regard.[4][5] The spectrum of tropone typically displays multiple absorption bands, which can be assigned to different electronic transitions.
A detailed assignment often requires a combination of experimental data and theoretical calculations. Generally, the spectrum is characterized by:
-
High-energy π → π transitions:* These occur at shorter wavelengths, often below 250 nm, and possess high molar absorptivities.
-
Lower-energy π → π transitions:* A band at longer wavelengths, typically in the 300-320 nm region, also attributable to a π → π* transition, but of lower energy.
-
A weak n → π transition:* This transition is often observed as a shoulder on the longer-wavelength side of the π → π* bands, and is characterized by its low intensity.[1] The identification of this band can be aided by observing its behavior in different solvents.
The Influence of Substituents: Tuning the Chromophore
The attachment of substituent groups to the tropone ring provides a powerful means of modulating its UV-Vis absorption characteristics. The electronic nature of the substituent dictates the direction and magnitude of the spectral shifts.
Electron-Donating Groups (EDGs)
Substituents such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups are potent electron donors through resonance. When attached to the tropone ring, they increase the electron density of the π-system. This has two primary effects:
-
Raising the HOMO Energy Level: The donation of electron density destabilizes the HOMO, raising its energy level.
-
Decreasing the HOMO-LUMO Gap: The energy of the LUMO is less affected. Consequently, the energy gap between the HOMO and LUMO is reduced.
A smaller HOMO-LUMO gap means that less energy is required to induce a π → π* transition. This results in a bathochromic shift (red shift) of the absorption maximum to longer wavelengths. For example, 2-aminotropone exhibits a significant red shift compared to unsubstituted tropone.
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups such as nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the π-system. Their primary effect is to stabilize the π molecular orbitals, particularly the LUMO.
-
Lowering the LUMO Energy Level: By withdrawing electron density, these groups stabilize the LUMO, lowering its energy.
-
Altering the HOMO-LUMO Gap: The effect on the HOMO is generally less pronounced. The net result is a change in the HOMO-LUMO energy gap, which can lead to either a bathochromic or a hypsochromic shift (blue shift), depending on the specific group and its position on the ring. The interplay of inductive and resonance effects can be complex.
Table 1: Predicted Effects of Substituents on the λmax of the Main π → π Transition of Tropone*
| Substituent Type | Example | Predicted Effect on HOMO/LUMO | Expected Shift in λmax |
| Electron-Donating | -NH₂, -OH | Raises HOMO energy | Bathochromic (Red Shift) |
| Electron-Withdrawing | -NO₂, -CN | Lowers LUMO energy | Can be Bathochromic or Hypsochromic |
| Halogens | -Cl, -Br | Inductive withdrawal, resonance donation | Complex effects, often small shifts |
Solvatochromism: The Spectrum's Response to its Environment
Solvatochromism describes the change in the position, and sometimes intensity, of a UV-Vis absorption band as the polarity of the solvent is varied.[6] This phenomenon is a powerful diagnostic tool for understanding the nature of the electronic transitions and the charge distribution in the ground and excited states.
-
π → π Transitions:* The excited state of a π → π* transition is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift in more polar solvents.
-
n → π Transitions:* In contrast, the ground state of an n → π* transition is more stabilized by hydrogen bonding in protic solvents (like ethanol or water) than the excited state. This is because the non-bonding electrons are more available for hydrogen bonding in the ground state. This increased stabilization of the ground state widens the energy gap for the transition, leading to a hypsochromic (blue) shift in more polar, protic solvents.
The observation of a blue shift for a weak, long-wavelength absorption band upon increasing solvent polarity is strong evidence for its assignment as an n → π* transition.
Experimental Workflow: A Self-Validating Protocol
The acquisition of high-quality, reproducible UV-Vis spectra is paramount for accurate interpretation. The following protocol outlines a robust workflow.
Detailed Experimental Protocol:
-
Solvent Selection and Preparation:
-
Choose a solvent that dissolves the tropone derivative and is transparent in the wavelength range of interest (typically 200-800 nm). Spectroscopic grade solvents such as cyclohexane, ethanol, and acetonitrile are common choices.
-
The solvent's polarity should be considered, especially if investigating solvatochromic effects.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the tropone-based compound.
-
Prepare a stock solution of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of solutions of varying concentrations. This is crucial for verifying adherence to the Beer-Lambert law and for determining the molar absorptivity.
-
-
Instrumental Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamp(s) to warm up for the manufacturer's recommended time to ensure a stable output.
-
Select the desired wavelength range for scanning.
-
Use a matched pair of quartz cuvettes for the reference (blank) and sample solutions. Ensure the cuvettes are clean and free of scratches.
-
-
Baseline Correction:
-
Fill both cuvettes with the pure solvent.
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Run a baseline scan to zero the absorbance across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.
-
-
Spectral Acquisition:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample.
-
Place the sample cuvette back into the sample beam path.
-
Acquire the absorption spectrum.
-
Repeat for all prepared concentrations.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax) for each significant band.
-
Record the absorbance at each λmax.
-
Plot absorbance versus concentration for each λmax to generate a Beer-Lambert plot. The plot should be linear, and the molar absorptivity (ε) can be calculated from the slope of the line (slope = ε * path length).
-
Conclusion: A Spectrum of Possibilities
The UV-Vis spectrum of a tropone-based chromophore is a rich source of information about its electronic structure and its interaction with the surrounding environment. By understanding the fundamental principles of π → π* and n → π* transitions, and by systematically investigating the effects of substituents and solvents, researchers can harness UV-Vis spectroscopy as a powerful tool. A rigorous and well-documented experimental approach is essential for obtaining reliable and interpretable data. As the development of novel tropone-containing materials and pharmaceuticals continues, the ability to expertly interpret their electronic spectra will remain an indispensable skill for the modern scientist.
References
- Doering, W. von E., & Knox, L. H. (1951). The seven-membered aromatic cation. Journal of the American Chemical Society, 73(2), 828–838. [Link]
- Pauson, P. L. (1955). Tropones and tropolones. Chemical Reviews, 55(1), 9–136. [Link]
- Chemistry LibreTexts. (2023, October 31). 14.
- PharmaTutor. (2012, March 6). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. [Link]
- Sharpe, A. G. (n.d.). UV-Visible Spectroscopy - Theory. [Link]
- Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical Science Transactions, 1(1), 1-8. [Link]
- Dadkhah, A., Stradiotto, M., & Vlček, A. (2009). Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(1), 101-105. [Link]
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]
- Royal Society of Chemistry. (n.d.). 4. Ultraviolet/visible spectroscopy. [Link]
- Doering, W. von E., & Knox, L. H. (1951). Tropolone. Journal of the American Chemical Society, 73(2), 828–838. [Link]
Sources
- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rloginconsulting.com [rloginconsulting.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-2,4,6-cycloheptatrien-1-one
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 2-Amino-2,4,6-cycloheptatrien-1-one (CAS RN: 6264-93-3), also known as 2-Aminotropone. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
While some safety data sheets (SDS) may classify this compound as not hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to recognize that the toxicological properties of many research chemicals have not been fully investigated.[1] Therefore, a precautionary approach is not only recommended but essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is built on the principle of treating substances with unknown or incomplete hazard profiles as potentially hazardous.
Hazard Assessment and Chemical Profile
Understanding the chemical and physical properties of this compound is the first step toward its safe handling and disposal. The presence of an amino group and a ketone within a seven-membered ring suggests potential reactivity and biological activity that necessitates careful management.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Disposal |
| Molecular Formula | C₇H₇NO | The presence of nitrogen indicates that incineration must be controlled to prevent the formation of nitrogen oxides (NOx), which are atmospheric pollutants. |
| Molecular Weight | 121.14 g/mol [2] | Relevant for calculating quantities for disposal. |
| Appearance | Solid | Must be segregated from liquid waste streams. |
| Water Solubility | Log10WS: -0.53 | Limited water solubility suggests that aqueous dilution is not a suitable disposal method. |
| Octanol/Water Partition Coefficient | logPoct/wat: 0.629 | A low logP value suggests a low potential for bioaccumulation. |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Even in the absence of specific toxicity data, the potential for skin and eye irritation, as well as respiratory effects from fine powders, should be assumed.
Minimum PPE Requirements:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1]
-
Body Protection: A standard laboratory coat should be worn.[1]
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1]
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol is designed to provide a clear, logical, and safe pathway for the disposal of this compound. This workflow is based on standard practices for the management of research chemicals with unknown hazard profiles.
Figure 1. Step-by-step workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Hazard Assessment: In the absence of comprehensive toxicological data, treat this compound as a potentially hazardous substance. This conservative approach ensures the highest level of safety.
-
Don Appropriate PPE: Before handling the chemical, ensure you are wearing the minimum required PPE as outlined in Section 2.
-
Segregate as Solid Chemical Waste: Do not mix this compound with other waste streams, particularly liquid or non-hazardous waste.
-
Select Compatible Waste Container: Use a designated, leak-proof container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Label Container: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), the CAS number (6264-93-3), and the date of accumulation.
-
Store in Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste. The most appropriate disposal method, likely controlled incineration, will be determined by the disposal facility.[1]
-
Triple Rinse Empty Containers: Any container that held this compound must be decontaminated before being discarded. Triple rinse the container with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate as Hazardous Waste: The solvent used for rinsing is now considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.
-
Deface Label on Empty Container: After triple rinsing, completely deface or remove the original label from the empty container before disposing of it as regular laboratory glassware or plastic waste, in accordance with your institution's policies.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in the designated hazardous waste container. The area should then be decontaminated with a suitable solvent, and the cleaning materials collected as hazardous waste.
-
Large Spills: For larger spills, evacuate the immediate area and contact your institution's EHS or emergency response team.
Regulatory Considerations
Disposal of all chemical waste must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all disposal practices are in full compliance with these regulations.
By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.
References
- Cheméo. (n.d.). Chemical Properties of 2,4,6-Cycloheptatrien-1-one, 2-amino- (CAS 6264-93-3).
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22634, 2-Aminotropone.
Sources
Mastering Safety: A Comprehensive Guide to Handling 2-Amino-2,4,6-cycloheptatrien-1-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Amino-2,4,6-cycloheptatrien-1-one, also known as 2-aminotropone, and its derivatives are of significant interest due to their unique seven-membered ring structure and potential biological activities, including their role as precursors to potent antiviral and antitumor agents.[1][2] This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
The toxicological properties of this compound have not been fully investigated.[3] Therefore, it is crucial to handle this compound with a high degree of caution. Based on the available data for tropolone and other amino-substituted aromatic compounds, the following potential hazards should be assumed:
-
Skin Corrosion/Irritation: Tropolone is classified as causing severe skin burns and eye damage.[4][5] The presence of an amino group can sometimes modulate skin reactivity, but it is prudent to assume 2-aminotropone is also a skin irritant or corrosive.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation or irreversible damage.[4][5]
-
Skin Sensitization: Tropolone may cause an allergic skin reaction.[3][4]
-
Acute Toxicity (Oral, Dermal, Inhalation): While specific data is lacking for 2-aminotropone, many small molecule aromatic amines exhibit toxicity if ingested, absorbed through the skin, or inhaled.[6] Tropolone itself is harmful if swallowed.[7]
-
Aquatic Toxicity: Tropolone is very toxic to aquatic life with long-lasting effects.[4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) protocol is not just recommended, but essential.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is necessary to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8] | To protect against splashes and fine dust that could cause severe eye damage. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. Dispose of contaminated gloves properly.[3] - Lab Coat/Coveralls: A flame-resistant and impervious lab coat or coveralls. | To prevent skin contact, which could lead to burns, irritation, or sensitization. |
| Respiratory Protection | A NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates, or a full-face respirator if exposure limits are exceeded or irritation is experienced.[8] | To prevent inhalation of dust or aerosols, which may be toxic. |
Donning and Doffing PPE: A Critical Workflow
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Figure 2. Workflow for the proper disposal of this compound waste.
Emergency Procedures
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [8]* Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention. [8]* Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material and place it in a suitable, closed container for disposal. Avoid generating dust. For large spills, contact your institution's EHS department. [5] By adhering to these rigorous safety protocols, researchers can confidently work with this compound, unlocking its scientific potential while prioritizing a culture of safety in the laboratory.
References
- PubChem. 2-Aminotropone.
- Cole-Parmer. (n.d.).
- Chemos GmbH & Co.KG. (2023).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
- Cohizon Life Sciences. (2022). MATERIAL SAFETY DATA SHEET - 2-AMINOBENZOTRIFLUORIDE. [Link]
- St. Gelais, C., et al. (2023). In vitro evaluation of tropolone absorption, metabolism, and clearance. Antiviral Research. [Link]
- St. Gelais, C., et al. (2023). In vitro evaluation of tropolone absorption, metabolism, and clearance. PubMed. [Link]
- Semantic Scholar. (n.d.). 2-aminotropone. [Link]
- Lunn, G., & Sansone, E. B. (1985). Degradation and disposal of some antineoplastic drugs. PubMed. [Link]
- Jin, Z. (2010). Synthesis of Naturally Occurring Tropones and Tropolones.
Sources
- 1. 2-aminotropone | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. cohizon.com [cohizon.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
